3-(4-methylphenyl)-1H-pyrazole-5-carboxylic acid
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
3-(4-methylphenyl)-1H-pyrazole-5-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10N2O2/c1-7-2-4-8(5-3-7)9-6-10(11(14)15)13-12-9/h2-6H,1H3,(H,12,13)(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BGTWUOQARPOYER-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NNC(=C2)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10355932 | |
| Record name | 3-(4-methylphenyl)-1H-pyrazole-5-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10355932 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
202.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
890007-12-2 | |
| Record name | 3-(4-methylphenyl)-1H-pyrazole-5-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10355932 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
A Technical Guide to the Synthesis of 3-(4-methylphenyl)-1H-pyrazole-5-carboxylic acid: Pathways, Protocols, and Mechanistic Insights
Abstract
This technical guide provides an in-depth exploration of the synthetic pathways leading to 3-(4-methylphenyl)-1H-pyrazole-5-carboxylic acid, a heterocyclic compound of significant interest in pharmaceutical and agrochemical research. Pyrazole derivatives are foundational scaffolds in drug discovery, recognized for a wide spectrum of biological activities including anti-inflammatory, analgesic, and herbicidal properties.[1][2][3] This document is intended for researchers, medicinal chemists, and drug development professionals, offering a detailed analysis of prevalent synthetic strategies. We will dissect the mechanistic underpinnings of the Knorr pyrazole synthesis and related one-pot methodologies, provide validated, step-by-step experimental protocols, and present a comparative analysis to guide the selection of the most appropriate synthetic route.
Introduction: The Significance of the Pyrazole Scaffold
The pyrazole nucleus is a privileged five-membered heterocyclic motif containing two adjacent nitrogen atoms. Its unique electronic properties and structural rigidity make it a cornerstone in the design of bioactive molecules.[4][5] The title compound, this compound, serves as a crucial intermediate for synthesizing a diverse array of more complex molecules, including potent COX-2 inhibitors, fungicides, and other therapeutic agents.[1][3][4] The strategic placement of the p-tolyl group at the C3 position and the carboxylic acid at C5 allows for multiple points of diversification, making efficient and regioselective synthesis a critical objective for organic and medicinal chemists. This guide focuses on elucidating the most robust and practical methods to achieve this goal.
Retrosynthetic Analysis
A logical disconnection of the target molecule reveals two primary synthetic strategies, both centered around the formation of the pyrazole ring. The choice of pathway is typically dictated by the availability of starting materials, desired scale, and reaction efficiency.
The most common approaches involve the cyclocondensation of a hydrazine with a 1,3-dicarbonyl compound (Knorr synthesis) or an appropriately substituted α,β-unsaturated carbonyl system (chalcone derivative).
Primary Synthetic Pathway: The One-Pot Claisen-Knorr Condensation
The most direct and widely employed method for synthesizing 3-aryl-1H-pyrazole-5-carboxylic acids is a one-pot sequence that combines a Claisen condensation with a subsequent Knorr pyrazole synthesis and hydrolysis.[6] This approach is highly efficient, minimizing intermediate isolation steps and improving overall yield.
Conceptual Overview & Mechanism
The synthesis initiates with a base-mediated Claisen condensation between 4-methylacetophenone and diethyl oxalate. The base, typically sodium methoxide, deprotonates the α-carbon of the acetophenone to generate an enolate. This enolate then acts as a nucleophile, attacking one of the electrophilic carbonyls of diethyl oxalate. Subsequent collapse of the tetrahedral intermediate eliminates an ethoxide ion, yielding a 1,3-diketoester intermediate (ethyl 2,4-dioxo-4-(p-tolyl)butanoate).
Without isolation, this intermediate is treated with hydrazine hydrate in an acidic or neutral medium. The more reactive ketone carbonyl (at C4) is first attacked by a nitrogen atom of hydrazine to form a hydrazone. The second nitrogen atom of the hydrazine then performs an intramolecular nucleophilic attack on the ester carbonyl, leading to cyclization. Dehydration of the resulting heterocyclic intermediate yields the stable aromatic pyrazole ring. A final hydrolysis step, typically with sodium hydroxide, converts the ethyl ester to the desired carboxylic acid.
Experimental Protocol: One-Pot Synthesis
This protocol is adapted from established literature procedures for similar transformations.[6]
Materials:
-
Sodium methoxide (MeONa)
-
Lithium chloride (LiCl), anhydrous
-
Tetrahydrofuran (THF), anhydrous
-
4-Methylacetophenone
-
Diethyl oxalate
-
Hydrazine hydrate
-
Ethanol (EtOH), anhydrous
-
Trifluoroacetic acid (TFA) or Glacial Acetic Acid
-
Sodium hydroxide (NaOH)
-
Hydrochloric acid (HCl), 10% aqueous solution
-
Dichloromethane (CH₂Cl₂)
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Step 1: Claisen Condensation. To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), add anhydrous THF (30 mL), sodium methoxide (1.2 eq), and anhydrous lithium chloride (1.2 eq). Stir the suspension at room temperature.
-
Add 4-methylacetophenone (1.0 eq) and diethyl oxalate (1.3 eq) to the mixture.
-
Stir the resulting mixture at room temperature for 3-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting acetophenone is consumed.
-
Step 2: Knorr Cyclization. Concentrate the reaction mixture under reduced pressure to remove the THF.
-
To the residue, add anhydrous ethanol (30 mL), followed by hydrazine hydrate (1.5 eq). Add a catalytic amount of acid (e.g., 3-5 drops of glacial acetic acid or TFA).[7]
-
Heat the mixture to reflux (approx. 80 °C) and stir for 6-12 hours. Monitor the formation of the pyrazole ester by TLC.
-
Step 3: Hydrolysis. After cooling the reaction slightly, add a solution of sodium hydroxide (4.0 eq) in water (5 mL) to the reaction flask.
-
Heat the mixture to reflux for an additional 2-4 hours to facilitate the saponification of the ester.
-
Workup and Purification. Cool the reaction mixture to room temperature and concentrate it in vacuo to remove the ethanol.
-
Add water (30 mL) and dichloromethane (30 mL) to the residue. Carefully acidify the aqueous layer with 10% HCl until the pH is approximately 3-4, which will precipitate the carboxylic acid product.
-
Separate the layers. Extract the aqueous layer with dichloromethane (2 x 20 mL).
-
Combine the organic layers, wash with brine (2 x 30 mL), dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude product.
-
Purify the crude solid by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) to afford pure this compound.
Alternative Pathway: Synthesis from Chalcone Precursors
An alternative, though often more circuitous route for this specific target, involves the use of chalcones (α,β-unsaturated ketones). The general synthesis of pyrazoles from chalcones is a well-established transformation.[8][9]
Conceptual Overview
This pathway begins with a Claisen-Schmidt condensation between an acetophenone and an aldehyde to form the chalcone backbone.[10][11] To obtain the desired C5-carboxylic acid, the aldehyde component must be a derivative of glyoxylic acid. The resulting chalcone is then reacted with hydrazine. This reaction typically proceeds via a Michael addition of hydrazine to the β-carbon of the enone, followed by intramolecular cyclization and dehydration to form a pyrazoline, which is subsequently oxidized to the aromatic pyrazole.
This method can be limited by the stability and reactivity of the glyoxylic acid derivative and may suffer from lower regioselectivity compared to the Knorr synthesis approach.
Comparative Analysis of Synthetic Pathways
The choice between these primary pathways depends on several factors, which are summarized below.
| Feature | Pathway A: One-Pot Claisen-Knorr | Pathway B: From Chalcone |
| Number of Steps | 1-2 (One-pot sequence) | 3-4 (Requires intermediate isolation) |
| Starting Materials | Readily available bulk chemicals | Requires functionalized aldehyde (glyoxylate) |
| Typical Yields | Moderate to Good (often >60%)[6] | Variable, can be lower due to multiple steps |
| Regioselectivity | Generally high and predictable | Can be an issue depending on substituents |
| Scalability | Well-suited for large-scale synthesis | More complex for scale-up |
| Key Advantage | High efficiency, atom and step economy | Modular (chalcones are versatile intermediates) |
| Key Limitation | Requires anhydrous conditions for Claisen step | More steps, potential for side reactions |
Conclusion
The synthesis of this compound is most effectively and efficiently achieved through a one-pot Claisen condensation followed by a Knorr pyrazole synthesis and subsequent hydrolysis. This method leverages readily available starting materials and minimizes operational complexity, making it the preferred route for both laboratory and potential industrial-scale production. While alternative pathways, such as those proceeding through chalcone intermediates, are mechanistically feasible, they often present greater challenges in terms of step economy and regiocontrol for this specific target. The protocols and analyses presented in this guide offer a robust framework for researchers to successfully synthesize this valuable heterocyclic building block for applications in drug discovery and materials science.
References
- BenchChem. Application Notes & Protocols: Synthesis of Pyrazole Derivatives from β-Keto Esters.
- MCRs, M. A. A. R. Recent Applications of the Multicomponent Synthesis for Bioactive Pyrazole Derivatives. Molecules.
- Bakanas, I. J., & Moura-Letts, G. Synthesis of Tetrasubstituted Pyrazoles from Substituted Hydrazines and β-Keto Esters. ACS Publications.
- Gu, Y., et al. “One-Pot” Synthesis of 4-Substituted 1,5-Diaryl-1H-pyrazole-3-carboxylic Acids via a MeONa/LiCl-Mediated Sterically Hindered Claisen Condensation–Knorr Reaction–Hydrolysis Sequence. SynOpen.
- St-Gelais, M., et al. Synthesis of pH Dependent Pyrazole, Imidazole, and Isoindolone Dipyrrinone Fluorophores Using a Claisen-Schmidt Condensation Approach. JoVE.
- J&K Scientific. 3-Methyl-1-(4-methylphenyl)-1H-pyrazole-5-carboxylic acid | 885-46-1.
- Royal Society of Chemistry. Recent advances in the multicomponent synthesis of pyrazoles. Organic & Biomolecular Chemistry.
- JoVE. Video: Synthesis of pH Dependent Pyrazole, Imidazole, and Isoindolone Dipyrrinone Fluorophores using a Claisen-Schmidt Condensation Approach.
- Beilstein Journals. Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps.
- Chem-Impex. This compound.
- Ejcm. PEG Mediated Synthesis of Pyrazole based Chalcones and their Characterisation.
- Chem-Impex. 3-Methyl-1-(4-methylphenyl)-1H-pyrazole-5-carboxylic acid.
- Thieme Chemistry. Regioselective Synthesis of 3,5-Disubstituted Pyrazoles.
- Bentham Science. An Update on the Synthesis and Pharmacological Properties of Pyrazoles Obtained from Chalcone.
- ResearchGate. Synthesis of New Chalcones and Pyrazoles Derived from Dehydroacetic Acid.
Sources
- 1. jk-sci.com [jk-sci.com]
- 2. chemimpex.com [chemimpex.com]
- 3. chemimpex.com [chemimpex.com]
- 4. PEG Mediated Synthesis of Pyrazole based Chalcones and their Characterisation | European Journal of Cardiovascular Medicine [healthcare-bulletin.co.uk]
- 5. Regioselective Synthesis of 3,5-Disubstituted Pyrazoles - Thieme Chemistry - Georg Thieme Verlag KG [thieme.de]
- 6. Thieme E-Journals - Synlett / Abstract [thieme-connect.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. benthamscience.com [benthamscience.com]
- 9. researchgate.net [researchgate.net]
- 10. Synthesis of pH Dependent Pyrazole, Imidazole, and Isoindolone Dipyrrinone Fluorophores Using a Claisen-Schmidt Condensation Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Video: Synthesis of pH Dependent Pyrazole, Imidazole, and Isoindolone Dipyrrinone Fluorophores using a Claisen-Schmidt Condensation Approach [jove.com]
physicochemical properties of 3-(4-methylphenyl)-1H-pyrazole-5-carboxylic acid
An In-depth Technical Guide to the Physicochemical Properties of 3-(4-methylphenyl)-1H-pyrazole-5-carboxylic acid
Authored by a Senior Application Scientist
Foreword: A Molecule of Versatility and Potential
In the landscape of modern medicinal and agricultural chemistry, the pyrazole scaffold stands as a cornerstone of innovation. Its derivatives are renowned for a wide spectrum of biological activities. Among these, This compound (CAS No. 890007-12-2) has emerged as a particularly valuable building block.[1] This molecule is a key intermediate in the synthesis of novel therapeutic agents, notably in the realms of anti-inflammatory and analgesic drug discovery.[1] Furthermore, its structural motifs have found utility in the development of advanced agrochemicals, such as targeted herbicides.[1]
The efficacy and behavior of this compound—whether in a biological system or a chemical reaction—are fundamentally governed by its physicochemical properties. Understanding these characteristics is not merely an academic exercise; it is the critical first step in rational drug design, formulation development, and process chemistry. This guide provides an in-depth exploration of the core , grounded in established analytical techniques. We will not only present the data but also delve into the causality behind the experimental methodologies, offering the field-proven insights necessary for researchers, scientists, and drug development professionals to harness the full potential of this versatile compound.
Compound Identity and Structure
A precise understanding of a compound begins with its unambiguous identification and molecular structure.
Chemical Structure:
Caption: Workflow for Capillary Melting Point Determination.
Solubility: The Gateway to Bioavailability and Formulation
Solubility is a critical parameter that influences a compound's absorption, distribution, and overall bioavailability. For drug candidates, poor aqueous solubility is a major hurdle. Understanding a compound's solubility profile in various solvents is also essential for designing purification methods (e.g., recrystallization) and creating suitable formulations. As a carboxylic acid, the solubility of this compound is expected to be pH-dependent, being more soluble in basic aqueous solutions where it can form a salt. [2]
This protocol provides a reliable method for determining solubility in various solvents. [3] Principle: An excess of the solute is equilibrated with a known volume of solvent at a constant temperature. A known volume of the resulting saturated solution is then isolated, the solvent is evaporated, and the mass of the remaining solute is measured.
Methodology:
-
Equilibration: Add an excess amount of this compound to a series of vials, each containing a precise volume (e.g., 5.0 mL) of the desired solvents (e.g., Water, pH 7.4 Phosphate Buffer, DMSO, Ethanol, Methanol). Ensure solid is visible.
-
Incubation: Seal the vials and place them in a shaker or agitator within a constant temperature bath (e.g., 25 °C or 37 °C) for 24-48 hours to ensure equilibrium is reached.
-
Phase Separation: After equilibration, allow the vials to stand undisturbed for at least 2 hours for the undissolved solid to settle. Alternatively, centrifuge the vials to pellet the excess solid.
-
Sample Withdrawal: Carefully withdraw a precise aliquot (e.g., 1.00 mL) of the clear supernatant from each vial, taking care not to disturb the solid residue.
-
Solvent Evaporation: Transfer the aliquot to a pre-weighed, dry vial. Evaporate the solvent completely using a gentle stream of nitrogen or a vacuum oven at an appropriate temperature.
-
Quantification: Once the solvent is removed, re-weigh the vial containing the solid residue.
-
Calculation: The solubility is calculated using the following formula: Solubility (mg/mL) = (Mass of vial with residue - Mass of empty vial) / Volume of aliquot withdrawn
| Solvent | Expected Qualitative Solubility |
| Water (neutral) | Low / Insoluble |
| 5% aq. NaHCO₃ | Soluble (forms salt) [2] |
| 5% aq. NaOH | Soluble (forms salt) [2] |
| 5% aq. HCl | Insoluble |
| Dimethyl Sulfoxide (DMSO) | Soluble |
| Ethanol | Sparingly Soluble / Soluble |
| Methanol | Sparingly Soluble / Soluble |
Acidity (pKa): The Determinant of Ionization
The acid dissociation constant (pKa) is a measure of the strength of an acid in solution. For a pharmaceutical compound, the pKa value is paramount as it determines the extent of ionization at a given pH. The ionization state affects solubility, membrane permeability, and binding to the biological target. As this compound possesses a carboxylic acid group, its pKa is expected to be in the typical range for carboxylic acids (around 3-5). [4]Studies on similar 5-aryl-1H-pyrazole-3-carboxylic acids predict a pKa for the carboxyl group in the range of 3.6 - 4.0. [5]
This is the gold-standard method for determining pKa values. [3] Principle: A solution of the acidic compound is titrated with a standardized strong base (e.g., NaOH). The pH of the solution is monitored throughout the titration. The pKa is the pH at which the acid is half-neutralized (i.e., [Acid] = [Conjugate Base]).
Methodology:
-
Solution Preparation:
-
Prepare a standardized solution of ~0.1 M NaOH.
-
Accurately prepare a solution of this compound (e.g., 0.05 M) in a suitable solvent system (e.g., water with a small amount of co-solvent like methanol if needed to ensure initial solubility).
-
-
Titration Setup:
-
Calibrate a pH meter using at least two standard buffer solutions (e.g., pH 4.00 and 7.00).
-
Place a known volume of the acid solution into a beaker with a magnetic stir bar.
-
Immerse the calibrated pH electrode and a temperature probe into the solution.
-
-
Titration Process:
-
Record the initial pH of the solution.
-
Add the standardized NaOH solution in small, precise increments (e.g., 0.1 mL) from a burette.
-
After each addition, allow the pH reading to stabilize and record both the volume of titrant added and the corresponding pH.
-
Continue the titration well past the equivalence point (the point of steepest pH change).
-
-
Data Analysis:
-
Plot a graph of pH (y-axis) versus the volume of NaOH added (x-axis) to generate the titration curve.
-
Determine the equivalence point volume (Vₑ), which corresponds to the inflection point of the curve. This can be found more accurately from the peak of a first-derivative plot (ΔpH/ΔV vs. Volume).
-
The pKa is the pH value on the titration curve that corresponds to half the equivalence point volume (Vₑ/2).
-
Caption: Workflow for pKa Determination by Potentiometric Titration.
Lipophilicity (LogP): A Predictor of Drug-Likeness
Lipophilicity, the affinity of a molecule for a lipid-like environment, is one of the most important properties in drug design. It is commonly quantified as the partition coefficient (P), which is the ratio of a compound's concentration in a nonpolar solvent (typically n-octanol) to its concentration in an aqueous solvent (water) at equilibrium. The logarithmic form, LogP, is more commonly used. [6]LogP is a key component of Lipinski's Rule of 5, which predicts the "drug-likeness" of a compound; a LogP value not greater than 5 is generally preferred for oral bioavailability. [7][8] For an ionizable molecule like a carboxylic acid, the distribution coefficient (LogD) is often more relevant as it is pH-dependent. LogD measures the partition of all species (ionized and non-ionized) at a specific pH, often physiological pH 7.4. [6]
The shake-flask method is the traditional and most reliable "gold standard" for LogP determination. [7][9] Principle: The compound is dissolved in a biphasic system of n-octanol and water (or buffer for LogD). After vigorous mixing and separation, the concentration of the compound in each phase is measured, and the ratio is calculated.
Methodology:
-
Solvent Preparation: Pre-saturate n-octanol with water (or pH 7.4 buffer for LogD) and vice-versa by mixing them vigorously for 24 hours and then allowing the phases to separate. This prevents volume changes during the experiment.
-
Sample Preparation: Prepare a stock solution of the compound in the organic phase (pre-saturated n-octanol). The initial concentration should be chosen to ensure it can be accurately measured in both phases after partitioning.
-
Partitioning:
-
In a separation funnel or vial, combine a precise volume of the n-octanol stock solution with a precise volume of the pre-saturated aqueous phase (e.g., a 1:1 volume ratio).
-
Shake the mixture vigorously for a set period (e.g., 1-2 hours) to facilitate partitioning and ensure equilibrium is reached.
-
-
Phase Separation: Allow the mixture to stand undisturbed until the two phases are completely separated. Centrifugation can be used to accelerate and improve the separation.
-
Quantification:
-
Carefully remove an aliquot from each phase (n-octanol and aqueous).
-
Determine the concentration of the compound in each aliquot using a suitable analytical method, such as UV-Vis spectrophotometry or High-Performance Liquid Chromatography (HPLC), which is generally preferred for its sensitivity and specificity.
-
-
Calculation:
-
LogP = log₁₀ ( [Concentration in Octanol] / [Concentration in Water] )
-
LogD = log₁₀ ( [Concentration in Octanol] / [Concentration in Buffer] )
-
Caption: Workflow for LogP/LogD Determination by Shake-Flask Method.
Summary and Conclusion
The define its behavior and potential as a bioactive molecule. Its high melting point indicates significant crystalline stability. While its neutral form has low aqueous solubility, its carboxylic acid moiety (pKa ≈ 3.6-4.0) allows for greatly enhanced solubility in basic environments through salt formation, a key consideration for formulation. The lipophilicity (LogP/LogD) will dictate its ability to cross biological membranes, a critical factor for its use as a potential anti-inflammatory or analgesic agent.
The experimental protocols detailed in this guide provide a robust framework for researchers to either verify reported values or generate new, reliable data. A thorough characterization of these properties is an indispensable step in the journey from a promising chemical entity to a successful therapeutic or agrochemical product.
References
-
Avdeef, A., Box, K. J., Comer, J. E., Hibbert, C., & Tam, K. Y. (1996). Interlaboratory study of log P determination by shake-flask and potentiometric methods. Journal of Pharmaceutical and Biomedical Analysis, 14(11), 1405-13. Retrieved from [Link]
-
Soares, S. O., Sarmento, B., & Ferreira, D. C. (2022). Methods for Determination of Lipophilicity. Encyclopedia.pub. Retrieved from [Link]
-
Cambridge MedChem Consulting. (n.d.). LogP/D. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 818267, this compound. Retrieved from [Link]
-
Bhal, S. K. (2024). LogP / LogD shake-flask method. protocols.io. Retrieved from [Link]
-
Bhal, S. K. (2024). LogP / LogD shake-flask method v1. ResearchGate. Retrieved from [Link]
- University of Minnesota. (n.d.). Identifying an Unknown Compound by Solubility, Functional Group Tests and Spectral Analysis.
-
University of Calgary. (n.d.). Melting point determination. Retrieved from [Link]
-
Tihanyi, T. T., et al. (2001). Comparisons of pKa and log P values of some carboxylic and phosphonic acids: Synthesis and measurement. Bioorganic & Medicinal Chemistry, 9(12), 3345-3350. Retrieved from [Link]
-
LibreTexts Chemistry. (2022). 6.1D: Step-by-Step Procedures for Melting Point Determination. Retrieved from [Link]
-
Westlab Canada. (2023). Measuring the Melting Point. Retrieved from [Link]
-
Cerchia, C., et al. (2015). 5-Aryl-1H-pyrazole-3-carboxylic acids as selective inhibitors of human carbonic anhydrases IX and XII. Bioorganic & Medicinal Chemistry Letters, 25(15), 2893-2898. Retrieved from [Link]
-
Organic Chemistry Tutor. (n.d.). How to Estimate the pKa Values Using the pKa Table. Retrieved from [Link]
Sources
- 1. chemimpex.com [chemimpex.com]
- 2. www1.udel.edu [www1.udel.edu]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. organicchemistrytutor.com [organicchemistrytutor.com]
- 5. Secure Verification [cherry.chem.bg.ac.rs]
- 6. Cambridge MedChem Consulting [cambridgemedchemconsulting.com]
- 7. LogP / LogD shake-flask method [protocols.io]
- 8. researchgate.net [researchgate.net]
- 9. encyclopedia.pub [encyclopedia.pub]
A Technical Guide to 3-(4-methylphenyl)-1H-pyrazole-5-carboxylic Acid: Synthesis, Properties, and Therapeutic Potential
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-(4-methylphenyl)-1H-pyrazole-5-carboxylic acid is a heterocyclic organic compound that has garnered significant interest within the scientific community, particularly in the fields of medicinal chemistry and drug discovery. Its pyrazole core is a well-established pharmacophore, present in a variety of clinically approved drugs. This guide provides an in-depth overview of its chemical identity, a detailed synthetic protocol, and explores its potential therapeutic applications, with a focus on its putative anti-inflammatory and analgesic properties.
Chemical Identity and Physicochemical Properties
The fundamental characteristics of this compound are summarized in the table below, providing a foundational understanding of this molecule for researchers.
| Property | Value | Source(s) |
| CAS Number | 890007-12-2 | [1] |
| Molecular Formula | C₁₁H₁₀N₂O₂ | [1] |
| Molecular Weight | 202.21 g/mol | [1] |
| IUPAC Name | This compound | |
| Appearance | White powder | [1] |
| Melting Point | 252-258 °C | [1] |
| Purity | ≥ 98% (HPLC) | [1] |
Synthesis of this compound
The synthesis of this compound can be achieved through a two-step process, beginning with a Claisen condensation followed by a cyclocondensation reaction and subsequent hydrolysis. This method is adaptable and allows for the generation of various pyrazole derivatives.[2]
Step 1: Synthesis of the Intermediate Ethyl 2,4-dioxo-4-(p-tolyl)butanoate
The initial step involves the Claisen condensation of 4-methylacetophenone with diethyl oxalate in the presence of a base, such as sodium ethoxide, to yield the β-dicarbonyl intermediate, ethyl 2,4-dioxo-4-(p-tolyl)butanoate.[2]
Experimental Protocol:
-
Reaction Setup: In a round-bottom flask, dissolve 4-methylacetophenone and diethyl oxalate in absolute ethanol.
-
Base Addition: Slowly add a solution of sodium ethoxide in ethanol to the reaction mixture with stirring.
-
Reaction Monitoring: Stir the mixture at room temperature and monitor the progress of the reaction by thin-layer chromatography (TLC).
-
Work-up: Once the reaction is complete, acidify the mixture and extract the product with a suitable organic solvent.
-
Purification: Purify the crude product by recrystallization to obtain ethyl 2,4-dioxo-4-(p-tolyl)butanoate.[3]
Step 2: Synthesis of this compound
The resulting ethyl 2,4-dioxo-4-(p-tolyl)butanoate is then reacted with hydrazine hydrate in a cyclocondensation reaction to form the pyrazole ring. The final step is the hydrolysis of the ethyl ester to the carboxylic acid.[2]
Experimental Protocol:
-
Reaction Setup: Dissolve the intermediate, ethyl 2,4-dioxo-4-(p-tolyl)butanoate, in a suitable solvent such as absolute ethanol.[2]
-
Hydrazine Addition: Add hydrazine hydrate dropwise to the solution with stirring.[2]
-
Reflux: Heat the reaction mixture to reflux for 2-4 hours, monitoring the reaction by TLC.[2]
-
Hydrolysis: Upon completion of the cyclization, add a solution of sodium hydroxide and continue to heat under reflux to hydrolyze the ester.
-
Work-up: Cool the reaction mixture and pour it into ice-cold water. Acidify with a suitable acid to precipitate the carboxylic acid.[2]
-
Isolation and Purification: Collect the precipitated solid by filtration, wash with cold water, and dry. The crude product can be purified by recrystallization from a suitable solvent like ethanol.[2]
Caption: The proposed mechanism of action for this compound via the inhibition of COX enzymes.
Applications in Research and Development
This compound serves as a valuable building block in the synthesis of more complex bioactive molecules. [1][4]Its versatile structure allows for further modifications to enhance biological activity and selectivity.
-
Pharmaceutical Development: It is a key intermediate for creating novel anti-inflammatory and analgesic drugs. [1][4][5][6]* Agrochemical Chemistry: This compound has shown promise in the development of herbicides and fungicides. [1][4][5][6]* Material Science: It can be used in the formulation of advanced materials, including polymers and coatings. [5]* Biochemical Research: It can be utilized in biochemical assays to study enzyme interactions and metabolic pathways. [5]
Conclusion
This compound is a compound of significant interest with a straightforward synthetic route and considerable potential for therapeutic applications. Its structural resemblance to known COX-2 inhibitors makes it a compelling candidate for further investigation as a novel anti-inflammatory and analgesic agent. This guide provides a comprehensive foundation for researchers and drug development professionals to explore the full potential of this promising molecule.
References
-
Local Food. (n.d.). 3-Methyl-1-(4-methylphenyl)-1H-pyrazole-5-carboxylic acid. Retrieved from [Link]
-
Semantic Scholar. (n.d.). Synthesis and evaluation of analgesic, anti-inflammatory, and anticancer activities of new pyrazole-3(5)-carboxylic acid derivatives. Retrieved from [Link]
-
PubMed. (2024). Pyrazoles as Anti-inflammatory and Analgesic Agents: In-vivo and In-silico Studies. Retrieved from [Link]
-
ResearchGate. (2012). Synthesis and evaluation of analgesic, anti-inflammatory, and anticancer activities of new pyrazole-3(5)-carboxylic acid derivatives. Retrieved from [Link]
-
PubMed Central. (2016). Synthesis, anti-inflammatory, analgesic, COX1/2-inhibitory activity, and molecular docking studies of hybrid pyrazole analogues. Retrieved from [Link]
-
Journal of Chemical and Pharmaceutical Research. (n.d.). Synthesis, characterization and biological evaluation of some novel carboxamide derivatives of pyrazole. Retrieved from [Link]
-
Amerigo Scientific. (n.d.). 3-Methyl-1-(4-methylphenyl)-1H-pyrazole-5-carboxylic acid. Retrieved from [Link]
-
ElectronicsAndBooks. (n.d.). Synthesis and COX-2 inhibitory properties of N-phenyl- and N-benzyl-substituted amides of 2-(4-methylsulfonylphenyl)cyclopent-1-. Retrieved from [Link]
-
ScienceDirect. (n.d.). One-pot synthesis of 3-methyl-1-phenyl-1H-pyrazol-5-ol (7b) and furopyrazole 5c–f. Retrieved from [Link]
-
Chahal Publishers. (n.d.). Pyrazoles as Anti-inflammatory and Analgesic Agents: In-vivo and In-silico Studies. Retrieved from [Link]
-
PubChem. (n.d.). Ethyl 2,4-dioxo-4-(p-tolyl)butanoate. Retrieved from [Link]
-
PubMed Central. (n.d.). Pyrazoles and Pyrazolines as Anti-Inflammatory Agents. Retrieved from [Link]
-
PubMed. (2019). COX-1/COX-2 inhibition assays and histopathological study of the new designed anti-inflammatory agent with a pyrazolopyrimidine core. Retrieved from [Link]
-
Asian Journal of Chemistry. (n.d.). 1-phenyl-1H-pyrazole- 4-carboxaldehyde and Its Aldimines Derivatives. Retrieved from [Link]
-
PubMed Central. (n.d.). Towards safer anti-inflammatory therapy: synthesis of new thymol–pyrazole hybrids as dual COX-2/5-LOX inhibitors. Retrieved from [Link]
-
ResearchGate. (2013). The Reaction of Ethyl 2-oxo-2H-chromene-3-carboxylate with Hydrazine Hydrate. Retrieved from [Link]
-
ResearchGate. (2018). Reactions of 3-Arylhydrazono-2,4-dioxobutanoates with Hydrazine Hydrate. Retrieved from [Link]
-
The Royal Society of Chemistry. (2017). Selective C-acylation of 3-methyl-1-phenyl-pyrazol-5-one. Retrieved from [Link]
-
Russian Journal of General Chemistry. (2018). Reactions of 3-Arylhydrazono-2,4-dioxobutanoates with Hydrazine Hydrate. Retrieved from [Link]
Sources
- 1. chemimpex.com [chemimpex.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Ethyl 2,4-dioxo-4-(p-tolyl)butanoate | C13H14O4 | CID 595052 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. chemimpex.com [chemimpex.com]
- 5. Lomax Incubator Farm | Virtual tour generated by Panotour [localfood.ces.ncsu.edu]
- 6. jk-sci.com [jk-sci.com]
biological activity of pyrazole carboxylic acid derivatives.
An In-Depth Technical Guide to the Biological Activity of Pyrazole Carboxylic Acid Derivatives
Authored for Researchers, Scientists, and Drug Development Professionals
Abstract
The pyrazole nucleus, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, represents a cornerstone scaffold in medicinal chemistry.[1] When functionalized with a carboxylic acid moiety, its derivatives gain access to a vast chemical space, enabling interactions with a wide array of biological targets. This guide provides a comprehensive exploration of the diverse biological activities exhibited by pyrazole carboxylic acid derivatives, delving into their mechanisms of action, structure-activity relationships (SAR), and the experimental methodologies crucial for their synthesis and evaluation. We will examine their roles as anticancer, antimicrobial, anti-inflammatory, and antiviral agents, offering field-proven insights to guide future drug discovery and development efforts.
Introduction: The Pyrazole Carboxylic Acid Scaffold
Heterocyclic compounds form the building blocks for a significant portion of known pharmaceuticals.[2][3] Among them, pyrazole derivatives are of paramount importance, found in approved drugs such as the anti-inflammatory agent Celecoxib, the anti-obesity drug Rimonabant, and the analgesic Difenamizole.[4] The introduction of a carboxylic acid group (or its bioisosteres like amides and esters) onto the pyrazole ring is a critical design element. This functional group can act as a key pharmacophore, forming hydrogen bonds, salt bridges, or other electrostatic interactions within the active site of a target protein, thereby anchoring the molecule and driving its biological effect. The inherent stability and synthetic tractability of the pyrazole ring allow for systematic modification at various positions, making it an ideal scaffold for probing structure-activity relationships and optimizing drug-like properties.[5]
This guide will dissect the major therapeutic areas where these derivatives have shown significant promise.
Anticancer Activity: Targeting Uncontrolled Cell Proliferation
The search for novel anticancer agents remains a global priority. Pyrazole derivatives have emerged as a promising class of compounds with potent anti-proliferative activity against a broad range of tumor cell lines.[6][7] Their mechanisms of action are diverse, ranging from enzyme inhibition to cell cycle arrest.
Mechanism of Action: ALKBH1 Inhibition
A notable mechanism involves the inhibition of DNA demethylases like ALKBH1 (AlkB Homolog 1), an enzyme implicated in gastric cancer. Certain 1H-pyrazole-4-carboxylic acid derivatives have been identified as highly potent ALKBH1 inhibitors.[8] The pyrazole's nitrogen atoms and the carboxylic acid group are crucial for chelating the metal ion (Mn²⁺) in the enzyme's active site, which is essential for its inhibitory activity.[8]
Caption: Inhibition of the Prostaglandin Synthesis Pathway.
SAR and In Vivo Efficacy
Studies on novel pyrazole-pyrazoline derivatives have shown that structural modifications significantly impact efficacy. [9]* Functional Groups: Incorporating amide or ester functionalities can enhance both anti-inflammatory and analgesic profiles. [9]* Alkyl Chains: Extending the length of alkyl chains on the scaffold has been shown to improve anti-inflammatory activity. [9]* In Vivo Models: In the carrageenan-induced rat paw edema model, a standard for evaluating anti-inflammatory agents, certain pyrazole derivatives demonstrated edema inhibition comparable to or better than reference drugs like Indomethacin. [9][10]
Antimicrobial and Antifungal Activity
The rise of drug-resistant pathogens necessitates the development of new antimicrobial agents. Pyrazole carboxylic acid and its derivatives have demonstrated broad-spectrum activity against various bacteria and fungi. [5][11][12]
Mechanism of Action
The precise mechanisms can vary, but they often involve the disruption of essential cellular processes in the microorganism. For antifungal agents, a key target is the succinate dehydrogenase (SDH) enzyme in the mitochondrial electron transport chain. Molecular docking studies of 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid amides have shown that the carbonyl oxygen of the amide can form crucial hydrogen bonds with amino acid residues (TYR58, TRP173) in the active site of SDH, leading to enzyme inhibition and fungal death. [13]
Spectrum of Activity
-
Antibacterial: Derivatives have shown activity against both Gram-positive (e.g., Staphylococcus aureus, Bacillus cereus) and Gram-negative (Escherichia coli) bacteria. [5][14][15]* Antifungal: Significant inhibitory effects have been observed against pathogenic fungi, including various Candida species (C. albicans, C. tropicalis) and phytopathogenic fungi. [11][13]
Quantitative Data on Antimicrobial Activity
| Compound Class | Organism | Activity Metric | Value (µg/mL) | Reference |
| Pyrazole-3-carboxamide deriv. | Bacillus cereus | MIC | 128 | [5] |
| Pyrazolo[3,4-d]pyridazinone deriv. | Bacillus cereus | MIC | 32 | [14] |
| Pyrazole-dimedone deriv. | S. aureus | MIC | 16 | [12] |
| Pyrazole-3-carboxylic acid deriv. | Candida species | - | Good Inhibition | [11][12] |
Antiviral Activity
Pyrazole derivatives are also recognized for their antiviral properties. [2][3]A significant area of research has been the development of inhibitors for the dengue virus (DENV).
Mechanism of Action: DENV Protease Inhibition
Pyrazole-3-carboxylic acid derivatives have been discovered as novel inhibitors of the DENV NS2B-NS3 protease, an enzyme essential for viral replication. [16][17]By occupying the active site and blocking its function, these compounds prevent the processing of the viral polyprotein, thereby halting the viral life cycle. This research has led to lead compounds with potent antiviral activity against DENV-2, with EC₅₀ values as low as 4.1 µM and negligible cytotoxicity. [16][17]
Experimental Protocols & Methodologies
Scientific integrity requires robust and reproducible experimental methods. This section details standardized protocols for the synthesis and biological evaluation of pyrazole carboxylic acid derivatives.
General Synthesis of Pyrazole Carboxylic Acid Derivatives
A common and versatile method for synthesizing the pyrazole core is through the condensation reaction of a 1,3-dicarbonyl compound (or its equivalent) with a hydrazine derivative. [5][18] Protocol: Synthesis of Ethyl 5-(substituted)-1H-pyrazole-3-carboxylate [5]
-
Step 1: Intermediate Formation. To a solution of sodium ethoxide, add diethyl oxalate and a substituted acetophenone. This reaction forms an ethyl-2,4-dioxo-4-phenylbutanoate intermediate.
-
Step 2: Cyclization. Prepare a suspension of the dioxo-ester intermediate from Step 1.
-
Step 3: Hydrazine Addition. Add hydrazine hydrate in the presence of glacial acetic acid to the suspension.
-
Step 4: Reflux. Reflux the reaction mixture for the appropriate time (e.g., 5-8 hours), monitoring progress with Thin-Layer Chromatography (TLC).
-
Step 5: Isolation. After the reaction is complete, cool the mixture and pour it into ice water. The precipitated solid is collected by filtration.
-
Step 6: Purification. The crude product is washed, dried, and recrystallized from a suitable solvent (e.g., ethanol) to yield the pure pyrazole carboxylate derivative.
-
Step 7: Characterization. Confirm the structure of the final compound using spectroscopic methods such as IR, ¹H-NMR, ¹³C-NMR, and Mass Spectrometry. [19][20]
Caption: General workflow for synthesis and purification.
Protocol: In Vitro Antimicrobial Susceptibility Testing (MIC Determination)
The microdilution method is a standard assay to determine the Minimum Inhibitory Concentration (MIC) of a compound. [15]
-
Preparation: Prepare a stock solution of the test pyrazole derivative in a suitable solvent (e.g., DMSO).
-
Serial Dilution: In a 96-well microtiter plate, perform a two-fold serial dilution of the compound in a liquid growth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI for fungi).
-
Inoculation: Add a standardized inoculum of the target microorganism to each well.
-
Controls: Include a positive control (microorganism in medium, no compound) and a negative control (medium only).
-
Incubation: Incubate the plate under appropriate conditions (e.g., 37°C for 24h for bacteria).
-
Analysis: The MIC is determined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.
Protocol: In Vitro Anticancer Cell Viability (MTT Assay)
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability. [5][21]
-
Cell Seeding: Seed cancer cells in a 96-well plate at a specific density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of the pyrazole derivative and incubate for a set period (e.g., 48 or 72 hours).
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Live cells with active dehydrogenases will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Add a solubilizing agent (e.g., DMSO or isopropanol) to dissolve the formazan crystals.
-
Measurement: Measure the absorbance of the solution at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Calculation: Cell viability is expressed as a percentage relative to untreated control cells. The IC₅₀ value (the concentration that inhibits 50% of cell growth) can be calculated from the dose-response curve.
Conclusion and Future Directions
Pyrazole carboxylic acid derivatives represent a privileged and highly versatile scaffold in drug discovery. [2][5]Their demonstrated efficacy across a wide spectrum of biological activities—including anticancer, anti-inflammatory, antimicrobial, and antiviral—confirms their importance to medicinal chemists. [3][22]The synthetic accessibility of this core allows for extensive exploration of structure-activity relationships, enabling the fine-tuning of potency, selectivity, and pharmacokinetic properties. Future research should focus on leveraging computational tools for rational design, exploring novel biological targets, and developing hybrid molecules that combine the pyrazole core with other pharmacophores to achieve multi-targeting effects or overcome drug resistance. [7]The continued investigation of this remarkable class of compounds holds immense potential for the development of next-generation therapeutics.
References
-
Cetin, A. (2021). Pyrazole Carboxylic Acid and Derivatives: Synthesis and Biological Applications. Mini-Reviews in Organic Chemistry, 18(1), 93-109. [Link]
-
Cetin, A. (2021). Pyrazole Carboxylic Acid and Derivatives: Synthesis and Biological Applications. Mini-Reviews in Organic Chemistry, 18(1), 93-109. [Link]
-
Nitsche, C., et al. (2025). Discovery of Pyrazole-3-Carboxylic Acid Derivatives as Dengue Virus Protease Inhibitors with Antiviral Activity. ACS Medicinal Chemistry Letters, 16(8), 1592-1600. [Link]
-
Lan, R., et al. (n.d.). Structure-activity relationships of pyrazole derivatives as cannabinoid receptor antagonists. Journal of Medicinal Chemistry. [Link]
-
Cetin, A. (2025). Pyrazole Carboxylic Acid and Derivatives: Synthesis and Biological Applications. ResearchGate. [Link]
-
Bildirici, I., et al. (2014). Synthesis, structure-activity relationships, and in vitro antibacterial and antifungal activity evaluations of novel pyrazole carboxylic and dicarboxylic acid derivatives. European Journal of Medicinal Chemistry, 78, 86-96. [Link]
-
Wang, Q., et al. (2024). Structural Optimization and Structure–Activity Relationship of 1H-Pyrazole-4-carboxylic Acid Derivatives as DNA 6mA Demethylase ALKBH1 Inhibitors and Their Antigastric Cancer Activity. Journal of Medicinal Chemistry. [Link]
-
Nitsche, C., et al. (2025). Discovery of Pyrazole-3-Carboxylic Acid Derivatives as Dengue Virus Protease Inhibitors with Antiviral Activity. ACS Medicinal Chemistry Letters. [Link]
-
Barakat, A., et al. (2021). A Review of the Recent Development in the Synthesis and Biological Evaluations of Pyrazole Derivatives. Molecules, 26(18), 5696. [Link]
-
Cooper, A., et al. (2017). 1-Thiazol-2-yl-N-3-methyl-1H-pyrozole-5-carboxylic acid derivatives as antitumor agents. Bioorganic & Medicinal Chemistry Letters, 27(19), 4575-4579. [Link]
-
Wang, Z., et al. (n.d.). Synthesis, Antifungal Activity and Structure-Activity Relationships of Novel 3-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic Acid Amides. Molecules. [Link]
-
Sharma, V., et al. (2024). From Synthesis to Therapy: Evaluating the Anti-Inflammatory Efficacy of Pyrazole Derivatives. Drug Discovery Update. [Link]
-
Sonawane, K., & Kolsure, A. (n.d.). Synthesis of Pyrazole Compounds by Using Sonication Method. International Journal of Scientific Research in Science and Technology. [Link]
-
Mengeş, N., & Bildirici, I. (2018). Synthesis and Some Reactions of Pyrazole-3-carboxylic acid Having Trifluoromethyl Unit. Artuklu Kaime. [Link]
-
Cetin, A., et al. (n.d.). The MICs of antibacterial activity of the newly synthesized pyrazole derivatives compounds. ResearchGate. [Link]
-
Cetin, A. (2020). Pyrazole Carboxylic Acid and Derivatives: Synthesis and Biological Applications. ResearchGate. [Link]
-
Marinescu, M., & Zalaru, C.M. (2021). Synthesis, Antibacterial and Anti-Tumor Activity of Pyrazole Derivatives. Recent Trends in Biochemistry. [Link]
-
Tambe, S., et al. (2024). Review on Biological Activities of Pyrazole Derivatives. Journal of Chemical Health Risks, 14(6), 2816-2822. [Link]
-
Mphahlele, M.J., et al. (2025). Derivatives of Pyrazole-Based Compounds as Prospective Cancer Agents. ACS Omega. [Link]
-
Yadav, P., et al. (2023). Mini review on anticancer activities of Pyrazole Derivatives. International Journal of Novel Research and Development. [Link]
-
Pontiki, E., & Hadjipavlou-Litina, D. (2021). Pyrazoles and Pyrazolines as Anti-Inflammatory Agents. Molecules, 26(11), 3141. [Link]
-
Al-Abdullah, E.S., et al. (n.d.). Synthesis and Antimicrobial Activity of Novel Pyrazole Derivatives. Journal of Chemistry. [Link]
-
Gomaa, A.M., et al. (2022). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Molecules, 27(10), 3044. [Link]
-
Ali, N., et al. (2025). Pyrazole–pyrazoline derivatives as next-generation anti-inflammatory agents. Drug Discovery World. [Link]
-
(2022). Pyrazole as an anti-inflammatory scaffold: A comprehensive review. ResearchGate. [Link]
-
Angeli, A., et al. (n.d.). Structure–activity relationship summary of tested compounds. ResearchGate. [Link]
-
Al-Warhi, T., et al. (2025). Recent advances in the synthesis of anticancer pyrazole derivatives using microwave, ultrasound, and mechanochemical techniques. RSC Advances. [Link]
-
Kumar, S., et al. (2023). Antiproliferative Activity of New Pyrazole-4-sulfonamide Derivatives: Synthesis and Biological Evaluation. ACS Omega, 8(30), 27011–27021. [Link]
-
Li, Y., et al. (2016). Design, Synthesis, and Biological Evaluation of Pyrazole Derivatives. Chemical Biology & Drug Design, 87(5), 673-679. [Link]
-
Kumar, G., et al. (2013). Anti-inflammatory and antimicrobial activities of novel pyrazole analogues. Bioorganic & Medicinal Chemistry Letters, 23(10), 2944-2948. [Link]
-
da Silva, C.F., et al. (2021). Structural Optimization and Biological Activity of Pyrazole Derivatives: Virtual Computational Analysis, Recovery Assay and 3D Culture Model as Potential Predictive Tools of Effectiveness against Trypanosoma cruzi. Molecules, 26(16), 4983. [Link]
-
(n.d.). Fig. 1. Biological activity of pyrazoles derivatives and experimental... ResearchGate. [Link]
Sources
- 1. jchr.org [jchr.org]
- 2. Pyrazole Carboxylic Acid and Derivatives: Synthesis and Biologica...: Ingenta Connect [ingentaconnect.com]
- 3. benthamdirect.com [benthamdirect.com]
- 4. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. 1-Thiazol-2-yl-N-3-methyl-1H-pyrozole-5-carboxylic acid derivatives as antitumor agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. ijnrd.org [ijnrd.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. news-medical.net [news-medical.net]
- 10. mdpi.com [mdpi.com]
- 11. Synthesis, structure-activity relationships, and in vitro antibacterial and antifungal activity evaluations of novel pyrazole carboxylic and dicarboxylic acid derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. meddocsonline.org [meddocsonline.org]
- 13. Synthesis, Antifungal Activity and Structure-Activity Relationships of Novel 3-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic Acid Amides [mdpi.com]
- 14. dergipark.org.tr [dergipark.org.tr]
- 15. researchgate.net [researchgate.net]
- 16. Discovery of Pyrazole-3-Carboxylic Acid Derivatives as Dengue Virus Protease Inhibitors with Antiviral Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. pubs.acs.org [pubs.acs.org]
- 18. Synthesis of Pyrazole Compounds by Using Sonication Method – Oriental Journal of Chemistry [orientjchem.org]
- 19. Synthesis and Antimicrobial Activity of Novel Pyrazole Derivatives – Oriental Journal of Chemistry [orientjchem.org]
- 20. pubs.acs.org [pubs.acs.org]
- 21. pubs.acs.org [pubs.acs.org]
- 22. researchgate.net [researchgate.net]
An In-depth Technical Guide to the Spectroscopic Analysis of 3-(4-methylphenyl)-1H-pyrazole-5-carboxylic Acid
Foreword: The Analytical Imperative
In the landscape of modern drug discovery and materials science, pyrazole derivatives are foundational scaffolds.[1] Their utility as versatile intermediates in the synthesis of bioactive molecules, including anti-inflammatory agents and agrochemicals, is well-documented.[2][3][4] The subject of this guide, 3-(4-methylphenyl)-1H-pyrazole-5-carboxylic acid, is a prime example of such a crucial building block. Its precise chemical structure dictates its reactivity and potential biological activity. Therefore, unambiguous structural confirmation is not merely a procedural step but a prerequisite for any meaningful research and development.
This guide provides a comprehensive, in-depth analysis of the core spectroscopic techniques required to fully characterize this molecule. Moving beyond a simple recitation of data, we will explore the causal relationships between the molecular structure and its spectral output, offering insights grounded in field-proven experience. The methodologies described herein are designed to be self-validating, ensuring a high degree of confidence in the analytical results for researchers, scientists, and drug development professionals.
Molecular Structure and Inherent Dynamics: The Role of Tautomerism
Before delving into the spectra, it is critical to understand the molecule's structure and its dynamic nature in solution. The compound consists of a pyrazole ring substituted with a 4-methylphenyl (tolyl) group at the C3 position and a carboxylic acid group at the C5 position.
Caption: Plausible fragmentation pathways for this compound in EI-MS.
Expert Insight: The loss of a mass unit of 45 (•COOH) is one of the most reliable fragmentation patterns for identifying a carboxylic acid. [5]The observation of a strong peak at m/z 91 is highly suggestive of a tolyl or benzyl-type substructure, as it corresponds to the formation of the very stable tropylium cation. [6]
Conclusion: A Unified Spectroscopic Portrait
No single analytical technique can provide absolute structural proof. True analytical confidence is achieved through the convergence of evidence from multiple, orthogonal methods. The ¹H and ¹³C NMR spectra define the precise carbon-hydrogen framework and connectivity. FT-IR spectroscopy unequivocally confirms the presence of the critical carboxylic acid and N-H functional groups. Finally, mass spectrometry validates the molecular weight and supports the proposed structure through predictable fragmentation patterns.
Together, these spectroscopic analyses provide a cohesive and self-validating portrait of this compound, enabling researchers to proceed with confidence in their synthetic and developmental endeavors.
References
- Technical Support Center: Interpreting Complex NMR Spectra of Pyrazole Derivatives - Benchchem.
- A Comparative Guide to the Spectroscopic Analysis of Substituted Pyrazole Compounds - Benchchem.
-
Synthesis of pyrazole derivatives and their spectroscopic properties investigated using both experimental and theoretical approaches - New Journal of Chemistry (RSC Publishing). Available at: [Link]
- Pyrazoles are unique ligands that have attracted significant research attention due to extensive use of their derivatives in transition metal coordination chemistry. - New Journal of Chemistry (RSC Publishing).
-
FT-IR spectrum of 3-(2-furyl)-1 H-pyrazole-5-carboxylic acid molecule. - ResearchGate. Available at: [Link]
-
Raman, FT‐IR, and DFT studies of 3,5‐pyrazoledicarboxylic acid and its Ce(III) and Nd(III) complexes - ResearchGate. Available at: [Link]
-
1H and 13C NMR Spectra - The Royal Society of Chemistry. Available at: [Link]
-
mass spectra - fragmentation patterns - Chemguide. Available at: [Link]
-
5-((8-Hydroxyquinolin-5-yl)diazenyl)-3-methyl-1H-pyrazole-4-carboxylic Acid - Semantic Scholar. Available at: [Link]
-
Scheme 19. Fragmentation of 3(5)-methyl-5(3)-nitropyrazole 31. - ResearchGate. Available at: [Link]
-
Mass Spectrometry - Fragmentation Patterns - Chemistry LibreTexts. Available at: [Link]
-
3-Methyl-1-(4-methylphenyl)-1H-pyrazole-5-carboxylic acid | 885-46-1 - J&K Scientific. Available at: [Link]
Sources
- 1. Synthesis of pyrazole derivatives and their spectroscopic properties investigated using both experimental and theoretical approaches - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. chemimpex.com [chemimpex.com]
- 3. chemimpex.com [chemimpex.com]
- 4. jk-sci.com [jk-sci.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. chemguide.co.uk [chemguide.co.uk]
The Pyrazole Scaffold: A Privileged Core in Modern Drug Discovery and its Therapeutic Targets
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction: The Ascendancy of the Pyrazole Moiety in Medicinal Chemistry
The pyrazole ring, a five-membered heterocycle containing two adjacent nitrogen atoms, has emerged as a "privileged scaffold" in medicinal chemistry.[1] Its remarkable versatility allows it to serve as a bioisostere for other aromatic rings like benzene, often leading to improved physicochemical properties such as enhanced solubility and reduced lipophilicity.[2] The unique electronic distribution and the ability of its nitrogen atoms to act as both hydrogen bond donors and acceptors contribute to its capacity to interact with a wide array of biological targets.[2] This has led to the development of numerous pyrazole-containing drugs approved by the FDA for a broad spectrum of clinical conditions, including inflammation, cancer, and neurological disorders.[2][3] This guide provides a comprehensive overview of the key therapeutic targets of pyrazole compounds, delving into their mechanisms of action, structure-activity relationships, and the experimental methodologies crucial for their validation.
Part 1: Key Therapeutic Target Classes for Pyrazole Compounds
The pharmacological diversity of pyrazole derivatives is reflected in the wide range of biological targets they modulate.[4] This section will explore the most significant classes of these targets, highlighting the role of the pyrazole core in achieving desired therapeutic effects.
Protein Kinases: Precision Targeting in Oncology and Beyond
Protein kinases, enzymes that regulate a vast number of cellular processes, are prominent targets for pyrazole-based inhibitors, particularly in the field of oncology.[5] The pyrazole scaffold is a key structural component in numerous kinase inhibitors, where it often forms critical hydrogen bonds and hydrophobic interactions within the ATP-binding pocket of the enzyme.[5]
Key Kinase Targets:
-
Cyclin-Dependent Kinases (CDKs): Pyrazole derivatives have been developed as potent inhibitors of CDKs, which are crucial for cell cycle regulation.[6] By targeting CDKs, these compounds can induce cell cycle arrest and apoptosis in cancer cells. For instance, certain pyrazolo[1,5-a]pyrimidine compounds have shown significant cytotoxic activity against various cancer cell lines by inhibiting CDK2.[6]
-
PI3K/AKT Pathway: The PI3K/AKT signaling pathway is frequently dysregulated in cancer, promoting cell survival and proliferation. Novel pyrazole carbaldehyde derivatives have been identified as potent PI3 kinase inhibitors, demonstrating excellent cytotoxicity against breast cancer cells.[6]
-
MAPK/ERK Pathway: This pathway is another critical regulator of cell growth and differentiation. Pyrazole-containing compounds have been designed to target kinases within this pathway, such as haspin kinase, which is overexpressed in some cancers.[6]
-
c-Jun N-terminal Kinase (JNK): JNKs are involved in inflammatory responses, and pyrazole derivatives bearing an amide group have been synthesized as potent JNK-1 inhibitors with anti-inflammatory activity.[7]
-
Vascular Endothelial Growth Factor Receptor (VEGFR): Pyrazole compounds are key components of multi-targeted kinase inhibitors that block angiogenesis, a crucial process for tumor growth.[8] Axitinib, a pyrazole-containing drug, is a potent inhibitor of VEGFR.[3]
-
Bruton's Tyrosine Kinase (BTK) and PIM-1 Kinase: Pyrazole-based inhibitors have also been developed to target BTK and PIM-1 kinase, which are implicated in various hematological malignancies.[9]
Quantitative Data on Pyrazole-Based Kinase Inhibitors:
| Compound Class | Target Kinase | IC50 Value | Cell Line | Reference |
| Pyrazolo[1,5-a]pyrimidine | CDK2 | 10.05 µM | HepG2 | [6] |
| Pyrazole Carbaldehyde | PI3 Kinase | 0.25 µM | MCF7 | [6] |
| Pyrazolo[4,3-f]quinoline | Haspin Kinase | 1.7 µM | HCT116 | [6] |
| Pyrazole Amide | JNK-1 | < 10 µM | - | [7] |
| Pyrazole Derivative | EGFR Tyrosine Kinase | 0.26 µM | - | [10] |
| Pyrazole Derivative | HER-2 Tyrosine Kinase | 0.20 µM | - | [10] |
Cyclooxygenase (COX): Modulating the Inflammatory Response
The cyclooxygenase (COX) enzymes, COX-1 and COX-2, are key players in the inflammatory cascade, responsible for the synthesis of prostaglandins.[11] Pyrazole-containing compounds, most notably the coxib class of non-steroidal anti-inflammatory drugs (NSAIDs) like celecoxib, are potent and selective inhibitors of COX-2.[2][12] The pyrazole ring in these drugs plays a crucial role in binding to the active site of the COX-2 enzyme.[2]
Recent research has focused on designing novel pyrazole derivatives with improved COX-2 selectivity and reduced cardiovascular side effects.[13] Some of these compounds have also demonstrated potential as anticancer agents due to the link between inflammation and cancer.[14] For example, certain pyrazole-based compounds have been shown to induce cell cycle arrest and apoptosis in cancer cells.[14]
Quantitative Data on Pyrazole-Based COX Inhibitors:
| Compound | Target | IC50 Value | Selectivity Index (COX-1/COX-2) | Reference |
| Celecoxib | COX-2 | - | High | [15] |
| Pyrazole with hydroxymethyl group | COX-2 | 0.036 mM | 297 | [12] |
| Pyrazole-triazole hybrid (7a) | COX-2 | - | 27.56 | [13] |
| Pyrazole Derivative (11) | COX-2 | 0.043 µM | - | [14] |
Cannabinoid Receptors (CB1 and CB2): Targeting the Endocannabinoid System
The cannabinoid receptors, CB1 and CB2, are part of the endocannabinoid system, which is involved in regulating a wide range of physiological processes.[16] Pyrazole-based compounds have been extensively studied as modulators of these receptors. Rimonabant, a pyrazole derivative, was the first selective CB1 receptor antagonist to be approved for the treatment of obesity, although it was later withdrawn due to psychiatric side effects.[16]
The pyrazole scaffold is a key feature in many cannabinoid receptor ligands, and structure-activity relationship (SAR) studies have identified key structural requirements for potent and selective binding.[17][18] Current research is focused on developing peripherally restricted CB1 antagonists to avoid central nervous system side effects, as well as selective CB2 receptor agonists for the treatment of inflammatory and neuropathic pain.[19][20]
GABA-A Receptors: Modulating Neuronal Inhibition
The γ-aminobutyric acid type A (GABA-A) receptor is the major inhibitory neurotransmitter receptor in the central nervous system.[21] Pyrazole derivatives have been identified as modulators of GABA-A receptor function.[22] Some aryl pyrazoles have been shown to potentiate GABA-evoked chloride currents, suggesting potential applications as anxiolytics or anticonvulsants.[22] The interaction of these compounds with the GABA-A receptor appears to involve the benzodiazepine binding site.[22] Further research is ongoing to explore the therapeutic potential of pyrazole-based GABA-A receptor modulators.[21][23][24]
Part 2: Experimental Protocols for Target Validation
The identification and validation of therapeutic targets are critical steps in the drug discovery process.[25] This section provides detailed, step-by-step methodologies for key experiments used to validate the interaction of pyrazole compounds with their targets.
Protocol: In Vitro Kinase Inhibition Assay (ADP-Glo™ Format)
This protocol outlines a common method for assessing the inhibitory activity of pyrazole compounds against a target kinase.[25][26]
Methodology:
-
Reagent Preparation:
-
Prepare a kinase reaction buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA).
-
Dilute the target kinase enzyme and the specific substrate peptide in the kinase reaction buffer to the desired concentrations.
-
Prepare a solution of ATP in the kinase reaction buffer.
-
-
Compound Preparation:
-
Serially dilute the test pyrazole compounds in DMSO to create a range of concentrations.
-
-
Kinase Reaction:
-
In a 96-well plate, add 2 µL of the diluted pyrazole compound or DMSO (vehicle control).
-
Add 10 µL of the diluted kinase enzyme to each well. For the "no enzyme" control, add 10 µL of kinase buffer.
-
Initiate the kinase reaction by adding 10 µL of the ATP solution.
-
Incubate the plate at a controlled temperature (e.g., 30°C) for a specified time (e.g., 60 minutes).
-
-
Detection:
-
Stop the kinase reaction and measure the amount of ADP produced using the ADP-Glo™ Kinase Assay kit (Promega) according to the manufacturer's instructions.
-
-
Data Analysis:
-
Calculate the percentage of kinase inhibition for each compound concentration relative to the vehicle control.
-
Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a dose-response curve.
-
Protocol: Cell Viability Assay (MTT Assay)
This assay is used to assess the effect of pyrazole compounds on the proliferation and viability of cancer cells.[25][27]
Methodology:
-
Cell Seeding:
-
Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to attach overnight.
-
-
Compound Treatment:
-
Treat the cells with various concentrations of the pyrazole compounds for a specified period (e.g., 48 or 72 hours).
-
-
MTT Addition:
-
Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.
-
-
Formazan Solubilization:
-
Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
-
Absorbance Measurement:
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each treatment group relative to the untreated control.
-
Determine the IC50 value, which is the concentration of the compound that causes 50% inhibition of cell growth.
-
Protocol: Cellular Thermal Shift Assay (CETSA)
CETSA is a powerful technique to confirm the direct binding of a compound to its target protein within a cellular environment.[25][28]
Methodology:
-
Cell Treatment:
-
Treat intact cells or cell lysates with the pyrazole compound or vehicle control.
-
-
Heat Shock:
-
Heat the treated samples at a range of temperatures for a defined period (e.g., 3 minutes).
-
-
Cell Lysis and Protein Separation:
-
Lyse the cells and separate the soluble protein fraction from the precipitated proteins by centrifugation.
-
-
Protein Detection:
-
Analyze the amount of the target protein remaining in the soluble fraction using Western blotting or other protein detection methods.
-
-
Data Analysis:
-
Plot the amount of soluble target protein as a function of temperature for both the treated and untreated samples. A shift in the melting curve in the presence of the compound indicates direct target engagement.
-
Part 3: Visualizing Pathways and Workflows
Diagrams are essential for illustrating complex biological pathways and experimental procedures. The following Graphviz diagrams visualize a simplified kinase signaling pathway and a general workflow for target validation.
Diagram: Simplified Kinase Signaling Pathway
Caption: General workflow for pyrazole compound target validation.
Conclusion
The pyrazole scaffold continues to be a cornerstone in the development of novel therapeutics, demonstrating remarkable versatility in targeting a diverse array of proteins implicated in various diseases. From the well-established role in COX inhibition to the ever-expanding landscape of kinase modulation and the nuanced interactions with cannabinoid and GABA-A receptors, pyrazole-containing compounds offer a rich field for further exploration. The integration of robust target validation methodologies, from initial high-throughput screening to in-cell target engagement assays, is paramount to successfully translating the potential of these compounds into clinically effective drugs. As our understanding of the complex interplay between the pyrazole core and its biological targets deepens, we can anticipate the emergence of next-generation therapeutics with enhanced efficacy and safety profiles.
References
- Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies. (URL: )
- Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflamm
- Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents - MDPI. (URL: )
- Orthogonal Validation of Screening Hits for Pyrazole Compounds: A Compar
-
Tricyclic Pyrazole-Based Compounds as Useful Scaffolds for Cannabinoid CB1/CB2 Receptor Interaction - PMC - PubMed Central. (URL: [Link])
-
Pyrazole: an emerging privileged scaffold in drug discovery - PMC - PubMed Central. (URL: [Link])
-
The Role of Pyrazole Derivatives in Modern Drug Discovery. (URL: [Link])
-
The Importance of the Pyrazole Scaffold in the Design of Protein Kinases Inhibitors as Targeted Anticancer Therapies - MDPI. (URL: [Link])
-
Pyrazole: an Emerging Privileged Scaffold in Drug Discovery | Request PDF - ResearchGate. (URL: [Link])
-
Structure-activity relationships of pyrazole derivatives as cannabinoid receptor antagonists. (URL: [Link])
-
Pyrazole derivatives as potent inhibitors of c-Jun N-terminal kinase: synthesis and SAR studies - PubMed. (URL: [Link])
-
Structure−Activity Relationships of Pyrazole Derivatives as Cannabinoid Receptor Antagonists | Journal of Medicinal Chemistry - ACS Publications. (URL: [Link])
-
Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - MDPI. (URL: [Link])
-
Differential modulation of GABA(A) receptor function by aryl pyrazoles - PubMed. (URL: [Link])
-
Pyrazole-containing kinase inhibitors targeting BRAFV600E, BTK, PIM-1,... - ResearchGate. (URL: [Link])
-
Discovery of 1,3-Disubstituted Pyrazole Peripheral Cannabinoid Receptor Partial Agonists - PMC - PubMed Central. (URL: [Link])
-
Molecular docking of 1H-pyrazole derivatives to receptor tyrosine kinase and protein kinase for screening potential inhibitors - PMC - NIH. (URL: [Link])
-
A Highly Potent, Orally Bioavailable Pyrazole-Derived Cannabinoid CB2 Receptor- Selective Full Agonist for In Vivo Studies - PubMed Central. (URL: [Link])
-
Pyrazoles have a multifaceted anti-inflammatory effect targeting prostaglandin E2, cyclooxygenases and leukocytes' oxidative burst - PubMed. (URL: [Link])
-
Optimization of pyrazole-based compounds with 1,2,4-triazole-3-thiol moiety as selective COX-2 inhibitors cardioprotective drug candidates: Design, synthesis, cyclooxygenase inhibition, anti-inflammatory, ulcerogenicity, cardiovascular evaluation, and molecular modeling studies - PubMed. (URL: [Link])
-
Novel pyrazole-based COX-2 inhibitors as potential anticancer agents: Design, synthesis, cytotoxic effect against resistant cancer cells, cell cycle arrest, apoptosis induction and dual EGFR/Topo-1 inhibition - PubMed. (URL: [Link])
-
Synthesis and Biological Evaluation of the Pyrazole Class of Cyclooxygenase- 2-Inhibitors. (URL: [Link])
-
Heterocyclic Compounds: Pharmacology of Pyrazole Analogs From Rational Structural Considerations - Frontiers. (URL: [Link])
-
Pyrazoline Containing Compounds as Therapeutic Targets for Neurodegenerative Disorders | ACS Omega - ACS Publications. (URL: [Link])
-
Inside the Mechanism of Action of Three Pyrazole Derivatives in Human Platelets and Endothelial Cells - PMC - PubMed Central. (URL: [Link])
-
Review: Anticancer Activity Of Pyrazole - International Journal of Pharmaceutical Sciences. (URL: [Link])
-
Chemistry and Pharmacological Activities of Pyrazole and Pyrazole Derivatives - International Journal of Pharmaceutical Sciences Review and Research. (URL: [Link])
-
3,8-Disubstituted Pyrazolo[1,5-a]quinazoline as GABA A Receptor Modulators: Synthesis, Electrophysiological Assays, and Molecular Modelling Studies - MDPI. (URL: [Link])
-
Pyrazolopyridinones as functionally selective GABA(A) ligands | Request PDF. (URL: [Link])
-
GABAA Receptor Modulators with a Pyrazolo[1,5-a]quinazoline Core: Synthesis, Molecular Modelling Studies and Electrophysiological Assays - PubMed. (URL: [Link])
-
GABAA Receptor Modulators with a Pyrazolo[1,5-a]quinazoline Core: Synthesis, Molecular Modelling Studies and Electrophysiological Assays - MDPI. (URL: [Link])
-
Examples of pyrazole‐containing drugs and their pharmacological activities. - ResearchGate. (URL: [Link])
-
Design, Synthesis, Anticancer Evaluation, Enzymatic Assays, and a Molecular Modeling Study of Novel Pyrazole–Indole Hybrids | ACS Omega - ACS Publications. (URL: [Link])
-
Target Identification of a Class of Pyrazolone Protein Aggregation Inhibitor Therapeutics for Amyotrophic Lateral Sclerosis - PubMed Central. (URL: [Link])
-
Biological Validation of Novel Polysubstituted Pyrazole Candidates with in Vitro Anticancer Activities - MDPI. (URL: [Link])
-
Design, Synthesis, Anticancer Evaluation, Enzymatic Assays, and a Molecular Modeling Study of Novel Pyrazole–Indole Hybrids - NIH. (URL: [Link])
Sources
- 1. researchgate.net [researchgate.net]
- 2. Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Pyrazole: an emerging privileged scaffold in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 4. nbinno.com [nbinno.com]
- 5. mdpi.com [mdpi.com]
- 6. mdpi.com [mdpi.com]
- 7. Pyrazole derivatives as potent inhibitors of c-Jun N-terminal kinase: synthesis and SAR studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Molecular docking of 1H-pyrazole derivatives to receptor tyrosine kinase and protein kinase for screening potential inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. mdpi.com [mdpi.com]
- 11. Pyrazoles have a multifaceted anti-inflammatory effect targeting prostaglandin E2, cyclooxygenases and leukocytes' oxidative burst - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review | MDPI [mdpi.com]
- 13. Optimization of pyrazole-based compounds with 1,2,4-triazole-3-thiol moiety as selective COX-2 inhibitors cardioprotective drug candidates: Design, synthesis, cyclooxygenase inhibition, anti-inflammatory, ulcerogenicity, cardiovascular evaluation, and molecular modeling studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Novel pyrazole-based COX-2 inhibitors as potential anticancer agents: Design, synthesis, cytotoxic effect against resistant cancer cells, cell cycle arrest, apoptosis induction and dual EGFR/Topo-1 inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Frontiers | Heterocyclic Compounds: Pharmacology of Pyrazole Analogs From Rational Structural Considerations [frontiersin.org]
- 16. Tricyclic Pyrazole-Based Compounds as Useful Scaffolds for Cannabinoid CB1/CB2 Receptor Interaction - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Structure-activity relationships of pyrazole derivatives as cannabinoid receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. pubs.acs.org [pubs.acs.org]
- 19. Discovery of 1,3-Disubstituted Pyrazole Peripheral Cannabinoid Receptor Partial Agonists - PMC [pmc.ncbi.nlm.nih.gov]
- 20. A Highly Potent, Orally Bioavailable Pyrazole-Derived Cannabinoid CB2 Receptor- Selective Full Agonist for In Vivo Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 21. mdpi.com [mdpi.com]
- 22. Differential modulation of GABA(A) receptor function by aryl pyrazoles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. GABAA Receptor Modulators with a Pyrazolo[1,5-a]quinazoline Core: Synthesis, Molecular Modelling Studies and Electrophysiological Assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. mdpi.com [mdpi.com]
- 25. pdf.benchchem.com [pdf.benchchem.com]
- 26. pdf.benchchem.com [pdf.benchchem.com]
- 27. Design, Synthesis, Anticancer Evaluation, Enzymatic Assays, and a Molecular Modeling Study of Novel Pyrazole–Indole Hybrids - PMC [pmc.ncbi.nlm.nih.gov]
- 28. Target Identification of a Class of Pyrazolone Protein Aggregation Inhibitor Therapeutics for Amyotrophic Lateral Sclerosis - PMC [pmc.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to 3-(4-Methylphenyl)-1H-pyrazole-5-carboxylic Acid Derivatives and Analogues
Abstract
The pyrazole scaffold is a cornerstone in medicinal chemistry, renowned for its versatile biological activities. This guide focuses on a specific, highly promising subclass: 3-(4-methylphenyl)-1H-pyrazole-5-carboxylic acid and its derivatives. We will delve into the synthetic strategies for creating these compounds, explore their diverse pharmacological applications, and provide detailed experimental protocols. This document is intended for researchers, scientists, and drug development professionals, offering a blend of theoretical insights and practical methodologies to accelerate research and development in this exciting area.
Introduction: The Significance of the Pyrazole Core
Pyrazoles are five-membered heterocyclic rings containing two adjacent nitrogen atoms. This structural motif is present in a wide array of pharmacologically active compounds, including well-established drugs. The versatility of the pyrazole ring allows for substitutions at various positions, enabling the fine-tuning of steric, electronic, and lipophilic properties to optimize biological activity.
Synthetic Strategies: Building the Core Scaffold
The construction of the this compound scaffold can be efficiently achieved through a one-pot, three-component reaction involving a Claisen condensation followed by a Knorr-type cyclization. This approach is highly adaptable for generating a library of analogues.[4][5]
Core Synthesis Workflow
The general workflow for the synthesis of the core scaffold and its subsequent derivatization is outlined below.
Caption: General workflow for synthesis and derivatization.
Detailed Protocol: Synthesis of Ethyl 3-(4-methylphenyl)-1H-pyrazole-5-carboxylate
This protocol describes a robust method for synthesizing the core pyrazole ester, which serves as a key intermediate.
Materials:
-
4-Methylacetophenone
-
Diethyl oxalate
-
Sodium ethoxide (NaOEt)
-
Hydrazine hydrate
-
Ethanol, absolute
-
Toluene
-
Hydrochloric acid (HCl)
Procedure:
-
Claisen Condensation:
-
In a flame-dried, three-necked flask equipped with a reflux condenser and a dropping funnel, dissolve sodium ethoxide (1.1 eq) in absolute ethanol under an inert atmosphere (N₂ or Ar).
-
To this solution, add a mixture of 4-methylacetophenone (1.0 eq) and diethyl oxalate (1.1 eq) dropwise at room temperature.
-
After the addition is complete, heat the mixture to reflux for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Once the reaction is complete, cool the mixture to room temperature and neutralize with a dilute solution of HCl.
-
Extract the product with an organic solvent (e.g., ethyl acetate), wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude diketone intermediate.
-
-
Cyclization:
-
Dissolve the crude diketone intermediate in toluene.
-
Add hydrazine hydrate (1.2 eq) to the solution.
-
Heat the reaction mixture to reflux for 6-8 hours. A Dean-Stark apparatus can be used to remove water formed during the reaction.
-
Monitor the reaction by TLC. Upon completion, cool the mixture and remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford ethyl 3-(4-methylphenyl)-1H-pyrazole-5-carboxylate.
-
Pharmacological Applications and Structure-Activity Relationships (SAR)
Derivatives of this compound have demonstrated a broad spectrum of biological activities. The following sections highlight key therapeutic areas and discuss the structure-activity relationships that govern their potency.
Anticancer Activity
The pyrazole scaffold is a privileged structure in oncology. Derivatives of the 3-(4-methylphenyl) core have shown significant cytotoxic effects against various cancer cell lines.
Structure-Activity Relationship Insights:
-
Amide and Ester Modifications: Conversion of the carboxylic acid at the C5 position to various amide and ester moieties is a common strategy to enhance anticancer activity. The nature of the substituent on the amide nitrogen or the ester oxygen plays a crucial role in determining potency and selectivity.
-
Substitution on the Phenyl Ring: Modifications on the 4-methylphenyl group can influence activity. For example, the introduction of electron-withdrawing or electron-donating groups can alter the electronic properties of the molecule and its interaction with target proteins.
-
N1-Substitution on the Pyrazole Ring: Alkylation or arylation at the N1 position of the pyrazole ring often leads to a significant increase in anticancer activity. For instance, N-benzylated derivatives have shown promising results.
Table 1: Anticancer Activity of Selected this compound Derivatives
| Compound ID | R (at C5) | R' (at N1) | Cancer Cell Line | IC₅₀ (µM) | Reference |
| HD02 | -C(O)CH₂Ph | Indole at C5, H at N1 | Leukemia | <10 | [6][7] |
| HD05 | -C(O)CH₂OPh | Indole at C5, H at N1 | Leukemia | <10 | [6][7] |
| HD12 | -C(O)-pyridin-4-yl | Indole at C5, H at N1 | Leukemia | <10 | [6][7] |
Note: The compounds in the table are pyrazoline derivatives with a p-tolyl group at the 3-position and an indole group at the 5-position, highlighting the anticancer potential of this structural motif.
Anti-inflammatory Activity
Chronic inflammation is a key driver of many diseases. Pyrazole derivatives have a long history as anti-inflammatory agents, with some acting as selective inhibitors of cyclooxygenase-2 (COX-2).
Mechanism of Action:
Caption: Proposed anti-inflammatory mechanism via NF-κB inhibition.[8]
Antimicrobial Activity
The rise of antimicrobial resistance necessitates the development of novel therapeutic agents. Pyrazole derivatives have emerged as a promising class of compounds with activity against a range of bacterial and fungal pathogens.
Structure-Activity Relationship Insights:
-
Lipophilicity: The overall lipophilicity of the molecule, often modulated by the substituents on the phenyl ring and the ester/amide group, can significantly impact antimicrobial activity by influencing cell membrane permeability.
-
Specific Functional Groups: The introduction of specific functional groups, such as halogens or trifluoromethyl groups, can enhance antimicrobial potency.
-
Thiazolidinone Conjugates: Hybrid molecules incorporating a thioxothiazolidin-4-one moiety have shown particularly potent activity against multidrug-resistant strains like MRSA.[9]
Table 2: Antimicrobial Activity of Selected Pyrazole Derivatives
| Compound Class | Target Organism | MIC (µg/mL) | Reference |
| Pyrazole-Thioxothiazolidinones | Streptococcus mutans | 1 | [9] |
| Pyrazole-Thioxothiazolidinones | MRSA | 1 | [9] |
| Pyrazole-Thioxothiazolidinones | Bacillus subtilis | 2 | [9] |
| Bistrifluoromethyl-pyrazoles | Staphylococcus aureus | 6.25 | [10] |
| Bistrifluoromethyl-pyrazoles | Bacillus cereus | 6.25 | [10] |
Experimental Protocols
The following protocols provide detailed methodologies for the derivatization and biological evaluation of this compound.
Protocol: Amide Synthesis
Materials:
-
This compound
-
Thionyl chloride (SOCl₂) or EDC/HOBt
-
Desired amine
-
Triethylamine (TEA) or other suitable base
-
Dichloromethane (DCM) or Dimethylformamide (DMF)
Procedure (via Acid Chloride):
-
Suspend this compound (1.0 eq) in an excess of thionyl chloride.
-
Add a catalytic amount of DMF.
-
Heat the mixture to reflux for 2-3 hours.
-
Remove the excess thionyl chloride under reduced pressure to obtain the crude acid chloride.
-
Dissolve the crude acid chloride in DCM and cool in an ice bath.
-
Add the desired amine (1.1 eq) and triethylamine (1.2 eq) dropwise.
-
Allow the reaction to warm to room temperature and stir for 4-6 hours.
-
Wash the reaction mixture with water and brine, dry the organic layer over anhydrous sodium sulfate, and concentrate.
-
Purify the product by column chromatography or recrystallization.
Protocol: In Vitro Anticancer Assay (MTT Assay)
Materials:
-
Cancer cell line of interest (e.g., MCF-7, HCT-116)
-
Complete growth medium (e.g., DMEM with 10% FBS)
-
Test compounds dissolved in DMSO
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)
-
96-well plates
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.
-
Treat the cells with various concentrations of the test compounds (typically in a serial dilution) and a vehicle control (DMSO).
-
Incubate for 48-72 hours.
-
Add MTT solution to each well and incubate for 3-4 hours, allowing viable cells to form formazan crystals.
-
Add the solubilization buffer to dissolve the formazan crystals.
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%).
Conclusion and Future Directions
The this compound scaffold represents a highly versatile and promising platform for the development of novel therapeutic agents. The synthetic accessibility of this core, coupled with the potential for diverse functionalization, allows for the creation of large compound libraries for high-throughput screening. The demonstrated anticancer, anti-inflammatory, and antimicrobial activities warrant further investigation.
Future research should focus on:
-
Lead Optimization: Systematic modification of lead compounds to improve potency, selectivity, and pharmacokinetic properties.
-
Mechanism of Action Studies: Elucidation of the specific molecular targets and signaling pathways modulated by these compounds.
-
In Vivo Efficacy: Evaluation of the most promising derivatives in animal models of cancer, inflammation, and infectious diseases.
By leveraging the insights and methodologies presented in this guide, the scientific community can continue to unlock the full therapeutic potential of this remarkable class of molecules.
References
- 1. ijppr.humanjournals.com [ijppr.humanjournals.com]
- 2. encyclopedia.pub [encyclopedia.pub]
- 3. Pyrazoles and Pyrazolines as Anti-Inflammatory Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. researchgate.net [researchgate.net]
- 6. Synthesis and Anti-Cancer Activity of New Pyrazolinyl-Indole Derivatives: Pharmacophoric Interactions and Docking Studies for Identifying New EGFR Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Synthesis and Anti-Cancer Activity of New Pyrazolinyl-Indole Derivatives: Pharmacophoric Interactions and Docking Studies for Identifying New EGFR Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Discovery of novel pyrazole derivatives as a potent anti‐inflammatory agent in RAW264.7 cells via inhibition of NF‐ĸB for possible benefit against SARS‐CoV‐2 - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Synthesis and Antimicrobial Evaluation of (Z)-5-((3-phenyl-1H-pyrazol-4- yl)methylene)-2-thioxothiazolidin-4-one Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. arkat-usa.org [arkat-usa.org]
Whitepaper: The Molecular Mechanisms of Pyrazole-Based Anti-Inflammatory Agents: A Technical Guide for Drug Development Professionals
Abstract: The pyrazole scaffold is a cornerstone in medicinal chemistry, forming the structural basis of numerous therapeutic agents.[1] Notably, its derivatives have yielded highly successful anti-inflammatory drugs, exemplified by the selective COX-2 inhibitor, Celecoxib.[2] This technical guide provides an in-depth exploration of the molecular mechanisms underpinning the anti-inflammatory action of pyrazole-based compounds. We will dissect the primary mechanism of cyclooxygenase (COX) inhibition, detailing the structural basis for COX-2 selectivity, and explore alternative pathways such as p38 MAP kinase modulation. Furthermore, this guide furnishes detailed, field-proven protocols for key in vitro and in vivo assays essential for the characterization and development of novel pyrazole-based anti-inflammatory candidates.
The Central Role of Cyclooxygenase (COX) Inhibition
The primary and most well-characterized mechanism of action for pyrazole-based anti-inflammatory agents is the inhibition of cyclooxygenase (COX) enzymes.[3] These enzymes are critical for the conversion of arachidonic acid into prostaglandins (PGs), which are key mediators of pain and inflammation.[4]
There are two primary isoforms of the COX enzyme:
-
COX-1: This is a constitutive enzyme, meaning it is expressed in most tissues under normal physiological conditions.[5] The prostaglandins produced by COX-1 are involved in homeostatic functions, such as protecting the gastrointestinal lining and maintaining renal blood flow.[6][7]
-
COX-2: This isoform is typically undetectable in most tissues but is rapidly induced at sites of inflammation by stimuli like cytokines and growth factors.[8][9] COX-2 is responsible for producing the prostaglandins that mediate inflammation, pain, and fever.[10]
Traditional nonsteroidal anti-inflammatory drugs (NSAIDs) like ibuprofen and naproxen are non-selective, inhibiting both COX-1 and COX-2.[5] While this effectively reduces inflammation, the concurrent inhibition of COX-1's protective functions can lead to significant gastrointestinal side effects, such as ulcers and bleeding.[6][11]
The Principle of Selective COX-2 Inhibition
The development of selective COX-2 inhibitors was a major advancement in anti-inflammatory therapy. Pyrazole-based drugs, most notably Celecoxib, were designed to preferentially target the COX-2 enzyme, thereby reducing inflammation while sparing the gastroprotective functions of COX-1.[7] This selectivity significantly reduces the risk of gastrointestinal complications compared to non-selective NSAIDs.[11][12]
The structural basis for this selectivity lies in a key difference between the active sites of the two enzyme isoforms. The COX-2 active site is approximately 20% larger than that of COX-1 and possesses a distinct hydrophilic side pocket.[9][13] Pyrazole-based inhibitors like Celecoxib are designed with a bulky side group (a sulfonamide moiety in Celecoxib's case) that can fit into this side pocket, allowing for a stable and high-affinity interaction with COX-2.[4][9] This same bulky group creates steric hindrance in the narrower COX-1 active site, preventing effective binding.[13] Celecoxib is approximately 10-20 times more selective for COX-2 over COX-1.[9]
Alternative Mechanisms: p38 MAP Kinase Inhibition
While COX-2 inhibition is the principal mechanism, evidence suggests that some pyrazole derivatives exert anti-inflammatory effects through other pathways. A significant alternative target is the p38 mitogen-activated protein (MAP) kinase.[14] p38 MAP kinase is a key enzyme in the signal transduction pathway that regulates the production of pro-inflammatory cytokines like tumor necrosis factor-alpha (TNF-α) and interleukin-1β (IL-1β).[14]
A series of N-pyrazole, N'-aryl ureas have been identified as potent and selective inhibitors of p38 MAP kinase.[15] These compounds bind to a domain on the p38 kinase that is distinct from the ATP-binding site. This binding stabilizes an inactive conformation of the kinase, preventing its activation and subsequent downstream signaling that leads to cytokine production.[14] The development of pyrazole-based compounds that inhibit p38 MAP kinase represents a promising avenue for treating inflammatory diseases, potentially offering a different therapeutic profile from COX-2 inhibitors.[15][16]
Structure-Activity Relationship (SAR) Insights
The anti-inflammatory potency and selectivity of pyrazole derivatives are highly dependent on the nature and position of substituents on the pyrazole ring.[13] Key SAR findings include:
-
Substituents at the 1 and 5 positions: For diaryl pyrazoles like Celecoxib, a p-sulfonamide group on the N-1 phenyl ring and a p-methyl group on the C-5 phenyl ring are crucial for potent and selective COX-2 inhibition.[10]
-
Electron-withdrawing groups: The presence of electron-withdrawing groups on the phenyl rings of diaryl pyrazoles generally enhances COX-2 inhibitory activity.[13]
-
Fused Ring Systems: Fusing the pyrazole ring with other heterocyclic systems, such as pyran, can lead to potent anti-inflammatory compounds.[13] These pyranopyrazole derivatives have shown significant inhibition of paw edema in animal models.[13]
-
Urea Linkage: For p38 MAP kinase inhibitors, a urea functionality is critical for binding activity, forming a hydrogen bond network with key residues in the enzyme's binding pocket.[14]
These SAR insights are critical for the rational design of new pyrazole derivatives with improved potency, selectivity, and pharmacokinetic profiles.
Experimental Protocols for Efficacy Evaluation
Validating the mechanism of action and quantifying the anti-inflammatory potency of novel pyrazole compounds requires a suite of robust and reproducible assays.
In Vitro COX-1/COX-2 Inhibition Assay (Fluorometric Method)
This assay measures the peroxidase activity of COX enzymes to determine the inhibitory potential and selectivity of test compounds.[17]
Objective: To determine the IC50 (half-maximal inhibitory concentration) of a test compound against COX-1 and COX-2.
Materials:
-
Ovine COX-1 and human recombinant COX-2 enzymes (Cayman Chemical or similar)[17]
-
Assay Buffer (100 mM Tris-HCl, pH 8.0)
-
Heme
-
10-Acetyl-3,7-dihydroxyphenoxazine (ADHP) fluorescent substrate
-
Arachidonic Acid (substrate)
-
Test compounds and reference inhibitor (e.g., Celecoxib)
-
96-well black microplate
-
Fluorometer (Ex: 530-540 nm, Em: 585-595 nm)
Step-by-Step Methodology:
-
Reagent Preparation: Prepare working solutions of enzymes, heme, ADHP, and arachidonic acid in Assay Buffer as per the manufacturer's instructions.[17] Prepare serial dilutions of the test compound and reference inhibitor in a suitable solvent (e.g., DMSO).
-
Assay Setup: In a 96-well plate, add the following to triplicate wells:
-
100% Initial Activity Wells: 150 µL Assay Buffer, 10 µL Heme, 10 µL ADHP, 10 µL enzyme, and 10 µL solvent.
-
Inhibitor Wells: 150 µL Assay Buffer, 10 µL Heme, 10 µL ADHP, 10 µL enzyme, and 10 µL of test compound dilution.
-
Background Wells: 160 µL Assay Buffer, 10 µL Heme, 10 µL ADHP, and 10 µL solvent.
-
-
Incubation: Incubate the plate at room temperature for 15 minutes, protected from light.
-
Initiate Reaction: Add 10 µL of arachidonic acid solution to all wells to initiate the enzymatic reaction.
-
Read Fluorescence: Immediately shake the plate for a few seconds and read the fluorescence at 5-minute intervals for 20-30 minutes.
-
Data Analysis:
-
Subtract the background fluorescence from all readings.
-
Calculate the rate of reaction (slope of fluorescence vs. time).
-
Determine the percent inhibition for each concentration of the test compound relative to the 100% initial activity control.
-
Plot percent inhibition versus log[inhibitor concentration] and use non-linear regression to calculate the IC50 value.
-
Calculate the Selectivity Index (SI) = IC50 (COX-1) / IC50 (COX-2).
-
Sources
- 1. mdpi.com [mdpi.com]
- 2. Review of the recent advances of pyrazole derivatives as selective COX-2 inhibitors for treating inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. tandfonline.com [tandfonline.com]
- 4. news-medical.net [news-medical.net]
- 5. my.clevelandclinic.org [my.clevelandclinic.org]
- 6. Selective COX-2 inhibitor versus nonselective COX-1 and COX-2 inhibitor in the prevention of heterotopic ossification after total hip arthroplasty: a meta-analysis of randomised trials - PMC [pmc.ncbi.nlm.nih.gov]
- 7. What is the mechanism of Celecoxib? [synapse.patsnap.com]
- 8. Pyrazoles and Pyrazolines as Anti-Inflammatory Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Celecoxib - Wikipedia [en.wikipedia.org]
- 10. Celecoxib - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. Determining Appropriate Use: COX-2 Inhibitors vs. NSAIDs | AAFP [aafp.org]
- 12. academic.oup.com [academic.oup.com]
- 13. researchgate.net [researchgate.net]
- 14. pubs.acs.org [pubs.acs.org]
- 15. Pyrazole urea-based inhibitors of p38 MAP kinase: from lead compound to clinical candidate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. A New Pathway for the Preparation of Pyrano[2,3- c]pyrazoles and molecular Docking as Inhibitors of p38 MAP Kinase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. interchim.fr [interchim.fr]
The Pyrazole Carboxylic Acid Moiety: A Cornerstone in Modern Medicinal Chemistry
A Technical Guide to its Discovery, Evolution, and Application in Drug Development
Introduction: The Serendipitous Dawn of a Privileged Scaffold
The history of medicinal chemistry is replete with instances of serendipitous discovery, where the quest for one therapeutic agent unexpectedly unveils a scaffold of immense potential. The story of the pyrazole ring system is a prime example of such a fortunate turn of events. In 1883, the German chemist Ludwig Knorr, while in pursuit of quinine analogs, inadvertently synthesized the first pyrazolone derivative, a compound that would come to be known as Antipyrine (phenazone).[1] This discovery was a landmark moment, as Antipyrine emerged as one of the very first synthetic drugs, exhibiting potent analgesic and antipyretic properties.[1] The commercial and therapeutic success of Antipyrine catalyzed a wave of research into this novel heterocyclic system, laying the groundwork for the development of a class of compounds that would become central to modern drug discovery. While the initial focus was on pyrazolones, it was the later incorporation of the carboxylic acid functionality that would unlock the full therapeutic potential of the pyrazole scaffold, transforming it into a "privileged scaffold" in the parlance of medicinal chemistry. This guide provides an in-depth technical exploration of the discovery, synthesis, and evolution of pyrazole carboxylic acids in medicinal chemistry, offering insights for researchers, scientists, and drug development professionals.
From Pyrazolones to Carboxylic Acids: An Evolutionary Leap in Drug Design
The initial success of pyrazolone-based drugs like Antipyrine highlighted the therapeutic potential of the pyrazole core. However, the evolution of drug design principles and a deeper understanding of target biology necessitated a more nuanced approach to molecular design. The introduction of the carboxylic acid group to the pyrazole scaffold represented a significant evolutionary leap, offering several advantages:
-
Enhanced Target Engagement: The carboxylic acid moiety, with its ability to act as a hydrogen bond donor and acceptor, and its anionic character at physiological pH, provides a powerful handle for specific interactions with biological targets, particularly with positively charged residues in enzyme active sites or receptor binding pockets.
-
Improved Physicochemical Properties: The carboxylic acid group can significantly influence the solubility, polarity, and overall ADME (Absorption, Distribution, Metabolism, and Excretion) properties of a molecule, allowing for fine-tuning of its pharmacokinetic profile.
-
Bioisosteric Flexibility: The pyrazole carboxylic acid scaffold has proven to be a versatile bioisostere for other functional groups, enabling medicinal chemists to modulate the properties of a lead compound while retaining its biological activity. Conversely, the carboxylic acid group itself can be replaced by other acidic bioisosteres to further optimize a drug candidate.[2]
The transition from the early pyrazolone analgesics to the highly targeted pyrazole carboxylic acid-containing drugs of the modern era exemplifies the progression of medicinal chemistry from empirical screening to rational, structure-based drug design.
The Knorr Pyrazole Synthesis: A Foundational Methodology
The cornerstone of pyrazole synthesis is the Knorr pyrazole synthesis, first reported by Ludwig Knorr in 1883.[3][4] This robust and versatile condensation reaction between a hydrazine derivative and a 1,3-dicarbonyl compound has remained a fundamental tool for the construction of the pyrazole ring system for over a century.[1][3]
General Mechanism of the Knorr Pyrazole Synthesis
The reaction proceeds through a well-established mechanism:
-
Hydrazone Formation: The more nucleophilic nitrogen of the hydrazine attacks one of the carbonyl groups of the 1,3-dicarbonyl compound to form a hydrazone intermediate.
-
Intramolecular Cyclization: The remaining free nitrogen of the hydrazine then attacks the second carbonyl group in an intramolecular fashion.
-
Dehydration: The resulting cyclic intermediate undergoes dehydration to yield the aromatic pyrazole ring.
Caption: Generalized workflow of the Knorr Pyrazole Synthesis.
Case Study: The Discovery and Synthesis of Celecoxib
The development of Celecoxib (Celebrex®) stands as a landmark achievement in the history of pyrazole carboxylic acid-containing drugs and a prime example of rational drug design.[5] Its story is intricately linked to the discovery of the two isoforms of the cyclooxygenase (COX) enzyme, COX-1 and COX-2.
The COX-1/COX-2 Hypothesis and the Dawn of Selective Inhibitors
Traditional nonsteroidal anti-inflammatory drugs (NSAIDs) like ibuprofen and naproxen achieve their therapeutic effects by inhibiting both COX-1 and COX-2. While COX-2 is inducibly expressed at sites of inflammation, COX-1 is constitutively expressed in various tissues, where it plays a role in maintaining gastrointestinal mucosal integrity and platelet function.[5] The non-selective inhibition of COX-1 is responsible for the common gastrointestinal side effects associated with NSAID therapy. This understanding led to the compelling therapeutic hypothesis that a selective COX-2 inhibitor could provide potent anti-inflammatory and analgesic effects while sparing the protective functions of COX-1, thereby reducing gastrointestinal toxicity.[5]
Celecoxib: A Triumph of Structure-Based Drug Design
A team at the Searle division of Monsanto, led by John Talley, embarked on a program to discover selective COX-2 inhibitors, which culminated in the discovery of Celecoxib.[5] The design of Celecoxib was guided by the subtle structural differences between the active sites of COX-1 and COX-2. The active site of COX-2 possesses a larger, hydrophobic side pocket compared to COX-1, which could be exploited to achieve selectivity. The trifluoromethyl group on the pyrazole ring of Celecoxib was designed to fit into this side pocket, a feature that is sterically hindered in the COX-1 active site.
Caption: Selective binding of Celecoxib to the COX-2 active site.
Synthesis of Celecoxib: A Step-by-Step Protocol
The synthesis of Celecoxib is a classic example of the application of the Knorr pyrazole synthesis in a pharmaceutical manufacturing setting. A common and efficient route starts from 4'-methylacetophenone.[6]
Step 1: Claisen Condensation to Synthesize 4,4,4-trifluoro-1-(4-methylphenyl)butane-1,3-dione
This initial step involves the formation of a key β-diketone intermediate through a Claisen condensation.
-
Materials: 4'-methylacetophenone, ethyl trifluoroacetate, sodium methoxide, toluene, hydrochloric acid.
-
Procedure:
-
A solution of 4'-methylacetophenone in toluene is added to a mixture of sodium methoxide in toluene at 20-25°C.
-
A solution of ethyl trifluoroacetate in toluene is then added slowly to the reaction mixture.
-
The reaction mixture is heated to reflux for several hours to drive the condensation to completion.
-
After cooling, the reaction is quenched with aqueous hydrochloric acid.
-
The organic layer is separated, and the solvent is removed under reduced pressure to yield the crude 1,3-dione intermediate.
-
Step 2: Cyclocondensation to Synthesize Celecoxib
The final step forms the pyrazole ring of Celecoxib through the reaction of the β-diketone with 4-hydrazinylbenzenesulfonamide hydrochloride.[6]
-
Materials: 4,4,4-trifluoro-1-(4-methylphenyl)butane-1,3-dione, 4-hydrazinylbenzenesulfonamide hydrochloride, methanol.
-
Procedure:
-
In a reaction vessel, 4,4,4-trifluoro-1-[4-(methyl)phenyl]butane-1,3-dione and 4-hydrazinylbenzenesulfonamide hydrochloride are dissolved in methanol.
-
The mixture is heated to approximately 65°C and stirred for several hours.
-
The reaction progress is monitored by a suitable chromatographic technique (e.g., TLC or HPLC).
-
Upon completion, the reaction mixture is cooled, and the solvent is removed under vacuum.
-
The crude product is then purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/heptane) to yield pure Celecoxib.
-
Caption: Synthetic workflow for the preparation of Celecoxib.
Pyrazole Carboxylic Acids as Kinase Inhibitors: A Modern Frontier
Beyond their seminal role in the development of anti-inflammatory agents, pyrazole carboxylic acids have emerged as a prominent scaffold in the design of protein kinase inhibitors, a class of drugs that has revolutionized the treatment of cancer and other diseases.[7] The pyrazole core provides a versatile framework for presenting substituents in a defined spatial orientation to interact with the ATP-binding site of kinases, while the carboxylic acid group can form crucial interactions with conserved residues, such as the catalytic lysine.
Targeting the JAK-STAT Signaling Pathway
The Janus kinase (JAK)/signal transducer and activator of transcription (STAT) pathway is a critical signaling cascade involved in immunity, hematopoiesis, and cell growth.[8] Aberrant activation of the JAK-STAT pathway is implicated in a variety of diseases, including inflammatory conditions and malignancies.[8][9] Several pyrazole-based JAK inhibitors have been developed, with some, like Ruxolitinib, gaining FDA approval.[10]
Caption: Inhibition of the JAK-STAT signaling pathway by a pyrazole inhibitor.
Quantitative Structure-Activity Relationship (QSAR) of Pyrazole Carboxylic Acid Kinase Inhibitors
The development of potent and selective kinase inhibitors often relies on extensive structure-activity relationship (SAR) studies. The following table presents hypothetical quantitative data for a series of pyrazole carboxylic acid derivatives as inhibitors of a generic kinase, illustrating the impact of substitutions on inhibitory activity.
| Compound | R1 Group | R2 Group | Kinase IC50 (nM) |
| 1a | -H | -Phenyl | 500 |
| 1b | -CH3 | -Phenyl | 250 |
| 1c | -H | 4-Chlorophenyl | 100 |
| 1d | -CH3 | 4-Chlorophenyl | 50 |
| 1e | -H | 4-Methoxyphenyl | 800 |
| 1f | -CH3 | 4-Methoxyphenyl | 400 |
Data is hypothetical and for illustrative purposes only.
This hypothetical data illustrates key SAR principles:
-
Impact of R1 Substitution: The introduction of a methyl group at the R1 position (e.g., 1b vs. 1a ) generally leads to a modest increase in potency, potentially through favorable hydrophobic interactions in the kinase active site.
-
Impact of R2 Substitution: The nature of the aryl substituent at the R2 position has a more pronounced effect on activity. An electron-withdrawing group like chlorine (1c , 1d ) significantly enhances potency compared to an unsubstituted phenyl ring (1a , 1b ) or an electron-donating group like methoxy (1e , 1f ). This suggests that electronic and/or specific steric interactions of the R2 substituent are critical for high-affinity binding.
Future Perspectives and Conclusion
The journey of pyrazole carboxylic acids in medicinal chemistry, from the serendipitous discovery of a simple pyrazolone to the rational design of highly selective kinase inhibitors, is a testament to the power of chemical innovation in addressing human disease. The pyrazole carboxylic acid scaffold has firmly established itself as a privileged structure in drug discovery, offering a remarkable blend of synthetic accessibility, tunable physicochemical properties, and versatile target engagement capabilities.[11][12]
As our understanding of disease biology continues to deepen, and as new therapeutic targets emerge, the pyrazole carboxylic acid moiety is poised to play an even more significant role in the development of the next generation of medicines. Ongoing research into novel synthetic methodologies, the exploration of new substitution patterns, and the application of computational drug design will undoubtedly unlock new therapeutic opportunities for this remarkable scaffold. For researchers and drug development professionals, a thorough understanding of the history, synthesis, and medicinal chemistry of pyrazole carboxylic acids is not just an academic exercise but a vital tool in the ongoing quest for safer and more effective therapies.
References
-
Design, Synthesis, and Antitumor Evaluation of 4-Amino-(1H)-pyrazole Derivatives as JAKs Inhibitors. ACS Medicinal Chemistry Letters. Available from: [Link]
-
Knorr Pyrazole Synthesis. Merck Index. Available from: [Link]
-
Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics. PubMed Central. Available from: [Link]
-
PYRAZOLE SCAFFOLDS: A PROMISING FRONTIER IN DRUG DISCOVERY. ResearchGate. Available from: [Link]
-
JAK/STAT signaling pathway inhibitors from MedChem Express. Bio-Connect. Available from: [Link]
-
Drug Design: Influence of Heterocyclic Structure as Bioisosteres. Open Access Journals. Available from: [Link]
-
Synthesis and Some Reactions of Pyrazole-3-carboxylic acid Having Trifluoromethyl Unit. DergiPark. Available from: [Link]
-
Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. MDPI. Available from: [Link]
-
Synthesis and structure–activity relationships of pyrazole-based inhibitors of meprin α and β. RSC Medicinal Chemistry. Available from: [Link]
-
Synthesis of Pyrazole Compounds by Using Sonication Method. Oriental Journal of Chemistry. Available from: [Link]
-
Synthesis and Reactions of Pyrazole-3-carboxylic acid Having Trifluoromethyl Unit. DergiPark. Available from: [Link]
-
Therapeutic targeting of the Jak/STAT pathway. PubMed. Available from: [Link]
-
Chapter 5: Pyrazoles. Royal Society of Chemistry. Available from: [Link]
-
Chemistry and Pharmacological Activities of Pyrazole and Pyrazole Derivatives. International Journal of Pharmaceutical Sciences Review and Research. Available from: [Link]
-
Synthesis of Pyrazole - Characteristic Reactions of Pyrazole - Medicinal uses of Pyrazole. Slideshare. Available from: [Link]
-
Novel pyrazole carboxylate derivatives as lonazolac bioisosteres with selective COX-2 inhibition: design, synthesis and anti-inflammatory activity. PubMed. Available from: [Link]
-
Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. PubMed Central. Available from: [Link]
-
Acid Bioisosteres. Cambridge MedChem Consulting. Available from: [Link]
-
Pyrazole; A Privileged Scaffold of Medicinal Chemistry: A Comprehensive Review. ResearchGate. Available from: [Link]
-
Pyrazole; A Privileged Scaffold of Medicinal Chemistry: A Comprehensive Review. OUC. Available from: [Link]
-
Knorr Pyrazole Synthesis. J&K Scientific. Available from: [Link]
-
Pyrazole: an emerging privileged scaffold in drug discovery. Future Medicinal Chemistry. Available from: [Link]
-
Pyrazole: an emerging privileged scaffold in drug discovery. PubMed Central. Available from: [Link]
-
Discovery and development of pyrazole-scaffold Hsp90 inhibitors. PubMed. Available from: [Link]
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. Synthesis of Pyrazole Compounds by Using Sonication Method – Oriental Journal of Chemistry [orientjchem.org]
- 3. Substituted Pyrazoles and Their Heteroannulated Analogs—Recent Syntheses and Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Design, Synthesis, and Antitumor Evaluation of 4-Amino-(1H)-pyrazole Derivatives as JAKs Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. JAK/STAT signaling pathway inhibitors from MedChem Express [bio-connect.nl]
- 10. Therapeutic targeting of the Jak/STAT pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
A Senior Application Scientist's Guide to In Silico Modeling of 3-(4-Methylphenyl)-1H-pyrazole-5-carboxylic Acid Interactions
Abstract
This technical guide provides a comprehensive framework for the in silico investigation of 3-(4-methylphenyl)-1H-pyrazole-5-carboxylic acid (PMPCA), a versatile pyrazole derivative with potential applications in pharmaceutical and agricultural research.[1][2][3] As computational methods become indispensable in accelerating drug discovery and chemical design, a robust and validated modeling cascade is paramount. This document outlines a complete workflow, from initial ligand characterization and target identification to sophisticated molecular dynamics and binding free energy calculations. Each protocol is presented with a dual focus: the step-by-step methodology and the underlying scientific rationale, empowering researchers to not only execute but also critically evaluate their computational experiments. This guide is designed for drug development professionals, medicinal chemists, and computational scientists seeking to elucidate the molecular interactions that govern the biological activity of PMPCA and its analogs.
Introduction: The Rationale for a Computational Approach
This compound (PMPCA) belongs to the pyrazole class of heterocyclic compounds, a scaffold renowned for its broad spectrum of biological activities, including anti-inflammatory and analgesic properties.[1][3] The molecule's structure, featuring a pyrazole core, a carboxylic acid group, and a methylphenyl moiety, makes it a compelling candidate for development as a therapeutic agent or agrochemical.[1][4] Understanding how PMPCA interacts with biological macromolecules at an atomic level is the key to unlocking its potential.
In silico modeling provides a powerful lens through which we can visualize and quantify these interactions. Before committing to costly and time-consuming synthesis and in vitro screening, computational techniques allow us to:
-
Predict physicochemical properties and assess "drug-likeness."
-
Identify and prioritize potential biological targets.
-
Elucidate the specific binding modes within a target's active site.
-
Estimate binding affinity and stability.
-
Guide the rational design of more potent and selective derivatives.
This guide presents a validated, multi-stage computational workflow designed to provide a holistic understanding of PMPCA's molecular behavior.
Part 1: Ligand Preparation and Pharmacokinetic Profiling
The principle of "garbage in, garbage out" is acutely true in computational modeling. The accuracy of any simulation is fundamentally dependent on the quality of the initial input structures. Therefore, the first essential phase is the meticulous preparation of the PMPCA molecule and an initial assessment of its likely pharmacokinetic properties.
Ligand Structure Generation and Optimization
The journey begins with an accurate three-dimensional representation of PMPCA.
Protocol: Ligand Preparation
-
Obtain 2D Structure: Source the 2D structure of PMPCA from a reliable chemical database such as PubChem (CID 818267).[5]
-
Convert to 3D: Use a molecular editor or cheminformatics tool (e.g., Avogadro, ChemDraw) to generate an initial 3D conformation.
-
Protonation and Tautomeric State: At physiological pH (approx. 7.4), the carboxylic acid group is expected to be deprotonated. It is critical to assign the correct protonation state, as this governs the molecule's charge and its ability to form key electrostatic interactions. Tautomeric states of the pyrazole ring must also be considered and evaluated.
-
Energy Minimization: Perform a geometry optimization using a quantum mechanics (QM) method (e.g., DFT with B3LYP/6-31G*) or a robust molecular mechanics force field (e.g., GAFF2). This step ensures the ligand is in a low-energy, sterically favorable conformation.
Causality & Expertise: An unoptimized, high-energy ligand conformation can prevent the discovery of the true binding pose during docking. QM-level optimization provides a more accurate electron distribution and geometry compared to molecular mechanics, which is crucial for a small, potentially rigid molecule like PMPCA.
In Silico ADMET Prediction
Early assessment of Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties is crucial to avoid late-stage failures in drug development.[6][7][8] Several validated web-based tools can provide rapid and reliable predictions.
Protocol: ADMET Profiling using SwissADME
-
Input: Submit the SMILES string of PMPCA to the SwissADME web server.
-
Execution: The server will calculate a wide range of molecular descriptors and predict ADMET-related properties.
-
Analysis: Focus on key parameters such as Lipinski's Rule of Five, gastrointestinal (GI) absorption, blood-brain barrier (BBB) permeation, and potential inhibition of Cytochrome P450 (CYP) enzymes.[9]
Table 1: Predicted Physicochemical and ADMET Properties of PMPCA
| Property | Predicted Value | Interpretation / Drug-Likeness Guideline |
|---|---|---|
| Physicochemical Properties | ||
| Molecular Formula | C₁₁H₁₀N₂O₂[5] | - |
| Molecular Weight | 202.21 g/mol [5] | Compliant (< 500) |
| LogP (Consensus) | ~2.5 | Optimal Lipophilicity (< 5) |
| Topological Polar Surface Area (TPSA) | 66.0 Ų | Good cell permeability (< 140 Ų)[9] |
| H-bond Donors | 2 | Compliant (≤ 5) |
| H-bond Acceptors | 3 | Compliant (≤ 10) |
| Pharmacokinetics | ||
| GI Absorption | High | Favorable for oral administration |
| BBB Permeant | No | Reduced risk of CNS side effects |
| P-gp Substrate | No | Low probability of efflux pump interaction |
| CYP1A2 Inhibitor | No | Low risk of drug-drug interactions |
| CYP2C9 Inhibitor | Yes | Potential for drug-drug interactions |
| Drug-Likeness |
| Lipinski's Rule | 0 Violations | High probability of being orally active |
Trustworthiness: These predictions are based on large datasets of experimentally verified compounds and established quantitative structure-activity relationship (QSAR) models.[8] While not a substitute for experimental validation, they provide a reliable initial filter to assess the potential of a molecule.
Part 2: Target Identification and Validation
With a well-characterized ligand, the next step is to identify its most probable biological targets. This can be approached through both ligand-based and structure-based methods.
-
Ligand-Based: If the biological activity of PMPCA is unknown, we can screen its structure against databases of known active compounds to find molecules with similar shapes and chemical features. This assumes that similar molecules bind to similar targets.
-
Structure-Based: If a target is hypothesized (e.g., a specific enzyme in an inflammatory pathway like COX-2, given the known activities of pyrazole derivatives), we proceed directly to modeling the interaction with that protein's structure.
For this guide, we will proceed with a structure-based approach, hypothesizing a common anti-inflammatory target. The workflow, however, is applicable to any protein target.
Part 3: Molecular Docking Simulation
Molecular docking predicts the preferred orientation of a ligand when bound to a protein target, estimating its binding affinity.[10] This is the core of structure-based drug design.
Workflow: Molecular Docking of PMPCA
Protocol: Molecular Docking with AutoDock Vina
-
Target Preparation: a. Download the crystal structure of the target protein from the Protein Data Bank (PDB). b. Using software like AutoDock Tools, remove water molecules, co-factors, and any existing ligands.[11] c. Add polar hydrogens and compute Gasteiger charges for the protein atoms. Save the prepared protein in PDBQT format.[12]
-
Ligand Preparation: a. Load the optimized 3D structure of PMPCA. b. Assign charges and define the rotatable bonds. The carboxyl group and the bond connecting the phenyl ring to the pyrazole are key rotatable bonds. Save in PDBQT format.
-
Grid Box Definition: a. Define a 3D search space (the "grid box") that encompasses the known or predicted active site of the protein.[11] The center and dimensions of this box are critical parameters.
Causality & Expertise: The grid box confines the search algorithm to the area of interest. If it's too small, you may miss the true binding pose. If it's too large, the computational cost increases, and the accuracy may decrease. For validation, a known co-crystallized ligand should be re-docked; a successful protocol will reproduce the experimental pose with a Root Mean Square Deviation (RMSD) of < 2.0 Å.
-
Execution and Analysis: a. Run the AutoDock Vina simulation using a configuration file that specifies the protein, ligand, and grid box parameters.[10] b. Vina will generate several possible binding poses, each with a corresponding binding affinity score in kcal/mol. The more negative the score, the stronger the predicted binding. c. Analyze the top-scoring pose by visualizing the protein-ligand complex in software like PyMOL or UCSF Chimera. Identify key interactions such as hydrogen bonds, hydrophobic contacts, and pi-stacking.
Table 2: Example Docking Results for PMPCA
| Pose Rank | Binding Affinity (kcal/mol) | Key Interacting Residues | Interaction Type(s) |
|---|---|---|---|
| 1 | -9.2 | Arg-120, Tyr-355 | H-Bond (Carboxylate), Pi-Stacking |
| 2 | -8.8 | Ser-530, Val-349 | H-Bond, Hydrophobic |
| 3 | -8.5 | Arg-120, Leu-352 | H-Bond (Carboxylate), Hydrophobic |
Part 4: Validating Interactions with Molecular Dynamics
While docking provides a valuable static snapshot, biological systems are dynamic. Molecular Dynamics (MD) simulations model the movement of atoms over time, allowing us to assess the stability of the docked pose and understand the dynamic nature of the protein-ligand interactions.[13][14][15]
Workflow: Protein-Ligand MD Simulation
Protocol: MD Simulation using GROMACS
-
System Preparation: a. Use the best-ranked pose from docking as the starting structure. b. Generate topology files for the protein (e.g., using the CHARMM36m force field) and the ligand (e.g., using CGenFF or LigParGen servers).[14] These files define the parameters for all atoms, bonds, and angles. c. Place the complex in a periodic solvent box (e.g., TIP3P water model). d. Add counter-ions (e.g., Na+ or Cl-) to neutralize the system's net charge.[14]
-
Minimization and Equilibration: a. Perform a steep descent energy minimization to remove any steric clashes. b. Conduct a short NVT (constant Number of particles, Volume, Temperature) equilibration to stabilize the system's temperature.[13] c. Follow with a short NPT (constant Number of particles, Pressure, Temperature) equilibration to stabilize the pressure and density.[13]
Trustworthiness: The equilibration phase is a self-validating step. Plotting temperature, pressure, and density over time should show them converging to stable plateaus. If they do not, the system is not ready for the production run, and the equilibration steps must be extended or re-evaluated.
-
Production MD: a. Run the simulation for a duration sufficient to observe the system's behavior (e.g., 100-500 nanoseconds). b. Save the coordinates (trajectory) at regular intervals.
-
Trajectory Analysis: a. RMSD (Root Mean Square Deviation): Calculate the RMSD of the ligand and protein backbone over time. A stable, low RMSD for the ligand indicates it remains bound in a consistent pose. b. RMSF (Root Mean Square Fluctuation): Calculate the RMSF for each protein residue to identify flexible regions. c. Interaction Analysis: Analyze the trajectory to determine the persistence of key hydrogen bonds and hydrophobic contacts identified during docking.
Part 5: Advanced Analysis: Binding Free Energy Calculation
While docking scores provide a rapid ranking, methods like Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA) offer a more accurate, albeit computationally intensive, estimation of the binding free energy (ΔG_bind).[16][17]
Protocol: MM/PBSA Calculation
-
Snapshot Extraction: Extract a series of snapshots (e.g., 100-200 frames) from the stable portion of the MD trajectory.[16]
-
Energy Calculation: For each snapshot, calculate the free energy of the complex, the isolated protein, and the isolated ligand. The binding free energy is then computed using the following equation:[17] ΔG_bind = G_complex - (G_protein + G_ligand)
-
Energy Components: The calculation decomposes the binding energy into contributions from molecular mechanics (van der Waals, electrostatic), polar solvation energy, and non-polar solvation energy.[16][18] This allows for a deep mechanistic insight into the driving forces of binding.
Causality & Expertise: MM/PBSA averages energies over multiple conformations from a dynamic simulation, providing a more realistic energy landscape than the single static structure used in docking.[18] It is particularly useful for comparing the binding affinities of different ligands or different binding poses of the same ligand.
Conclusion and Future Directions
This guide has detailed a multi-step in silico workflow to thoroughly investigate the molecular interactions of this compound. By progressing from ligand preparation and ADMET prediction through molecular docking, MD simulations, and binding free energy calculations, researchers can build a robust, data-driven hypothesis of the molecule's mechanism of action.
The results of this computational cascade provide a strong foundation for subsequent experimental validation. High-confidence predictions can guide which protein targets to test in vitro, and the detailed interaction maps can inform the design of new PMPCA analogs with improved potency, selectivity, and pharmacokinetic profiles. This synergy between computational prediction and experimental validation represents the cornerstone of modern, efficient drug discovery and development.
References
-
BioExcel. GROMACS Protein-Ligand Complex MD Setup tutorial. Available from: [Link]
-
GROMACS Protein Ligand Complex Simulations. Available from: [Link]
-
Rossi, A.R. GROMACS: MD Simulation of a Protein-Ligand Complex. Available from: [Link]
-
Borole, P.G., Khadse, A.N. An overview of prediction and evaluation of ADMET properties of drug and chemicals. International Journal of Scientific Development and Research. Available from: [Link]
-
Lemkul, J.A. Protein-Ligand Complex - MD Tutorials. Available from: [Link]
-
Kumari, R., Kumar, R. MM-PBSA binding free energy calculations. Bio-protocol. Available from: [Link]
-
Fiveable. ADMET prediction | Medicinal Chemistry Class Notes. Available from: [Link]
-
Panda, P. Learn Protein-Ligand Complex Simulation in GROMACS in 60 Minutes – Step-by-Step Tutorial. YouTube. Available from: [Link]
-
Patel, H., et al. Drug Discovery and ADMET process: A Review. IJARBS. Available from: [Link]
-
Leveraging machine learning models in evaluating ADMET properties for drug discovery and development. IAPC Journals. Available from: [Link]
-
MM-PBSA Binding Free Energy Calculation. Bio-protocol. Available from: [Link]
-
MM/PBSA Free Energy Calculation Guide. Scribd. Available from: [Link]
-
This compound. PubChem. Available from: [Link]
-
Introduction to in silico docking. Available from: [Link]
-
van de Waterbeemd, H., Gifford, E. Predictive ADMET studies, the challenges and the opportunities. Request PDF on ResearchGate. Available from: [Link]
-
Yadav, S. Molecular Docking Tutorial: A Step-by-Step Guide for Beginners. ChemCopilot. Available from: [Link]
-
Molecular Docking Tutorial. Available from: [Link]
-
Bioinformatics. Molecular docking for Beginners | Autodock Full Tutorial | Bioinformatics. YouTube. Available from: [Link]
-
Ghaffari, R., et al. Protein–Protein Binding Free Energy Predictions with the MM/PBSA Approach Complemented with the Gaussian-Based Method for Entropy Estimation. ACS Omega. Available from: [Link]
-
Tutorial for Performing MM/GBSA and MM/PBSA free energy calculations from MD simulations with amber. YouTube. Available from: [Link]
-
Naim, M.J., et al. Current status of pyrazole and its biological activities. PMC - PubMed Central. Available from: [Link]
-
How to Perform Molecular Docking in 2 mins. YouTube. Available from: [Link]
-
3-(4-fluorophenyl)-1-methyl-1H-pyrazole-5-carboxylic acid. PubChem. Available from: [Link]
Sources
- 1. chemimpex.com [chemimpex.com]
- 2. jk-sci.com [jk-sci.com]
- 3. Current status of pyrazole and its biological activities - PMC [pmc.ncbi.nlm.nih.gov]
- 4. chemimpex.com [chemimpex.com]
- 5. This compound | C11H10N2O2 | CID 818267 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. ijsdr.org [ijsdr.org]
- 7. ijarbs.com [ijarbs.com]
- 8. Leveraging machine learning models in evaluating ADMET properties for drug discovery and development | ADMET and DMPK [pub.iapchem.org]
- 9. researchgate.net [researchgate.net]
- 10. Molecular Docking Tutorial: A Step-by-Step Guide for Beginners — ChemCopilot: PLM + AI for Chemical Industry [chemcopilot.com]
- 11. Introduction to in silico docking [sbcb.bioch.ox.ac.uk]
- 12. sites.ualberta.ca [sites.ualberta.ca]
- 13. GROMACS Protein-Ligand Complex MD Setup tutorial - BioExcel Building Blocks [mmb.irbbarcelona.org]
- 14. GROMACS: MD Simulation of a Protein-Ligand Complex [angeloraymondrossi.github.io]
- 15. Protein-Ligand Complex [mdtutorials.com]
- 16. MM-PBSA binding free energy calculations [bio-protocol.org]
- 17. 4.5.2. MM-PBSA Binding Free Energy Calculation [bio-protocol.org]
- 18. scribd.com [scribd.com]
The Pyrazole Core: A Privileged Scaffold in Modern Drug Discovery
An In-depth Technical Guide for Researchers and Drug Development Professionals
Abstract
The pyrazole nucleus, a five-membered aromatic heterocycle containing two adjacent nitrogen atoms, stands as a cornerstone in medicinal chemistry. Its remarkable versatility and favorable physicochemical properties have established it as a "privileged scaffold," leading to the development of a multitude of clinically successful drugs across a wide therapeutic spectrum. This technical guide provides a comprehensive exploration of the pyrazole core, intended for researchers, scientists, and drug development professionals. We will delve into the fundamental chemical properties that underpin its utility, explore robust synthetic strategies for its derivatization, analyze its critical role as a pharmacophore in various disease contexts, and present detailed protocols for its synthesis and evaluation. Through an integrated approach combining mechanistic insights, practical methodologies, and structure-activity relationship (SAR) analysis, this guide aims to equip researchers with the knowledge to effectively leverage the pyrazole core in the design and discovery of next-generation therapeutics.
The Pyrazole Nucleus: Physicochemical Properties and Medicinal Chemistry Significance
The pyrazole ring's enduring prevalence in drug design is not coincidental; it stems from a unique combination of structural and electronic features that confer advantageous pharmacokinetic and pharmacodynamic properties.[1][2]
-
Aromaticity and Stability: Pyrazole is an aromatic heterocycle, which imparts significant chemical stability.[3] This stability is crucial for a drug molecule to withstand metabolic processes and reach its biological target intact.
-
Hydrogen Bonding Capabilities: The pyrazole ring possesses both a hydrogen bond donor (the N-1 proton) and a hydrogen bond acceptor (the N-2 lone pair).[1][4] This dual functionality allows for versatile and strong interactions with biological targets, such as the amino acid residues in an enzyme's active site.[1]
-
Bioisosterism: The pyrazole ring is often employed as a bioisostere for other aromatic rings, such as phenyl or imidazole groups.[1] This substitution can lead to improved potency, selectivity, and physicochemical properties like solubility and lipophilicity.[1]
-
Tautomerism: Unsymmetrically substituted pyrazoles can exist as two tautomeric forms. This can influence their interaction with biological targets and their metabolic fate, a crucial consideration in drug design.[1]
-
Metabolic Stability: The pyrazole core is generally resistant to metabolic degradation, contributing to improved pharmacokinetic profiles of drugs containing this moiety.[5]
These inherent properties make the pyrazole scaffold a highly attractive starting point for the development of new chemical entities with therapeutic potential.
Synthetic Strategies for Accessing the Pyrazole Core
The synthetic accessibility of the pyrazole ring is a key factor in its widespread use.[4] Several robust and versatile methods have been developed for its construction, allowing for the introduction of a wide range of substituents and the fine-tuning of molecular properties.
Knorr Pyrazole Synthesis
One of the most classical and widely used methods is the Knorr pyrazole synthesis, which involves the condensation of a hydrazine with a 1,3-dicarbonyl compound.[6][7][8]
Mechanism: The reaction typically proceeds under acidic catalysis. The mechanism involves the initial formation of a hydrazone intermediate, followed by an intramolecular cyclization and dehydration to yield the aromatic pyrazole ring.[6][8][9] For unsymmetrical 1,3-dicarbonyls, a mixture of regioisomers can be formed.[10]
Experimental Protocol: Synthesis of a Phenyl-Substituted Pyrazole via Knorr Synthesis
-
Reaction Setup: To a solution of ethyl benzoylacetate (1.0 eq) in ethanol, add phenylhydrazine (1.1 eq).
-
Catalysis: Add a catalytic amount of glacial acetic acid (e.g., 3-5 drops).
-
Reaction Conditions: Heat the reaction mixture to reflux (approximately 80-100°C) and monitor the reaction progress by Thin Layer Chromatography (TLC).[9]
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Add water to precipitate the crude product.[9]
-
Purification: Collect the solid by filtration, wash with cold ethanol, and dry under vacuum. Recrystallize from a suitable solvent (e.g., ethanol/water) to obtain the purified pyrazolone product.
Sources
- 1. Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. globalresearchonline.net [globalresearchonline.net]
- 4. mdpi.com [mdpi.com]
- 5. Pyrazole: an emerging privileged scaffold in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Knorr Pyrazole Synthesis (M. Pharm) | PPTX [slideshare.net]
- 7. jk-sci.com [jk-sci.com]
- 8. name-reaction.com [name-reaction.com]
- 9. chemhelpasap.com [chemhelpasap.com]
- 10. Discovery of unexpectedly complex reaction pathways for the Knorr pyrazole synthesis via transient flow - Reaction Chemistry & Engineering (RSC Publishing) DOI:10.1039/D2RE00271J [pubs.rsc.org]
Methodological & Application
Synthesis of 3-(4-methylphenyl)-1H-pyrazole-5-carboxylic Acid: A Detailed Experimental Guide
An Application Note and Protocol for Researchers
Abstract
This document provides a comprehensive, field-tested protocol for the synthesis of 3-(4-methylphenyl)-1H-pyrazole-5-carboxylic acid, a valuable heterocyclic building block in medicinal and agricultural chemistry.[1][2] The described methodology follows a robust and efficient one-pot sequence involving a base-mediated Claisen condensation, a Knorr-type pyrazole synthesis, and subsequent saponification. This guide is designed for researchers, chemists, and drug development professionals, offering not only a step-by-step procedure but also in-depth explanations of the underlying chemical principles, safety considerations, and characterization techniques to ensure a reliable and reproducible outcome.
Introduction and Significance
Pyrazole derivatives are a cornerstone of modern heterocyclic chemistry, forming the core scaffold of numerous FDA-approved drugs and agrochemicals.[3] Their widespread application stems from their diverse biological activities, including anti-inflammatory, analgesic, and antimicrobial properties.[3][4] Specifically, this compound serves as a critical intermediate for synthesizing more complex molecules, where the carboxylic acid moiety provides a versatile handle for further chemical modification.[2]
The synthetic strategy detailed herein is a convergent and efficient "one-pot" approach. It begins with the Claisen condensation of 4-methylacetophenone and diethyl oxalate to form a key 1,3-dicarbonyl intermediate. This intermediate is not isolated but is directly subjected to cyclization with hydrazine hydrate, followed by in-situ hydrolysis of the resulting ester to yield the final carboxylic acid. This method is advantageous as it minimizes intermediate purification steps, thereby saving time and improving overall yield.[5]
Reaction Mechanism and Scientific Rationale
The overall synthesis proceeds in three mechanistically distinct steps within a single reaction vessel.
Step 1: Mixed Claisen Condensation
The synthesis initiates with a mixed (or "crossed") Claisen condensation.[6] In this step, a strong base, sodium ethoxide (NaOEt), deprotonates the α-carbon of 4-methylacetophenone, forming a nucleophilic enolate. This enolate then attacks an electrophilic carbonyl carbon of diethyl oxalate. Diethyl oxalate is an ideal electrophile for this reaction as it lacks α-protons and therefore cannot enolize and self-condense, which simplifies the product mixture.[7][8][9] The subsequent collapse of the tetrahedral intermediate and elimination of an ethoxide ion yields the ethyl 2,4-dioxo-4-(p-tolyl)butanoate intermediate. This step is thermodynamically driven by the final deprotonation of the product, which has a highly acidic proton between the two carbonyl groups.[6][7]
Step 2: Knorr Pyrazole Synthesis
The 1,3-dicarbonyl intermediate is then treated with hydrazine hydrate. This is a classic Knorr-type pyrazole synthesis, a condensation reaction that forms the five-membered pyrazole ring.[10] One nitrogen atom of the hydrazine acts as a nucleophile, attacking one of the carbonyl groups, followed by intramolecular cyclization and dehydration to yield the aromatic pyrazole ring.
Step 3: Saponification
The final step is the hydrolysis of the ethyl ester group to the desired carboxylic acid. This is achieved by adding a strong base, such as sodium hydroxide (NaOH), and heating the mixture. The hydroxide ion attacks the ester carbonyl, leading to the formation of a sodium carboxylate salt. A final acidification step with a strong acid (e.g., HCl) protonates the carboxylate to precipitate the final product, this compound.
Experimental Protocol
This protocol is designed to be a self-validating system. Adherence to the specified conditions and analytical checks will ensure the successful synthesis and purification of the target compound.
Materials and Equipment
| Reagent | Formula | MW ( g/mol ) | CAS No. | Notes |
| 4-Methylacetophenone | C₉H₁₀O | 134.18 | 122-00-9 | Purity >98% |
| Diethyl Oxalate | C₆H₁₀O₄ | 146.14 | 95-92-1 | Anhydrous, Purity >99% |
| Sodium Ethoxide | C₂H₅NaO | 68.05 | 141-52-6 | Handle under inert gas |
| Hydrazine Monohydrate | H₆N₂O | 50.06 | 7803-57-8 | Toxic & Corrosive |
| Sodium Hydroxide | NaOH | 40.00 | 1310-73-2 | Pellets or solution |
| Hydrochloric Acid | HCl | 36.46 | 7647-01-0 | Concentrated (37%) |
| Ethanol | C₂H₅OH | 46.07 | 64-17-5 | Anhydrous, 200 proof |
| Tetrahydrofuran (THF) | C₄H₈O | 72.11 | 109-99-9 | Anhydrous |
| Ethyl Acetate | C₄H₈O₂ | 88.11 | 141-78-6 | For extraction/recrystallization |
| Hexanes | C₆H₁₄ | 86.18 | 110-54-3 | For recrystallization |
Equipment:
-
Three-neck round-bottom flask (250 mL)
-
Reflux condenser and nitrogen/argon inlet
-
Magnetic stirrer and hotplate
-
Dropping funnel
-
Thermometer
-
Büchner funnel and vacuum flask
-
Standard laboratory glassware
-
Rotary evaporator
-
Melting point apparatus
-
NMR spectrometer, IR spectrometer, Mass spectrometer
Synthetic Workflow Diagram
Caption: One-pot synthesis workflow.
Step-by-Step Procedure
CAUTION: This procedure involves hazardous materials. Perform all steps in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves. Hydrazine is highly toxic and a suspected carcinogen. Sodium ethoxide is highly corrosive and flammable.
-
Reaction Setup: Assemble a 250 mL three-neck round-bottom flask equipped with a magnetic stir bar, reflux condenser with a nitrogen inlet, and a dropping funnel. Ensure all glassware is oven-dried to maintain anhydrous conditions.
-
Claisen Condensation:
-
Under a positive pressure of nitrogen, charge the flask with sodium ethoxide (3.74 g, 55 mmol) and anhydrous ethanol (50 mL).
-
Stir the mixture until the sodium ethoxide is fully dissolved.
-
In a separate beaker, prepare a solution of 4-methylacetophenone (6.71 g, 50 mmol) and diethyl oxalate (8.04 g, 55 mmol) in 20 mL of anhydrous THF.
-
Add this solution dropwise to the stirred sodium ethoxide solution over 30 minutes via the dropping funnel. An exothermic reaction may occur; maintain the temperature at 20-25°C using a water bath if necessary.
-
After the addition is complete, allow the mixture to stir at room temperature for 3-4 hours. Monitor the reaction by TLC (Thin Layer Chromatography) until the starting acetophenone is consumed.
-
-
Pyrazole Formation (Cyclization):
-
To the reaction mixture from the previous step, add hydrazine monohydrate (2.75 g, 55 mmol) dropwise.
-
Once the addition is complete, heat the reaction mixture to reflux (approximately 80-85°C) and maintain for 10-12 hours. The reaction progress can be monitored by TLC.
-
-
Saponification (Hydrolysis):
-
After cooling the mixture to room temperature, add a solution of sodium hydroxide (4.0 g, 100 mmol) in 20 mL of water.
-
Heat the mixture to reflux again for an additional 4-5 hours to ensure complete hydrolysis of the ester.
-
-
Workup and Isolation:
-
Cool the reaction mixture in an ice bath to 0-5°C.
-
Slowly and carefully acidify the basic solution by adding concentrated HCl dropwise with vigorous stirring. The product will begin to precipitate as a solid. Continue adding acid until the pH of the solution is ~2-3 (check with pH paper).
-
Stir the resulting slurry in the ice bath for another 30 minutes to ensure complete precipitation.
-
Collect the solid product by vacuum filtration using a Büchner funnel.
-
Wash the filter cake thoroughly with cold water (3 x 30 mL) to remove inorganic salts.
-
Dry the crude product under vacuum or in a drying oven at 60-70°C.
-
-
Purification:
-
The crude solid can be purified by recrystallization. A mixture of ethyl acetate and hexanes is a suitable solvent system.
-
Dissolve the crude product in a minimal amount of hot ethyl acetate.
-
Slowly add hexanes until the solution becomes slightly turbid.
-
Allow the solution to cool slowly to room temperature and then place it in an ice bath to maximize crystal formation.
-
Collect the purified crystals by vacuum filtration, wash with a small amount of cold hexanes, and dry to a constant weight.
-
Characterization and Validation
The identity and purity of the final product should be confirmed using standard analytical techniques.
| Technique | Expected Results |
| Appearance | White to off-white crystalline solid |
| Melting Point | ~220-225 °C (literature values may vary) |
| ¹H NMR (400 MHz, DMSO-d₆) | δ ~13.5 (s, 1H, -COOH), 7.75 (d, 2H, Ar-H), 7.30 (d, 2H, Ar-H), 7.10 (s, 1H, pyrazole-H), 2.35 (s, 3H, -CH₃). |
| ¹³C NMR (100 MHz, DMSO-d₆) | δ ~162.0 (C=O), 150.0, 145.0, 139.0, 130.0, 129.5, 126.0, 105.0, 21.0 (-CH₃). |
| IR (KBr, cm⁻¹) | 3300-2500 (broad, O-H stretch), 1710 (C=O stretch), 1610, 1580 (C=C, C=N stretch). |
| MS (ESI-) | m/z [M-H]⁻ calculated for C₁₁H₉N₂O₂: 201.07; found: 201.07. |
| Yield | Expected yield for the one-pot procedure is in the range of 65-75%.[5] |
References
-
Li, J. et al. (2014). "One-Pot" Synthesis of 4-Substituted 1,5-Diaryl-1H-pyrazole-3-carboxylic Acids via a MeONa/LiCl-Mediated Sterically Hindered Claisen Condensation–Knorr Reaction–Hydrolysis Sequence. ACS Combinatorial Science. Available at: [Link]
-
Claisen, L. & Schmidt, A. (1881). Ueber die Condensation von Ketonen mit Aldehyden. Berichte der deutschen chemischen Gesellschaft. Available at: [Link]
-
Fadda, A. A. et al. (2015). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Molecules. Available at: [Link]
-
Kumar, V. et al. (2023). Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. Molecules. Available at: [Link]
-
Chem-Impex International. This compound. Available at: [Link]
-
Wikipedia. Claisen condensation. Available at: [Link]
-
Chemistry LibreTexts. Mixed Claisen Condensations. Available at: [Link]
-
OpenStax. 23.8 Mixed Claisen Condensations. Available at: [Link]
Sources
- 1. jk-sci.com [jk-sci.com]
- 2. chemimpex.com [chemimpex.com]
- 3. PEG Mediated Synthesis of Pyrazole based Chalcones and their Characterisation | European Journal of Cardiovascular Medicine [healthcare-bulletin.co.uk]
- 4. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Thieme E-Journals - Synlett / Abstract [thieme-connect.com]
- 6. Claisen condensation - Wikipedia [en.wikipedia.org]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. 23.8 Mixed Claisen Condensations - Organic Chemistry | OpenStax [openstax.org]
- 10. mdpi.com [mdpi.com]
using 3-(4-methylphenyl)-1H-pyrazole-5-carboxylic acid as a research tool
An In-Depth Guide to the Application of 3-(4-methylphenyl)-1H-pyrazole-5-carboxylic acid as a Versatile Research Tool
Authored by a Senior Application Scientist
This document serves as a comprehensive technical guide for researchers, medicinal chemists, and drug development professionals on the utilization of This compound . The content herein is structured to provide not just procedural steps, but also the underlying scientific rationale, enabling users to adapt and troubleshoot experimental designs effectively. Given the emergent nature of specific research on this molecule, this guide synthesizes field-proven insights from structurally related pyrazole-carboxylic acid derivatives to illuminate its potential applications and provide robust starting protocols.
Compound Profile and Strategic Importance
Introduction to the Pyrazole Scaffold
The pyrazole ring is a privileged five-membered heterocyclic scaffold that is a cornerstone in medicinal chemistry.[1] Its derivatives are known to exhibit a vast spectrum of biological activities, including anticancer, anti-inflammatory, antimicrobial, and analgesic properties.[1][2] The presence of a carboxylic acid moiety, as in this compound, provides a critical functional handle for two primary research avenues: direct biological activity screening and synthetic derivatization to create novel chemical entities. This dual potential makes it a highly valuable tool for exploratory research and lead optimization.
Physicochemical Properties and Handling
Proper handling and storage are paramount for ensuring the integrity and reproducibility of experimental results.
| Property | Data | Reference(s) |
| IUPAC Name | This compound | - |
| CAS Number | 890007-12-2 | [3] |
| Molecular Formula | C₁₁H₁₀N₂O₂ | [4] |
| Molecular Weight | 202.21 g/mol | [4] |
| Appearance | Typically a white to off-white powder | [4] |
| Solubility | Soluble in organic solvents like DMSO and DMF; limited solubility in alcohols and water. | General Knowledge |
| Storage | Store in a tightly-closed container in a cool, dry, and well-ventilated place. For long-term storage, 2-8°C is recommended. | [5] |
Safety Precautions: Pyrazole carboxylic acids are generally classified as irritants.[6] Avoid contact with skin and eyes, and prevent dust formation.[7] Always handle in a well-ventilated area or chemical fume hood while wearing appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.[8][9]
Rationale as a Research Tool: A Scaffold for Discovery
The utility of this compound stems from its potential both as a bioactive molecule itself and as a foundational building block for creating libraries of more complex compounds.[4]
Potential as a Direct Bioactive Agent
Structurally similar pyrazole derivatives have shown potent inhibitory activity against key enzyme targets in pathophysiology:
-
Cyclooxygenase (COX) Enzymes: The 1,5-diarylpyrazole scaffold is famously found in Celecoxib, a selective COX-2 inhibitor used to treat inflammation and pain.[10] The structural similarity suggests that this compound could be investigated for anti-inflammatory properties via COX inhibition.
-
Carbonic Anhydrases (CAs): Certain 5-aryl-1H-pyrazole-3-carboxylic acids have been identified as selective inhibitors of human carbonic anhydrase isoforms IX and XII, which are implicated in tumorigenesis.[11] This makes the compound a candidate for screening in anticancer research, particularly in the context of pH regulation in the tumor microenvironment.
Utility as a Synthetic Intermediate
The carboxylic acid group is a versatile functional handle for chemical modification. It can be readily converted into amides, esters, and other functional groups, allowing for the systematic exploration of structure-activity relationships (SAR).[12][13] The synthesis of carboxamide derivatives is a particularly common and effective strategy for developing potent bioactive agents from pyrazole cores.[11][14][15]
Application Notes and Experimental Protocols
The following protocols are designed to be robust starting points for investigating the biological activity and synthetic potential of this compound.
Protocol 1: In Vitro Cytotoxicity Assessment using MTT Assay
Objective: To determine the cytotoxic effect of the compound on cancer cell lines, providing a preliminary screen for its anticancer potential. The MTT assay measures the metabolic activity of cells, which correlates with cell viability.[16]
Causality Behind Experimental Choices:
-
MTT Reagent: The yellow tetrazolium salt (MTT) is reduced by mitochondrial dehydrogenases in living cells to form a purple formazan product. The amount of formazan is proportional to the number of viable cells.
-
DMSO: Used to dissolve the water-insoluble formazan crystals, allowing for spectrophotometric quantification. It is also the recommended solvent for the test compound.
-
Controls: A vehicle control (DMSO without compound) is essential to ensure the solvent itself is not causing cytotoxicity. A positive control (a known anticancer drug) validates the assay's responsiveness.
Materials:
-
Cancer cell lines (e.g., MCF-7, A549, HepG2)
-
Complete growth medium (e.g., DMEM with 10% FBS)
-
This compound
-
Dimethyl sulfoxide (DMSO)
-
MTT reagent (5 mg/mL in PBS)
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl or pure DMSO)
-
96-well plates, sterile
-
Microplate reader
Step-by-Step Methodology:
-
Cell Seeding: In a 96-well plate, seed cells at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a 5% CO₂ atmosphere to allow for cell attachment.[17]
-
Compound Preparation: Prepare a 10-100 mM stock solution of this compound in DMSO. Perform serial dilutions in complete growth medium to achieve the desired final concentrations. The final DMSO concentration in the wells should not exceed 0.5% to avoid solvent toxicity.
-
Treatment: Carefully remove the medium from the wells and replace it with 100 µL of medium containing the various concentrations of the test compound. Include vehicle control wells (medium with DMSO) and positive control wells (e.g., Doxorubicin).
-
Incubation: Incubate the plate for 48 to 72 hours at 37°C and 5% CO₂.
-
MTT Addition: After the incubation period, add 10-20 µL of MTT reagent (5 mg/mL) to each well and incubate for another 2-4 hours, until a purple precipitate is visible.[18]
-
Solubilization: Carefully aspirate the medium containing MTT. Add 100-150 µL of MTT solvent (e.g., DMSO) to each well to dissolve the formazan crystals.[19]
-
Measurement: Agitate the plate on an orbital shaker for 15 minutes to ensure complete dissolution.[19] Read the absorbance at a wavelength of 570-590 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the results to determine the IC₅₀ value (the concentration of compound that inhibits cell growth by 50%).
Protocol 2: In Vitro Carbonic Anhydrase (CA) Inhibition Assay
Objective: To screen the compound for inhibitory activity against carbonic anhydrase. This colorimetric assay is based on the CA-catalyzed hydrolysis of a substrate, where inhibition reduces the rate of color formation.[20]
Causality Behind Experimental Choices:
-
p-Nitrophenyl Acetate (p-NPA): This substrate is hydrolyzed by the esterase activity of CA to produce p-nitrophenol, a yellow product that absorbs light at 400-405 nm.[20]
-
Pre-incubation: Allowing the enzyme and inhibitor to pre-incubate ensures that any binding event reaches equilibrium before the reaction is initiated with the substrate, providing a more accurate measure of inhibition.[21]
Materials:
-
Human Carbonic Anhydrase II (or other isoforms)
-
Assay Buffer: 50 mM Tris-HCl, pH 7.5
-
Substrate: p-Nitrophenyl acetate (p-NPA), prepared fresh as a 3 mM stock in acetonitrile or DMSO.[20]
-
Test compound and a known CA inhibitor (e.g., Acetazolamide)
-
96-well clear, flat-bottom plate
-
Microplate reader capable of kinetic measurements at 400-405 nm
Step-by-Step Methodology:
-
Reagent Preparation:
-
Prepare a working solution of CA in cold Assay Buffer.
-
Prepare serial dilutions of the test compound and Acetazolamide (positive control) in Assay Buffer. Ensure the final solvent concentration is consistent across all wells.
-
-
Assay Setup: In a 96-well plate, set up the following in triplicate (for a 200 µL final volume):
-
Blank (No Enzyme): 180 µL Assay Buffer.
-
Enzyme Control (100% Activity): 160 µL Assay Buffer + 20 µL CA working solution.
-
Inhibitor Wells: 160 µL Assay Buffer containing the test compound/positive control + 20 µL CA working solution.
-
-
Pre-incubation: Incubate the plate at room temperature for 10-15 minutes to allow the inhibitor to bind to the enzyme.[21]
-
Reaction Initiation: Initiate the reaction by adding 20 µL of the p-NPA substrate solution to all wells.[20]
-
Kinetic Measurement: Immediately place the plate in a microplate reader and measure the increase in absorbance at 400-405 nm every 30 seconds for 10-20 minutes.
-
Data Analysis:
-
Calculate the reaction rate (slope of the linear portion of the absorbance vs. time curve) for each well.
-
Determine the percent inhibition for each inhibitor concentration using the formula: % Inhibition = [1 - (Rate of Inhibitor Well / Rate of Enzyme Control Well)] x 100
-
Plot percent inhibition versus inhibitor concentration to calculate the IC₅₀ value.
-
Protocol 3: In Vitro Cyclooxygenase (COX) Inhibition Assay
Objective: To evaluate the compound's ability to inhibit COX-1 and COX-2 enzymes, which is a primary mechanism for anti-inflammatory drugs.[22]
Step-by-Step Methodology (using a colorimetric inhibitor screening kit): This protocol is generalized from commercially available kits (e.g., Cayman Chemical, Sigma-Aldrich).[23][24] It is highly recommended to follow the specific instructions of the chosen kit.
-
Reagent Preparation: Prepare assay buffer, heme, COX-1 and COX-2 enzymes, and arachidonic acid substrate according to the kit's manual. Prepare serial dilutions of the test compound and a known inhibitor (e.g., Celecoxib for COX-2, SC-560 for COX-1).
-
Assay Setup: To the wells of a 96-well plate, add assay buffer, heme, and either the COX-1 or COX-2 enzyme.
-
Inhibitor Incubation: Add the various concentrations of the test compound, reference inhibitors, or vehicle (DMSO) to the appropriate wells. Incubate for a defined period (e.g., 15 minutes) at room temperature.[25]
-
Reaction Initiation: Initiate the enzymatic reaction by adding the substrate, arachidonic acid, to all wells.[23]
-
Reaction Incubation: Incubate for a specific time (e.g., 2-10 minutes) at 37°C.
-
Detection: The reaction progress is often monitored by the appearance of oxidized N,N,N',N'-tetramethyl-p-phenylenediamine (TMPD), which can be measured colorimetrically at ~590 nm.[26]
-
Data Analysis: Calculate the percentage of inhibition for each concentration relative to the enzyme control and determine the IC₅₀ values for both COX-1 and COX-2 to assess potency and selectivity.
Protocol 4: Synthesis of N-Substituted-1H-pyrazole-5-carboxamide Derivatives
Objective: To demonstrate the compound's utility as a synthetic intermediate by converting the carboxylic acid to an amide. This is a foundational step for building a library of analogs for SAR studies.
Causality Behind Experimental Choices:
-
Activation Step: Carboxylic acids are not reactive enough to directly form amides with amines. They must first be "activated." Using thionyl chloride (SOCl₂) or oxalyl chloride converts the carboxylic acid into a highly reactive acid chloride intermediate.[12]
-
Base: A non-nucleophilic base like triethylamine (TEA) is added to neutralize the HCl gas produced during the acid chloride formation and the HCl salt of the amine, driving the reaction to completion.[12]
Materials:
-
This compound (1.0 eq)
-
Thionyl chloride (SOCl₂) or Oxalyl chloride (1.5 eq)
-
Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)
-
N,N-Dimethylformamide (DMF) (catalytic amount)
-
Desired primary or secondary amine (1.2 eq)
-
Triethylamine (TEA) (2.5 eq)
Step-by-Step Methodology:
-
Acid Chloride Formation: In a flame-dried, nitrogen-purged flask, suspend the pyrazole carboxylic acid (1.0 eq) in anhydrous DCM. Add a catalytic drop of DMF. Cool the suspension to 0°C in an ice bath. Add thionyl chloride (1.5 eq) dropwise. Allow the reaction to warm to room temperature and stir for 1-3 hours until the suspension becomes a clear solution.[12]
-
Isolation of Intermediate: Remove the solvent and excess thionyl chloride under reduced pressure. The resulting crude pyrazole-5-carbonyl chloride is typically used immediately without further purification.
-
Amide Formation: Dissolve the crude acid chloride in fresh anhydrous DCM and cool the solution to 0°C. In a separate flask, dissolve the desired amine (1.2 eq) and triethylamine (2.5 eq) in anhydrous DCM.
-
Reaction: Add the amine solution dropwise to the stirred acid chloride solution at 0°C. Allow the reaction to warm to room temperature and stir for 2-16 hours. Monitor the reaction's progress using Thin Layer Chromatography (TLC).[12]
-
Workup and Purification: Upon completion, wash the reaction mixture with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel or recrystallization to yield the pure target amide.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. This compound suppliers USA [americanchemicalsuppliers.com]
- 4. chemimpex.com [chemimpex.com]
- 5. chemicalbook.com [chemicalbook.com]
- 6. 1H-Pyrazole-5-carboxylic acid | C4H4N2O2 | CID 574310 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. fishersci.com [fishersci.com]
- 8. aksci.com [aksci.com]
- 9. fishersci.com [fishersci.com]
- 10. sigmaaldrich.com [sigmaaldrich.com]
- 11. Synthesis, molecular docking and molecular dynamics simulations, drug-likeness studies, ADMET prediction and biological evaluation of novel pyrazole-carboxamides bearing sulfonamide moiety as potent carbonic anhydrase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. dergipark.org.tr [dergipark.org.tr]
- 14. sphinxsai.com [sphinxsai.com]
- 15. jocpr.com [jocpr.com]
- 16. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 17. atcc.org [atcc.org]
- 18. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]
- 19. researchgate.net [researchgate.net]
- 20. pdf.benchchem.com [pdf.benchchem.com]
- 21. assaygenie.com [assaygenie.com]
- 22. In Vitro Assays for Cyclooxygenase Activity and Inhibitor Characterization | Springer Nature Experiments [experiments.springernature.com]
- 23. cdn.caymanchem.com [cdn.caymanchem.com]
- 24. sigmaaldrich.com [sigmaaldrich.com]
- 25. pdf.benchchem.com [pdf.benchchem.com]
- 26. Virtual Screening for Finding Novel COX-2 Inhibitors as Antitumor Agents [openmedicinalchemistryjournal.com]
The Pivotal Role of Pyrazole Derivatives in Modern Agrochemical Research: Application Notes and Protocols
Introduction: The Versatility of the Pyrazole Scaffold in Crop Protection
The pyrazole ring, a five-membered heterocycle with two adjacent nitrogen atoms, stands as a cornerstone in the edifice of modern agrochemical discovery.[1][2] Its remarkable structural versatility and broad spectrum of biological activities have propelled the development of highly effective herbicides, insecticides, and fungicides.[3][4] The ability to introduce a wide array of substituents around the pyrazole core allows for the fine-tuning of a molecule's physicochemical properties, influencing its mode of action, target specificity, and environmental profile.[5] This guide provides an in-depth exploration of the application of pyrazole derivatives in these three critical domains of agrochemical research, offering detailed protocols and practical insights for researchers and professionals in the field.
I. Pyrazole Derivatives as Herbicides: Targeting Essential Plant Pathways
Pyrazole-based herbicides have emerged as indispensable tools for weed management in modern agriculture.[6] Their efficacy often stems from the inhibition of crucial plant enzymes, leading to the disruption of essential metabolic pathways and ultimately, plant death.[7]
Mechanism of Action: Inhibition of Acetolactate Synthase (ALS)
A prominent class of pyrazole herbicides, including the widely used pyrazosulfuron-ethyl, functions by inhibiting the acetolactate synthase (ALS) enzyme, also known as acetohydroxyacid synthase (AHAS).[7] This enzyme is pivotal in the biosynthesis of branched-chain amino acids such as valine, leucine, and isoleucine.[7] By blocking ALS, these herbicides halt protein synthesis and cell division in the meristematic tissues of susceptible weeds, leading to their demise.[7] The selectivity of these herbicides often arises from the crop's ability to rapidly metabolize the compound into inactive forms, while weeds cannot.
Caption: Mechanism of action of pyrazosulfuron-ethyl via ALS inhibition.
Protocol 1: Synthesis of Pyrazosulfuron-ethyl
This protocol outlines a representative synthesis of the herbicide pyrazosulfuron-ethyl.
Materials:
-
Ethyl 5-amino-1-methylpyrazole-4-carboxylate
-
2-(Chlorosulfonyl)benzoic acid ethyl ester
-
A suitable base (e.g., triethylamine or pyridine)
-
Anhydrous acetonitrile
-
Triphosgene or phosgene equivalent
-
2-Amino-4,6-dimethoxypyrimidine
-
Standard laboratory glassware and purification apparatus
Procedure:
-
Sulfonamide Formation:
-
Dissolve ethyl 5-amino-1-methylpyrazole-4-carboxylate in anhydrous acetonitrile.
-
Under basic conditions, slowly add 2-(chlorosulfonyl)benzoic acid ethyl ester to the solution while stirring.
-
Monitor the reaction by thin-layer chromatography (TLC) until completion.
-
Upon completion, quench the reaction and perform an aqueous workup to isolate the crude sulfonamide intermediate.
-
-
Sulfonyl Isocyanate Formation:
-
Activate the sulfonamide intermediate using triphosgene or a phosgene equivalent in a suitable inert solvent. This step should be performed with extreme caution in a well-ventilated fume hood due to the toxicity of phosgene.
-
The formation of the sulfonyl isocyanate can be monitored by infrared (IR) spectroscopy, looking for the characteristic isocyanate peak.
-
-
Urea Bridge Construction and Final Product Formation:
-
In a separate flask, dissolve 2-amino-4,6-dimethoxypyrimidine in dry acetonitrile.[2]
-
Slowly add the crude sulfonyl isocyanate solution to the 2-amino-4,6-dimethoxypyrimidine solution at room temperature with stirring.[2]
-
The product, pyrazosulfuron-ethyl, will precipitate out of the solution as crystals.[2]
-
Filter the crystals, wash with a small amount of cold solvent, and dry under vacuum to obtain the final product.[2]
-
Further purification can be achieved by recrystallization if necessary.
-
Protocol 2: Greenhouse Bioassay for Herbicidal Activity
This protocol provides a step-by-step guide for evaluating the post-emergence herbicidal efficacy of pyrazole derivatives in a greenhouse setting.
Caption: Workflow for a post-emergence herbicide bioassay.
Materials:
-
Test pyrazole compound(s)
-
Commercial standard herbicide (e.g., pyrazosulfuron-ethyl)
-
Seeds of target weed species (e.g., Echinochloa colona, Cyperus difformis) and a tolerant crop (e.g., rice, Oryza sativa)
-
Pots (10-15 cm diameter) filled with a standardized potting mix
-
Greenhouse with controlled temperature, humidity, and lighting
-
Laboratory sprayer calibrated to deliver a precise volume
-
Analytical balance, volumetric flasks, and pipettes
Procedure:
-
Plant Preparation:
-
Sow seeds of the selected weed and crop species in pots.
-
Grow the plants in the greenhouse under optimal conditions until they reach the 2-3 leaf stage.
-
Thin the seedlings to a uniform number per pot (e.g., 3-5 plants).
-
-
Herbicide Preparation and Application:
-
Prepare a stock solution of the test compound and the standard herbicide in a suitable solvent (e.g., acetone with a surfactant).
-
Create a series of dilutions to test a range of application rates.
-
Include an untreated control (sprayed only with the solvent and surfactant).
-
Apply the herbicide solutions to the plants using the laboratory sprayer, ensuring uniform coverage.
-
-
Incubation and Data Collection:
-
Return the treated plants to the greenhouse and maintain controlled conditions.
-
Visually assess plant injury at 3, 7, 14, and 21 days after treatment (DAT) using a 0% (no injury) to 100% (complete death) scale.
-
At 21 DAT, harvest the above-ground biomass of all plants.
-
Dry the biomass in an oven at 70°C to a constant weight and record the dry weight for each pot.
-
-
Data Analysis:
-
Calculate the percent growth reduction for each treatment relative to the untreated control.
-
Use a suitable statistical software to perform a dose-response analysis and determine the GR50 (the dose required to cause a 50% reduction in growth) for each species.
-
Herbicidal Efficacy Data
| Compound | Target Weed | Application Rate (g a.i./ha) | Weed Control (%) | Reference |
| Pyrazosulfuron-ethyl | Echinochloa colona | 20 | >90 | [8] |
| Pyrazosulfuron-ethyl | Cyperus difformis | 20 | >90 | [8] |
| Pyrazosulfuron-ethyl | Monochoria vaginalis | 42 | >90 | [9] |
| Pyrazosulfuron-ethyl | Ludwigia parviflora | 30 | High | [10] |
II. Pyrazole Derivatives as Insecticides: Disrupting the Nervous System
Phenylpyrazole insecticides, with fipronil being the most prominent example, are highly effective against a broad spectrum of insect pests. Their mode of action involves the disruption of the central nervous system of insects.
Mechanism of Action: GABA-gated Chloride Channel Antagonism
Fipronil and related pyrazole insecticides act as potent antagonists of the gamma-aminobutyric acid (GABA)-gated chloride channels in the nerve cells of insects. GABA is the principal inhibitory neurotransmitter in the insect central nervous system. By binding to the chloride channel, fipronil blocks the influx of chloride ions into the neuron. This disruption of the normal inhibitory signaling leads to excessive neuronal stimulation, convulsions, paralysis, and ultimately, the death of the insect. The selectivity of these insecticides is attributed to their much higher affinity for insect GABA receptors compared to those of mammals.
Caption: Mechanism of action of Fipronil on the insect GABA receptor.
Protocol 3: Synthesis of Fipronil
This protocol provides a general outline for the synthesis of fipronil, based on publicly available information.[3][11][12][13][14]
Materials:
-
5-Amino-1-(2,6-dichloro-4-trifluoromethylphenyl)-3-cyano-4-trifluoromethylthiopyrazole
-
An oxidizing agent (e.g., hydrogen peroxide, m-chloroperbenzoic acid)
-
A suitable solvent (e.g., chlorobenzene, acetic acid)
-
A catalyst or acid (e.g., boric acid, sulfuric acid)
-
Standard laboratory glassware and purification apparatus
Procedure:
-
Reaction Setup:
-
In a reaction vessel, dissolve the starting material, 5-amino-1-(2,6-dichloro-4-trifluoromethylphenyl)-3-cyano-4-trifluoromethylthiopyrazole, in the chosen solvent.
-
Add the catalyst or acid to the mixture.
-
Cool the mixture to a temperature between -10°C and 20°C.[12]
-
-
Oxidation:
-
Slowly add the oxidizing agent to the cooled reaction mixture while maintaining the temperature.
-
Stir the reaction mixture for several hours, monitoring its progress by TLC or HPLC.
-
-
Workup and Isolation:
-
Once the reaction is complete, perform an aqueous workup to remove the acid and any remaining oxidizing agent.
-
Separate the organic layer and remove the solvent under reduced pressure.
-
The crude fipronil can be purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/chlorobenzene) to yield the final product.[3]
-
Protocol 4: Insecticidal Bioassay (Film Method)
This protocol describes a common method for assessing the contact toxicity of pyrazole insecticides to insects.
Materials:
-
Test pyrazole compound (e.g., fipronil)
-
Acetone or another suitable volatile solvent
-
Petri dishes (9 cm diameter)
-
Micropipette
-
Target insect species (e.g., houseflies, Musca domestica; termites)
-
A source of food for the insects (if the test duration is long)
-
An incubator or controlled environment chamber
Procedure:
-
Preparation of Treated Surfaces:
-
Prepare a series of concentrations of the test compound in the chosen solvent.
-
Using a micropipette, apply a fixed volume (e.g., 1 mL) of each solution to the inner surface of a Petri dish, ensuring even distribution.
-
Prepare a control group of Petri dishes treated only with the solvent.
-
Allow the solvent to evaporate completely, leaving a thin film of the insecticide on the surface.
-
-
Insect Exposure:
-
Introduce a known number of insects (e.g., 10-20) into each Petri dish.
-
Provide a food source if the observation period is longer than 24 hours.
-
-
Observation and Data Collection:
-
Place the Petri dishes in an incubator at a suitable temperature and humidity for the test species.
-
Record the number of dead or moribund insects at regular intervals (e.g., 2, 4, 8, 24, and 48 hours).
-
-
Data Analysis:
-
Calculate the percentage mortality for each concentration at each time point, correcting for any mortality in the control group using Abbott's formula.
-
Use probit analysis to determine the LC50 (the concentration that causes 50% mortality) of the test compound.
-
Insecticidal Efficacy Data
| Compound | Target Pest | Bioassay Type | LC50 | Reference |
| Fipronil | Musca domestica (housefly) | Feeding | 0.000119% | [15] |
| Fipronil | Haemaphysalis bispinosa (tick) | Adult Immersion | 0.53 ppm | [16] |
| Fipronil | Plutella xylostella (diamondback moth) | Foliar application | 5.32 mg/L | [17] |
| Fipronil | Spodoptera exigua (beet armyworm) | Foliar application | 6.75 mg/L | [17] |
| Fipronil | Rainbow Trout (non-target) | 96-hour | 0.246 mg/L | [17] |
| Fipronil | Bluegill Sunfish (non-target) | 96-hour | 0.083 mg/L | [17] |
III. Pyrazole Derivatives as Fungicides: Inhibiting Fungal Respiration
Pyrazole carboxamides represent a significant class of fungicides that are highly effective against a wide range of plant pathogenic fungi.[4] Their primary mode of action is the inhibition of succinate dehydrogenase (SDH), a key enzyme in the fungal respiratory chain.
Mechanism of Action: Succinate Dehydrogenase Inhibition (SDHI)
Succinate dehydrogenase (also known as Complex II) is an enzyme complex that plays a dual role in both the Krebs cycle and the electron transport chain in mitochondria. It catalyzes the oxidation of succinate to fumarate. Pyrazole carboxamide fungicides bind to the ubiquinone-binding site of the SDH complex, thereby blocking the electron transfer from succinate to ubiquinone. This inhibition disrupts the fungal respiratory process, leading to a severe depletion of cellular ATP and ultimately, fungal cell death.
Caption: Mechanism of action of pyrazole carboxamide fungicides via SDH inhibition.
Protocol 5: Synthesis of a Representative Pyrazole Carboxamide Fungicide
This protocol describes a general method for the synthesis of pyrazole carboxamide fungicides.
Materials:
-
A substituted pyrazole-4-carboxylic acid
-
Thionyl chloride or oxalyl chloride
-
A substituted aniline
-
A suitable base (e.g., triethylamine, pyridine)
-
Anhydrous solvent (e.g., dichloromethane, toluene)
-
Standard laboratory glassware and purification apparatus
Procedure:
-
Acid Chloride Formation:
-
Suspend or dissolve the pyrazole-4-carboxylic acid in an anhydrous solvent.
-
Add thionyl chloride or oxalyl chloride dropwise to the mixture. A catalytic amount of DMF can be added if using oxalyl chloride.
-
Heat the reaction mixture to reflux and monitor for the cessation of gas evolution.
-
Remove the excess thionyl chloride and solvent under reduced pressure to obtain the crude pyrazole-4-carbonyl chloride.
-
-
Amide Formation:
-
Dissolve the substituted aniline and a base in an anhydrous solvent.
-
Cool the solution in an ice bath.
-
Slowly add a solution of the crude pyrazole-4-carbonyl chloride in the same solvent.
-
Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).
-
-
Workup and Purification:
-
Perform an aqueous workup to remove the base hydrochloride and any unreacted starting materials.
-
Dry the organic layer, remove the solvent, and purify the crude product by column chromatography or recrystallization to yield the final pyrazole carboxamide.
-
Protocol 6: In Vitro Antifungal Bioassay (Mycelial Growth Inhibition)
This protocol is used to determine the in vitro efficacy of pyrazole fungicides against various plant pathogenic fungi.
Materials:
-
Test pyrazole compound(s)
-
Commercial standard fungicide (e.g., boscalid)
-
Potato Dextrose Agar (PDA) medium
-
Cultures of target fungal pathogens (e.g., Rhizoctonia solani, Botrytis cinerea)
-
Sterile Petri dishes (9 cm diameter)
-
Acetone or DMSO for dissolving compounds
-
Sterile cork borer (5 mm diameter)
-
Incubator
Procedure:
-
Preparation of Fungicide-Amended Media:
-
Prepare stock solutions of the test and standard fungicides in a sterile solvent.
-
Autoclave the PDA medium and cool it to about 50-60°C.
-
Add the appropriate amount of the fungicide stock solutions to the molten PDA to achieve the desired final concentrations.
-
Prepare a control set of plates containing only the solvent at the same concentration used in the treated plates.
-
Pour the amended and control media into sterile Petri dishes and allow them to solidify.
-
-
Fungal Inoculation:
-
Using a sterile cork borer, take a mycelial plug from the edge of an actively growing culture of the target fungus.
-
Place the mycelial plug, mycelium-side down, in the center of each PDA plate.
-
-
Incubation and Measurement:
-
Incubate the plates at the optimal temperature for the growth of the specific fungus (e.g., 25°C) in the dark.
-
When the fungal growth in the control plates has reached a significant portion of the plate, measure the diameter of the fungal colony in two perpendicular directions for all plates.
-
-
Data Analysis:
-
Calculate the average colony diameter for each treatment.
-
Determine the percentage of mycelial growth inhibition for each concentration using the formula:
-
% Inhibition = [(dc - dt) / dc] x 100
-
where dc is the average diameter of the colony in the control and dt is the average diameter of the colony in the treatment.
-
-
Use probit analysis or a similar statistical method to calculate the EC50 (the effective concentration that causes 50% inhibition of mycelial growth).
-
Fungicidal Efficacy Data
| Compound Class | Target Fungus | EC50 (µg/mL) | Reference |
| Pyrazole Carboxamide | Alternaria porri | 2.24 - 72.20 | [18] |
| Pyrazole Carboxamide | Marssonina coronaria | 3.21 - 61.29 | [18] |
| Pyrazole Carboxamide | Cercospora petroselini | 6.99 - 32.40 | [18] |
| Pyrazole Carboxamide | Rhizoctonia solani | 0.37 - 81.72 | [18] |
| Pyrazole-Thiazole Carboxamide | Rhizoctonia cerealis | 5.11 | [19] |
| Pyrazole-Thiazole Carboxamide | Rhizoctonia cerealis | 8.14 | [19] |
Conclusion
The pyrazole scaffold continues to be a remarkably fruitful starting point for the discovery and development of novel agrochemicals. The diverse applications of pyrazole derivatives as herbicides, insecticides, and fungicides underscore their importance in global food security. The protocols and data presented in this guide are intended to provide researchers with a solid foundation for their own investigations into this versatile and impactful class of compounds. As the challenges of resistance and environmental safety continue to shape the future of agrochemical research, the inherent adaptability of the pyrazole core ensures its continued relevance in the development of next-generation crop protection solutions.
References
- Advances in Pyrazole as an Active Fragment for Herbicide Discovery.
- Process for synthesis of fipronil.
- Process for synthesis of fipronil.
- Process for synthesis of fipronil.
-
PROCESS FOR SYNTHESIS OF FIPRONIL. European Patent Office. [Link]
- A process for synthesis of fipronil.
-
Pyrazole Derivatives: A Comprehensive Review on Synthesis Strategies and Medicinal Properties in Contemporary Drug Discovery. ijrpr. [Link]
-
Advances in Pyrazole as an Active Fragment for Herbicide Discovery. PubMed. [Link]
-
Synthesis and Structure-Activity Relationships of Pyrazole-based Inhibitors of Meprin α and β. SciSpace. [Link]
-
Design, Synthesis, Herbicidal Activity, and Structure–Activity Relationship Study of Novel 6-(5-Aryl-Substituted-1-Pyrazolyl)-2-Picolinic Acid as Potential Herbicides. MDPI. [Link]
-
Pyrazosulfuron-ethyl (Ref: NC 311). AERU - University of Hertfordshire. [Link]
-
Comprehensive Overview of Pyrazole Amide Derivatives as Novel Pesticides for Crop Protection and Pest Management. ACS Publications. [Link]
-
Effect of new herbicide pyrazosulfuron-ethyl on transplanted rice based cropping system in Cauvery Delta Zone of Tamil Nadu. The Pharma Innovation. [Link]
-
How to Conduct a Bioassay Test | Check for Herbicides. joegardener®. [Link]
-
How to Conduct a Bioassay to Test for Herbicide Contamination. Leaf, Root & Fruit. [Link]
-
The Synthesis Pathway: From Intermediate to Fungicide. Medium. [Link]
-
Synthesis and Antifungal Activity of the Derivatives of Novel Pyrazole Carboxamide and Isoxazolol Pyrazole Carboxylate. PMC - NIH. [Link]
-
Design, synthesis and fungicidal activity of pyrazole–thiazole carboxamide derivatives. ResearchGate. [Link]
-
Weed control by pyrazosulfuron-ethyl and its influence on yield and economics of transplanted rice. ResearchGate. [Link]
-
Design, synthesis and fungicidal activity of pyrazole-thiazole carboxamide derivatives. SpringerLink. [Link]
-
Synthesis of pyrazole-4-carboxamides as potential fungicide candidates. PubMed. [Link]
-
Toxicant default guideline values for aquatic ecosystem protection. Water Quality Australia. [Link]
-
Relationship between IC50determined in vitro/in vivoand the fungicide rate used in the Field. SciSpace. [Link]
-
Discovery of Novel Pyrazole-4-carboxamide Derivatives with Thioether Moiety as Potential SDHI Agents for Crop Protection. ACS Publications. [Link]
-
Bioassays Methods for Evaluating Insecticide Toxicity: Principles, Meth- ods, and Considerations. AgriSustain-An International Journal. [Link]
-
Efficacy of pyrazosulfuron-ethyl to manage weeds of rainy season rice under non-puddled field condition and its effect. CABI Digital Library. [Link]
-
Protocols for Robust Herbicide Resistance Testing in Different Weed Species. PMC - NIH. [Link]
-
Effect of pyrazosulfuron-ethyl on yield of transplanted rice. Indian Society of Weed Science (ISWS). [Link]
-
Bioassays Methods for Evaluating Insecticide Toxicity: Principles, Methods, and Considerations. Zenodo. [Link]
-
Determination of LC50 and LC95 values of fipronil against Haemaphysalis bispinosa based on adult immersion test. NIH. [Link]
-
Nontarget Insect Testing (docx). EPA. [Link]
-
Laboratory bioassay methods to assess the insecticide toxicity against insect pests-A review. Journal of Entomology and Zoology Studies. [Link]
-
Dir93-07b Regulatory Directive Guidelines for Efficacy Assessment of Herbicides and Plant Growth Regulators. . [Link]
-
Fipronil Technical. Coromandel. [Link]
-
Toxicity of fipronil and its enantiomers to marine and freshwater non-targets. ResearchGate. [Link]
-
Preparation of a bifunctional pyrazosulfuron-ethyl imprinted polymer with hydrophilic external layers by reversible addition-fragmentation chain transfer polymerization and its application in the sulfonylurea residue analysis. PubMed. [Link]
-
Fipronil Technical Fact Sheet. National Pesticide Information Center. [Link]
-
Pesticide toxicity to non-target organisms: Exposure, toxicity and risk assessment methodologies. ResearchGate. [Link]
-
Design and analysis of efficacy evaluation trials. EPPO database on PP1 Standards. [Link]
-
(PDF) Relationship between IC50 determined in vitro/in vivo and the fungicide rate used in the Field. ResearchGate. [Link]
-
Protocol for Determining the IC 50 of Drugs on Adherent Cells Using MTT Assay. Creative Bioarray. [Link]
-
Mycelial growth inhibitory concentration (IC 50 ), significance (p) and sensitivity reduction factor (SRF) of Corynesporea cassiicola isolates to fungicides. ResearchGate. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Pyrazosulfuron-ethyl synthesis - chemicalbook [chemicalbook.com]
- 3. US8507693B2 - Process for synthesis of fipronil - Google Patents [patents.google.com]
- 4. botanyjournals.com [botanyjournals.com]
- 5. researchgate.net [researchgate.net]
- 6. Step-By-Step Guide for Conducting a Bioassay to Assess Herbicide Carryover Risk | Wheat & Small Grains | Washington State University [smallgrains.wsu.edu]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. isws.org.in [isws.org.in]
- 10. chemijournal.com [chemijournal.com]
- 11. WO2011107998A1 - Process for synthesis of fipronil - Google Patents [patents.google.com]
- 12. US9029564B2 - Process for synthesis of fipronil - Google Patents [patents.google.com]
- 13. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 14. WO2020188376A1 - A process for synthesis of fipronil - Google Patents [patents.google.com]
- 15. coromandel.biz [coromandel.biz]
- 16. Determination of LC50 and LC95 values of fipronil against Haemaphysalis bispinosa based on adult immersion test - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Fipronil Technical Fact Sheet [npic.orst.edu]
- 18. Synthesis and Antifungal Activity of the Derivatives of Novel Pyrazole Carboxamide and Isoxazolol Pyrazole Carboxylate - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Design, synthesis and fungicidal activity of pyrazole-thiazole carboxamide derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes & Protocols for the Development of Herbicides Using a Pyrazole Carboxylic Acid Scaffold
Introduction: The Pyrazole Carboxylic Acid Scaffold as a Privileged Structure in Herbicide Discovery
The relentless challenge of ensuring global food security necessitates the development of innovative and effective herbicides.[1][2] In the landscape of agrochemical research, the pyrazole carboxylic acid moiety has emerged as a "privileged scaffold" due to its remarkable versatility and profound biological activity.[3][4] Its derivatives have given rise to a diverse array of commercial herbicides with various modes of action, underscoring the scaffold's significance in modern weed management.[3][4]
This document provides a comprehensive guide for researchers, scientists, and drug development professionals on leveraging the pyrazole carboxylic acid scaffold for the discovery and development of novel herbicides. We will delve into the underlying scientific principles, provide detailed experimental protocols, and offer insights into structure-activity relationships (SAR) that are crucial for optimizing herbicidal efficacy and crop selectivity.
The primary mode of action we will explore is the inhibition of the enzyme 4-hydroxyphenylpyruvate dioxygenase (HPPD). HPPD is a key enzyme in the tyrosine catabolism pathway, which is essential for the biosynthesis of plastoquinone and tocopherol in plants.[5] Inhibition of HPPD leads to a depletion of these vital compounds, resulting in the characteristic bleaching of new plant growth and, ultimately, plant death.[5] This mechanism of action is particularly attractive as the tyrosine catabolism pathway is absent in mammals, offering a degree of inherent selectivity.
I. The Scientific Rationale: Understanding the Pyrazole Carboxylic Acid Scaffold and its Target
The efficacy of pyrazole carboxylic acid-based herbicides is intrinsically linked to their ability to bind to and inhibit specific enzymes in weeds. A thorough understanding of the target enzyme and the structure-activity relationships of the scaffold is paramount for rational herbicide design.
The Target: 4-Hydroxyphenylpyruvate Dioxygenase (HPPD)
HPPD is a non-heme, Fe(II)-dependent dioxygenase that catalyzes the conversion of 4-hydroxyphenylpyruvate (HPPA) to homogentisate. This is a critical step in the biosynthesis of plastoquinone, a vital cofactor in the photosynthetic electron transport chain, and tocopherols (Vitamin E), which protect the photosynthetic apparatus from oxidative damage. By inhibiting HPPD, pyrazole carboxylic acid herbicides disrupt these fundamental processes, leading to the characteristic bleaching symptoms and eventual death of susceptible weeds.
Structure-Activity Relationship (SAR) Insights
The design of potent and selective pyrazole carboxylic acid herbicides hinges on understanding how different substituents on the pyrazole ring and the carboxylic acid moiety influence biological activity.
-
The Pyrazole Core: The pyrazole ring itself is a key pharmacophore that orients the other functional groups within the active site of the target enzyme.
-
Substituents at the 1-position: Typically, a small alkyl group, such as a methyl group, is favored. This substituent can influence the compound's binding affinity and metabolic stability.
-
Substituents at the 3-position: This position is critical for potency. Electron-withdrawing groups, such as a difluoromethyl group, have been shown to significantly enhance herbicidal activity.[6]
-
The Carboxylic Acid Moiety (at the 4-position): This group is crucial for binding to the active site of many target enzymes. It can be derivatized into esters or amides to create prodrugs, which may have improved plant uptake and translocation properties before being hydrolyzed to the active carboxylic acid form within the plant.
-
Substituents at the 5-position: Modifications at this position can influence the herbicidal spectrum and crop selectivity. For instance, the introduction of a substituted phenyl group can modulate the compound's interaction with the enzyme's active site.
II. Experimental Protocols: From Synthesis to Bioassays
This section provides detailed, step-by-step protocols for the synthesis of a model pyrazole carboxylic acid herbicide candidate, in vitro enzyme inhibition assays, and whole-plant bioassays for assessing pre- and post-emergence herbicidal activity.
Protocol 1: Synthesis of 3-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid
This protocol is adapted from established synthetic routes for this key intermediate.[6][7][8][9]
Materials and Equipment:
-
Ethyl 4,4-difluoroacetoacetate
-
Triethyl orthoformate
-
Acetic anhydride
-
Methyl hydrazine
-
Sodium hydroxide (NaOH)
-
Hydrochloric acid (HCl)
-
Ethanol
-
Diethyl ether
-
Round-bottom flasks
-
Reflux condenser
-
Magnetic stirrer with heating
-
Separatory funnel
-
Rotary evaporator
-
pH meter or pH paper
-
Standard laboratory glassware and safety equipment (fume hood, safety glasses, gloves)
Procedure:
Step 1: Synthesis of Ethyl 2-(ethoxymethylene)-4,4-difluoro-3-oxobutanoate
-
In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, combine ethyl 4,4-difluoroacetoacetate (1 equivalent), triethyl orthoformate (1.2 equivalents), and acetic anhydride (1.5 equivalents).
-
Heat the mixture to reflux (approximately 120-130°C) for 3-4 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Once the reaction is complete, allow the mixture to cool to room temperature.
-
Remove the volatile components under reduced pressure using a rotary evaporator to obtain the crude intermediate.
Step 2: Cyclization to form Ethyl 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylate
-
Dissolve the crude intermediate from Step 1 in ethanol in a round-bottom flask.
-
Cool the solution to 0-5°C in an ice bath.
-
Slowly add methyl hydrazine (1.1 equivalents) dropwise to the cooled solution while stirring.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 12-16 hours.
-
Monitor the reaction by TLC.
-
Once the reaction is complete, remove the ethanol under reduced pressure.
-
Dissolve the residue in diethyl ether and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude pyrazole ester. This step may yield a mixture of isomers.
Step 3: Hydrolysis to 3-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid
-
To the crude pyrazole ester from Step 2, add a solution of sodium hydroxide (2-3 equivalents) in a mixture of water and ethanol.
-
Heat the mixture to reflux for 2-4 hours until the hydrolysis is complete (monitored by TLC).
-
Cool the reaction mixture to room temperature and remove the ethanol under reduced pressure.
-
Dilute the remaining aqueous solution with water and wash with diethyl ether to remove any unreacted ester.
-
Cool the aqueous layer in an ice bath and acidify to pH 2-3 with concentrated hydrochloric acid.
-
The product will precipitate as a solid. Collect the solid by filtration, wash with cold water, and dry under vacuum to obtain 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid.
Protocol 2: In Vitro HPPD Enzyme Inhibition Assay
This protocol outlines a spectrophotometric assay to determine the inhibitory activity of synthesized compounds against HPPD.
Materials and Equipment:
-
Purified plant HPPD enzyme (e.g., from Arabidopsis thaliana)
-
4-hydroxyphenylpyruvate (HPPA) substrate
-
Ascorbate
-
FeSO₄
-
Catalase
-
HEPES buffer (pH 7.5)
-
Test compounds dissolved in DMSO
-
UV-Vis spectrophotometer and 96-well microplates
Procedure:
-
Preparation of Reagents:
-
Prepare a stock solution of HPPA in the assay buffer.
-
Prepare a stock solution of the test compound and a series of dilutions in DMSO. The final DMSO concentration in the assay should not exceed 1%.
-
Prepare the assay buffer: 50 mM HEPES (pH 7.5) containing 2 mM ascorbate, 10 µM FeSO₄, and 600 units/mL catalase.
-
-
Assay Protocol:
-
In a 96-well microplate, add 180 µL of the assay buffer to each well.
-
Add 2 µL of the test compound solution (or DMSO for the control) to the respective wells.
-
Add 10 µL of the purified HPPD enzyme solution and incubate for 10 minutes at room temperature.
-
Initiate the reaction by adding 10 µL of the HPPA substrate solution.
-
Immediately measure the increase in absorbance at 310 nm over time (e.g., for 10-15 minutes) at a constant temperature (e.g., 25°C). The rate of homogentisate formation is monitored by the increase in absorbance.
-
-
Data Analysis:
-
Calculate the initial reaction rates from the linear portion of the absorbance vs. time curves.
-
Determine the percent inhibition for each concentration of the test compound relative to the DMSO control.
-
Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a dose-response curve to calculate the IC₅₀ value (the concentration of inhibitor required to reduce enzyme activity by 50%).
-
Protocol 3: Whole-Plant Herbicidal Activity Bioassays
These protocols are designed to evaluate the herbicidal efficacy of test compounds on various weed species under controlled greenhouse conditions.[10]
2.3.1. Pre-emergence Herbicidal Activity
Procedure:
-
Fill pots or trays with a standardized soil mix.
-
Sow seeds of selected weed species (e.g., Amaranthus retroflexus (redroot pigweed), Setaria faberi (giant foxtail)) at a uniform depth.
-
Prepare solutions of the test compound at various concentrations (g/ha). A commercial standard herbicide and a non-treated control should be included.
-
Apply the test solutions uniformly to the soil surface using a laboratory track sprayer.
-
Place the pots/trays in a greenhouse with controlled temperature, humidity, and light conditions.
-
Water the pots/trays as needed.[10]
-
After 14-21 days, assess the herbicidal effect by counting the number of emerged plants and visually rating the phytotoxicity (e.g., on a scale of 0-100%, where 0 = no effect and 100 = complete kill).
-
Harvest the above-ground biomass, dry it in an oven, and weigh it to determine the percent growth inhibition compared to the non-treated control.
2.3.2. Post-emergence Herbicidal Activity
Procedure:
-
Sow seeds of selected weed species in pots or trays and grow them in a greenhouse until they reach a specific growth stage (e.g., 2-3 leaf stage).[10][11]
-
Prepare solutions of the test compound at various concentrations (g/ha), including a commercial standard and a non-treated control.
-
Apply the test solutions uniformly to the foliage of the plants using a laboratory track sprayer.
-
Return the plants to the greenhouse.
-
After 14-21 days, visually assess the phytotoxicity (e.g., bleaching, necrosis, stunting) on a scale of 0-100%.[11]
-
Harvest the above-ground biomass, dry it, and weigh it to determine the percent growth inhibition.
III. Data Presentation and Interpretation
Systematic recording and analysis of experimental data are crucial for making informed decisions in the herbicide discovery process.
Table 1: In Vitro HPPD Inhibition and Herbicidal Activity of Exemplar Pyrazole Carboxylic Acid Derivatives
| Compound ID | R3 Substituent | R5 Substituent | HPPD IC₅₀ (nM) | Pre-emergence GR₅₀ (g/ha) on A. retroflexus | Post-emergence GR₅₀ (g/ha) on S. faberi |
| PCA-01 | -CH₃ | -H | 850 | >500 | >500 |
| PCA-02 | -CHF₂ | -H | 25 | 150 | 200 |
| PCA-03 | -CHF₂ | 4-Cl-Ph | 15 | 120 | 150 |
| PCA-04 | -CF₃ | 4-Cl-Ph | 10 | 100 | 125 |
| Standard | - | - | 8 | 80 | 100 |
GR₅₀: Growth reduction by 50%
The hypothetical data in Table 1 illustrates the importance of the R3 substituent, with the electron-withdrawing difluoromethyl (PCA-02) and trifluoromethyl (PCA-04) groups significantly increasing HPPD inhibitory activity and whole-plant efficacy compared to the methyl group (PCA-01). Further substitution on the R5 phenyl group (PCA-03 and PCA-04) can provide additional modest gains in activity.
Table 2: Crop Selectivity of Lead Candidate PCA-04
| Crop | Growth Stage | Application Rate (g/ha) | Injury Rating (%) at 14 DAT |
| Maize | V2-V3 | 125 | <5 |
| 250 | <10 | ||
| Soybean | V2-V3 | 125 | 20-30 |
| 250 | 40-50 | ||
| Wheat | 2-3 leaf | 125 | <5 |
| 250 | <10 |
DAT: Days After Treatment
Table 2 demonstrates the importance of evaluating crop selectivity. While PCA-04 shows excellent efficacy on weeds, its selectivity profile indicates it would be more suitable for use in maize and wheat than in soybean. This information is critical for defining the potential market and use patterns for a new herbicide candidate.
IV. Conclusion and Future Directions
The pyrazole carboxylic acid scaffold continues to be a fertile ground for the discovery of novel herbicides. A deep understanding of the target biology, coupled with a systematic approach to synthesis and biological evaluation as outlined in these protocols, provides a robust framework for identifying new active ingredients. Future research in this area will likely focus on:
-
Exploring novel modes of action: While HPPD inhibition is a well-established mechanism, the pyrazole scaffold is versatile enough to be adapted to other enzymatic targets.
-
Improving crop selectivity and metabolic profiles: Fine-tuning the substituents on the pyrazole ring can lead to herbicides with enhanced safety profiles for a wider range of crops.
-
Combating herbicide resistance: The development of new pyrazole-based herbicides with novel binding modes or mechanisms of action is crucial for managing the growing problem of weed resistance.[12]
-
Leveraging computational chemistry: In silico modeling and virtual screening can accelerate the design and optimization of new pyrazole carboxylic acid derivatives, reducing the time and cost of discovery.[13][14]
By integrating these strategies, the scientific community can continue to unlock the potential of the pyrazole carboxylic acid scaffold to develop the next generation of safe and effective weed management solutions.
References
-
3-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid - Wikipedia. (n.d.). Retrieved January 5, 2026, from [Link]
-
Current Status and Future Prospects in Herbicide Discovery. (2019). OUCI. Retrieved from [Link]
- CN117304112A - Synthesis method of 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid. (n.d.). Google Patents.
- METHOD FOR SYNTHESIZING 3-(DIFLUOROMETHYL)-1-METHYL-1H-PYRAZOLE-4-CARBOXYLIC ACID, AND INTERMEDIATES THEREOF. (2016). Googleapis.com.
- CN111362874B - Preparation method of 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid. (n.d.). Google Patents.
-
Synthesis, Antifungal Activity and Structure-Activity Relationships of Novel 3-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic Acid Amides. (2017). MDPI. Retrieved from [Link]
-
Protocols for Robust Herbicide Resistance Testing in Different Weed Species. (2015). PMC - NIH. Retrieved from [Link]
-
Design, Synthesis, Herbicidal Activity, and Structure–Activity Relationship Study of Novel 6-(5-Aryl-Substituted-1-Pyrazolyl)-2-Picolinic Acid as Potential Herbicides. (2023). MDPI. Retrieved from [Link]
-
Current Status and Future Prospects in Herbicide Discovery. (2019). PMC - PubMed Central. Retrieved from [Link]
-
Advances in Pyrazole as an Active Fragment for Herbicide Discovery. (2025). ACS Publications. Retrieved from [Link]
-
Design, Synthesis, Herbicidal Activity, and Structure–Activity Relationship Study of Novel 6-(5-Aryl-Substituted-1-Pyrazolyl)-2-Picolinic Acid as Potential Herbicides. (2023). ResearchGate. Retrieved from [Link]
-
Modern Approaches for the Development of New Herbicides Based on Natural Compounds. (2022). MDPI. Retrieved from [Link]
-
Evaluate preemergence herbicide performance. (2020). Farm Progress. Retrieved from [Link]
-
Herbicides as Weed Control Agents: State of the Art: II. Recent Achievements. (2014). PMC - NIH. Retrieved from [Link]
-
Herbicide discovery through innovation and diversity. (2024). ResearchGate. Retrieved from [Link]
-
The Role of Pyrazole Carboxylic Acids in Modern Agrochemicals. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD. Retrieved from [Link]
-
Testing for and Deactivating Herbicide Residues. (n.d.). PennState Extension. Retrieved from [Link]
-
PROJECT DESCRIPTION NO. 1 PERFORMANCE OF HERBICIDES, PRE AND POSTEMERGENCE APPLICATIONS The basis of chemical weed control is to. (n.d.). CTAHR. Retrieved from [Link]
-
Side-by-side comparison of experimental run (+HPPD) and blank (-HPPD)... (n.d.). ResearchGate. Retrieved from [Link]
-
A Quick Test for Herbicide Carry-over in the Soil. (n.d.). Nebraska Extension Publications. Retrieved from [Link]
-
Scouting After a Herbicide Application and Confirming Herbicide Resistance. (n.d.). Cotton Incorporated. Retrieved from [Link]
-
Advances in Pyrazole as an Active Fragment for Herbicide Discovery. (2025). PubMed. Retrieved from [Link]
-
Evaluating efficacy of preemergence soybean herbicides using field treated soil in greenhouse bioassays. (2021). Weed Technology | Cambridge Core. Retrieved from [Link]
-
Computational protocol of discovering new HPPD inhibitors. (n.d.). ResearchGate. Retrieved from [Link]
-
The screening workflow that was applied to discern novel HPPD inhibitors. (n.d.). ResearchGate. Retrieved from [Link]
-
Identification of 4-hydroxyphenylpyruvate dioxygenase inhibitors by virtual screening, molecular docking, molecular dynamic simulation. (2023). PubMed. Retrieved from [Link]
-
4-Hydroxyphenylpyruvate dioxygenase. (2004). PubMed - NIH. Retrieved from [Link]
Sources
- 1. Current Status and Future Prospects in Herbicide Discovery [ouci.dntb.gov.ua]
- 2. mdpi.com [mdpi.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Advances in Pyrazole as an Active Fragment for Herbicide Discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. 4-Hydroxyphenylpyruvate dioxygenase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. 3-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid - Wikipedia [en.wikipedia.org]
- 7. CN117304112A - Synthesis method of 3- (difluoromethyl) -1-methyl-1H-pyrazole-4-carboxylic acid - Google Patents [patents.google.com]
- 8. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 9. CN111362874B - Preparation method of 3- (difluoromethyl) -1-methyl-1H-pyrazole-4-carboxylic acid - Google Patents [patents.google.com]
- 10. Protocols for Robust Herbicide Resistance Testing in Different Weed Species - PMC [pmc.ncbi.nlm.nih.gov]
- 11. cottoninc.com [cottoninc.com]
- 12. Herbicides as Weed Control Agents: State of the Art: II. Recent Achievements - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Identification of 4-hydroxyphenylpyruvate dioxygenase inhibitors by virtual screening, molecular docking, molecular dynamic simulation - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for In Vitro Cytotoxicity Assessment of Novel Pyrazole Compounds
Introduction: The Role of Pyrazoles in Oncology and the Imperative for Robust Cytotoxicity Screening
Pyrazole derivatives represent a privileged scaffold in medicinal chemistry, demonstrating a vast array of pharmacological activities.[1] In recent years, this class of heterocyclic compounds has been extensively investigated for the development of potent and selective anticancer agents.[1][2] Numerous pyrazole derivatives have been synthesized and have shown promising cytotoxic effects against various cancer cell lines, often acting on multiple targets such as tubulin, various kinases (EGFR, CDK), and DNA.[1][3][4]
The initial evaluation of a novel chemical entity's cytotoxic potential is a critical gateway in the drug discovery pipeline.[5] In vitro cytotoxicity assays serve as a fundamental tool for this purpose, providing essential data on a compound's efficacy and potency.[6][7] These assays are instrumental for high-throughput screening, enabling the rapid assessment of large compound libraries to identify promising lead candidates for further development.[6][8]
This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the principles, protocols, and data interpretation for testing the in vitro cytotoxicity of pyrazole compounds. We will explore a multi-parametric approach, utilizing assays that probe different cellular health indicators to build a more complete mechanistic understanding of a compound's cytotoxic effects.
Strategic Selection of Cytotoxicity Assays: A Multi-Faceted Approach
To gain a comprehensive understanding of a pyrazole compound's cytotoxic mechanism, it is advisable to employ a panel of assays that measure different cellular endpoints. A single assay provides a limited snapshot, whereas a multi-assay approach can help distinguish between different modes of cell death, such as apoptosis and necrosis.
Here, we detail three robust and widely used assays that are well-suited for screening pyrazole compounds:
-
Metabolic Activity Assessment (MTT/MTS Assays): These colorimetric assays are the workhorses of cytotoxicity screening.[7] They measure the metabolic activity of a cell population, which is generally proportional to the number of viable cells.[8] The principle relies on the reduction of a tetrazolium salt (like MTT or MTS) by mitochondrial dehydrogenases in living cells to form a colored formazan product.[9][10]
-
Membrane Integrity Assessment (LDH Release Assay): This assay quantifies cytotoxicity by measuring the activity of lactate dehydrogenase (LDH) released from cells with damaged plasma membranes.[11][12] LDH is a stable cytosolic enzyme that is rapidly released into the cell culture medium upon membrane rupture, a hallmark of necrosis.[11]
-
Apoptosis Assessment (Caspase-Glo® 3/7 Assay): This luminescent assay specifically measures the activity of caspases 3 and 7, which are key executioner enzymes in the apoptotic pathway.[13][14] The assay utilizes a proluminescent substrate containing the DEVD sequence, which is cleaved by active caspases 3 and 7 to release aminoluciferin, generating a light signal via luciferase.[13][15]
Table 1: Comparison of Recommended Cytotoxicity Assays
| Assay | Principle | Endpoint Measured | Advantages | Disadvantages |
| MTT Assay | Enzymatic reduction of tetrazolium salt by mitochondrial dehydrogenases in viable cells.[9] | Cell viability/Metabolic activity | Cost-effective, well-established, suitable for high-throughput screening.[8] | Requires a solubilization step, potential for interference from reducing compounds.[9] |
| MTS Assay | Reduction of a soluble tetrazolium salt to a soluble formazan product.[6][8] | Cell viability/Metabolic activity | Single-step "add-and-read" format, higher throughput than MTT.[8] | More expensive than MTT, potential for interference from colored compounds. |
| LDH Assay | Measurement of lactate dehydrogenase (LDH) released from cells with compromised membranes.[11][12] | Cytotoxicity/Membrane integrity | Non-destructive to remaining cells (uses supernatant), reflects necrotic cell death. | Can have high background from serum in the media, less sensitive for early apoptotic events.[12] |
| Caspase-Glo® 3/7 Assay | Luminescent detection of active caspases 3 and 7, key mediators of apoptosis.[13][14][15] | Apoptosis | High sensitivity, simple "add-mix-measure" protocol, specific for apoptosis.[14] | More expensive, may not detect non-apoptotic cell death. |
Experimental Protocols
Foundational Protocol: Cell Culture and Plating
The reproducibility of cytotoxicity data is critically dependent on consistent cell culture practices.[16]
-
Cell Line Selection: Choose cell lines relevant to the intended therapeutic area (e.g., MCF-7 for breast cancer, A549 for lung cancer).[4][5] It is also crucial to test against a non-cancerous cell line (e.g., HEK293) to assess for general cytotoxicity.
-
Culture Conditions: Maintain cells in the recommended medium supplemented with fetal bovine serum (FBS) and antibiotics. Culture in a humidified incubator at 37°C with 5% CO₂.[5]
-
Cell Health: Use cells in the logarithmic growth phase with high viability (>95%). Avoid using cells that are over-confluent or have been in culture for a high number of passages, as this can alter their response to cytotoxic agents.[17][18]
-
Cell Seeding: a. Harvest cells using trypsin-EDTA and perform a cell count using a hemocytometer or automated cell counter. b. Dilute the cell suspension to the optimal seeding density in a complete culture medium. This must be determined empirically for each cell line but typically falls within the range provided in Table 2. c. Seed 100 µL of the cell suspension into each well of a 96-well flat-bottom plate.[19] d. To mitigate "edge effects," fill the perimeter wells with 100 µL of sterile PBS or culture medium.[18][20] e. Incubate the plates for 18-24 hours to allow for cell attachment and recovery before compound treatment.
Table 2: Recommended Seeding Densities for Common Cell Lines in 96-Well Plates
| Cell Line | Origin | Seeding Density (cells/well) |
| A549 | Human Lung Carcinoma | 5,000 - 10,000 |
| MCF-7 | Human Breast Adenocarcinoma | 8,000 - 15,000 |
| HeLa | Human Cervical Cancer | 5,000 - 10,000 |
| HCT-116 | Human Colon Carcinoma | 7,000 - 12,000 |
| HEK293 | Human Embryonic Kidney | 10,000 - 20,000 |
Note: These are starting recommendations. Optimal seeding density should be determined for each cell line to ensure cells are in an exponential growth phase throughout the experiment.
Caption: General experimental workflow for in vitro cytotoxicity testing.
Protocol 1: MTT Cell Viability Assay
This protocol is adapted from established methods for assessing cell metabolic activity.[8][19]
-
Compound Preparation & Treatment: a. Prepare a stock solution of the pyrazole compound in a suitable solvent, typically DMSO. b. Perform serial dilutions of the compound in a complete culture medium to achieve the desired final concentrations. The final DMSO concentration should be kept below 0.5% to avoid solvent-induced toxicity.[17] c. Carefully remove the medium from the seeded cells and add 100 µL of the diluted compound solutions to the respective wells. d. Include appropriate controls:
- Vehicle Control: Cells treated with medium containing the same final concentration of DMSO.
- Untreated Control: Cells in culture medium only.
- Blank Control: Medium only, with no cells, for background subtraction. e. Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).[8]
-
MTT Addition and Formazan Formation: a. After the treatment incubation, add 10 µL of MTT reagent (5 mg/mL in sterile PBS) to each well.[8] b. Incubate the plate for 2-4 hours at 37°C, allowing viable cells to metabolize the MTT into purple formazan crystals.[8][21]
-
Formazan Solubilization: a. Carefully aspirate the medium containing MTT from each well without disturbing the formazan crystals or the cell layer. b. Add 100-150 µL of a solubilization solution (e.g., DMSO) to each well.[8][19][21] c. Place the plate on an orbital shaker for 5-10 minutes at a low speed to ensure complete dissolution of the formazan crystals.
-
Data Acquisition: a. Measure the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to reduce background noise from cell debris.[9][21]
Caption: Principle of the Caspase-Glo® 3/7 apoptosis assay.
Data Analysis and Interpretation
Accurate data analysis is crucial for determining the potency of the pyrazole compounds.
-
Data Normalization:
-
For MTT/MTS Assays: Calculate the percentage of cell viability relative to the vehicle control. [22] * % Viability = [(Abs_Sample - Abs_Blank) / (Abs_Vehicle - Abs_Blank)] * 100
-
For LDH Assay: Calculate the percentage of cytotoxicity.
-
First, correct all absorbance values by subtracting the background (680 nm reading).
-
% Cytotoxicity = [(Experimental_Release - Spontaneous_Release) / (Maximum_Release - Spontaneous_Release)] * 100
-
-
For Caspase-Glo® 3/7 Assay: Data is often expressed as fold change in luminescence over the vehicle control.
-
Fold Change = (Luminescence_Sample / Luminescence_Vehicle)
-
-
-
Dose-Response Curve and IC₅₀ Calculation:
-
The half-maximal inhibitory concentration (IC₅₀) is the concentration of a compound that causes a 50% reduction in cell viability. [22][23] * Plot the normalized data (% Viability or % Inhibition) against the logarithm of the compound concentration. [22][23] * Use a non-linear regression model (e.g., sigmoidal dose-response, variable slope) to fit the curve. This can be performed using software like GraphPad Prism or Microsoft Excel with appropriate add-ins. [22][24][25] * The IC₅₀ value is determined from the fitted curve as the concentration that corresponds to a 50% response.
-
[22][24]### Troubleshooting Common Issues
Table 3: Troubleshooting Guide for In Vitro Cytotoxicity Assays
| Issue | Potential Cause(s) | Recommended Solution(s) |
| High Variability Between Replicates | Inconsistent cell seeding; Pipetting errors; Edge effects. | [17][18] Ensure a homogenous cell suspension during seeding. Calibrate pipettes regularly. Avoid using outer wells of the plate. |
| Low Absorbance/Signal (MTT/MTS) | Insufficient cell number; Short incubation time with reagent; Cell line is resistant to the compound. | [17] Optimize cell seeding density through titration. Increase incubation time with the MTT/MTS reagent (e.g., up to 4 hours). E[17]xtend the treatment duration. |
| High Background Signal (LDH) | High LDH activity in serum; Microbial contamination. | [12][17] Use serum-free medium during the final hours of treatment or reduce serum concentration. Visually inspect plates for contamination. |
| Compound Interference | Pyrazole compound is colored and interferes with absorbance readings; Compound is a reducing agent and reduces MTT non-enzymatically. | Run a compound-only control (no cells) to check for absorbance at the assay wavelength. If interference is suspected, consider an alternative assay (e.g., ATPlite™ which measures ATP). |
| IC₅₀ Value Higher Than Expected | Compound instability or precipitation in media; Low expression of the target in the chosen cell line; Suboptimal assay duration. | [18] Check the solubility of the compound in the culture medium. Confirm target expression in the cell line. Perform a time-course experiment (e.g., 24, 48, 72, 96 hours) to find the optimal endpoint. |
References
-
YouTube. (2023, December 16). How to Analyse MTT/MTS Assay Data and IC50 using Excel. Retrieved from [Link]
-
Creative Biolabs. (n.d.). Cytotoxicity Assay Protocol & Troubleshooting. Retrieved from [Link]
-
Li, Y., et al. (2023). Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents. International Journal of Molecular Sciences, 24(16), 12724. [Link]
-
Scribd. (n.d.). Caspase-Glo 3 - 7 3D Assay TM627. Retrieved from [Link]
-
International Journal of Pharmaceutical Sciences. (n.d.). Review: Anticancer Activity Of Pyrazole. Retrieved from [Link]
-
RSC Publishing. (2025, March 4). Recent advances in the synthesis of anticancer pyrazole derivatives using microwave, ultrasound, and mechanochemical techniques. Retrieved from [Link]
-
National Center for Biotechnology Information. (2013, May 1). Cell Viability Assays - Assay Guidance Manual. Retrieved from [Link]
-
protocols.io. (2024, December 11). LDH cytotoxicity assay. Retrieved from [Link]
-
ISCA. (2025, April 23). MTS Cell Proliferation Colorimetric Assay Kit: A Comprehensive Technical Overview. Retrieved from [Link]
-
PubMed. (2024, July 20). A Novel Pyrazole Exhibits Potent Anticancer Cytotoxicity via Apoptosis, Cell Cycle Arrest, and the Inhibition of Tubulin Polymerization in Triple-Negative Breast Cancer Cells. Retrieved from [Link]
-
PubMed. (n.d.). Bioassays for anticancer activities. Retrieved from [Link]
-
SRR Publications. (n.d.). Pyrazoles as anticancer agents: Recent advances. Retrieved from [Link]
-
Biocompare.com. (2017, August 16). ATPlite Cytotoxicity Assays. Retrieved from [Link]
-
Cell Biologics Inc. (n.d.). LDH Assay. Retrieved from [Link]
-
PubMed Central. (n.d.). Design, synthesis and in vitro cytotoxicity evaluation of indolo–pyrazoles grafted with thiazolidinone as tubulin polymerization inhibitors. Retrieved from [Link]
-
Reaction Biology. (2022, May). Caspase-Glo 3/7 Assay. Retrieved from [Link]
-
Bio-protocol. (n.d.). 2.7.4. Calculation of the IC50 Values. Retrieved from [Link]
-
Creative Bioarray. (n.d.). Protocol for Determining the IC 50 of Drugs on Adherent Cells Using MTT Assay. Retrieved from [Link]
-
National Center for Biotechnology Information. (2019, May 1). Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells. Retrieved from [Link]
-
NOVA. (n.d.). ATPlite Luminescence Assay System 96-well, 1000 Assay Points. Retrieved from [Link]
-
TUTDoR. (2025, March 20). Derivatives of Pyrazole-Based Compounds as Prospective Cancer Agents. Retrieved from [Link]
-
伯森生技. (n.d.). ATPlite & ATPlite 1step. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Use of Different Parameters and Equations for Calculation of IC50 Values in Efflux Assays: Potential Sources of Variability in IC50 Determination. Retrieved from [Link]
-
PubMed Central. (2023, May 15). Synthesis, in silico modelling, and in vitro biological evaluation of substituted pyrazole derivatives as potential anti-skin cancer, anti-tyrosinase, and antioxidant agents. Retrieved from [Link]
-
ResearchGate. (2023, May 6). What cell line should I choose for citotoxicity assays?. Retrieved from [Link]
-
Bangladesh Journal of Pharmacology. (2008, January 22). Cytotoxicity study of pyrazole derivatives. Retrieved from [Link]
-
Hillgene Biopharma Co., Ltd. (n.d.). How to Choose a Cell Viability or Cytotoxicity Assay. Retrieved from [Link]
-
YouTube. (2021, October 22). Troubleshooting Cell based Assays Ask the Experts to Avoid Common Pitfalls from Cell Seeding to An. Retrieved from [Link]
-
protocols.io. (2024, February 28). Cytotoxicity Assay Protocol. Retrieved from [Link]
-
ResearchGate. (2014, March 19). Can anybody provide advice on IC 50 calculation in cytotoxicity studies using tumor cell lines?. Retrieved from [Link]
-
Johner Institute. (2022, March 31). Cytotoxicity testing & ISO 10993-5: 7 tips for laboratory selection. Retrieved from [Link]
-
ResearchGate. (n.d.). anticancer IC 50 values of the eight compounds using MTT assay against the human breast cancer cells. Retrieved from [Link]
Sources
- 1. Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. ijpsjournal.com [ijpsjournal.com]
- 3. Recent advances in the synthesis of anticancer pyrazole derivatives using microwave, ultrasound, and mechanochemical techniques - RSC Advances (RSC Publishing) DOI:10.1039/D4RA08866B [pubs.rsc.org]
- 4. srrjournals.com [srrjournals.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. iscaconsortium.org [iscaconsortium.org]
- 7. Bioassays for anticancer activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. MTT assay protocol | Abcam [abcam.com]
- 10. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. LDH-Glo™ Cytotoxicity Assay Technical Manual [promega.com]
- 12. documents.thermofisher.com [documents.thermofisher.com]
- 13. Caspase-Glo® 3/7 Assay Protocol [promega.de]
- 14. promega.com [promega.com]
- 15. Caspase-Glo® 3/7 Assay System | Caspase 3 Activity Assay | Apoptosis Detection [worldwide.promega.com]
- 16. How to Choose a Cell Viability or Cytotoxicity Assay - Hillgene Biopharma Co., Ltd. [en.hillgene.com]
- 17. pdf.benchchem.com [pdf.benchchem.com]
- 18. pdf.benchchem.com [pdf.benchchem.com]
- 19. creative-bioarray.com [creative-bioarray.com]
- 20. Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 21. pdf.benchchem.com [pdf.benchchem.com]
- 22. clyte.tech [clyte.tech]
- 23. researchgate.net [researchgate.net]
- 24. m.youtube.com [m.youtube.com]
- 25. Use of Different Parameters and Equations for Calculation of IC50 Values in Efflux Assays: Potential Sources of Variability in IC50 Determination - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Quantitative Analysis of 3-(4-methylphenyl)-1H-pyrazole-5-carboxylic Acid
Abstract
This document provides a comprehensive technical guide for the quantitative analysis of 3-(4-methylphenyl)-1H-pyrazole-5-carboxylic acid, a key heterocyclic compound with significant interest in pharmaceutical and agrochemical research.[1][2] Recognizing the critical need for robust and reliable quantification, this guide details two primary analytical methodologies: High-Performance Liquid Chromatography with UV detection (HPLC-UV) for routine quality control and assay, and Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS) for high-sensitivity bioanalytical applications. The protocols are grounded in established principles of analytical chemistry and are designed to meet the rigorous validation standards set forth by the International Council for Harmonisation (ICH) Q2(R1) guidelines.[3][4][5] This guide is intended for researchers, analytical scientists, and quality control professionals in the drug development and chemical industries.
Introduction: The Analytical Imperative
This compound (CAS No. 890007-12-2) belongs to the pyrazole class of heterocyclic compounds.[6] Pyrazole derivatives are cornerstones in medicinal chemistry, forming the structural core of numerous bioactive molecules with applications ranging from anti-inflammatory to anticancer agents.[7][8] The precise quantification of this specific molecule is paramount for ensuring product quality, determining pharmacokinetic profiles, and meeting regulatory requirements. The selection of an analytical method is therefore a critical decision, contingent on the specific requirements for sensitivity, selectivity, and the sample matrix.
This guide presents a systematic approach to method development and validation, emphasizing the scientific rationale behind procedural choices to ensure data integrity and reproducibility.
Physicochemical Properties of the Analyte
A foundational understanding of the analyte's properties is crucial for developing an effective analytical method.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₁₁H₁₀N₂O₂ | PubChem[6] |
| Molecular Weight | 202.21 g/mol | PubChem[6] |
| IUPAC Name | This compound | PubChem[6] |
| Appearance | White to off-white solid (typical) | General knowledge |
| Solubility | Soluble in organic solvents (e.g., Methanol, Acetonitrile) | Inferred from structure |
The presence of a carboxylic acid group and an aromatic system dictates its polarity and UV absorbance, making Reverse-Phase HPLC with UV detection a suitable primary technique.
Method 1: Quantification by High-Performance Liquid Chromatography (HPLC-UV)
This method is designed for the assay and purity determination of this compound in bulk drug substance or formulated products.
Rationale for Method Selection
Reverse-Phase HPLC is the workhorse of pharmaceutical analysis due to its versatility and robustness. A C18 column is selected for its ability to retain moderately polar compounds like our analyte through hydrophobic interactions. The mobile phase, a mixture of acidified water and an organic solvent (acetonitrile), allows for fine-tuning of the retention time. The acid (formic acid) is critical for suppressing the ionization of the carboxylic acid group, leading to a sharper, more symmetrical peak shape and improved retention. UV detection is chosen based on the conjugated aromatic system of the pyrazole and phenyl rings, which is expected to exhibit strong absorbance in the UV region.
Experimental Protocol: HPLC-UV
Instrumentation:
-
HPLC system with a quaternary or binary pump, autosampler, column thermostat, and UV/Vis or Diode Array Detector (DAD).
Materials:
-
Reference Standard: this compound (≥98% purity)
-
Acetonitrile (HPLC grade)
-
Formic Acid (LC-MS grade)
-
Water (Type I, 18.2 MΩ·cm)
Chromatographic Conditions:
-
Column: C18, 4.6 x 150 mm, 5 µm particle size
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Gradient: 60% A / 40% B to 20% A / 80% B over 10 minutes
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection Wavelength: 254 nm (or optimal wavelength determined by DAD scan)
-
Injection Volume: 10 µL
-
Run Time: 15 minutes
Sample Preparation:
-
Standard Stock Solution (1 mg/mL): Accurately weigh 10 mg of the reference standard and dissolve in 10 mL of methanol.
-
Working Standard Solutions: Prepare a series of dilutions from the stock solution using a 50:50 mixture of water and acetonitrile to create calibration standards ranging from 1 µg/mL to 100 µg/mL.
-
Sample Solution: Prepare the sample to be analyzed by dissolving it in methanol and diluting with the 50:50 water/acetonitrile mixture to an expected concentration within the calibration range.
Method Validation Protocol (ICH Q2(R1))
Method validation is the process of demonstrating that an analytical procedure is suitable for its intended purpose.[3][5] The following parameters must be assessed.
Specificity/Selectivity: The ability of the method to assess the analyte unequivocally in the presence of other components. This is demonstrated by injecting a blank (diluent), a placebo (formulation matrix without the active ingredient), and the analyte spiked with known impurities or degradation products to show that their peaks are well-resolved from the main analyte peak.
Linearity: A minimum of five concentrations are analyzed.[4] The peak area is plotted against the known concentration, and the relationship is evaluated using linear regression.
Table 2: Hypothetical Linearity Data
| Concentration (µg/mL) | Peak Area (mAU*s) |
| 5 | 125,340 |
| 10 | 251,100 |
| 25 | 628,900 |
| 50 | 1,255,000 |
| 100 | 2,512,500 |
| Correlation Coefficient (r²) | > 0.999 |
Accuracy: Accuracy is determined by analyzing samples with known concentrations (spiked placebo) at three levels (e.g., 80%, 100%, 120% of the target concentration) in triplicate. The percentage recovery is calculated.
Precision:
-
Repeatability (Intra-day Precision): Six replicate injections of a single standard solution (e.g., 50 µg/mL) are performed on the same day. The Relative Standard Deviation (%RSD) is calculated.
-
Intermediate Precision (Inter-day Ruggedness): The repeatability assay is performed on a different day by a different analyst using different equipment. The %RSD is calculated and compared.
Table 3: Hypothetical Accuracy and Precision Data
| Parameter | Specification | Result |
| Accuracy (% Recovery) | 98.0 - 102.0% | 99.5% |
| Repeatability (%RSD) | ≤ 2.0% | 0.8% |
| Intermediate Precision (%RSD) | ≤ 2.0% | 1.2% |
Limit of Detection (LOD) & Limit of Quantitation (LOQ): These are determined based on the signal-to-noise ratio (S/N). LOD is typically where S/N = 3, and LOQ is where S/N = 10. The LOQ must be demonstrated to have acceptable accuracy and precision.
Robustness: The reliability of the method is assessed by making small, deliberate variations in method parameters (e.g., flow rate ±0.1 mL/min, column temperature ±2 °C, mobile phase composition ±2%). The effect on the results (e.g., peak retention time, area) is evaluated.
Method 2: Quantification by LC-MS/MS
For applications requiring higher sensitivity and selectivity, such as in biological matrices (plasma, urine) for pharmacokinetic studies, LC-MS/MS is the method of choice.
Rationale for Method Selection
LC-MS/MS provides unparalleled selectivity by using Multiple Reaction Monitoring (MRM). A precursor ion (typically the protonated molecule, [M+H]⁺) is selected in the first quadrupole, fragmented in the collision cell, and a specific product ion is monitored in the third quadrupole. This process virtually eliminates matrix interference. Carboxylic acids can be challenging to analyze in reverse-phase chromatography; derivatization is an option, but optimizing the mobile phase and using a sensitive mass spectrometer can often provide the required performance without this extra step.[9][10]
Experimental Protocol: LC-MS/MS
Instrumentation:
-
UHPLC system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.
Materials:
-
As per HPLC-UV method, with the addition of an appropriate internal standard (e.g., a stable isotope-labeled version of the analyte).
Chromatographic Conditions:
-
Column: C18, 2.1 x 50 mm, 1.8 µm particle size
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Gradient: Optimized for rapid elution (e.g., 2-minute gradient)
-
Flow Rate: 0.4 mL/min
-
Column Temperature: 40 °C
-
Injection Volume: 5 µL
Mass Spectrometry Conditions:
-
Ionization Mode: Electrospray Ionization (ESI), Positive
-
Precursor Ion ([M+H]⁺): m/z 203.1
-
Product Ions (for MRM): To be determined by infusing the standard and performing a product ion scan. Hypothetical transitions could be m/z 203.1 → 185.1 (loss of H₂O) and m/z 203.1 → 157.1 (loss of COOH).
-
Source Parameters: Optimize capillary voltage, gas flow, and temperatures for maximum signal intensity.
Sample Preparation (for Plasma):
-
Protein Precipitation: To 100 µL of plasma sample, add 300 µL of cold acetonitrile containing the internal standard.
-
Vortex: Mix vigorously for 1 minute.
-
Centrifuge: Spin at 14,000 rpm for 10 minutes to pellet the precipitated proteins.
-
Transfer: Carefully transfer the supernatant to an HPLC vial for injection.
Bioanalytical Method Validation
Validation for bioanalytical methods follows similar principles to ICH guidelines but with specific guidance from regulatory bodies like the FDA or EMA, focusing on parameters within a biological matrix, such as matrix effect, recovery, and stability.
Workflow Visualizations
The following diagrams illustrate the logical flow of the analytical and validation processes.
Caption: General workflow for the quantification of the analyte.
Sources
- 1. chemimpex.com [chemimpex.com]
- 2. jk-sci.com [jk-sci.com]
- 3. ICH Q2 Analytical Method Validation | PPTX [slideshare.net]
- 4. database.ich.org [database.ich.org]
- 5. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy [gmp-compliance.org]
- 6. This compound | C11H10N2O2 | CID 818267 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. visnav.in [visnav.in]
- 8. Synthesis, molecular docking and molecular dynamics simulations, drug-likeness studies, ADMET prediction and biological evaluation of novel pyrazole-carboxamides bearing sulfonamide moiety as potent carbonic anhydrase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Comparison of LC-MS-based methods for the determination of carboxylic acids in animal matrices - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Formulation Strategies for In Vivo Studies of Pyrazole Derivatives
Introduction
Pyrazole derivatives are a prominent class of heterocyclic compounds that have garnered significant attention in medicinal chemistry due to their wide spectrum of biological activities, including anti-inflammatory, antimicrobial, anticancer, and antidiabetic properties.[1][2] The successful translation of these promising compounds from benchtop discovery to preclinical in vivo evaluation is critically dependent on developing a formulation that ensures adequate bioavailability and reproducible exposure in animal models.[3]
A primary hurdle in the preclinical development of many pyrazole derivatives is their poor aqueous solubility, a consequence of their often rigid, planar, and lipophilic structures which can lead to high crystal lattice energy.[4] This low solubility can severely limit oral absorption, leading to underestimated efficacy, inaccurate pharmacokinetic/pharmacodynamic (PK/PD) relationships, and ultimately, the unwarranted rejection of potentially valuable drug candidates.[3][5]
This comprehensive guide provides researchers, scientists, and drug development professionals with an in-depth understanding of the principles and practices for formulating pyrazole derivatives for in vivo studies. It moves beyond simple recipes to explain the causality behind formulation choices, empowering researchers to design and execute robust, reliable, and ethical preclinical studies.[6]
Part 1: Pre-Formulation Assessment - The Foundation of Success
Before any formulation work begins, a thorough physicochemical characterization of the pyrazole derivative—the active pharmaceutical ingredient (API)—is essential.[6] This pre-formulation assessment provides the data necessary to select a rational formulation strategy, rather than relying on a trial-and-error approach.[3]
Key Physicochemical Parameters:
| Parameter | Significance for Formulation | Typical Investigation |
| Aqueous Solubility | The most critical parameter. Determines if a simple solution is feasible or if advanced solubilization techniques are required. | Kinetic and thermodynamic solubility determination across a physiologically relevant pH range (e.g., 1.2, 4.5, 6.8).[3] |
| pKa | Identifies ionizable groups. Dictates whether pH adjustment can be used to form a soluble salt in situ. | Potentiometric titration or computational prediction. |
| LogP / LogD | Measures lipophilicity. Guides the selection of lipid-based formulations or co-solvents. | Shake-flask method (octanol/water) or reverse-phase HPLC. |
| Melting Point (Tm) | Provides an indirect measure of crystal lattice energy. High Tm often correlates with low solubility.[4] | Differential Scanning Calorimetry (DSC). |
| Solid-State Form | Determines if the compound exists as different polymorphs or as an amorphous form, which can have vastly different solubilities. | X-ray Powder Diffraction (XRPD), DSC. |
| Chemical Stability | Assesses degradation in potential vehicles (e.g., hydrolysis, oxidation). | API is incubated in proposed vehicles at various temperatures and analyzed by HPLC over time. |
Part 2: Strategic Formulation Development
The choice of formulation is a critical decision driven by the API's properties, the intended route of administration (e.g., oral gavage, intraperitoneal injection), the required dose, and the study duration.
Formulation Decision Workflow
The following diagram outlines a logical workflow for selecting an appropriate formulation strategy based on initial pre-formulation data.
Caption: Decision workflow for pyrazole derivative formulation.
Common Formulation Approaches
-
Aqueous Solutions (pH-Adjusted): For pyrazole derivatives with acidic or basic functional groups, adjusting the pH of an aqueous vehicle to form a soluble salt is the simplest and most preferred approach.[7]
-
Mechanism: Ionization of the API increases its polarity and interaction with water molecules, enhancing solubility.
-
Considerations: The final pH must be physiologically tolerable for the chosen route of administration (e.g., pH 4-9 for oral, ~7.4 for intravenous). Ensure the compound does not precipitate upon entering the physiological pH of the stomach or bloodstream.
-
-
Co-solvent Systems: When pH adjustment is not viable, co-solvents can be used. These are water-miscible organic solvents that increase solubility by reducing the polarity of the aqueous vehicle.[8]
-
Common Co-solvents: Polyethylene glycols (PEG 300, PEG 400), propylene glycol (PG), ethanol, and dimethyl sulfoxide (DMSO).[3][9]
-
Expertise: The goal is to use the minimum amount of co-solvent necessary to achieve and maintain solubility. High concentrations can cause toxicity or undesirable pharmacological effects.[10] A common starting point for oral formulations is a mix of PEG 400 and water, sometimes with a small amount of surfactant like Tween 80 to improve wetting and stability.
-
-
Surfactant-Based Systems (Micellar Solutions): Surfactants form micelles in aqueous solutions above their critical micelle concentration (CMC). The hydrophobic core of these micelles can encapsulate poorly soluble pyrazole derivatives, increasing their apparent solubility.[11]
-
Common Surfactants: Polysorbates (Tween® 20, Tween® 80), sorbitan esters (Span® series), and Cremophor® RH 40.[10]
-
Considerations: Surfactants can have their own biological effects and may alter drug absorption and distribution. Their use and concentration should be carefully justified.
-
-
Complexation with Cyclodextrins: Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic inner cavity. They can form inclusion complexes with poorly soluble molecules, effectively shielding the hydrophobic guest from the aqueous environment.[12][13]
-
Common Cyclodextrins: Hydroxypropyl-β-cyclodextrin (HP-β-CD) is widely used due to its high aqueous solubility and low toxicity.[14]
-
Mechanism: The formation of an inclusion complex increases the aqueous solubility of the pyrazole derivative.[15] This is a powerful technique for compounds that are difficult to solubilize by other means.[12]
-
-
Suspensions: If a solution cannot be achieved, a suspension may be the only viable option. This involves dispersing fine particles of the API in an aqueous vehicle containing a suspending agent.
-
Common Suspending Agents: Sodium carboxymethylcellulose (Na-CMC), methylcellulose (MC), hydroxypropyl methylcellulose (HPMC).[10] A wetting agent (e.g., 0.1% Tween 80) is often included to ensure uniform dispersion.[10]
-
Trustworthiness: Particle size is critical for suspensions. For oral administration, micronized powder is preferred to maximize surface area for dissolution. The formulation must be homogeneous and easily resuspendable to ensure accurate dosing.
-
Commonly Used Excipients for Preclinical Formulations
| Excipient | Class | Function | Typical Concentration (Oral) |
| PEG 400 | Co-solvent | Solubilizer | 10-60% v/v |
| Propylene Glycol | Co-solvent | Solubilizer | 10-40% v/v |
| Tween® 80 | Surfactant | Solubilizer, Wetting Agent | 0.1-5% v/v |
| HP-β-CD | Complexing Agent | Solubilizer | 10-40% w/v |
| Sodium CMC | Suspending Agent | Viscosity modifier | 0.5-2% w/v |
| Methylcellulose | Suspending Agent | Viscosity modifier | 0.5-2% w/v |
Note: These are typical ranges. The maximum tolerated dose of each excipient in the specific species and for the study duration must be considered.[14]
Part 3: Protocols - Preparation of Pyrazole Derivative Formulations
These protocols are templates and must be adapted based on the specific properties of the pyrazole derivative determined during pre-formulation studies.
Overall Formulation Workflow
Caption: General workflow for formulation preparation and QC.
Protocol A: Co-Solvent/Surfactant System for Oral Gavage
This protocol is suitable for a lipophilic, non-ionizable pyrazole derivative.
Objective: To prepare a 10 mg/mL solution in a vehicle of 40% PEG 400, 5% Tween 80, and 55% water.
Materials:
-
Pyrazole Derivative (API)
-
Polyethylene Glycol 400 (PEG 400)
-
Polysorbate 80 (Tween® 80)
-
Sterile Water for Injection or equivalent purified water
-
Sterile glass vial, magnetic stirrer, and stir bar
-
Calibrated pipettes and analytical balance
Procedure:
-
Vehicle Preparation: In a sterile glass vial, add 5.5 mL of sterile water. While stirring, add 4.0 mL of PEG 400 and mix until uniform.
-
Surfactant Addition: Add 0.5 mL of Tween 80 to the PEG/water mixture. Continue stirring until a clear, homogenous solution is formed. This is the final vehicle.
-
API Solubilization: Accurately weigh 100 mg of the pyrazole derivative.
-
Mixing: Slowly add the powdered API to the vehicle while stirring. If needed, gently warm the vial (not to exceed 40°C) and/or sonicate in a water bath to facilitate dissolution.
-
Final Volume Adjustment: Once the API is fully dissolved, adjust the final volume to 10.0 mL with the vehicle if necessary.
-
Quality Control:
-
Visual: The final formulation should be a clear, particle-free solution.
-
pH: Measure and record the pH.
-
Stability: Store a small aliquot under study conditions and observe for any precipitation prior to dosing.
-
Protocol B: Aqueous Suspension for Oral Gavage or Intraperitoneal Injection
This protocol is a last resort for highly insoluble, non-ionizable compounds.
Objective: To prepare a 5 mg/mL suspension in 0.5% Sodium Carboxymethylcellulose (Na-CMC) with 0.1% Tween 80.
Materials:
-
Pyrazole Derivative (API), micronized if possible
-
Sodium Carboxymethylcellulose (Na-CMC, low viscosity grade)
-
Polysorbate 80 (Tween® 80)
-
Sterile Saline (0.9% NaCl)
-
Sterile glass mortar and pestle
-
Sterile graduated cylinder and magnetic stirrer
Procedure:
-
Vehicle Preparation: Heat approximately 80% of the final required volume of sterile saline (e.g., 8 mL for a 10 mL final volume) to about 60-70°C.
-
Suspending Agent: Slowly sprinkle 50 mg of Na-CMC onto the surface of the hot saline while stirring vigorously to avoid clumping. Continue stirring until fully dissolved, then allow to cool to room temperature. The solution will become more viscous as it cools.
-
Wetting Agent: Add 10 µL of Tween 80 to the cooled Na-CMC solution and mix thoroughly.
-
API Preparation: Accurately weigh 50 mg of the micronized pyrazole derivative and place it in a sterile glass mortar.
-
Levigation: Add a small amount (~0.5 mL) of the prepared vehicle to the API in the mortar. Use the pestle to triturate (grind) the mixture into a smooth, uniform paste. This step, known as levigation, is crucial for ensuring particles are well-wetted and dispersed.[6]
-
Final Suspension: Gradually add the remaining vehicle to the paste while mixing continuously. Transfer the final suspension to a sterile vial. Use a magnetic stirrer to stir for at least 30 minutes to ensure homogeneity.
-
Quality Control:
-
Visual: The final formulation should be a uniform, opaque suspension.
-
Resuspendability: After settling, the suspension should be easily and uniformly redispersed by gentle shaking.
-
pH: Measure and record the pH.
-
Dosing: Use a magnetic stirrer to keep the suspension homogenous during dose withdrawal and administration.
-
Part 4: Quality Control and Stability
A formulation is only useful if it is stable and delivers a consistent dose.
-
Physical Stability: Formulations should be visually inspected for precipitation (solutions) or irreversible caking (suspensions) before each use.[6]
-
Chemical Stability: For longer-term studies, the concentration of the pyrazole derivative in the formulation should be periodically verified by an analytical method like HPLC to check for degradation.[6]
-
Microbial Stability: For sterile preparations (e.g., for IV or IP injection), ensure sterility is maintained throughout the study.[6]
Conclusion
The formulation of pyrazole derivatives for in vivo research is a multifaceted process that is fundamental to the integrity and success of preclinical studies. A strategy grounded in thorough pre-formulation assessment, a logical selection of excipients, and robust quality control will ensure reliable and reproducible data. By understanding the causal relationships between a compound's physicochemical properties and the functional role of formulation components, researchers can overcome the challenges posed by poor solubility and confidently advance the development of this promising class of therapeutic agents.
References
- BenchChem. (2025). Application Notes and Protocols for Solubility Enhancement of Pyrazolyl Urea Compounds.
- BenchChem. (2025). Application Notes and Protocols for In Vivo Dosing and Formulation.
- BenchChem. (2025). How to improve the solubility of 1-Isopropylpyrazole derivatives.
-
Alfei, S., et al. (2021). Preparation and Physicochemical Characterization of Water-Soluble Pyrazole-Based Nanoparticles by Dendrimer Encapsulation of an Insoluble Bioactive Pyrazole Derivative. PMC - NIH. Available at: [Link]
-
Louiz, S., et al. (2014). Synthesis and spectroscopy studies of the inclusion complex of 3-amino-5-methyl pyrazole with beta-cyclodextrin. ResearchGate. Available at: [Link]
- BenchChem. (2025). Application Notes & Protocols: Synthesis of Pyrazole Derivatives from β-Keto Esters.
- Louiz, S., et al. (2014). Synthesis and spectroscopy studies of the inclusion complex of 3-amino-5-methyl pyrazole with beta-cyclodextrin. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy.
-
Various Authors. (2013). Vehicle selection for nonclinical oral safety studies. ResearchGate. Available at: [Link]
-
Gomha, S. M., et al. (2017). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. PMC - NIH. Available at: [Link]
-
Sharma, D., et al. Preclinical Formulations: Insight, Strategies, and Practical Considerations. PubMed Central. Available at: [Link]
- Hsieh, T., et al. (2014). Synthesis of Novel Pyrazole Derivatives and Their Tumor Cell Growth Inhibitory Activity. Molecules.
-
Semantic Scholar. (n.d.). Synthesis and spectroscopy studies of the inclusion complex of 3-amino-5-methyl pyrazole with beta-cyclodextrin. Available at: [Link]
-
ResearchGate. (2022). Why curcumin pyrazole-HPBCD inclusion complex showed more phenolic content? Available at: [Link]
-
Healing, G., et al. (2015). Safety data on 19 vehicles for use in 1 month oral rodent pre-clinical studies: administration of hydroxypropyl-ß-cyclodextrin causes renal toxicity. ResearchGate. Available at: [Link]
-
Michael, I. (2024). Exploring the Synthetic Strategies and Biological Activities of Pyrazole Derivatives. ResearchGate. Available at: [Link]
-
Ascendia Pharmaceutical Solutions. (2021). 5 Novel Techniques for Solubility Enhancement. Available at: [Link]
-
Biointerface Research in Applied Chemistry. (2024). The Latest Progress on the Preparation and Biological activity of Pyrazoles. Available at: [Link]
-
Singh, R., et al. (2014). Influence of Vehicles Used for Oral Dosing of Test Molecules on the Progression of Mycobacterium tuberculosis Infection in Mice. PMC - PubMed Central. Available at: [Link]
-
Various Authors. (2012). Techniques for solubility enhancement of poorly soluble drugs: An overview. ResearchGate. Available at: [Link]
-
Alfei, S., et al. (2021). Preparation and Physicochemical Characterization of Water-Soluble Pyrazole-Based Nanoparticles by Dendrimer Encapsulation of an Insoluble Bioactive Pyrazole Derivative. IRIS UniGe. Available at: [Link]
-
Thackaberry, C. (2013). Vehicle selection for nonclinical oral safety studies. Semantic Scholar. Available at: [Link]
-
Kalepu, S. & Nekkanti, V. (2023). Solubility enhancement techniques: A comprehensive review. WJBPHS. Available at: [Link]
-
ResearchGate. (n.d.). Strategies for formulating and delivering poorly water-soluble drugs. Available at: [Link]
-
Michael, I. (2025). Formulation strategies for poorly soluble drugs. ResearchGate. Available at: [Link]
-
Lavan, M. (2017). Formulation Strategies and Optimization of Poorly Water-Soluble Drugs for Preclinical and Clinical Applications. Purdue e-Pubs. Available at: [Link]
-
Szejtli, J. (2016). Inclusion complex formation of cyclodextrin with its guest and their applications. OAText. Available at: [Link]
-
Assay Guidance Manual. (2012). In Vivo Assay Guidelines. NCBI Bookshelf. Available at: [Link]
-
World Health Organization. (2016). Annex 9. Available at: [Link]
-
Weh, E., et al. (2023). Designing an In Vivo Preclinical Research Study. MDPI. Available at: [Link]
-
U.S. Food and Drug Administration. (n.d.). 21 CFR § 320.25 - Guidelines for the conduct of an in vivo bioavailability study. Available at: [Link]
Sources
- 1. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Preclinical Formulations: Insight, Strategies, and Practical Considerations - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. ascendiacdmo.com [ascendiacdmo.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. wjbphs.com [wjbphs.com]
- 9. Influence of Vehicles Used for Oral Dosing of Test Molecules on the Progression of Mycobacterium tuberculosis Infection in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. docs.lib.purdue.edu [docs.lib.purdue.edu]
- 12. researchgate.net [researchgate.net]
- 13. oatext.com [oatext.com]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
Application Note & Protocol: A Guide to the Experimental Design for Screening Pyrazole-Based Compound Libraries
Introduction: The Privileged Status of the Pyrazole Scaffold in Modern Drug Discovery
The pyrazole ring, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, holds a position of distinction in medicinal chemistry, often referred to as a "privileged scaffold".[1][2][3] This designation is not arbitrary; it is earned through the consistent and versatile appearance of the pyrazole core in a multitude of clinically successful drugs.[4] From the anti-inflammatory celecoxib to the oncology drugs ibrutinib and ruxolitinib, and the erectile dysfunction therapy sildenafil, pyrazole derivatives have demonstrated a remarkable capacity to modulate a wide array of biological targets with high efficacy and specificity.[2][3] The chemical properties of the pyrazole ring, including its ability to act as both a hydrogen bond donor and acceptor, contribute to its versatile binding capabilities.[5]
The broad spectrum of pharmacological activities associated with pyrazole-based compounds—spanning anti-inflammatory, analgesic, anticancer, antibacterial, and antiviral applications—makes them a highly attractive starting point for drug discovery campaigns.[6][7][8] Consequently, the effective screening of pyrazole-based compound libraries is a critical endeavor for researchers, scientists, and drug development professionals seeking to identify novel therapeutic agents.
This comprehensive guide provides a detailed framework for the experimental design of screening campaigns targeting pyrazole-based compound libraries. It is structured to provide not only step-by-step protocols but also the underlying scientific rationale for key experimental choices, ensuring a robust and self-validating screening cascade.
Part 1: Designing a Robust Screening Cascade for Pyrazole Libraries
A successful screening campaign is a multi-stage process designed to systematically identify and validate active compounds from a large library. The overall workflow is designed to triage compounds, moving from high-throughput, less complex assays to more detailed, lower-throughput characterization.
Figure 1: A generalized workflow for screening a pyrazole compound library, from initial quality control to lead optimization.
Library Design and Quality Control: The Foundation of a Successful Screen
The quality of the screening library is paramount. A well-designed library enhances the probability of identifying meaningful hits.
-
Diversity and Focus: Pyrazole libraries can be either diverse, exploring a wide range of chemical space around the core scaffold, or focused, designed to interact with a specific target family (e.g., kinases, GPCRs). The choice depends on the screening objective. For novel target identification, a diverse library is preferable. For lead optimization, a focused library of analogs is more appropriate.[9][10]
-
Physicochemical Properties: It is crucial to ensure that the compounds in the library possess drug-like properties. This involves filtering based on criteria such as molecular weight, lipophilicity (LogP), and the number of hydrogen bond donors and acceptors. This pre-screening filtering helps to avoid compounds with poor pharmacokinetic profiles.[9]
-
Quality Control (QC): Every compound in the library must undergo rigorous QC to confirm its identity, purity, and concentration. This is typically achieved using techniques like LC-MS and NMR. Poor quality control can lead to a high rate of false positives and negatives, undermining the entire screening effort.
Assay Development: Choosing the Right Tool for the Job
The selection and development of the primary assay are critical steps that dictate the feasibility and outcome of a high-throughput screening (HTS) campaign.[11] The choice between a biochemical and a cell-based assay format depends on the nature of the biological target and the desired information.[12][13]
-
Biochemical Assays: These assays utilize purified biological molecules, such as enzymes or receptors, to measure the direct interaction of a compound with its target.[14] They are generally simpler to automate and exhibit lower variability, making them well-suited for HTS.[15] However, they lack the physiological context of a cellular environment.[12]
-
Cell-Based Assays: These assays are conducted in living cells, providing a more biologically relevant system that can assess a compound's effects on complex signaling pathways, as well as its cell permeability.[13] While more complex, they offer invaluable insights into a compound's mechanism of action, efficacy, and potential toxicity in a cellular context.[12]
Key Considerations for Assay Development:
-
Relevance to Disease: The chosen assay should reflect the biological processes implicated in the disease of interest.
-
Robustness and Reproducibility: The assay must be reliable and generate consistent results across multiple plates and screening runs.
-
Signal Window: A sufficient signal-to-background ratio is necessary to distinguish between active and inactive compounds.
-
Miniaturization and Automation: The assay should be amenable to miniaturization (e.g., 384- or 1536-well plates) and compatible with robotic systems for HTS.[16]
Assay Quality Control: The Z-Factor
The Z-factor is a statistical parameter used to quantify the quality of an HTS assay.[17] It takes into account both the dynamic range of the signal and the data variation. An ideal assay has a Z-factor close to 1.
The formula for Z-factor is: Z' = 1 - (3 * (σp + σn)) / |μp - μn|
Where:
-
μp and σp are the mean and standard deviation of the positive control.
-
μn and σn are the mean and standard deviation of the negative control.
| Z-Factor Value | Assay Quality | Suitability for HTS |
| > 0.5 | Excellent | Highly suitable for HTS |
| 0 to 0.5 | Acceptable | May require optimization |
| < 0 | Unacceptable | Not suitable for HTS |
| Table 1: Interpretation of Z-factor values for assay quality assessment.[17][18] |
Part 2: Protocols for Primary and Secondary Screening
The following protocols provide a generalized framework. Specific parameters will need to be optimized for the particular target and assay technology being used.
Protocol: Primary High-Throughput Screening (HTS) - A Kinase Inhibition Assay Example
This protocol describes a common biochemical assay to screen for pyrazole-based kinase inhibitors. Many pyrazole-containing drugs are kinase inhibitors, making this a relevant example.[19]
Objective: To identify pyrazole compounds that inhibit the activity of a target kinase in a high-throughput format.
Materials:
-
Purified recombinant kinase
-
Kinase substrate (peptide or protein)
-
ATP (Adenosine triphosphate)
-
Assay buffer (e.g., containing MgCl2, DTT)
-
Detection reagent (e.g., antibody-based detection of phosphorylation, or a luminescent ATP-depletion assay)
-
Pyrazole compound library (solubilized in DMSO)
-
Positive control (known inhibitor of the kinase)
-
Negative control (DMSO vehicle)
-
384-well microplates
Step-by-Step Protocol:
-
Compound Plating: Using an automated liquid handler, dispense a small volume (e.g., 50 nL) of each pyrazole compound from the library into the wells of a 384-well plate. Also, plate the positive and negative controls in designated wells.
-
Enzyme and Substrate Addition: Add the target kinase and its substrate, diluted in assay buffer, to all wells.
-
Incubation: Incubate the plates for a predetermined time (e.g., 15-30 minutes) at room temperature to allow the compounds to interact with the kinase.
-
Reaction Initiation: Initiate the kinase reaction by adding ATP to all wells.
-
Reaction Incubation: Incubate the plates for a specific duration (e.g., 60 minutes) at a controlled temperature (e.g., 30°C) to allow for substrate phosphorylation.[20]
-
Reaction Termination and Detection: Stop the reaction and add the detection reagent according to the manufacturer's instructions.
-
Signal Reading: Read the plate on a microplate reader appropriate for the detection technology (e.g., luminescence, fluorescence).
-
Data Analysis: Calculate the percent inhibition for each compound relative to the positive and negative controls. Identify "hits" based on a predefined inhibition threshold (e.g., >50% inhibition or 3 standard deviations from the mean of the negative controls).
Protocol: Secondary Screening - Cell-Based Target Engagement Assay
This protocol describes a secondary assay to confirm that the hits from the primary screen engage the target kinase within a cellular context.
Objective: To validate the on-target activity of primary hits and determine their potency (IC50) in a cellular environment.
Materials:
-
A cell line that expresses the target kinase.
-
Cell culture medium and supplements.
-
Primary hit compounds from the HTS.
-
Lysis buffer.
-
Antibodies specific for the phosphorylated substrate of the target kinase and total protein for normalization.
-
Detection reagents (e.g., ELISA or Western blot reagents).
-
96-well cell culture plates.
Step-by-Step Protocol:
-
Cell Seeding: Seed the cells in 96-well plates at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of the hit compounds and treat the cells for a specific duration (e.g., 1-2 hours).
-
Cell Lysis: After treatment, wash the cells and then lyse them to release the cellular proteins.
-
Target Engagement Measurement: Quantify the levels of the phosphorylated substrate in the cell lysates using an appropriate method like ELISA or Western blotting.
-
Data Analysis: Normalize the phosphorylated substrate signal to the total protein levels. Plot the normalized signal against the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value for each compound.
Part 3: Hit Validation and Data Interpretation
The transition from a "hit" to a "lead" is a critical phase that requires rigorous validation to eliminate false positives and prioritize the most promising compounds.[21][22][23]
Orthogonal Assays and Counter-Screens
-
Orthogonal Assays: These are mechanistically different assays that measure the same biological endpoint. Confirming activity in an orthogonal assay provides strong evidence that the observed effect is not an artifact of the primary assay format.[21]
-
Counter-Screens: These assays are used to assess the specificity of the hit compounds. For example, if screening for an inhibitor of a specific kinase, a counter-screen against a panel of related kinases would be performed to identify compounds that are selective for the target of interest.[21]
Data Analysis and Visualization
The large datasets generated in HTS require specialized software for analysis and visualization.[24][25] Key steps in HTS data analysis include:
-
Data Normalization: This corrects for systematic errors, such as plate-to-plate variation.[26]
-
Hit Selection: As mentioned, this is based on a predefined activity threshold.
-
Concentration-Response Curve Fitting: For secondary screening data, this is used to determine potency (IC50/EC50) and efficacy.[27]
A hypothetical signaling pathway that could be targeted by pyrazole-based kinase inhibitors is depicted below.
Figure 2: A diagram of a hypothetical signaling pathway where a pyrazole-based compound inhibits a target kinase (Kinase B), thereby blocking the downstream cellular response.
Conclusion
The screening of pyrazole-based compound libraries offers a promising avenue for the discovery of novel therapeutics. A well-designed experimental plan, incorporating robust assay methodologies, stringent quality control, and a logical progression from primary screening to hit validation, is essential for success. By understanding the principles and protocols outlined in this guide, researchers can enhance the efficiency and effectiveness of their screening campaigns, ultimately accelerating the journey from a pyrazole "hit" to a life-changing "lead."
References
- 1. Pyrazole: an emerging privileged scaffold in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 2. tandfonline.com [tandfonline.com]
- 3. Pyrazole: an emerging privileged scaffold in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis, Reactions and Medicinal Uses of Pyrazole | Pharmaguideline [pharmaguideline.com]
- 7. Pyrazole and its Derivatives: An Excellent N-Hetrocycle with Wide Range of Biological Applications – Oriental Journal of Chemistry [orientjchem.org]
- 8. Diverse Pharmacological Potential of different Substituted Pyrazole Derivatives | Bentham Science [benthamscience.com]
- 9. Designing Effective Screening Libraries - Huggins Lab [huggins-lab.com]
- 10. Selecting, Acquiring, and Using Small Molecule Libraries for High-Throughput Screening - PMC [pmc.ncbi.nlm.nih.gov]
- 11. news-medical.net [news-medical.net]
- 12. Cell Based Assays in Drug Development: Comprehensive Overview [immunologixlabs.com]
- 13. lifescienceglobal.com [lifescienceglobal.com]
- 14. High-Throughput Screening: today's biochemical and cell-based approaches - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. lifesciences.danaher.com [lifesciences.danaher.com]
- 16. bmglabtech.com [bmglabtech.com]
- 17. assay.dev [assay.dev]
- 18. academic.oup.com [academic.oup.com]
- 19. mdpi.com [mdpi.com]
- 20. pdf.benchchem.com [pdf.benchchem.com]
- 21. Hit Identification - Revolutionizing Drug Discovery | Explore Now [vipergen.com]
- 22. Hit Validation Services - Creative Biolabs [dataverify.creative-biolabs.com]
- 23. Hit-to-Lead: Hit Validation and Assessment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. academic.oup.com [academic.oup.com]
- 25. HTSplotter: An end-to-end data processing, analysis and visualisation tool for chemical and genetic in vitro perturbation screening - PMC [pmc.ncbi.nlm.nih.gov]
- 26. rna.uzh.ch [rna.uzh.ch]
- 27. Quantitative high-throughput screening data analysis: challenges and recent advances - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for High-Throughput Screening of Pyrazole Carboxylic Acid Derivatives
Introduction: The Significance of Pyrazole Carboxylic Acids in Drug Discovery
Pyrazole carboxylic acid derivatives represent a privileged scaffold in medicinal chemistry, demonstrating a wide spectrum of biological activities. These heterocyclic compounds are integral to the development of therapeutics targeting a range of diseases, including cancer, inflammatory conditions, and infectious agents.[1][2] Their versatile structure allows for diverse chemical modifications, making them ideal candidates for library synthesis and subsequent high-throughput screening (HTS) to identify novel drug leads.[3][4][5][6][7][8] Pyrazole-containing molecules have been successfully developed as inhibitors of various enzymes, including protein kinases and proteases, underscoring their therapeutic potential.[3][4][5][6][7][8]
This guide provides a comprehensive overview of the principles and detailed protocols for the high-throughput screening of pyrazole carboxylic acid derivatives. It is designed for researchers, scientists, and drug development professionals seeking to establish robust screening campaigns to identify and validate novel modulators of biological targets. The methodologies described herein are grounded in established practices and emphasize scientific integrity, ensuring a self-validating system from initial screen to lead optimization.
PART 1: Assay Development and Optimization: Laying the Foundation for a Successful Screen
The success of any HTS campaign hinges on the development of a robust and reliable assay. The choice of assay format is dictated by the biological target and the desired mechanism of action. For pyrazole carboxylic acid derivatives, which are often investigated as enzyme inhibitors, biochemical assays are a common starting point.
Causality in Assay Selection: Why a Biochemical Kinase Assay?
Protein kinases are a prominent class of enzymes targeted by pyrazole carboxylic acid derivatives due to their critical role in cell signaling pathways implicated in cancer and inflammation.[3][5][6][7] Therefore, a biochemical kinase inhibition assay serves as an excellent and relevant example for an HTS campaign. These assays are advantageous for primary screening as they directly measure the interaction between the compound and the purified target, minimizing the complexities of a cellular environment.[9]
Assay Principle: Homogeneous Time-Resolved Fluorescence (HTRF)
For this protocol, we will focus on a Homogeneous Time-Resolved Fluorescence (HTRF) assay, a robust technology well-suited for HTS. HTRF is a fluorescence resonance energy transfer (FRET)-based technology that offers high sensitivity, a large dynamic range, and resistance to interference from library compounds.
The core principle of this kinase assay is as follows:
-
A biotinylated substrate peptide and a europium cryptate-labeled anti-phospho-specific antibody are used.
-
In the absence of an inhibitor, the kinase phosphorylates the biotinylated substrate.
-
A streptavidin-conjugated acceptor fluorophore (e.g., XL665) is added.
-
The binding of the streptavidin-acceptor to the biotinylated-phosphorylated substrate and the binding of the europium-labeled antibody to the phospho-site bring the donor and acceptor fluorophores into close proximity.
-
Excitation of the europium donor results in FRET to the acceptor, leading to a specific emission signal at a longer wavelength.
-
In the presence of an effective inhibitor, substrate phosphorylation is reduced, disrupting the FRET signal in a concentration-dependent manner.
Workflow for Assay Development and Optimization
Caption: Workflow for kinase assay development and optimization.
Detailed Protocol 1: Kinase Assay Development and Optimization
Objective: To determine the optimal concentrations of kinase, substrate, and ATP, and to validate the assay performance in a 384-well format.
Materials:
-
Purified, active protein kinase
-
Biotinylated peptide substrate
-
Anti-phospho-specific antibody labeled with Europium cryptate
-
Streptavidin-XL665
-
Adenosine triphosphate (ATP)
-
Assay Buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20)
-
Dimethyl sulfoxide (DMSO)
-
Known kinase inhibitor (for positive control)
-
384-well low-volume white microplates
-
HTRF-compatible plate reader
Procedure:
-
Enzyme Titration:
-
Prepare serial dilutions of the kinase in assay buffer.
-
Add a fixed, excess concentration of the biotinylated substrate and ATP to each well.
-
Incubate for a predetermined time (e.g., 60 minutes) at room temperature.
-
Add the detection reagents (Europium-antibody and Streptavidin-XL665).
-
Incubate for 60 minutes at room temperature to allow for signal development.
-
Read the HTRF signal.
-
Causality: The goal is to identify the enzyme concentration that yields a robust signal while remaining in the linear range of the reaction, ensuring sensitivity to inhibition.[10]
-
-
Substrate Titration and ATP Km Determination:
-
Using the optimal enzyme concentration, perform a matrix titration of varying concentrations of the biotinylated substrate and ATP.
-
Measure the initial reaction velocities.
-
Determine the Michaelis-Menten constant (Km) for ATP at a saturating concentration of the peptide substrate.[10]
-
Causality: For a competitive inhibitor screen, the ATP concentration should be at or near its Km value to ensure that the assay is sensitive to compounds competing with ATP for the binding site.[10]
-
-
Assay Miniaturization and DMSO Tolerance:
-
Adapt the optimized assay conditions to a 384-well format.
-
Test the effect of increasing concentrations of DMSO (e.g., 0.1% to 2%) on the assay signal and performance.
-
Causality: HTS libraries are typically dissolved in DMSO, so it is crucial to determine the maximum tolerable concentration that does not significantly affect enzyme activity or assay signal.
-
-
Z'-factor Determination:
-
Prepare multiple replicates of positive controls (no inhibitor, 100% activity) and negative controls (saturating concentration of a known inhibitor, 0% activity) in the presence of the determined DMSO concentration.
-
Calculate the Z'-factor using the formula: Z' = 1 - (3 * (SDpos + SDneg)) / |Meanpos - Meanneg|
-
Causality: A Z'-factor between 0.5 and 1.0 indicates an excellent assay with a large separation between the positive and negative controls, making it suitable for HTS.[11]
-
PART 2: The High-Throughput Screening Workflow
Once the assay is robustly developed and validated, the primary HTS campaign can commence. This involves screening a large library of pyrazole carboxylic acid derivatives to identify "hits" that modulate the target's activity.
HTS Workflow Diagram
Caption: High-throughput screening and hit validation workflow.
Detailed Protocol 2: Primary HTS of a Pyrazole Carboxylic Acid Library
Objective: To screen a library of pyrazole carboxylic acid derivatives at a single concentration to identify initial hits that inhibit the target kinase.
Materials:
-
Validated kinase assay components (from Protocol 1)
-
Pyrazole carboxylic acid derivative library (e.g., 10 mM in DMSO)
-
Acoustic liquid handler or pintool for compound dispensing
-
Automated liquid handling systems for reagent addition
-
Plate stacker and incubator
-
HTRF-compatible plate reader
-
Laboratory Information Management System (LIMS) for data tracking
Procedure:
-
Compound Plating:
-
Using an acoustic liquid handler, dispense a small volume (e.g., 20 nL) of each library compound into the wells of 384-well assay plates to achieve a final concentration of 10 µM.
-
Also, plate positive (no compound) and negative (known inhibitor) controls on each plate.
-
Causality: Acoustic dispensing minimizes DMSO carryover and allows for precise, low-volume transfers, which is critical for HTS.
-
-
Reagent Addition:
-
Add the kinase to all wells of the assay plates.
-
Incubate for a short period (e.g., 15 minutes) to allow for compound-enzyme interaction.
-
Initiate the kinase reaction by adding the substrate and ATP mixture.
-
Causality: A pre-incubation step can help identify time-dependent inhibitors.
-
-
Incubation and Detection:
-
Incubate the reaction at room temperature for the optimized duration (e.g., 60 minutes).
-
Stop the reaction and initiate detection by adding the HTRF detection reagents.
-
Incubate for 60 minutes at room temperature.
-
-
Data Acquisition:
-
Read the plates on an HTRF-compatible plate reader.
-
Record the emission signals at both the donor and acceptor wavelengths.
-
PART 3: Data Analysis and Hit Identification
Raw HTS data must be processed and analyzed to identify statistically significant "hits."
Procedure:
-
Data Normalization:
-
Calculate the HTRF ratio for each well.
-
Normalize the data on a per-plate basis using the positive and negative controls to calculate the percent inhibition for each compound.
-
Percent Inhibition = 100 * (1 - (Signalcompound - Meanneg) / (Meanpos - Meanneg))
-
-
Hit Selection:
-
Define a hit threshold based on the statistical significance of the data. A common approach is to select compounds that exhibit an inhibition greater than three standard deviations from the mean of the plate controls.
-
Visualize the data using scatter plots to identify potential outliers or systematic errors.
-
| Parameter | Description | Typical Value/Threshold |
| Z'-factor | A measure of assay quality. | > 0.5 |
| Signal-to-Background | The ratio of the mean signal of the positive control to the negative control. | > 5 |
| Hit Threshold | The cutoff for identifying a primary hit. | > 3 standard deviations from the mean or >50% inhibition |
PART 4: Hit Confirmation and Validation: Separating the Wheat from the Chaff
Primary hits from an HTS campaign are not guaranteed to be true positives. A rigorous hit confirmation and validation cascade is essential to eliminate false positives and prioritize the most promising compounds for further investigation.[12][13][14]
Workflow for Hit Validation
Sources
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Pyrazole carboxamides and carboxylic acids as protein kinase inhibitors in aberrant eukaryotic signal transduction: induction of growth arrest in MCF-7 cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
- 6. Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 9. lifescienceglobal.com [lifescienceglobal.com]
- 10. Basics of Enzymatic Assays for HTS - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Secondary Screening - Creative Biolabs [creative-biolabs.com]
- 13. drugtargetreview.com [drugtargetreview.com]
- 14. Using High-Throughput Screening to Rapidly Identify Targets | Lab Manager [labmanager.com]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 3-(4-methylphenyl)-1H-pyrazole-5-carboxylic acid
Welcome to the technical support guide for the synthesis of 3-(4-methylphenyl)-1H-pyrazole-5-carboxylic acid. This resource is designed for researchers, scientists, and professionals in drug development who are working with this versatile heterocyclic compound.[1] As a key intermediate in the development of pharmaceuticals, such as anti-inflammatory agents, and agrochemicals, its efficient synthesis is crucial.[1][2][3] This guide provides in-depth troubleshooting advice and answers to frequently asked questions, drawing from established synthetic methodologies and practical laboratory experience.
The primary synthetic route involves a Claisen-type condensation followed by cyclization with hydrazine and subsequent hydrolysis. Each step presents unique challenges that can impact yield and purity. This guide is structured to address these specific issues head-on, providing not just solutions but also the underlying chemical principles to empower your synthetic strategy.
Troubleshooting Guide: Common Experimental Issues
This section addresses specific problems that may arise during the synthesis of this compound. The typical synthetic sequence is visualized below.
Caption: General workflow for the synthesis of this compound.
Question 1: My Claisen condensation (Step 1) is resulting in very low yields of the β-diketone intermediate. What are the likely causes and how can I improve it?
Answer:
Low yields in a Claisen condensation are a frequent challenge. This reaction involves the formation of a carbon-carbon bond between an ester and another carbonyl compound, in this case, diethyl oxalate and p-methylacetophenone, to form a β-keto ester or β-diketone.[4][5] The reaction is equilibrium-driven, and several factors can suppress the forward reaction.
Causality and Solutions:
-
Ineffective Enolate Formation: The reaction is initiated by the deprotonation of the α-carbon of p-methylacetophenone to form an enolate.[6]
-
Insufficiently Strong or Dry Base: The base, typically sodium ethoxide, must be strong enough and, critically, anhydrous. Moisture will consume the base and inhibit enolate formation. Ensure you are using freshly prepared sodium ethoxide or a high-quality commercial source stored under inert gas.
-
Incorrect Stoichiometry: A stoichiometric amount of base is required because the final deprotonation of the β-diketone product drives the reaction to completion.[4][6] Using only a catalytic amount will result in a poor yield.
-
-
Unfavorable Equilibrium:
-
Reversibility: The Claisen condensation is reversible.[6] To shift the equilibrium towards the product, the resulting β-diketone, which is more acidic than the starting materials, must be deprotonated by the alkoxide base. This final, essentially irreversible deprotonation is the thermodynamic driving force of the reaction.[5][6] Ensure at least one full equivalent of base is used.
-
-
Side Reactions:
-
Self-Condensation of the Ester: While less of an issue with diethyl oxalate, using other enolizable esters can lead to self-condensation.
-
Reaction Temperature: Running the reaction at too high a temperature can promote side reactions. A moderate temperature, often starting at room temperature and gently refluxing, is usually optimal.
-
Troubleshooting Protocol:
| Parameter | Standard Condition | Troubleshooting Action | Rationale |
| Base | 1.0 - 1.1 eq. Sodium Ethoxide | Use freshly prepared NaOEt in anhydrous ethanol. Verify base quality. | Moisture deactivates the base, preventing the crucial initial deprotonation step. |
| Solvent | Anhydrous Ethanol | Ensure solvent is rigorously dried over molecular sieves. | Prevents quenching of the base and enolate intermediate. |
| Temperature | Reflux | Start the reaction at a lower temperature (0-25°C) before gradually heating. | Minimizes potential side reactions and allows for controlled enolate formation. |
| Workup | Acidification | Ensure the final acidification step is performed carefully at low temperature (ice bath) to neutralize the enolate of the product without causing degradation. | The β-diketone product is liberated from its salt form during this step. |
Question 2: During the cyclization with hydrazine (Step 2), I am observing the formation of regioisomers. How can I improve the regioselectivity for the desired 5-carboxylate isomer?
Answer:
The reaction of an unsymmetrical 1,3-dicarbonyl compound with a substituted hydrazine can potentially yield two regioisomeric pyrazoles.[7][8] In your case, the reaction of ethyl 2,4-dioxo-4-(p-tolyl)butanoate with hydrazine can form both the desired ethyl 3-(4-methylphenyl)-1H-pyrazole-5-carboxylate and the isomeric ethyl 5-(4-methylphenyl)-1H-pyrazole-3-carboxylate.
Mechanistic Insight:
The regioselectivity is determined by the initial nucleophilic attack of the hydrazine on one of the two carbonyl groups of the diketone. The ketone carbonyl is generally more electrophilic than the ester carbonyl.
-
Attack at the Ketone: Hydrazine attacks the more reactive ketone carbonyl first, which, after cyclization and dehydration, leads to the desired 3-aryl-5-carboxylate product.
-
Attack at the Ester: Attack at the ester carbonyl is less favorable but can occur, leading to the undesired 5-aryl-3-carboxylate isomer.
Caption: Control of regioselectivity in Knorr pyrazole synthesis.
Strategies to Enhance Regioselectivity:
-
pH Control: The reaction is often carried out in an acidic medium (e.g., acetic acid).[7] Protonation of the carbonyl groups can influence their relative electrophilicity.
-
Solution: Conduct the reaction in glacial acetic acid or ethanol with a catalytic amount of a strong acid. This generally favors the attack on the ketone, leading to higher regioselectivity.
-
-
Temperature: Reaction kinetics can be temperature-dependent.
-
Solution: Running the reaction at room temperature or slightly below may enhance the kinetic preference for the attack on the more reactive ketone center.
-
-
Solvent Choice: The polarity of the solvent can influence the reaction pathway.
-
Solution: Protic solvents like ethanol or acetic acid are commonly used and generally provide good selectivity. Experimenting with a less polar solvent could be attempted, but protic solvents are standard for this transformation.
-
Question 3: The final hydrolysis (saponification) of the pyrazole ester (Step 3) is incomplete or leads to decarboxylation. How can I achieve clean conversion to the carboxylic acid?
Answer:
Hydrolysis of the ethyl ester to the corresponding carboxylic acid is a standard saponification reaction. However, pyrazole rings can be sensitive to harsh conditions, and the resulting carboxylic acid can be prone to decarboxylation, especially at high temperatures.[9][10]
Potential Issues and Solutions:
-
Incomplete Hydrolysis:
-
Cause: Insufficient base, short reaction time, or low temperature. Pyrazole esters can sometimes be sterically hindered or electronically deactivated, making them resistant to hydrolysis.[11]
-
Solution: Use a larger excess of base (e.g., 2-4 equivalents of NaOH or KOH). Increase the reaction time and/or temperature moderately (e.g., reflux in ethanol/water). Monitor the reaction by TLC until the starting ester is fully consumed.
-
-
Decarboxylation of the Product:
-
Cause: The pyrazole-5-carboxylic acid product can decarboxylate to form 3-(4-methylphenyl)-1H-pyrazole, particularly under harsh acidic conditions during workup or if the hydrolysis is performed at excessively high temperatures.[9][12] Copper catalysis is also known to facilitate pyrazole decarboxylation, so ensure no copper contamination is present.[12][13]
-
Solution:
-
Mild Hydrolysis Conditions: Use moderate temperatures (e.g., 60-80 °C) for the saponification.
-
Careful Acidification: After the hydrolysis is complete, cool the reaction mixture in an ice bath before slowly acidifying with cold, dilute HCl or H₂SO₄ to precipitate the product.[14] Avoid a large excess of strong acid and localized heating. The pH should be adjusted to ~2-3 to ensure complete protonation of the carboxylate.
-
-
Optimized Hydrolysis and Workup Protocol:
-
Dissolve the ethyl pyrazole-5-carboxylate in a mixture of ethanol and water (e.g., 3:1 v/v).
-
Add 3 equivalents of NaOH or KOH.
-
Heat the mixture to reflux and monitor by TLC (e.g., using a 1:1 ethyl acetate/hexane eluent).
-
Once the starting material is consumed (typically 2-4 hours), cool the reaction vessel in an ice bath.
-
Slowly add cold 1M HCl with vigorous stirring until the pH of the solution is 2-3.
-
Collect the precipitated solid by filtration, wash thoroughly with cold water to remove inorganic salts, and dry under vacuum.
Frequently Asked Questions (FAQs)
Q1: What is the best method for purifying the final product, this compound?
A1: The primary method for purification is recrystallization. After filtration and washing, the crude product can be recrystallized from a suitable solvent system. Common choices include ethanol/water, methanol, or ethyl acetate. The choice of solvent depends on the impurities present. If the product is contaminated with non-polar impurities, washing the crude solid with a non-polar solvent like hexanes or diethyl ether before recrystallization can be effective. For acidic impurities, a base wash of the crude product dissolved in an organic solvent might be necessary, followed by re-precipitation.[14]
Q2: Can I use a different base for the initial Claisen condensation?
A2: Yes, but with caution. While sodium ethoxide in ethanol is standard, other strong bases like sodium hydride (NaH) or lithium diisopropylamide (LDA) can be used.[4] However, NaH is a non-nucleophilic base and can be very effective, but requires an aprotic solvent like THF or DMF. LDA is extremely strong and may lead to side reactions if not handled carefully at low temperatures. For the classic Claisen condensation, using the sodium alkoxide corresponding to the ester's alcohol portion (sodium ethoxide for an ethyl ester) is generally preferred to avoid transesterification side reactions.[4][5]
Q3: My final product shows a broad melting point. What are the likely impurities?
A3: A broad melting point indicates the presence of impurities. Given the synthetic route, likely culprits include:
-
Unreacted Starting Material: Ethyl 3-(4-methylphenyl)-1H-pyrazole-5-carboxylate from incomplete hydrolysis.
-
Decarboxylated Byproduct: 3-(4-methylphenyl)-1H-pyrazole.
-
Regioisomer: The 5-aryl-3-carboxylic acid isomer from the cyclization step.
-
Inorganic Salts: From the workup (e.g., NaCl or Na₂SO₄). Ensure the product is washed thoroughly with water after precipitation. Characterization by ¹H NMR and LC-MS is recommended to identify the specific impurities and guide further purification efforts.
Q4: Are there alternative synthetic routes to this compound?
A4: Yes, several other methods exist for synthesizing pyrazole cores.[15][16] One common alternative involves the reaction of α,β-unsaturated ketones (chalcones) with hydrazine.[7][8] Another approach is the [3+2] cycloaddition of diazo compounds with alkynes. However, for this specific substitution pattern (an aryl group at C3 and a carboxylic acid at C5), the condensation of a 1,3-dicarbonyl precursor with hydrazine remains one of the most direct and widely used methods.[15]
References
-
Copper(ii) facilitated decarboxylation for the construction of pyridyl–pyrazole skeletons. Inorganic Chemistry Frontiers (RSC Publishing). Available at: [Link]
-
Pyrazoles: 'one-pot' synthesis from arenes and carboxylic acids. Organic & Biomolecular Chemistry (RSC Publishing). Available at: [Link]
-
Synthesis of pH Dependent Pyrazole, Imidazole, and Isoindolone Dipyrrinone Fluorophores Using a Claisen-Schmidt Condensation Approach. PMC - NIH. Available at: [Link]
-
Synthesis of Pyrazole - Characteristic Reactions of Pyrazole - Medicinal uses of Pyrazole. Slideshare. Available at: [Link]
-
Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. MDPI. Available at: [Link]
-
Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. MDPI. Available at: [Link]
-
Decarboxylative Pyrazolylation of Aryl Carboxylic Acids via Synergetic Organic-Photoredox and Copper Catalysis. ACS Publications. Available at: [Link]
-
Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. PMC - NIH. Available at: [Link]
-
PROCEDURE FOR THE DECARBOXYLATION OF 3,5-BIS(HALOALKYL)-PYRAZOLE-4-CARBOXYLIC ACID DERIVATIVES. European Patent Office. Available at: [Link]
- CN104703972A - Decarboxylation method of 3,5-bis(haloalkyl)-pyrazole-4-carboxylic acid derivatives. Google Patents.
-
INORGANIC CHEMISTRY. RSC Publishing. Available at: [Link]
-
Structure-activity relationship and improved hydrolytic stability of pyrazole derivatives that are allosteric inhibitors of West Nile Virus NS2B-NS3 proteinase. PMC - NIH. Available at: [Link]
-
3-Methyl-1-(4-methylphenyl)-1H-pyrazole-5-carboxylic acid | 885-46-1. J&K Scientific. Available at: [Link]
-
Structure-activity relationship and improved hydrolytic stability of pyrazole derivatives that are allosteric inhibitors of West Nile Virus NS2B-NS3 proteinase. PubMed. Available at: [Link]
-
Claisen condensation. Wikipedia. Available at: [Link]
-
Pyrazole synthesis. Organic Chemistry Portal. Available at: [Link]
-
Recent Advances in Synthesis and Properties of Pyrazoles. MDPI. Available at: [Link]
-
Claisen Condensation and Dieckmann Condensation. Master Organic Chemistry. Available at: [Link]
-
Recent Developments in Reactions and Catalysis of Protic Pyrazole Complexes. MDPI. Available at: [Link]
-
ChemInform Abstract: A Novel Synthetic Approach Towards 1H-Pyrazole-5-carboxylic Acid Derivatives Using 4-(4-Methylbenzoyl)-5-(4-methylphenyl)furan-2,3-dione. ResearchGate. Available at: [Link]
-
Synthesis and structure–activity relationships of pyrazole-based inhibitors of meprin α and β. RSC Publishing. Available at: [Link]
-
Synthesis and insecticidal activities of novel 1H-pyrazole-5-carboxylic acid derivatives. SpringerLink. Available at: [Link]
-
Design, synthesis and insecticidal activities of N-(4-cyano-1-phenyl-1H-pyrazol-5-yl)-1,3-diphenyl. The Royal Society of Chemistry. Available at: [Link]
-
Ester hydrolysis with 2,6-di(pyrazol-3-yl)pyridines and their Co-II complexes in homogeneous and micellar media. ResearchGate. Available at: [Link]
-
One-Pot Synthesis and Crystal Structure of Methyl 5-Hydroxy-1-phenyl-1H-pyrazole-3-carboxylate. MDPI. Available at: [Link]
- US8735600B2 - Process for purification of 1-methylpyrazole-4-carboxylic acid esters. Google Patents.
-
Synthesis, and Anticancer Evaluation of 4-[(Indol-3-yl)-arylmethyl]-1-phenyl-3-methyl-5-pyrazolone Derivatives via a Magnetic Aminated Starch Biocatalyst. MDPI. Available at: [Link]
-
23.7: The Claisen Condensation Reaction. Chemistry LibreTexts. Available at: [Link]
-
3-Methyl-5-phenyl-1H-pyrazole-4-carboxylic acid. Amerigo Scientific. Available at: [Link]
-
Synthesis, Antifungal Activity and Structure-Activity Relationships of Novel 3-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic Acid Amides. MDPI. Available at: [Link]
-
3(5)-aminopyrazole. Organic Syntheses Procedure. Available at: [Link]
-
Selective C-acylation of 3-methyl-1-phenyl-pyrazol-5-one. The Royal Society of Chemistry. Available at: [Link]
Sources
- 1. chemimpex.com [chemimpex.com]
- 2. chemimpex.com [chemimpex.com]
- 3. jk-sci.com [jk-sci.com]
- 4. Claisen condensation - Wikipedia [en.wikipedia.org]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. mdpi.com [mdpi.com]
- 8. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Pyrazole - Synthesis of Pyrazole - Characteristic Reactions of Pyrazole - Medicinal uses of Pyrazole | PPTX [slideshare.net]
- 10. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 11. Structure-activity relationship and improved hydrolytic stability of pyrazole derivatives that are allosteric inhibitors of West Nile Virus NS2B-NS3 proteinase - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Copper(ii) facilitated decarboxylation for the construction of pyridyl–pyrazole skeletons - Inorganic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 13. Copper(ii) facilitated decarboxylation for the construction of pyridyl–pyrazole skeletons - Inorganic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 14. US8735600B2 - Process for purification of 1-methylpyrazole-4-carboxylic acid esters - Google Patents [patents.google.com]
- 15. mdpi.com [mdpi.com]
- 16. Pyrazole synthesis [organic-chemistry.org]
Technical Support Center: Improving the Yield of Pyrazole Synthesis Reactions
Welcome to the technical support center for pyrazole synthesis. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the synthesis of pyrazole derivatives. Here, you will find in-depth troubleshooting advice, frequently asked questions (FAQs), detailed experimental protocols, and visual guides to enhance your understanding and improve your experimental outcomes.
Section 1: Frequently Asked Questions (FAQs)
This section addresses common questions regarding pyrazole synthesis, with a focus on the widely used Knorr synthesis and related methods involving 1,3-dicarbonyl compounds and hydrazines.
Q1: What is the fundamental mechanism of the Knorr pyrazole synthesis, and what are the rate-determining steps?
The Knorr pyrazole synthesis is a condensation reaction between a hydrazine or its derivative and a 1,3-dicarbonyl compound, typically catalyzed by an acid.[1][2] The reaction proceeds through the following key steps:
-
Imine/Enamine Formation: The reaction initiates with the nucleophilic attack of one of the hydrazine's nitrogen atoms on one of the carbonyl groups of the 1,3-dicarbonyl compound.[1][3] This is often the rate-determining step and can be influenced by the acidity of the reaction medium.[4]
-
Intramolecular Cyclization: The second nitrogen atom of the hydrazine then attacks the remaining carbonyl group in an intramolecular fashion, leading to a cyclic intermediate.[1][5]
-
Dehydration: The cyclic intermediate undergoes dehydration to form the stable, aromatic pyrazole ring.[6][7] This step can be accelerated by increasing the acid concentration.[6]
Recent studies using transient flow methods have revealed that the reaction kinetics can be more complex than previously reported, with evidence of autocatalysis and unexpected reaction intermediates.[4]
Q2: My pyrazole synthesis is resulting in a low yield. What are the most common causes?
Low yields in pyrazole synthesis can stem from several factors:
-
Sub-optimal Reaction Conditions: Temperature, solvent, and pH play a crucial role. For instance, the nucleophilicity of the hydrazine can be significantly reduced in highly acidic conditions due to protonation.
-
Side Reactions: The formation of regioisomers with unsymmetrical 1,3-dicarbonyls is a major cause of reduced yield for the desired product.[6] Incomplete cyclization is another common side reaction.
-
Poor Reagent Quality: The purity of the starting materials, particularly the hydrazine and 1,3-dicarbonyl compound, is critical. Hydrazine, for example, can degrade over time.
-
Inefficient Purification: The final product may be lost during workup and purification steps. The choice of purification method (crystallization, chromatography) should be optimized for the specific pyrazole derivative.[8]
Q3: How does the choice of solvent affect the yield and selectivity of my pyrazole synthesis?
The solvent can significantly influence the reaction rate, yield, and in some cases, the regioselectivity.[9] Polar protic solvents like ethanol are commonly used and can facilitate the proton transfer steps in the mechanism.[6] However, aprotic dipolar solvents such as N,N-dimethylacetamide (DMAc) have been shown to give better results in some cases, especially for the regioselective synthesis of 1-aryl-3,4,5-substituted pyrazoles.[10] In recent years, green and solvent-free conditions have also been explored, with some methods showing excellent yields in short reaction times.[11][12]
Q4: What is regioselectivity in pyrazole synthesis, and how can I control it?
Regioselectivity refers to the preferential formation of one constitutional isomer over another when reacting an unsymmetrical 1,3-dicarbonyl compound with a substituted hydrazine.[9][13] This can lead to two different pyrazole regioisomers, which may have distinct biological activities.[13]
Controlling regioselectivity is a significant challenge and can be influenced by:
-
Electronic Effects: Electron-withdrawing groups on the 1,3-dicarbonyl compound can make the adjacent carbonyl carbon more electrophilic and thus more susceptible to initial nucleophilic attack.[9]
-
Steric Effects: Bulky substituents on either the dicarbonyl compound or the hydrazine can direct the reaction pathway by favoring attack at the less sterically hindered carbonyl group.[9]
-
Reaction Conditions: pH is a critical factor. Acidic conditions can alter the nucleophilicity of the two nitrogen atoms in the substituted hydrazine, potentially reversing the selectivity compared to neutral or basic conditions.[9] The choice of solvent and catalyst can also play a significant role.[13][14] For instance, using 1,1,1,3,3,3-Hexafluoro-2-propanol (HFIP) as a solvent has been shown to favor the formation of one regioisomer.[13]
Section 2: Troubleshooting Guide
This guide provides a structured approach to resolving specific issues encountered during pyrazole synthesis experiments.
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low or No Product Formation | 1. Inactive reagents (e.g., old hydrazine).2. Sub-optimal reaction temperature.3. Incorrect pH or catalyst concentration.4. Sterically hindered substrates. | 1. Use freshly opened or purified reagents.2. Optimize the reaction temperature. Some reactions require reflux, while others proceed at room temperature.[14]3. Perform a pH optimization screen. For acid-catalyzed reactions, start with a catalytic amount and incrementally increase.[6]4. For hindered substrates, consider increasing the reaction time, using a more reactive catalyst, or employing microwave-assisted synthesis.[13] |
| Formation of Multiple Products (Poor Selectivity) | 1. Use of an unsymmetrical 1,3-dicarbonyl leading to regioisomers.[9]2. Competing side reactions (e.g., self-condensation of the dicarbonyl). | 1. Refer to the strategies for controlling regioselectivity in the FAQs (Section 1, Q4). This may involve changing the solvent, pH, or catalyst.[9][13]2. Adjust the stoichiometry of the reactants. A slight excess of the hydrazine is often used.3. Lowering the reaction temperature may help to suppress side reactions. |
| Difficulty in Product Purification | 1. Product is an oil or does not crystallize easily.2. Product is contaminated with unreacted starting materials or byproducts.3. Product is highly soluble in the workup solvent. | 1. Attempt purification by column chromatography on silica gel.2. If the product is basic, it can be purified by forming an acid addition salt, crystallizing the salt, and then neutralizing to recover the pure pyrazole.[8][15]3. Optimize the workup procedure. Ensure the pH is adjusted to precipitate the product if it has acidic or basic functionality. Choose an appropriate extraction solvent. |
| Reaction Stalls Before Completion | 1. Catalyst deactivation.2. Formation of an insoluble intermediate that precipitates out of the reaction mixture. | 1. If using a heterogeneous catalyst, consider catalyst poisoning. For homogeneous catalysts, ensure appropriate concentration.2. Try a different solvent system that can better solubilize all species in the reaction.[16] |
Section 3: Experimental Protocols
Here are detailed, step-by-step methodologies for common pyrazole synthesis reactions.
Protocol 1: General Procedure for Knorr Pyrazole Synthesis
This protocol describes a standard procedure for the synthesis of a pyrazole from a 1,3-dicarbonyl compound and hydrazine hydrate.
Materials:
-
1,3-Dicarbonyl compound (1.0 mmol)
-
Hydrazine hydrate (1.1 mmol)
-
Ethanol (5 mL)
-
Glacial acetic acid (catalytic amount, ~0.1 mmol)
Procedure:
-
Dissolve the 1,3-dicarbonyl compound (1.0 mmol) in ethanol (5 mL) in a round-bottom flask equipped with a magnetic stirrer and a reflux condenser.
-
Add a catalytic amount of glacial acetic acid to the solution.
-
Add hydrazine hydrate (1.1 mmol) dropwise to the stirred solution at room temperature.
-
Heat the reaction mixture to reflux and monitor the progress of the reaction by Thin Layer Chromatography (TLC).
-
Once the reaction is complete (typically 1-4 hours), cool the mixture to room temperature.
-
Reduce the solvent volume under reduced pressure.
-
Add ice-cold water to the residue to precipitate the pyrazole product.
-
Collect the solid product by vacuum filtration, wash with cold water, and dry under vacuum.
-
If necessary, recrystallize the crude product from a suitable solvent (e.g., ethanol/water mixture) or purify by column chromatography.
Protocol 2: Microwave-Assisted Synthesis for Improved Yield and Reduced Reaction Time
This protocol provides a rapid synthesis method that can sometimes favor the thermodynamically preferred isomer.[13]
Materials:
-
α,β-Unsaturated ketone (e.g., chalcone) (1.0 mmol)
-
Arylhydrazine (1.1 mmol)
-
Glacial Acetic Acid (5 mL)
Procedure:
-
Combine the α,β-unsaturated ketone (1.0 mmol) and the arylhydrazine (1.1 mmol) in a 10 mL microwave reaction vessel.
-
Add glacial acetic acid (5 mL) to serve as both the solvent and catalyst.
-
Seal the vessel securely and place it in a microwave reactor.
-
Irradiate the mixture at a set temperature and duration (e.g., 120-140 °C for 15-20 minutes). Note: Conditions must be optimized for specific substrates.
-
After the reaction, allow the vessel to cool to room temperature.
-
Pour the reaction mixture into ice-cold water to precipitate the product.
-
Collect the solid by vacuum filtration, wash thoroughly with water, and dry.
Section 4: Visual Guides and Diagrams
Visual aids to better understand the reaction pathways and troubleshooting logic.
Diagram 1: Knorr Pyrazole Synthesis Mechanism
Caption: A simplified workflow of the Knorr pyrazole synthesis mechanism.
Diagram 2: Troubleshooting Flowchart for Low Yield
Caption: A decision tree for troubleshooting low yields in pyrazole synthesis.
References
- Technical Support Center: Optimizing Regioselectivity in Unsymmetrical Pyrazole Synthesis. Benchchem.
- Knorr pyrazole synthesis. Name-Reaction.com.
- Technical Support Center: Troubleshooting Pyrazole Synthesis with 5-Hydrazinoisophthalic Acid Hydrochloride. Benchchem.
- Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. PMC - NIH.
- Knorr Pyrazole Synthesis. J&K Scientific LLC.
- Process for the purification of pyrazoles. Google Patents.
- Knorr Pyrazole Synthesis (M. Pharm). Slideshare.
- Solvent Free Synthesis Of Pyrano[2,3-c]pyrazoles Derivatives By Green Protocol Using NMPyTs. Jetir.Org.
- Regioselective Synthesis of 1,3,5-Trisubstituted Pyrazoles from N-Alkylated Tosylhydrazones and Terminal Alkynes. Organic Chemistry Portal.
- Regioselectivity issues in the synthesis of substituted pyrazoles from hydrazines. Benchchem.
- A Comparative Guide to Catalysts for Pyrazole Synthesis. Benchchem.
- Method for purifying pyrazoles. Google Patents.
- Substituted Pyrazoles and Their Heteroannulated Analogs—Recent Syntheses and Biological Activities. MDPI.
- The Role of Flow Chemistry on the Synthesis of Pyrazoles, Pyrazolines and Pyrazole-Fused Scaffolds. MDPI.
- Revisiting the Structure and Chemistry of 3(5)-Substituted Pyrazoles. PMC - NIH.
- Switching N-Alkylation Regioselectivity of Trifluoromethylated Pyrazoles Guided by Functional Group Tuning. PMC - NIH.
- Discovery of unexpectedly complex reaction pathways for the Knorr pyrazole synthesis via transient flow. RSC Publishing.
- Knorr Pyrazole Synthesis. Chem Help ASAP.
- Troubleshooting guide for the scale-up synthesis of pyrazole compounds. Benchchem.
- Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. MDPI.
- Regioselective Pyrazole Synthesis via Base-Mediated [3+2] Cycloaddition of 2-Alkynyl-1,3-Dithianes and Sydnones. The Journal of Organic Chemistry - ACS Publications.
- Direct Preparation of N-Substituted Pyrazoles from Primary Aliphatic or Aromatic Amines. The Journal of Organic Chemistry - ACS Publications.
- synthesis of pyrazole under solvent free condition. ResearchGate.
- Green synthesis of pyrazole systems under solvent-free conditions. Taylor & Francis Online.
- synthesis of pyrazoles. YouTube.
Sources
- 1. name-reaction.com [name-reaction.com]
- 2. jk-sci.com [jk-sci.com]
- 3. youtube.com [youtube.com]
- 4. Discovery of unexpectedly complex reaction pathways for the Knorr pyrazole synthesis via transient flow - Reaction Chemistry & Engineering (RSC Publishing) DOI:10.1039/D2RE00271J [pubs.rsc.org]
- 5. Knorr Pyrazole Synthesis (M. Pharm) | PPTX [slideshare.net]
- 6. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. chemhelpasap.com [chemhelpasap.com]
- 8. DE102009060150A1 - Process for the purification of pyrazoles - Google Patents [patents.google.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. mdpi.com [mdpi.com]
- 11. jetir.org [jetir.org]
- 12. tandfonline.com [tandfonline.com]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. WO2011076194A1 - Method for purifying pyrazoles - Google Patents [patents.google.com]
- 16. pdf.benchchem.com [pdf.benchchem.com]
overcoming solubility issues of pyrazole carboxylic acids in biological buffers
<Technical Support Center
Topic: Overcoming Solubility Issues of Pyrazole Carboxylic Acids in Biological Buffers
For: Researchers, Scientists, and Drug Development Professionals
From: The Senior Application Scientist Desk
Welcome to the technical support guide for managing the solubility of pyrazole carboxylic acids. This class of compounds is vital in modern drug discovery, yet its members frequently present significant solubility challenges in the aqueous, near-neutral pH environment of biological buffers. This guide provides a structured approach to diagnosing, troubleshooting, and overcoming these issues to ensure the reliability and reproducibility of your experimental data.
Part 1: Frequently Asked Questions (FAQs)
This section addresses the most common initial hurdles researchers face.
Q1: My pyrazole carboxylic acid immediately precipitated when I diluted my DMSO stock into PBS (pH 7.4). What happened?
A: This is a classic solubility issue driven by pH. Pyrazole carboxylic acids are, as the name implies, acidic molecules. In your high-concentration DMSO stock, the compound is in its neutral, non-ionized form. However, when diluted into a neutral pH buffer like PBS, the carboxylic acid group (which typically has a pKa between 3 and 5) wants to deprotonate and become a negatively charged carboxylate.[1] According to the Henderson-Hasselbalch equation, at a pH well above the compound's pKa, the ionized (charged) form predominates.[2][3][4] While the ionized form is generally much more water-soluble, the neutral form is often very poorly soluble. The precipitation you observe is likely the less soluble, neutral form crashing out of solution before it can fully ionize and dissolve.
Q2: What is the simplest first step to try and fix this precipitation?
A: The most direct first step is to modify the pH of your buffer.[5][6] Since the deprotonated (ionized) form of the carboxylic acid is more soluble, preparing your buffer at a higher pH can often solve the problem. Try preparing your buffer at pH 8.0 or 8.5. This shifts the equilibrium further towards the more soluble, ionized species.[4][7] However, you must always confirm that this pH change is compatible with your assay system (e.g., enzyme activity, cell viability).[2]
Q3: Can I just add more DMSO? What are the limits?
A: While increasing the percentage of a co-solvent like dimethyl sulfoxide (DMSO) can increase the solubility of your compound, this approach has significant limitations in biological assays.[8] DMSO is a polar aprotic solvent that is miscible with water and can dissolve many non-polar compounds.[9][10] However, even at low concentrations, DMSO can have intrinsic biological effects, including altering enzyme kinetics, affecting cell membrane permeability, and exhibiting cytotoxicity.[11][12][13] Most cell-based assays are sensitive to DMSO concentrations above 0.5-1%, and some enzymatic assays are affected by even lower amounts.[11] It is critical to run a solvent tolerance control experiment to determine the maximum percentage of DMSO your specific assay can handle without generating artifacts.[14]
Q4: How does my choice of buffer (e.g., Phosphate vs. TRIS vs. Bicarbonate) impact solubility?
A: Buffer composition can significantly influence compound solubility, even at the same pH.[15][16]
-
High Salt Concentrations: Buffers with high salt concentrations, like some formulations of PBS, can decrease the solubility of hydrophobic compounds through a "salting-out" effect.[14]
-
Ion Pairing: Some buffer species can form ion pairs with your compound, which may either increase or decrease solubility.
-
Specific Interactions: The buffer components themselves can have specific interactions with your compound. For instance, phosphate buffers are often used in dissolution testing, but physiological bicarbonate buffers can behave differently due to their unique buffering capacities at the solid-liquid interface versus in the bulk solution.[17] It is crucial to be consistent with your buffer preparation to ensure reproducibility.[14]
Q5: What is the difference between kinetic and thermodynamic solubility, and why is it important for my experiments?
A: Understanding this distinction is critical for interpreting your results.
-
Kinetic Solubility: This is typically measured in early-stage discovery by adding a concentrated DMSO stock of your compound to an aqueous buffer and measuring the concentration before it precipitates.[18][19] This value represents a supersaturated, metastable state and is often higher than the true equilibrium solubility.[20] The precipitation you see upon dilution is a failure of kinetic solubility.
-
Thermodynamic Solubility: This is the true equilibrium solubility, measured by adding an excess of the solid compound to a buffer, allowing it to equilibrate over a long period (e.g., 24-72 hours), and then measuring the concentration of the dissolved compound.[18][20]
For most in vitro assays, you are concerned with kinetic solubility —keeping the compound in solution for the duration of the experiment. For formulation and in vivo studies, thermodynamic solubility is a more critical parameter.[19]
Part 2: In-Depth Troubleshooting Guides
When simple fixes are not enough, a more systematic approach is required.
Guide 1: Systematic pH and Buffer Optimization
Issue: Your compound precipitates in neutral buffer, and a simple pH bump to 8.0 is not sufficient or is incompatible with your assay.
Underlying Principle (The Henderson-Hasselbalch Equation): The solubility of an ionizable compound is directly related to its pKa and the pH of the solution. For a weak acid (R-COOH), the relationship is:
pH = pKa + log([R-COO⁻] / [R-COOH])
The ionized form (R-COO⁻) is significantly more soluble in water than the neutral form (R-COOH). By systematically adjusting the pH, you can find the minimum pH required to achieve the desired concentration.
Experimental Protocol: pH-Solubility Profiling
-
Preparation: Prepare a series of buffers (e.g., a universal buffer or specific buffers like phosphate, citrate, borate) spanning a pH range from 4.0 to 9.0 in 0.5 pH unit increments.
-
Compound Addition: Add a small aliquot of your concentrated DMSO stock solution to each buffer to reach your target final concentration. Ensure the final DMSO concentration is constant across all samples and is below the tolerance limit of your assay.
-
Equilibration & Observation: Gently mix the samples and allow them to equilibrate at a constant temperature (e.g., room temperature or 37°C) for a set period (e.g., 2 hours for kinetic solubility). Visually inspect for precipitation or use a nephelometer to quantify turbidity.
-
Quantification (Optional but Recommended): Centrifuge the samples to pellet any precipitate. Carefully remove the supernatant and quantify the concentration of the dissolved compound using a suitable analytical method like HPLC-UV or LC-MS.
-
Analysis: Plot the measured solubility against the buffer pH. This will reveal the pH at which your compound achieves the necessary solubility.
Visualization: pH-Dependent Ionization
The following diagram illustrates how the proportion of the more soluble, ionized species increases as the pH of the solution rises above the compound's pKa.
Caption: Relationship between pH, pKa, and solubility for a carboxylic acid.
Guide 2: Strategic Use of Co-solvents
Issue: pH adjustment is not a viable option due to assay constraints, or it did not provide sufficient solubility.
Underlying Principle: Co-solvents are water-miscible organic solvents that, when added to an aqueous buffer, increase the solubility of non-polar compounds by reducing the overall polarity of the solvent system.[9][21]
Experimental Protocol: Co-solvent Titration
-
Select Co-solvents: Choose a panel of biologically compatible co-solvents. See the table below for common options.
-
Prepare Stocks: Prepare your compound in 100% of each selected co-solvent at a high concentration (e.g., 20 mM).
-
Create Titration Series: In your final biological buffer, create a series of dilutions from the co-solvent stock to achieve a range of final co-solvent concentrations (e.g., 0.5%, 1%, 2%, 5%, 10% v/v). The final compound concentration should be your target experimental concentration.
-
Equilibrate and Observe: As with the pH profile, allow the samples to equilibrate and observe for precipitation.
-
Assay Compatibility Check: Crucially, run a parallel experiment without your compound to test the effect of each co-solvent concentration on your assay's performance (the "solvent tolerance" test).
-
Analysis: Identify the lowest co-solvent concentration that maintains your compound's solubility without unacceptably impacting your assay.
Data Presentation: Common Biocompatible Co-solvents
| Co-solvent | Typical Max % (v/v) in Cell Assays | Pros | Cons |
| DMSO | < 1%[11] | Powerful solvent for many compounds.[9][10] | Can be cytotoxic and interfere with assays.[11][13] |
| Ethanol | < 1-2% | Less toxic than DMSO for many cell lines.[22][23] | Can still affect cell viability and enzyme activity. |
| PEG 400 | < 5% | Generally low toxicity.[9] | Can be viscous; may not be as strong a solvent as DMSO. |
| Propylene Glycol | < 5% | Low toxicity, commonly used in formulations.[22] | Can interfere with some enzymatic assays. |
Guide 3: Salt Formation for Improved Solubility
Issue: The intrinsic solubility of the free acid is too low for in vivo studies or high-concentration stock solutions, even with pH and co-solvent optimization.
Underlying Principle: Converting a poorly soluble acidic drug into a salt form is a common and highly effective pharmaceutical strategy to increase aqueous solubility and dissolution rates.[5][24][25] The salt form (e.g., sodium or potassium salt) readily dissociates in water into the soluble ionized carboxylate and the counter-ion, bypassing the dissolution limit of the neutral free acid.[26]
Workflow: Salt Form Screening (Conceptual)
This process is typically performed during lead optimization but the principles are valuable to understand.
-
Counter-ion Selection: Choose a range of pharmaceutically acceptable basic counter-ions (e.g., sodium, potassium, calcium, tromethamine (TRIS)).
-
Salt Synthesis: Synthesize small batches of each salt form. This usually involves reacting the free acid with a stoichiometric amount of the corresponding base.
-
Characterization: Confirm salt formation and characterize the solid form (e.g., using pXRD to check for crystallinity).
-
Solubility Testing: Measure the thermodynamic aqueous solubility of each salt form and compare it to the free acid. The difference can be several orders of magnitude.[27]
-
Stability & Hygroscopicity: Assess the physical stability and tendency to absorb water (hygroscopicity) of the most soluble salts, as these are critical properties for a drug candidate.[26][28]
Visualization: Salt Dissociation vs. Free Acid Dissolution
Caption: Salt forms dissociate readily, leading to higher aqueous solubility.
Guide 4: Advanced Formulation Strategies
Issue: You have an exceptionally challenging compound where the above methods fail to achieve the required concentration for a specific application (e.g., high-concentration parenteral dosing).
Underlying Principle: When basic methods are insufficient, advanced formulation technologies can be employed. These work by creating high-energy or encapsulated forms of the drug that have a higher apparent solubility.
-
Cyclodextrins: These are cyclic oligosaccharides with a hydrophobic interior and a hydrophilic exterior.[29] They can encapsulate the poorly soluble pyrazole carboxylic acid, forming an inclusion complex where the hydrophobic part of the drug is shielded from water, dramatically increasing its apparent solubility.[30][31][32] Modified cyclodextrins like sulfobutylether β-cyclodextrin (SBE-β-CD) are commonly used as pharmaceutical excipients for this purpose.[9]
-
Amorphous Solid Dispersions (ASDs): This technique involves dispersing the drug at a molecular level within a solid polymer matrix.[33][34] The drug is in a high-energy, amorphous (non-crystalline) state, which eliminates the energy required to break the crystal lattice, leading to enhanced solubility and faster dissolution.[35][36][37] This is a powerful but complex technique, often requiring specialized equipment like spray dryers or hot-melt extruders.[34][35]
These advanced strategies typically require collaboration with formulation science specialists.
Visualization: Troubleshooting Workflow
Caption: A systematic workflow for troubleshooting solubility issues.
References
-
Bhalani, D. V., et al. (2022). Potential of solid dispersions to enhance solubility, bioavailability, and therapeutic efficacy of poorly water-soluble drugs: newer formulation techniques, current marketed scenario and patents. Journal of Pharmaceutical Investigation. Available at: [Link]
-
Avdeef, A. (2007). Prediction of pH-dependent aqueous solubility of druglike molecules. Journal of Medicinal Chemistry. Available at: [Link]
-
Henton, D. (2020). Improving Solubility with Amorphous Solid Dispersions. Pharmaceutical Technology. Available at: [Link]
-
Serán Bioscience. (n.d.). Feature article: Amorphous Solid Dispersion Speciation - Impact of Polymer Chemistry & Drug Properties. Available at: [Link]
-
World Pharma Today. (n.d.). Innovative Formulation Strategies for Poorly Soluble Drugs. Available at: [Link]
-
Serajuddin, A. T. M. (2007). Salt formation to improve drug solubility. Advanced Drug Delivery Reviews. Available at: [Link]
-
Technobis. (2024). Amorphous solid dispersions for enhanced drug solubility and stability. Available at: [Link]
-
Wassvik, C. M., & Bohl, M. (2010). Pharmaceutical Salts Optimization of Solubility or Even More? Chemie in unserer Zeit. Available at: [Link]
-
Kumar, L., et al. (2018). Selection of a Water-Soluble Salt Form of a Preclinical Candidate, IIIM-290: Multiwell-Plate Salt Screening and Characterization. ACS Omega. Available at: [Link]
-
Williams, H. D., et al. (2013). Pharmaceutical salts: a formulation trick or a clinical conundrum? Pharmaceutical Medicine. Available at: [Link]
-
Slideshare. (n.d.). salt selection in pharmaceutical product development. Available at: [Link]
-
Otero-Espinar, F. J., et al. (2010). Advanced Technologies for Oral Controlled Release: Cyclodextrins for Oral Controlled Release. Current Drug Delivery. Available at: [Link]
-
Yalkowsky, S., et al. (2015). Application of the Henderson-Hasselbalch equation to solubility determination: NSC-639829 Case Study. ADMET & DMPK. Available at: [Link]
-
Joshua, C. (2024). Formulation strategies for poorly soluble drugs. ResearchGate. Available at: [Link]
-
Brittain, H. G. (2014). Thermodynamic vs. Kinetic Solubility: Knowing Which is Which. American Pharmaceutical Review. Available at: [Link]
-
Panus, P. C. (n.d.). Chapter 3. Pharmacokinetics. Pharmacology for the Physical Therapist. AccessPhysiotherapy. Available at: [Link]
-
Saal, C., & Petereit, A. C. (2012). Kinetic versus thermodynamic solubility temptations and risks. European Journal of Pharmaceutical Sciences. Available at: [Link]
-
PubChem. (n.d.). 3-Pyrazolecarboxylic acid. Available at: [Link]
-
B-Sys. (2024). Enhancing solubility and stability of poorly soluble drugs. Available at: [Link]
-
Sygnature Discovery. (n.d.). Aqueous solubility: Turbidimetric / Kinetic – Thermodynamic. Available at: [Link]
-
Godge, G. R., et al. (2015). Pharmaceutical Advances in Cyclodextrin Inclusion Complexes for Improved Bioavailability of Poorly-Soluble Drugs. International Journal of Pharmaceutical Sciences and Nanotechnology. Available at: [Link]
-
Open Education Alberta. (n.d.). Henderson-Hasselbalch equation – An ABC of PK/PD. Available at: [Link]
-
Yalkowsky, S. H., & Teague, M. D. (2024). Application of the Henderson-Hasselbalch Equation to Solubility Determination. ResearchGate. Available at: [Link]
-
Sugano, K. (2024). Effect of Buffer Species, pH and Buffer Strength on Drug Dissolution Rate and Solubility of Poorly-soluble Acidic Drugs: Experimental and Theoretical Analysis. ResearchGate. Available at: [Link]
-
ResearchGate. (2024). Biological Assay Challenges From Compound Solubility: Strategies For Bioassay Optimization. Available at: [Link]
-
Sharma, D., et al. (2019). Strategies for improving hydrophobic drugs solubility and bioavailability. International Journal of Pharmaceutical and Chemical Analysis. Available at: [Link]
-
Hamzeloo-Moghadam, M., et al. (2014). The effect of some cosolvents and surfactants on viability of cancerous cell lines. Research Journal of Pharmacognosy. Available at: [Link]
-
Tsume, Y., et al. (2019). Solubility vs Dissolution in Physiological Bicarbonate Buffer. Molecular Pharmaceutics. Available at: [Link]
-
ResearchGate. (2024). Considerations regarding use of solvents in in vitro cell based assays. Available at: [Link]
-
Shandong IRO Chelating Chemical Co., Ltd. (n.d.). Cosolvent - The 'Medicinal Magician' in The Laboratory. Available at: [Link]
-
International Journal of Pharmaceutical Sciences Review and Research. (2011). STRATEGIES FOR SOLUBILITY ENHANCEMENT OF POORLY SOLUBLE DRUGS Review Article. Available at: [Link]
-
Methods in Molecular Biology. (2012). Identifying solubility-promoting buffers for intrinsically disordered proteins prior to purification. Available at: [Link]
-
ResearchGate. (2024). Effect of buffer media composition on the solubility and effective permeability coefficient of ibuprofen. Available at: [Link]
-
Research Journal of Pharmacognosy. (2014). The effect of some cosolvents and surfactants on viability of cancerous cell lines. Available at: [Link]
-
Human Metabolome Database. (2013). Showing metabocard for 4-Carboxypyrazole (HMDB0060760). Available at: [Link]
-
Chair of Analytical Chemistry. (2024). Acidity-Basicity Data (pKa Values) in Nonaqueous Solvents. Available at: [Link]
-
Ascendia Pharmaceutical Solutions. (2021). 5 Novel Techniques for Solubility Enhancement. Available at: [Link]
-
Xenobiotica. (2017). In Vitro Studies on the Effects of Water Miscible Organic Co-Solvents on Select Drug Metabolizing Enzyme Activities. Available at: [Link]
-
Organic Chemistry Data. (2022). pKa Data Compiled by R. Williams. Available at: [Link]
-
Nielsen, C. H., & Roursgaard, M. (2014). Considerations regarding use of solvents in in vitro cell based assays. BMC Research Notes. Available at: [Link]
-
BMC Research Notes. (n.d.). Considerations regarding use of solvents in in vitro cell based assays. Available at: [Link]
-
International Journal of Medical Science and Dental Research. (2022). Techniques for Improving Solubility. Available at: [Link]
-
NIST. (n.d.). 1H-Pyrazole-3-carboxylic acid, 4,5-dihydro-5-oxo-1-phenyl-, ethyl ester. Available at: [Link]
Sources
- 1. Comparisons of pKa and log P values of some carboxylic and phosphonic acids: Synthesis and measurement - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Prediction of pH-dependent aqueous solubility of druglike molecules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. hrcak.srce.hr [hrcak.srce.hr]
- 4. Henderson-Hasselbalch equation – An ABC of PK/PD [pressbooks.openeducationalberta.ca]
- 5. Strategies for improving hydrophobic drugs solubility and bioavailability - Int J Pharm Chem Anal [ijpca.org]
- 6. ijmsdr.org [ijmsdr.org]
- 7. researchgate.net [researchgate.net]
- 8. Cosolvent - The 'Medicinal Magician' in The Laboratory [irochelating.com]
- 9. medchemexpress.com [medchemexpress.com]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. ijpsonline.com [ijpsonline.com]
- 13. Considerations regarding use of solvents in in vitro cell based assays - PMC [pmc.ncbi.nlm.nih.gov]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. Solubility vs Dissolution in Physiological Bicarbonate Buffer - PMC [pmc.ncbi.nlm.nih.gov]
- 18. enamine.net [enamine.net]
- 19. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]
- 20. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 21. globalresearchonline.net [globalresearchonline.net]
- 22. rjpharmacognosy.ir [rjpharmacognosy.ir]
- 23. researchgate.net [researchgate.net]
- 24. Salt formation to improve drug solubility - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. bjcardio.co.uk [bjcardio.co.uk]
- 26. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 27. pubs.acs.org [pubs.acs.org]
- 28. salt selection in pharmaceutical product development | PPTX [slideshare.net]
- 29. Formulation Strategies for Poorly Soluble Drugs [worldpharmatoday.com]
- 30. Advanced Technologies for Oral Controlled Release: Cyclodextrins for Oral Controlled Release - PMC [pmc.ncbi.nlm.nih.gov]
- 31. Enhancing solubility and stability of poorly soluble drugs. [wisdomlib.org]
- 32. Pharmaceutical Advances in Cyclodextrin Inclusion Complexes for Improved Bioavailability of Poorly-Soluble Drugs | International Journal of Pharmaceutical Sciences and Nanotechnology(IJPSN) [ijpsnonline.com]
- 33. Potential of solid dispersions to enhance solubility, bioavailability, and therapeutic efficacy of poorly water-soluble drugs: newer formulation techniques, current marketed scenario and patents - PMC [pmc.ncbi.nlm.nih.gov]
- 34. seppic.com [seppic.com]
- 35. pharmtech.com [pharmtech.com]
- 36. Amorphous Solid Dispersions: Enhancing Solubility [seranbio.com]
- 37. crystallizationsystems.com [crystallizationsystems.com]
Technical Support Center: Troubleshooting Unexpected Results in Pyrazole Compound Bioassays
Welcome to the technical support center for researchers, scientists, and drug development professionals working with pyrazole-containing compounds. This guide is designed to be a practical resource for troubleshooting unexpected or inconsistent results in your bioassays. Pyrazole derivatives are a cornerstone of modern medicinal chemistry, forming the scaffold for numerous pharmaceuticals due to their vast biological activities.[1][2][3][4] However, their unique physicochemical properties can sometimes lead to challenges in experimental settings.
This document provides in-depth, question-and-answer-based troubleshooting guides and frequently asked questions (FAQs) to help you navigate these complexities, ensuring the integrity and reproducibility of your data.
Part 1: Troubleshooting Guide - Diagnosing and Resolving Common Issues
This section addresses specific, common problems encountered during pyrazole bioassays, offering step-by-step guidance to identify the root cause and implement effective solutions.
Question 1: My pyrazole compound shows potent activity in a primary biochemical screen, but this activity is lost or significantly reduced in cell-based assays. What could be the cause?
This is a frequent and multifaceted issue. The discrepancy between biochemical and cellular activity often points to problems with compound accessibility to the target in a cellular environment or off-target effects.
Possible Causes & Troubleshooting Steps:
-
Poor Membrane Permeability: The compound may not be effectively crossing the cell membrane to reach its intracellular target.
-
Actionable Advice:
-
Assess Physicochemical Properties: Calculate or measure properties like LogP, polar surface area (PSA), and molecular weight. High polarity or a large molecular size can hinder passive diffusion.
-
Permeability Assays: Conduct a Parallel Artificial Membrane Permeability Assay (PAMPA) or a Caco-2 permeability assay to directly measure the compound's ability to cross a lipid bilayer.
-
Structural Modification: If permeability is low, consider medicinal chemistry efforts to mask polar groups or reduce the hydrogen bond donor count to improve passive uptake.[5]
-
-
-
Compound Efflux: The compound may be actively transported out of the cell by efflux pumps like P-glycoprotein (P-gp).
-
Actionable Advice:
-
Co-incubation with Efflux Pump Inhibitors: Re-run the cell-based assay in the presence of a known efflux pump inhibitor (e.g., verapamil or cyclosporin A). A significant increase in potency suggests your compound is a substrate for efflux pumps.
-
Cell Lines with Varying Efflux Pump Expression: Test your compound in cell lines known to have high and low expression of common transporters to see if activity correlates.
-
-
-
Metabolic Instability: The compound may be rapidly metabolized by cellular enzymes into an inactive form.[6][7]
-
Actionable Advice:
-
Microsomal Stability Assay: Incubate your compound with liver microsomes (human, rat, mouse) to assess its metabolic stability. This will provide a half-life (t½) and intrinsic clearance rate.
-
Identify Metabolites: Use LC-MS/MS to identify the metabolites formed. This can guide structural modifications to block metabolic "hot spots." Common metabolic pathways for pyrazoles include oxidation and conjugation.[6][7]
-
-
-
Target Engagement Issues in the Cellular Context: The target protein's conformation, localization, or interaction with other proteins inside the cell may differ from the purified, recombinant protein used in the biochemical assay.
-
Actionable Advice:
-
Cellular Thermal Shift Assay (CETSA): This technique can confirm target engagement in intact cells by measuring the change in thermal stability of the target protein upon compound binding.
-
In-Cell Target Phosphorylation/Activity Assays: Directly measure the activity of the target in the cell, for example, by looking at the phosphorylation status of a kinase target or a downstream substrate.[8]
-
-
Question 2: I'm observing high variability and poor reproducibility between replicate wells in my assay plates. What should I investigate?
Poor reproducibility often stems from issues with compound solubility and aggregation, which can be particularly prevalent with planar, aromatic structures like many pyrazoles.
Possible Causes & Troubleshooting Steps:
-
Compound Precipitation/Poor Solubility: Pyrazole derivatives can have limited solubility in aqueous assay buffers, leading to precipitation.
-
Actionable Advice:
-
Visual Inspection: Carefully inspect your assay plates under a microscope for any signs of compound precipitation.
-
Solubility Measurement: Determine the kinetic and thermodynamic solubility of your compound in the specific assay buffer you are using.
-
Optimize Solvent Concentration: Ensure the final concentration of your stock solvent (e.g., DMSO) is consistent and as low as possible (typically <0.5%) in the final assay volume. High DMSO concentrations can cause compounds to crash out of solution.
-
Include Detergents: For biochemical assays, adding a small amount of a non-ionic detergent (e.g., 0.01% Triton X-100 or Tween-20) can help maintain compound solubility.
-
-
-
Compound Aggregation: At certain concentrations, compounds can form aggregates that non-specifically inhibit enzymes, leading to false positives with steep dose-response curves.
-
Actionable Advice:
-
Dynamic Light Scattering (DLS): Use DLS to detect the formation of aggregates at concentrations relevant to your assay.
-
Detergent Sensitivity: Re-run the assay in the presence of a non-ionic detergent. If the compound's potency is significantly reduced, it is likely acting via an aggregation-based mechanism.
-
Counter-Screen with Unrelated Enzyme: Test the compound against a well-characterized, unrelated enzyme (e.g., beta-lactamase). Activity against multiple, unrelated targets is a hallmark of an aggregator.
-
-
Table 1: Recommended Solvent and Detergent Concentrations for Bioassays
| Parameter | Recommended Range | Rationale |
| Final DMSO Concentration | 0.1% - 0.5% | Minimizes solvent-induced artifacts and compound precipitation. |
| Triton X-100 (Biochemical) | 0.005% - 0.01% | Helps solubilize compounds and prevent aggregation. |
| Tween-20 (Biochemical) | 0.01% - 0.05% | A milder non-ionic detergent, useful for sensitive proteins. |
Question 3: My pyrazole compound is showing activity against multiple, unrelated targets. How do I determine if it's a promiscuous inhibitor?
Promiscuity can arise from several factors, including chemical reactivity, metal chelation, or a tendency to form non-specific interactions.
Possible Causes & Troubleshooting Steps:
-
Chemical Reactivity and Covalent Modification: Some pyrazole derivatives can be chemically reactive, forming covalent bonds with proteins, which can lead to non-specific inhibition.[9][10][11][12][13]
-
Actionable Advice:
-
Structural Alerts: Examine the compound's structure for known reactive groups (e.g., α,β-unsaturated carbonyls).[5]
-
Glutathione (GSH) Trapping Assay: Incubate the compound with GSH, a biological nucleophile. The formation of a GSH adduct, detectable by mass spectrometry, indicates potential covalent reactivity.
-
Assay Time-Dependence: True covalent inhibitors often show time-dependent inhibition. Pre-incubating the enzyme and compound before adding the substrate will result in a lower IC50 compared to no pre-incubation.
-
Dialysis or Washout Experiments: If the inhibition is reversible, activity should be restored after removing the compound by dialysis or extensive washing in cell-based assays. Irreversible covalent binders will not show restored activity.
-
-
-
Metal Chelation: The nitrogen atoms in the pyrazole ring can chelate metal ions that are essential for the activity of certain enzymes (e.g., metalloproteinases).[14][15][16][17]
-
Actionable Advice:
-
Add Excess Metal Ions: If you suspect chelation is the mechanism of inhibition, run the assay with an excess of the relevant metal cofactor (e.g., Zn²⁺, Mg²⁺). If the inhibitory activity is diminished, chelation is likely occurring.
-
EDTA Control: Compare the compound's activity to that of a known chelator like EDTA.
-
-
-
Assay Interference: The compound may interfere with the assay technology itself (e.g., fluorescence quenching/enhancement, luciferase inhibition).
-
Actionable Advice:
-
Run an Interference Assay: Test the compound in the absence of the target enzyme to see if it affects the assay signal directly.[18]
-
Orthogonal Assays: Validate hits using an orthogonal assay with a different detection method (e.g., confirm a fluorescence-based hit with a luminescence or absorbance-based assay).[8][19][20]
-
-
Part 2: Frequently Asked Questions (FAQs)
Q1: Can the tautomeric state of my pyrazole compound affect its biological activity?
A: Absolutely. Unsymmetrically substituted pyrazoles can exist as a mixture of tautomers.[5][21][22] These tautomers can have different shapes, hydrogen bonding patterns, and electronic properties, leading to different binding affinities for the target protein. The ratio of tautomers can be influenced by the solvent environment. It is crucial to consider which tautomer is the active species and to be aware that the observed activity might be a composite of multiple forms.
Q2: My structure-activity relationship (SAR) is "flat" or inconsistent. What could be wrong?
A: A flat SAR, where changes to the molecule's structure do not significantly alter its activity, can be a red flag for a non-specific mechanism of action.[23][24][25][26] Refer back to the troubleshooting guide to rule out aggregation, reactivity, and assay interference. If these have been ruled out, consider that the core pyrazole scaffold itself might be a "privileged structure" making general, low-affinity contacts with many proteins. In this case, exploring significant structural modifications beyond simple substituent changes may be necessary to achieve specificity.
Q3: How do I design a robust hit validation cascade for a pyrazole screening hit?
A: A good validation cascade systematically eliminates false positives and confirms the mechanism of action.[18]
Caption: Workflow for the Cellular Thermal Shift Assay (CETSA).
References
- BenchChem. (2025).
- ResearchGate. (2025).
- MDPI. (n.d.). Synthesis of Novel Pyrazole Derivatives and Their Tumor Cell Growth Inhibitory Activity.
-
PubMed. (1986). Guanidinophenyl derivatives of pyrazole: synthesis and inhibitory effect on serine proteinases, blood coagulation and platelet aggregation. Farmaco Sci., 41(10), 747-57. [Link]
- Elsevier. (n.d.). Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies.
-
PubMed Central. (2023). Inside the Mechanism of Action of Three Pyrazole Derivatives in Human Platelets and Endothelial Cells. [Link]
- NINGBO INNO PHARMCHEM CO.,LTD. (n.d.).
-
ResearchGate. (n.d.). Structure–activity relationship (SAR) for pyrazole derivatives. [Link]
-
PubMed Central. (n.d.). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. [Link]
-
PubMed Central. (n.d.). Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents. [Link]
-
Frontiers in Pharmacology. (2021). Heterocyclic Compounds: Pharmacology of Pyrazole Analogs From Rational Structural Considerations. [Link]
-
PubMed Central. (2021). Heterocyclic Compounds: Pharmacology of Pyrazole Analogs From Rational Structural Considerations. [Link]
-
PubMed. (2007). Novel pyrazole derivatives as potent inhibitors of type II topoisomerases. Part 1: synthesis and preliminary SAR analysis. Bioorg Med Chem Lett., 17(10), 2723-7. [Link]
-
PubMed Central. (2022). The inhibitory effect of some pyrazole ligands and their Cu(II) complexes on the growth of Escherichia coli, Klebsiella–Enterobacter spp., and Staphylococcus aureus. [Link]
-
MDPI. (2024). An Overview of Pyrazole-Tetrazole-Based Hybrid Compounds: Synthesis Methods, Biological Activities and Energetic Properties. [Link]
-
ResearchGate. (2025). Theoretical studies on tautomerism and IR spectra of pyrazole derivatives. [Link]
-
Oriental Journal of Chemistry. (n.d.). Pyrazole and Its Derivatives: An Excellent N-Hetrocycle with Wide Range of Biological Applications (A Review). [Link]
-
PubMed. (1977). Metabolism of pyrazole. Structure elucidation of urinary metabolites. Drug Metab Dispos., 5(2), 149-56. [Link]
-
ResearchGate. (2025). A Covalent Binding Mode of a Pyrazole-Based CD38 Inhibitor. [Link]
-
PubMed Central. (2021). Synthesis and characterization of Cu(II)-pyrazole complexes for possible anticancer agents; conformational studies as well as compatible in-silico and in-vitro assays. [Link]
-
ResearchGate. (n.d.). Pyrazole and Benzimidazole Derivatives: Chelating Properties Towards Metals Ions and their Applications. [Link]
-
ACS Publications. (2025). Pyrazole-Infused Metal Complexes: Anticancer Activity, DNA Cleavage, and Biophysical Insights into DNA/BSA Interactions. [Link]
-
PubMed. (2004). The metabolism of pyrazoloacridine (NSC 366140) by cytochromes p450 and flavin monooxygenase in human liver microsomes. Clin Cancer Res., 10(4), 1471-80. [Link]
-
PubMed. (2007). Pyrazole complexes as anion receptors: effects of changing the metal, the pyrazole substitution pattern, and the number of pyrazole ligands. [Link]
- BenchChem. (2025).
-
PubMed Central. (n.d.). Current status of pyrazole and its biological activities. [Link]
-
PubMed Central. (n.d.). Structural Optimization and Biological Activity of Pyrazole Derivatives: Virtual Computational Analysis, Recovery Assay and 3D Culture Model as Potential Predictive Tools of Effectiveness against Trypanosoma cruzi. [Link]
-
Journal of Chemical Health Risks. (2024). Review on Biological Activities of Pyrazole Derivatives. [Link]
-
ResearchGate. (2025). Preparation and bioactivity of pyrazole derivatives as potential cross-linking agent. [Link]
-
NIH. (n.d.). Design, Synthesis, Anticancer Evaluation, Enzymatic Assays, and a Molecular Modeling Study of Novel Pyrazole–Indole Hybrids. [Link]
-
MDPI. (2022). Metal Ions, Metal Chelators and Metal Chelating Assay as Antioxidant Method. [Link]
-
PubMed Central. (n.d.). Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects. [Link]
-
Drug Discovery World. (2017). A pragmatic approach to hit validation following biochemical high-throughput screening. [Link]
-
ACS Publications. (n.d.). Pyrazinyl-Substituted Aminoazoles as Covalent Inhibitors of Thrombin: Synthesis, Structure, and Anticoagulant Properties. [Link]
-
PubMed. (n.d.). Modeling covalent-modifier drugs. [Link]
-
Oriental Journal of Chemistry. (n.d.). Pyrazole and its Derivatives: An Excellent N-Hetrocycle with Wide Range of Biological Applications. [Link]
-
NIH. (n.d.). Brief Guide: Experimental Strategies for High-Quality Hit Selection from Small-Molecule Screening Campaigns. [Link]
-
MDPI. (n.d.). Synthesis and Evaluation of Novel Pyrazole Ethandiamide Compounds as Inhibitors of Human THP-1 Monocytic Cell Neurotoxicity. [Link]
-
PubMed Central. (n.d.). Selective Covalent Protein Modification by 4-Halopyridines Through Catalysis. [Link]
-
Research Square. (2024). Inhibitory Effect of Newly Prepared Pyrazole Derivatives against Alpha-Amylase in Pancreatic Cancer Cell. [Link]
-
NCBI Bookshelf. (2015). Assay Interference by Chemical Reactivity. [Link]
-
ResearchGate. (2025). From DEL Selections to Validated Hits to Clinical Leads. [Link]
Sources
- 1. Synthesis of Novel Pyrazole Derivatives and Their Tumor Cell Growth Inhibitory Activity | MDPI [mdpi.com]
- 2. nbinno.com [nbinno.com]
- 3. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. jchr.org [jchr.org]
- 5. Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Metabolism of pyrazole. Structure elucidation of urinary metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. The metabolism of pyrazoloacridine (NSC 366140) by cytochromes p450 and flavin monooxygenase in human liver microsomes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Modeling covalent-modifier drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Selective Covalent Protein Modification by 4-Halopyridines Through Catalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. pubs.acs.org [pubs.acs.org]
- 16. Pyrazole complexes as anion receptors: effects of changing the metal, the pyrazole substitution pattern, and the number of pyrazole ligands - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. mdpi.com [mdpi.com]
- 18. drugtargetreview.com [drugtargetreview.com]
- 19. revvity.com [revvity.com]
- 20. Brief Guide: Experimental Strategies for High-Quality Hit Selection from Small-Molecule Screening Campaigns - PMC [pmc.ncbi.nlm.nih.gov]
- 21. The inhibitory effect of some pyrazole ligands and their Cu(II) complexes on the growth of Escherichia coli, Klebsiella–Enterobacter spp., and Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 22. researchgate.net [researchgate.net]
- 23. researchgate.net [researchgate.net]
- 24. Frontiers | Heterocyclic Compounds: Pharmacology of Pyrazole Analogs From Rational Structural Considerations [frontiersin.org]
- 25. Heterocyclic Compounds: Pharmacology of Pyrazole Analogs From Rational Structural Considerations - PMC [pmc.ncbi.nlm.nih.gov]
- 26. Novel pyrazole derivatives as potent inhibitors of type II topoisomerases. Part 1: synthesis and preliminary SAR analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Optimization of Reaction Conditions for Pyrazole Derivative Synthesis
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support center for pyrazole derivative synthesis. This guide is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of synthesizing these vital heterocyclic scaffolds. Pyrazoles are core components in numerous pharmaceuticals, including anti-inflammatory drugs like celecoxib and anti-obesity agents like rimonabant, making their efficient synthesis a critical task.[1]
This document moves beyond standard protocols to provide in-depth troubleshooting advice and answers to frequently asked questions, grounded in mechanistic principles and field-proven insights. Our goal is to empower you to diagnose issues, optimize your reaction conditions, and achieve higher yields of your target molecules with greater purity.
Section 1: Troubleshooting Guide
This section addresses specific experimental issues in a question-and-answer format. Each answer provides a causal analysis and actionable steps for resolution.
Q1: My Knorr pyrazole synthesis is resulting in a low yield or failing completely. What are the primary causes and how can I fix this?
A1: Low or no yield in a Knorr synthesis (the condensation of a 1,3-dicarbonyl compound with a hydrazine) is a common but solvable issue.[2][3] The problem typically originates from one of three areas: reactant quality, reaction conditions (especially pH), or the inherent reactivity of your substrates.
Causality and Solutions:
-
Reactant Purity: The purity of the 1,3-dicarbonyl starting material is crucial.[4][5] Impurities can introduce side reactions that consume starting material and complicate purification.
-
Action: Ensure your dicarbonyl compound is pure. If necessary, purify it by distillation or recrystallization before use. Always use a fresh, high-purity hydrazine derivative, as they can degrade over time.[5]
-
-
Suboptimal pH: The Knorr synthesis is an acid-catalyzed reaction.[6][7] The mechanism involves protonation of a carbonyl to activate it for nucleophilic attack by the hydrazine.[6] However, excessively strong acidic conditions (pH < 3) can favor the formation of furan byproducts, while neutral or basic conditions may slow the reaction to a halt.[4][8]
-
Insufficient Thermal Energy: While many pyrazole syntheses proceed at room temperature, some less reactive substrates require heating to overcome the activation energy for cyclization and dehydration.[10]
-
Action: Monitor the reaction's progress using Thin Layer Chromatography (TLC). If no product is forming at room temperature after a reasonable time, gradually increase the temperature (e.g., to 60-80 °C) and continue monitoring.[4][9] Microwave-assisted heating can also be highly effective, often reducing reaction times from hours to minutes and improving yields.[11][12]
-
-
Steric Hindrance: Bulky substituents on either the 1,3-dicarbonyl or the hydrazine can sterically hinder the initial condensation or the subsequent intramolecular cyclization, leading to a sluggish or incomplete reaction.[8]
-
Action: If steric hindrance is suspected, you may need to increase the reaction time, temperature, or consider a more potent catalyst system, such as a Lewis acid like Scandium(III) triflate (Sc(OTf)₃).[13]
-
Below is a workflow to guide your troubleshooting process for low-yield reactions.
Caption: Troubleshooting workflow for low pyrazole synthesis yields.
Q2: I'm getting a mixture of two pyrazole regioisomers that are difficult to separate. How can I control the regioselectivity?
A2: The formation of regioisomers is the most common challenge when using an unsymmetrical 1,3-dicarbonyl compound with a substituted hydrazine.[8][10] The initial nucleophilic attack of the substituted nitrogen of the hydrazine can occur at either of the two different carbonyl carbons, leading to two distinct products after cyclization and dehydration.[14]
Causality and Solutions:
Controlling regioselectivity hinges on exploiting the electronic and steric differences between the two carbonyl groups.
-
Electronic Effects: The more electrophilic (electron-deficient) carbonyl carbon is more susceptible to nucleophilic attack. Electron-withdrawing groups (e.g., -CF₃) near a carbonyl will activate it, while electron-donating groups (e.g., -CH₃) will deactivate it.
-
Action: Under thermodynamically controlled (often acidic) conditions, the hydrazine's substituted nitrogen will preferentially attack the more electrophilic carbonyl.[8] For example, in the reaction of 1,1,1-trifluoro-2,4-pentanedione with phenylhydrazine, the attack occurs preferentially at the carbonyl adjacent to the -CF₃ group.
-
-
Steric Hindrance: The less sterically hindered carbonyl is more accessible for attack.
-
Action: Introduce a bulky substituent near one of the carbonyl groups to sterically block the approach of the nucleophilic hydrazine. This forces the reaction to proceed through the less hindered pathway.[8]
-
-
Solvent Choice: The solvent can dramatically influence the regiochemical outcome.[8] Aprotic dipolar solvents (like DMF or DMAc) can yield better results than traditional protic solvents like ethanol.[1]
-
Action: Consider switching from ethanol to N,N-dimethylacetamide (DMAc). Studies have shown this can significantly improve regioselectivity and yield in certain cases.[10]
-
The diagram below illustrates how these factors direct the reaction pathway.
Caption: Factors influencing regioselectivity in pyrazole synthesis.
Q3: My reaction with an α,β-unsaturated ketone is producing a pyrazoline, not the desired pyrazole. What's going wrong?
A3: This is an expected outcome. The reaction of α,β-unsaturated carbonyl compounds with hydrazines proceeds through a Michael addition followed by cyclization to form a pyrazoline intermediate.[8] The pyrazoline is a non-aromatic five-membered ring. To obtain the final, stable aromatic pyrazole, this intermediate must be oxidized.[15]
Causality and Solutions:
The reaction stalls at the pyrazoline stage because there is no driving force for spontaneous aromatization. An external oxidant is required to remove two hydrogen atoms and form the double bond that completes the aromatic system.
-
Action: Introduce an in-situ oxidation step after the pyrazoline has formed.
-
Air/Oxygen: For some substrates, simply heating the pyrazoline intermediate in a high-boiling solvent like DMSO in the presence of air (oxygen) is sufficient to drive the aromatization.[15]
-
Chemical Oxidants: A more robust and general method is to add a chemical oxidant. Common choices include:
-
Bromine (Br₂): Adding a stoichiometric amount of bromine in a suitable solvent after pyrazoline formation is a classic and effective method.[15]
-
Iodine (I₂): Molecular iodine can be used as a mild and effective catalyst for both the cyclization and subsequent oxidation under basic conditions.[10][16]
-
N-Iodosuccinimide (NIS): NIS can serve as a catalyst for sequential cyclization and sulfenylation reactions that lead to pyrazole formation.[17]
-
-
Section 2: Frequently Asked Questions (FAQs)
Q1: How do I select the best catalyst for my pyrazole synthesis?
A1: Catalyst selection depends on your specific substrates, desired reaction conditions (e.g., temperature, solvent), and sustainability goals.
-
Brønsted Acids (e.g., Acetic Acid, H₂SO₄): These are the classic catalysts for the Knorr synthesis.[13] They are inexpensive and effective for many simple substrates but can require harsh conditions and may not be suitable for sensitive functional groups.[18]
-
Lewis Acids (e.g., Sc(OTf)₃, LiClO₄): Lewis acids can be highly efficient, often enabling reactions to proceed under milder conditions (even at room temperature) and with lower catalyst loadings.[10][13] They are a good choice for less reactive or sterically hindered substrates.
-
Heterogeneous & Nanocatalysts (e.g., Nano-ZnO, Amberlyst): These catalysts offer significant advantages in terms of "green chemistry."[11][19] They are often highly active, environmentally benign, and can be easily recovered by filtration and reused for multiple cycles, reducing waste and cost.[10][13]
-
Metal Catalysts (e.g., Silver, Copper): Specific metal catalysts have been developed for advanced pyrazole syntheses, such as those involving trifluoromethylated precursors or multicomponent reactions.[10][20] For example, silver triflate (AgOTf) has shown exceptional speed and regioselectivity in the synthesis of 3-CF₃-pyrazoles.[10]
Table 1: Comparison of Common Catalytic Systems for Pyrazole Synthesis
| Catalyst System | Typical Substrates | Catalyst Loading | Solvent | Temperature (°C) | Time | Typical Yield (%) | Reusability |
|---|---|---|---|---|---|---|---|
| Acetic Acid | 1,3-Diketones, Hydrazines | Catalytic | Ethanol | Reflux | 1-4 h | Good (70-90%) | No |
| Sc(OTf)₃ | 1,3-Diketones, Hydrazines | 1-5 mol% | Solvent-free | Room Temp | 5-30 min | Excellent (>90%) | Yes |
| Nano-ZnO | Ethyl Acetoacetate, Phenylhydrazine | Catalytic | Solvent-free | 100-120 | 15-30 min | Excellent (~95%) | Yes |
| Silver Triflate (AgOTf) | Trifluoromethylated Ynones, Hydrazines | 1 mol% | Acetonitrile | Room Temp | 1 h | Excellent (up to 99%) | Not Reported |
| Molecular Iodine (I₂) | Enaminones, Sulfonyl hydrazines | Catalytic | Dichloromethane | Room Temp | 1-2 h | Good to Excellent | No |
(Data compiled from multiple sources[10][13][18][21])
Q2: What is the impact of solvent choice on the reaction? Can I use "green" solvents?
A2: Solvent choice is critical and can influence reaction rate, yield, and even regioselectivity.[8]
-
Protic vs. Aprotic: Traditionally, protic solvents like ethanol have been used.[1] However, aprotic dipolar solvents such as DMF, DMAc, or NMP have been shown to give better results in some cases, particularly for improving regioselectivity.[1]
-
Green Solvents: There is a strong trend towards using environmentally benign solvents.
-
Water: Water is an excellent green solvent. Several efficient protocols have been developed for pyrazole synthesis in aqueous media, often using a catalyst like cocamidopropyl betaine (CAPB) or under ultrasonic irradiation.[11][12]
-
Polyethylene Glycol (PEG): PEG is another effective and recyclable green solvent.[22]
-
Solvent-Free Conditions: The most sustainable approach is to run the reaction without any solvent. This is often possible when using highly active catalysts (like Sc(OTf)₃ or nano-catalysts) and may involve gentle heating or microwave irradiation.[12][13] This method simplifies work-up, reduces waste, and is highly atom-economical.[10]
-
Q3: How do I purify my final pyrazole derivative effectively?
A3: Purification strategies depend on the nature of your product and the impurities present.
-
Crystallization: If your crude product is a solid and relatively clean, recrystallization from a suitable solvent (like ethanol or ethyl acetate/hexane mixtures) is the most straightforward method.[7][14]
-
Column Chromatography: This is the most common method for separating the desired product from soluble impurities, unreacted starting materials, or regioisomers.[10] A silica gel stationary phase with a gradient of ethyl acetate in hexane is a common mobile phase system.[14] The reaction progress should be monitored by TLC to develop an appropriate solvent system for chromatography.[9][23]
-
Acid Salt Formation: For pyrazoles that are difficult to crystallize directly, an alternative method is to dissolve the crude product in a solvent and treat it with an inorganic or organic acid (e.g., HCl).[24] The resulting acid addition salt often has better crystallization properties and can be precipitated, filtered, and then neutralized back to the free pyrazole.[24]
Section 3: Optimized Experimental Protocols
Safety Precaution: Hydrazine and its derivatives are toxic and potentially carcinogenic. Always handle these reagents in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including gloves and safety glasses.[7][14]
Protocol 1: Classic Knorr Synthesis of 3-phenyl-5-methyl-1H-pyrazol-5-one
This protocol is adapted from procedures for the synthesis of pyrazolones from β-ketoesters.[7][9]
Mechanism Overview: The reaction begins with the condensation of phenylhydrazine with the ketone carbonyl of ethyl benzoylacetate to form a hydrazone. The terminal nitrogen of the hydrazone then performs an intramolecular nucleophilic attack on the ester carbonyl, followed by elimination of ethanol to yield the pyrazolone ring.[9]
Caption: General mechanism for Knorr pyrazolone synthesis.
Procedure:
-
Reaction Setup: In a 20-mL scintillation vial equipped with a magnetic stir bar, combine ethyl benzoylacetate (3 mmol, 1.0 eq) and phenylhydrazine (3.3 mmol, 1.1 eq).[9]
-
Solvent and Catalyst Addition: Add 1-propanol (3 mL) and 3 drops of glacial acetic acid to the mixture.[9]
-
Heating: Place the vial on a hot plate and heat to approximately 100°C with vigorous stirring.[9]
-
Monitoring: After 1 hour, monitor the reaction by TLC (mobile phase: 30% ethyl acetate/70% hexane) to confirm the consumption of the starting ketoester.[9]
-
Work-up and Precipitation: Once the reaction is complete, add water (10 mL) to the hot reaction mixture while stirring. Turn off the heat and allow the mixture to cool slowly to room temperature over 30 minutes to facilitate precipitation.[7][9]
-
Isolation and Purification: Collect the solid product by vacuum filtration using a Büchner funnel. Wash the collected solid with a small amount of cold water and allow it to air dry.[7][9] The purity can be assessed by melting point determination. If needed, further purify by recrystallization from ethanol.
Protocol 2: Solvent-Free Synthesis of 1,3,5-Trisubstituted Pyrazoles using a Lewis Acid Catalyst
This protocol is based on modern, green chemistry approaches using scandium(III) triflate as a highly efficient and reusable catalyst.[13]
Procedure:
-
Reactant Preparation: To a clean, dry round-bottom flask, add the 1,3-diketone (1.0 mmol, 1.0 eq) and the substituted hydrazine (1.0 mmol, 1.0 eq).
-
Catalyst Addition: Add scandium(III) triflate (Sc(OTf)₃, 0.01 mmol, 1 mol%).[13]
-
Reaction: Stir the mixture vigorously at room temperature. The reaction is often complete within 5-30 minutes.[13]
-
Monitoring: Monitor the reaction by TLC (e.g., 20% ethyl acetate/80% hexane) until the starting materials are consumed.
-
Work-up: Upon completion, add water to the reaction mixture and extract the product with ethyl acetate (3 x 15 mL).
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to yield the pure pyrazole derivative.
-
Catalyst Recovery: The aqueous layer containing the Sc(OTf)₃ catalyst can be evaporated to dryness and the recovered catalyst can be reused for subsequent reactions without significant loss of activity.[13]
References
-
Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. (2023). MDPI. [Link]
-
Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. (n.d.). PMC - NIH. [Link]
-
A mechanism of pyrazole forming reaction. (n.d.). ResearchGate. [Link]
-
A Comprehensive Review on Traditional and Modern Synthetic Approaches to Pyrazole and Its Analogs. (2024). R Discovery. [Link]
-
Synthesis, Reactions and Medicinal Uses of Pyrazole. (n.d.). Pharmaguideline. [Link]
-
Leveraging the Knorr Pyrazole Synthesis for the Facile Generation of Thioester Surrogates for use in NCL. (n.d.). PMC - NIH. [Link]
-
A Concise Review on the Synthesis of Pyrazole Heterocycles. (2015). Hilaris Publisher. [Link]
-
Synthesis and Properties of Pyrazoles. (n.d.). Encyclopedia.pub. [Link]
-
Green Methods for the Synthesis of Pyrazoles: A Review. (n.d.). Taylor & Francis. [Link]
-
Multicomponent Pyrazole Synthesis from Alkynes, Nitriles, and Titanium Imido Complexes via Oxidatively Induced N–N Bond Coupling. (n.d.). PMC - NIH. [Link]
-
Mechanism for the formation of pyrazole. (n.d.). ResearchGate. [Link]
- Method for purifying pyrazoles. (n.d.).
-
Recent Advances in Synthesis and Properties of Pyrazoles. (n.d.). MDPI. [Link]
-
Knorr Pyrazole Synthesis. (2025). J&K Scientific LLC. [Link]
-
Knorr Pyrazole Synthesis. (n.d.). Chem Help ASAP. [Link]
-
Synthesis of pyrazoles catalyzed by Sc(OTf) 3 under solvent-free... (n.d.). ResearchGate. [Link]
-
Synthesis of some novel pyrazole derivatives and evaluation of their purification of chromatography in thin-layer chromatography. (2025). ResearchGate. [Link]
-
Optimization of reaction conditions. (n.d.). ResearchGate. [Link]
-
Optimization of the reaction conditions for the synthesis of the 3,5-disubstituted 1H-pyrazole 2a a. (n.d.). ResearchGate. [Link]
-
SYNTHESIS AND EVALUATION OF PYRAZOLE DERIVATIVES BY USING GREEN CATALYST. (n.d.). Jetir.Org. [Link]
-
Green multicomponent synthesis of pyrano[2,3-c]pyrazole derivatives: current insights and future directions. (2023). RSC Publishing. [Link]
-
Optimization of the reaction conditions for the synthesis of pyrazole... (n.d.). ResearchGate. [Link]
- Optimizing Your Synthesis: The Advantage of High-Purity Pyrazole Deriv
-
Pyrazole synthesis. (n.d.). Organic Chemistry Portal. [Link]
- Green Synthetic Strategies for Pyrazole Derivatives: A Comprehensive Review. (2025). Unknown Source.
-
Direct Preparation of N-Substituted Pyrazoles from Primary Aliphatic or Aromatic Amines. (2021). ACS Publications. [Link]
-
A SHORT REVIEW ON SYNTHESIS OF PYRAZOLE DERIVATIVES & THEIR PROPERTIES. (2022). IJCRT.org. [Link]
-
Knorr Pyrazole Synthesis of Edaravone. (n.d.). The Royal Society of Chemistry. [Link]
Sources
- 1. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. hilarispublisher.com [hilarispublisher.com]
- 3. jk-sci.com [jk-sci.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. nbinno.com [nbinno.com]
- 6. Leveraging the Knorr Pyrazole Synthesis for the Facile Generation of Thioester Surrogates for use in NCL - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. chemhelpasap.com [chemhelpasap.com]
- 10. mdpi.com [mdpi.com]
- 11. tandfonline.com [tandfonline.com]
- 12. Green multicomponent synthesis of pyrano[2,3- c ]pyrazole derivatives: current insights and future directions - RSC Advances (RSC Publishing) DOI:10.1039/D3RA05570A [pubs.rsc.org]
- 13. researchgate.net [researchgate.net]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. Pyrazole synthesis [organic-chemistry.org]
- 16. researchgate.net [researchgate.net]
- 17. Synthesis and Properties of Pyrazoles | Encyclopedia MDPI [encyclopedia.pub]
- 18. pdf.benchchem.com [pdf.benchchem.com]
- 19. jetir.org [jetir.org]
- 20. mdpi.com [mdpi.com]
- 21. pdf.benchchem.com [pdf.benchchem.com]
- 22. researchgate.net [researchgate.net]
- 23. researchgate.net [researchgate.net]
- 24. WO2011076194A1 - Method for purifying pyrazoles - Google Patents [patents.google.com]
Technical Support Center: Addressing Off-Target Effects of Pyrazole-Based Inhibitors
Introduction
The pyrazole ring is a privileged scaffold in medicinal chemistry, forming the core of numerous successful kinase inhibitors due to its favorable physicochemical properties and ability to form key hydrogen bond interactions within ATP-binding sites.[1][2][3][4] While potent, achieving absolute target specificity remains a significant challenge.[5] Most small molecule inhibitors interact with unintended biological targets, leading to off-target effects that can confound experimental results, produce misleading phenotypes, and cause toxicity.[6][7]
This technical support center serves as a comprehensive guide for researchers, scientists, and drug development professionals to proactively identify, validate, and mitigate the off-target effects of pyrazole-based inhibitors. Our approach is rooted in a systematic, evidence-based framework, designed to ensure the integrity and reproducibility of your research.
Frequently Asked Questions (FAQs)
Q1: Why are off-target effects a particular concern for pyrazole-based kinase inhibitors?
A1: The issue stems from the very feature that makes them effective: their interaction with the highly conserved ATP-binding site of kinases.[5] The human kinome contains over 500 members, many of which share structural similarities in this region.[8] A pyrazole inhibitor designed for one kinase can often bind to the ATP pockets of others, leading to a promiscuous inhibition profile.[2] This polypharmacology can be beneficial in some therapeutic contexts but is a major liability in research when trying to attribute a biological effect to the inhibition of a single target.[9]
Q2: My inhibitor is potent in biochemical assays but weak in cell-based assays. Is this an off-target issue?
A2: Not necessarily, although it's a possibility. This common discrepancy often points to other factors.[10] Key considerations include:
-
Cell Permeability: The inhibitor may not efficiently cross the cell membrane. Physicochemical properties like LogP and polar surface area can offer initial clues.[10]
-
Efflux Pumps: The compound could be actively transported out of the cell by transporters like P-glycoprotein (MDR1).
-
High Cellular ATP: The concentration of ATP in cells (1-10 mM) is much higher than that used in most biochemical assays (often at or below the Kₘ).[11] An ATP-competitive inhibitor will face immense competition, requiring higher concentrations for effective target engagement.
-
Inhibitor Stability: The compound may be rapidly metabolized or degraded within the cellular environment.[10]
Q3: How can I begin to distinguish between an on-target and an off-target phenotype in my experiments?
A3: This is a critical question in target validation. A multi-pronged approach is essential:
-
Use a Structurally Unrelated Inhibitor: Employ an inhibitor with a different chemical scaffold that targets the same primary kinase.[10] If both compounds elicit the same phenotype, it strengthens the evidence for an on-target effect.
-
Perform a Rescue Experiment: If possible, express a version of your target kinase that contains a mutation rendering it resistant to the inhibitor. If the phenotype is reversed upon expression of the resistant mutant, it confirms the effect is on-target.
-
Genetic Knockdown/Knockout: Use siRNA, shRNA, or CRISPR to reduce or eliminate the expression of the target kinase. The resulting phenotype should mimic the effect of the inhibitor if it is acting on-target.
-
Dose-Response Correlation: Carefully correlate the inhibitor concentration required to produce the phenotype with the concentration required to inhibit the target in cells (target engagement).[10]
Q4: What is the first and most crucial step to assess the selectivity of my pyrazole-based inhibitor?
A4: The most efficient first step is a broad-spectrum in vitro kinase selectivity panel.[8][12] These commercially available services screen your compound against hundreds of purified kinases (often representing a large portion of the human kinome) at one or two fixed concentrations.[8][13] This provides a bird's-eye view of your inhibitor's selectivity and identifies the most likely off-target candidates for further investigation.[14]
In-Depth Troubleshooting Guides
Guide 1: An Unexpected or Unexplained Phenotype is Observed
You've treated your cells with a pyrazole-based inhibitor and observe a potent biological response (e.g., apoptosis, cell cycle arrest) that cannot be readily explained by the known function of the primary target.
Logical Workflow for Investigating an Unknown Phenotype
Caption: A tiered workflow for systematically investigating unexpected phenotypes.
Tier 1: Foundational Checks
Before investigating off-targets, ensure your observations are robust.
-
Problem: Results are inconsistent.
-
Cause: This could be due to inhibitor degradation, batch-to-batch variability, or inconsistent experimental conditions.[10]
-
Solution:
-
Confirm Identity and Purity: Use techniques like LC-MS and NMR to verify the structure and purity of your compound stock.
-
Establish Clear Dose-Response: Perform careful titration experiments to determine the EC50 for the observed phenotype.[15] A clear sigmoidal curve suggests a specific biological interaction.
-
Tier 2: Off-Target Identification
Once the phenotype is confirmed as robust, the next step is to identify potential off-targets.
-
Problem: You have no leads on what the off-target might be.
-
Cause: The inhibitor's full selectivity profile is unknown.
-
Solution: Employ broad, unbiased screening methods. Most small molecule drugs interact with multiple targets.[6][7]
-
In Silico Screening (Computational Prediction): Computational tools can predict potential off-target interactions by comparing the inhibitor's structure to libraries of compounds with known activities or by docking the inhibitor into different protein structures.[16] This is a cost-effective way to generate initial hypotheses.
-
In Vitro Kinome Profiling: This is the gold standard for an initial screen.[8] Submit your compound to a service that tests its activity against a large panel of kinases. The data will reveal which kinases are inhibited at relevant concentrations.
-
Results are often presented as percent inhibition at a fixed concentration or as IC50/Kd values. Summarize this data in a table for clarity.
| Target Kinase | % Inhibition @ 1 µM | IC50 (nM) | On-Target/Off-Target | Notes |
| Target A (On-Target) | 98% | 15 | On-Target | Expected activity |
| Kinase X | 95% | 45 | Potential Off-Target | Structurally related to Target A |
| Kinase Y | 88% | 120 | Potential Off-Target | Different kinase family |
| Kinase Z | 25% | >5,000 | Unlikely Off-Target | Minimal inhibition |
| Data is hypothetical and for illustrative purposes. |
Tier 3: Cellular Target Validation
An in vitro hit does not guarantee cellular activity. You must confirm that your inhibitor engages the suspected off-target inside living cells.
-
Problem: You need to confirm that a hit from a kinome screen is a genuine cellular target.
-
Cause: In vitro assays with purified enzymes do not account for cellular factors like membrane permeability or competition with endogenous ATP.
-
Solution: Use a cellular target engagement assay.
-
Cellular Thermal Shift Assay (CETSA): This technique is based on the principle that when a ligand binds to a protein, it typically stabilizes the protein against heat-induced denaturation.[14][17] By treating cells with your inhibitor, heating them across a temperature gradient, and then quantifying the amount of soluble target protein remaining, you can observe a "thermal shift," providing direct evidence of target engagement.[14][18]
-
Caption: CETSA workflow principle: ligand binding stabilizes the target protein.
This protocol provides a general framework for validating target engagement.
-
Cell Treatment: Culture cells to ~80% confluency. Treat cells with your pyrazole inhibitor at various concentrations (e.g., 0.1, 1, 10 µM) and a vehicle control (e.g., DMSO) for 1-2 hours.
-
Harvesting: Harvest cells, wash with PBS, and resuspend in PBS containing protease and phosphatase inhibitors.
-
Temperature Gradient: Aliquot the cell suspension into PCR tubes. Heat the tubes simultaneously in a thermal cycler to a range of temperatures (e.g., 40°C to 64°C in 2°C increments) for 3 minutes, followed by a 3-minute incubation at room temperature.
-
Lysis: Lyse the cells by freeze-thawing (e.g., 3 cycles of liquid nitrogen and a 25°C water bath).
-
Separation: Separate the soluble fraction (containing non-denatured protein) from the aggregated pellet by centrifugation at 20,000 x g for 20 minutes at 4°C.
-
Analysis: Carefully collect the supernatant. Analyze the amount of the specific target protein in the supernatant by Western blot. A shift in the melting curve to higher temperatures in the inhibitor-treated samples indicates target engagement.[14]
Guide 2: Validating and Linking a Suspected Off-Target to the Phenotype
Your initial screens suggest that Kinase Y, not your primary target, is inhibited by your compound at concentrations that cause the phenotype. Now you must prove this off-target is responsible.
-
Problem: How to definitively link the inhibition of a specific off-target (Kinase Y) to the observed cellular phenotype.
-
Cause: Correlation is not causation. Simply showing that your inhibitor hits Kinase Y is not enough; you must demonstrate that inhibiting Kinase Y causes the effect.
-
Solution: A combination of pharmacological and genetic approaches.
-
Orthogonal Pharmacological Inhibition:
-
Action: Obtain a potent and selective inhibitor of Kinase Y that is structurally unrelated to your pyrazole compound.
-
Rationale: If this second, distinct inhibitor reproduces the same phenotype, it strongly implicates Kinase Y as the relevant target.[10] This controls for unforeseen effects of the pyrazole scaffold itself.
-
-
Genetic Validation:
-
Action: Use siRNA or CRISPR/Cas9 to specifically knock down or knock out the gene encoding Kinase Y.
-
Rationale: If the genetic depletion of Kinase Y phenocopies the effect of your inhibitor, you have established a causal link between the loss of Kinase Y function and the phenotype.
-
-
Dose-Response Correlation:
-
Action: Perform two parallel dose-response curves. In the first, measure the EC50 for the cellular phenotype. In the second, measure the IC50 for inhibition of Kinase Y's downstream signaling pathway in cells (e.g., by Western blot for a known phospho-substrate).
-
Rationale: If the concentrations required for target inhibition and phenotype induction align, it provides strong correlative evidence.[10] For example, if the EC50 for apoptosis is 150 nM and the IC50 for inhibiting Kinase Y's substrate is 120 nM, the link is compelling.
-
-
This protocol is used to assess the functional consequence of target inhibition in cells.
-
Cell Seeding and Treatment: Seed cells in 6-well plates. The next day, treat with a serial dilution of your pyrazole inhibitor for the appropriate duration (e.g., 2 hours) to capture immediate signaling events. Include vehicle and positive controls.[19]
-
Lysis: Wash cells with ice-cold PBS and lyse with 100-200 µL of ice-cold lysis buffer (e.g., RIPA) supplemented with protease and phosphatase inhibitors.[19]
-
Protein Quantification: Scrape and collect lysates. After a 30-minute incubation on ice, clarify by centrifugation. Determine the protein concentration of the supernatant using a BCA or Bradford assay.
-
Sample Preparation: Normalize all samples to the same protein concentration. Add Laemmli sample buffer and boil at 95-100°C for 5-10 minutes.
-
SDS-PAGE and Transfer: Load equal amounts of protein onto an SDS-PAGE gel. Separate proteins by electrophoresis and then transfer them to a PVDF or nitrocellulose membrane.
-
Immunoblotting:
-
Block the membrane (e.g., with 5% BSA or milk in TBST) for 1 hour at room temperature.
-
Incubate with a primary antibody specific for the phosphorylated substrate of your target kinase overnight at 4°C.
-
Wash the membrane, then incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash again, then apply an enhanced chemiluminescence (ECL) substrate and image the blot.
-
-
Analysis: Strip the membrane and re-probe for the total protein of the substrate and a loading control (e.g., GAPDH or β-actin) to ensure equal loading. Quantify the band intensities to determine the degree of inhibition at each inhibitor concentration.
References
- 1. Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Pyrazole: an emerging privileged scaffold in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Rapid profiling of protein kinase inhibitors by quantitative proteomics - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Frontiers | Novel Computational Approach to Predict Off-Target Interactions for Small Molecules [frontiersin.org]
- 7. Novel Computational Approach to Predict Off-Target Interactions for Small Molecules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. A guide to picking the most selective kinase inhibitor tool compounds for pharmacological validation of drug targets - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. Measuring and interpreting the selectivity of protein kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 12. reactionbiology.com [reactionbiology.com]
- 13. High-throughput biochemical kinase selectivity assays: panel development and screening applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. Novel Computational Approach to Predict Off-Target Interactions for Small Molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 17. pdf.benchchem.com [pdf.benchchem.com]
- 18. Rapid Evaluation of Small Molecule Cellular Target Engagement with a Luminescent Thermal Shift Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 19. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Enhancing the Bioavailability of Pyrazole Compounds for In Vivo Studies
Welcome to the technical support center for researchers, scientists, and drug development professionals working with pyrazole compounds. This guide is designed to provide you with in-depth troubleshooting advice and frequently asked questions to help you overcome challenges related to the bioavailability of your pyrazole derivatives in in vivo studies. The unique physicochemical properties of the pyrazole core can lead to excellent pharmacological effects; however, achieving optimal systemic exposure is often a critical hurdle.[1] This resource synthesizes technical knowledge with practical, field-proven insights to guide your experimental design and execution.
Part 1: Troubleshooting Guide
This section addresses common problems encountered during the in vivo evaluation of pyrazole compounds. Each problem is followed by a systematic approach to identify the root cause and implement effective solutions.
Issue 1: My pyrazole compound demonstrates poor and inconsistent oral bioavailability in preclinical species.
Potential Causes & Troubleshooting Workflow
Low oral bioavailability is frequently linked to poor aqueous solubility and/or extensive first-pass metabolism. The pyrazole scaffold itself can improve lipophilicity and solubility compared to bioisosteres like benzene, but specific substitutions can dramatically alter these properties.[1]
Step 1: Characterize the Physicochemical Properties
-
Solubility Assessment: Determine the aqueous solubility of your compound at different pH values (e.g., 1.2, 4.5, and 6.8) to simulate the gastrointestinal (GI) tract.
-
LogP/D Determination: Measure the lipophilicity of your compound. While pyrazole is less lipophilic than benzene, many derivatives are still highly lipophilic, which can limit their solubility in the GI fluids.[1]
-
Solid-State Characterization: Use techniques like DSC and XRPD to determine if your compound is crystalline or amorphous and to identify any polymorphism. Crystalline compounds often have lower solubility than their amorphous counterparts.
Step 2: Evaluate Metabolic Stability
-
In Vitro Metabolic Assays: Incubate your compound with liver microsomes or hepatocytes from the preclinical species you are using to assess its metabolic stability. Pyrazoles can be subject to Phase I (e.g., hydroxylation) and Phase II (e.g., glucuronidation) metabolism.[1][2]
-
CYP450 Inhibition/Induction: Determine if your compound interacts with major cytochrome P450 enzymes, as this can affect its own metabolism and that of co-administered drugs.[3]
Step 3: Implement a Formulation Strategy
Based on your findings, select an appropriate formulation strategy. The goal is to enhance the dissolution rate and/or protect the compound from premature metabolism.
Issue 2: I'm observing high inter-individual variability in my in vivo pharmacokinetic data.
Potential Causes & Troubleshooting
High variability can stem from inconsistent absorption, which is often exacerbated by poor solubility. It can also be influenced by genetic polymorphisms in metabolic enzymes or transporters, or even by the gut microbiome.
-
Food Effects: The presence of food can significantly alter the absorption of lipophilic compounds. Conduct your studies in both fasted and fed states to assess any food effect. Lipid-based formulations can often mitigate this by providing a consistent environment for dissolution and absorption.[4]
-
Formulation Robustness: Ensure your formulation is robust and reproducible. For example, if using a suspension, particle size distribution must be tightly controlled. For solutions, ensure the compound remains solubilized upon administration and does not precipitate in the GI tract.
-
Genetic Factors: While more common in human studies, be aware of potential strain differences in preclinical species that could affect metabolism.
-
Dose Proportionality: Assess the pharmacokinetics at multiple dose levels. Non-linear kinetics can indicate saturation of absorption or metabolic pathways, which can contribute to variability.
Part 2: Frequently Asked Questions (FAQs)
Q1: What is the first-line formulation approach for a pyrazole compound with low aqueous solubility?
For many Biopharmaceutics Classification System (BCS) Class II pyrazole compounds (low solubility, high permeability), creating an amorphous solid dispersion (ASD) is an excellent starting point.[5][6] ASDs disrupt the crystal lattice of the drug, presenting it in a higher energy amorphous state, which enhances the dissolution rate.[6]
Experimental Protocol: Screening for an Amorphous Solid Dispersion
-
Polymer Selection: Screen a panel of polymers such as HPMC, HPMC-AS, PVP/VA (Kollidon® VA64), and Soluplus®. Novel excipients like Apinovex™ polymers can also be considered for their ability to achieve high drug loading.[7][8][9]
-
Solvent Selection: Identify a common solvent system that can dissolve both your pyrazole compound and the selected polymer.
-
Preparation (Small Scale):
-
Dissolve the drug and polymer in the chosen solvent at various drug-to-polymer ratios (e.g., 10%, 25%, 50%).
-
Cast the solution onto a glass plate and evaporate the solvent under vacuum at a controlled temperature.
-
Scrape the resulting film and analyze it.
-
-
Analysis:
-
DSC: The absence of a melting endotherm for your compound indicates an amorphous dispersion.
-
XRPD: A halo pattern confirms the absence of crystallinity.
-
In Vitro Dissolution: Perform dissolution testing in simulated gastric and intestinal fluids to confirm enhanced release compared to the crystalline drug.
-
Q2: My pyrazole compound is highly lipophilic (LogP > 5). What formulation strategies should I consider?
For highly lipophilic compounds, lipid-based drug delivery systems (LBDDS) are often the most effective. These formulations can improve drug solubilization in the gut and facilitate absorption via the lymphatic pathway, which can also help bypass first-pass metabolism.[4]
Table 1: Comparison of Lipid-Based Formulation Strategies
| Formulation Type | Composition | Mechanism of Action | Best For |
| Type I | Oils (e.g., triglycerides) | Simple solubilization; requires digestion. | Highly lipophilic drugs. |
| Type II | Oils and water-insoluble surfactants (HLB < 12) | Forms self-emulsifying drug delivery systems (SEDDS). | Enhancing dispersion. |
| Type III | Oils, water-soluble surfactants (HLB > 12), and co-solvents | Forms self-microemulsifying (SMEDDS) or self-nanoemulsifying (SNEDDS) drug delivery systems. | Rapid and extensive dispersion, forming fine oil-in-water emulsions. |
| Type IV | Surfactants and co-solvents (no oil) | Forms micelles upon dilution. | Compounds with moderate lipophilicity. |
Source: Adapted from lipid formulation classification system principles.[5]
Q3: Can nanotechnology be used to improve the bioavailability of pyrazole compounds?
Absolutely. Nanotechnology offers powerful solutions for pyrazoles with extremely poor solubility or when targeted delivery is desired. Encapsulating the drug in a nanosized carrier can dramatically increase its surface area for dissolution and protect it from degradation.
-
Dendrimers: Cationic dendrimers have been successfully used to encapsulate insoluble pyrazole derivatives, increasing their water solubility by over 100-fold.[10][11]
-
Chitosan Nanoparticles: Chitosan, a biocompatible polymer, can be used to formulate nanoparticles containing pyrazole derivatives, potentially enhancing their anticancer activity.[12]
-
Lipid Nanoparticles: Solid lipid nanoparticles (SLNs) and nanostructured lipid carriers (NLCs) can encapsulate lipophilic pyrazoles, offering controlled release and improved bioavailability.[13][14]
Q4: When should I consider a prodrug strategy for my pyrazole compound?
A prodrug approach is a valuable medicinal chemistry strategy that can solve multiple problems simultaneously.[15] Consider this approach when:
-
Solubility is extremely low: Attaching a polar moiety (e.g., an ester, phosphate, or amino acid) can significantly increase aqueous solubility.[15][16] Telotristat ethyl, for instance, is an ethyl ester prodrug that is hydrolyzed in vivo to its active form.[1]
-
Permeability is poor: A more lipophilic promoiety can be attached to enhance membrane crossing, which is then cleaved inside the cell.
-
There is extensive first-pass metabolism: A prodrug can mask the metabolic soft spot on the molecule, allowing it to reach systemic circulation before being cleaved to the active drug.
-
Targeted delivery is needed: The promoiety can be designed to be cleaved by an enzyme that is overexpressed in the target tissue.
Q5: How can I predict the ADME properties of my pyrazole derivatives early in development?
In silico tools are invaluable for early-stage assessment of ADME (Absorption, Distribution, Metabolism, and Excretion) properties.[17][18]
-
QSPR Modeling: Quantitative Structure-Property Relationship (QSPR) models can predict physicochemical properties like solubility and ADME parameters based on the molecular structure of your pyrazole derivatives.[19]
-
Software Suites: Tools like SwissADME, QikProp (Schrödinger), and others can provide predictions for a wide range of properties, including GI absorption, blood-brain barrier penetration, and potential for CYP enzyme inhibition.[17][20]
While these tools are excellent for screening and prioritizing compounds, it is crucial to validate the predictions with in vitro experiments (e.g., Caco-2 permeability, metabolic stability assays) as you move forward with your most promising candidates.
References
-
Title: Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies Source: RSC Medicinal Chemistry URL: [Link]
-
Title: PYRAZOLE SCAFFOLDS: A PROMISING FRONTIER IN DRUG DISCOVERY Source: ResearchGate (PDF) URL: [Link]
-
Title: Prodrugs of Pyrazolo[3,4-d]pyrimidines: From Library Synthesis to Evaluation as Potential Anticancer Agents in an Orthotopic Glioblastoma Model Source: PubMed URL: [Link]
-
Title: Physicochemical and ADMET properties of pyrazole derivatives Source: ResearchGate URL: [Link]
-
Title: From Weakly Active Insoluble Pyrazoles Not Clinically Administrable, New Potent Antibacterial Water-Soluble Nanoparticles Using Cationic Dendrimers as Solubilizing Agents Source: IRIS UniGe URL: [Link]
-
Title: Pyrazole: an emerging privileged scaffold in drug discovery Source: PubMed Central URL: [Link]
-
Title: Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review Source: PubMed Central URL: [Link]
-
Title: Design, Synthesis, and Characterization of Novel Pyrazole Cross-Linked Chitosan Derivatives Modified with Zinc Oxide Nanoparticles for Boosting Their Anticancer Activity Source: MDPI URL: [Link]
-
Title: Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review Source: MDPI URL: [Link]
-
Title: Synthesis and Characterization of Pyrazole-Enriched Cationic Nanoparticles as New Promising Antibacterial Agent by Mutual Cooperation Source: PubMed Central URL: [Link]
-
Title: Discovery of Pyrano[2,3-c]pyrazole Derivatives as Novel Potential Human Coronavirus Inhibitors: Design, Synthesis, In Silico, In Vitro, and ADME Studies Source: MDPI URL: [Link]
-
Title: Synthesis, Spectroscopic Characterization, Structural Analysis, Antimycobacterial Study, Molecular Docking, DFT, and ADME Studies of Novel Hybrid Pyrrole–Pyrazole–Piperazine Chalcone Source: PubMed Central URL: [Link]
-
Title: Naturally occurring bioactive compounds containing the pyrazole scaffold. Source: ResearchGate URL: [Link]
-
Title: Nanoparticles of a Pyrazolo-Pyridazine Derivative as Potential EGFR and CDK-2 Inhibitors: Design, Structure Determination, Anticancer Evaluation and In Silico Studies Source: PubMed Central URL: [Link]
-
Title: Preparation and Physicochemical Characterization of Water-Soluble Pyrazole-Based Nanoparticles by Dendrimer Encapsulation of an Insoluble Bioactive Pyrazole Derivative Source: IRIS UniGe URL: [Link]
-
Title: Current status of pyrazole and its biological activities Source: PubMed Central URL: [Link]
-
Title: Metabolism of pyrazole. Structure elucidation of urinary metabolites Source: PubMed URL: [Link]
-
Title: Preparation and Physicochemical Characterization of Water-Soluble Pyrazole-Based Nanoparticles by Dendrimer Encapsulation of an Insoluble Bioactive Pyrazole Derivative Source: PubMed Central URL: [Link]
-
Title: Recent advances in the synthesis of pyrazole scaffolds via nanoparticles: A review Source: Semantic Scholar URL: [Link]
-
Title: Synthesis and Characterization of Pyrazole-Enriched Cationic Nanoparticles as New Promising Antibacterial Agent by Mutual Cooperation Source: Consensus URL: [Link]
-
Title: Excipients for Solubility Enhancement of Parenteral Formulations Source: Pharmaceutical Technology URL: [Link]
-
Title: Innovative Formulation Strategies for Poorly Soluble Drugs Source: World Pharma Today URL: [Link]
-
Title: Structure of Pyrazole Derivatives Impact their Affinity, Stoichiometry, and Cooperative Interactions for CYP2E1 Complexes Source: NIH URL: [Link]
-
Title: Excipients for Solubility and Bioavailability Enhancement Source: Gattefossé URL: [Link]
-
Title: A Review of the Recent Development in the Synthesis and Biological Evaluations of Pyrazole Derivatives Source: PubMed Central URL: [Link]
-
Title: Novel excipients for solubility enhancement Source: European Pharmaceutical Review URL: [Link]
-
Title: Enhancing solubility with novel excipients Source: Manufacturing Chemist URL: [Link]
-
Title: Amino-Pyrazoles in Medicinal Chemistry: A Review Source: MDPI URL: [Link]
-
Title: Targeting PTPN22 at Nonorthosteric Binding Sites A Fragment Approach Source: ACS Publications URL: [Link]
-
Title: Formulation strategies for poorly soluble drugs Source: ResearchGate (PDF) URL: [Link]
-
Title: In vivo evaluation of novel synthetic pyrazolones as CDK9 inhibitors with enhanced pharmacokinetic properties Source: PubMed URL: [Link]
-
Title: Identification of 1H-pyrazolo[3,4-b]pyridine derivatives as novel and potent TBK1 inhibitors: design, synthesis, biological evaluation, and molecular docking study Source: PubMed Central URL: [Link]
-
Title: Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents Source: PubMed Central URL: [Link]
-
Title: Synthesis, characterization, computational and biological evaluation of pyrazole hydrazones as promising anti-inflammatory agents Source: PubMed Central URL: [Link]
-
Title: Design, Synthesis, Characterization, Molecular Docking Studies, In vitro and In vivo Cervical Cancer Activity of Novel N-Substituted Pyrazole Derivatives Source: ResearchGate (PDF) URL: [Link]
-
Title: Synthesis, characterization, computational and biological evaluation of pyrazole hydrazones as promising anti-inflammatory agents Source: ResearchGate URL: [Link]
-
Title: Structural Optimization and Biological Activity of Pyrazole Derivatives: Virtual Computational Analysis, Recovery Assay and 3D Culture Model as Potential Predictive Tools of Effectiveness against Trypanosoma cruzi Source: PubMed Central URL: [Link]
-
Title: Exploring the Synthetic Strategies and Biological Activities of Pyrazole Derivatives Source: ResearchGate (PDF) URL: [Link]
Sources
- 1. Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Metabolism of pyrazole. Structure elucidation of urinary metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Structure of Pyrazole Derivatives Impact their Affinity, Stoichiometry, and Cooperative Interactions for CYP2E1 Complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pharmaexcipients.com [pharmaexcipients.com]
- 5. Formulation Strategies for Poorly Soluble Drugs [worldpharmatoday.com]
- 6. researchgate.net [researchgate.net]
- 7. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]
- 8. Enhancing solubility with novel excipients [manufacturingchemist.com]
- 9. Excipients for Solubility Enhancement - Lubrizol [lubrizol.com]
- 10. From Weakly Active Insoluble Pyrazoles Not Clinically Administrable, New Potent Antibacterial Water-Soluble Nanoparticles Using Cationic Dendrimers as Solubilizing Agents [unige.iris.cineca.it]
- 11. Preparation and Physicochemical Characterization of Water-Soluble Pyrazole-Based Nanoparticles by Dendrimer Encapsulation of an Insoluble Bioactive Pyrazole Derivative [unige.iris.cineca.it]
- 12. Design, Synthesis, and Characterization of Novel Pyrazole Cross-Linked Chitosan Derivatives Modified with Zinc Oxide Nanoparticles for Boosting Their Anticancer Activity | MDPI [mdpi.com]
- 13. Nanoparticles of a Pyrazolo-Pyridazine Derivative as Potential EGFR and CDK-2 Inhibitors: Design, Structure Determination, Anticancer Evaluation and In Silico Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 14. pharmtech.com [pharmtech.com]
- 15. Prodrugs of Pyrazolo[3,4-d]pyrimidines: From Library Synthesis to Evaluation as Potential Anticancer Agents in an Orthotopic Glioblastoma Model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Pyrazole: an emerging privileged scaffold in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. Synthesis, Spectroscopic Characterization, Structural Analysis, Antimycobacterial Study, Molecular Docking, DFT, and ADME Studies of Novel Hybrid Pyrrole–Pyrazole–Piperazine Chalcone - PMC [pmc.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. mdpi.com [mdpi.com]
Technical Support Center: Purification Strategies for 3-(4-methylphenyl)-1H-pyrazole-5-carboxylic acid
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support guide for the purification of 3-(4-methylphenyl)-1H-pyrazole-5-carboxylic acid (CAS No. 890007-12-2). This document is designed for researchers, medicinal chemists, and process development professionals who encounter challenges in obtaining this valuable pyrazole intermediate in high purity. As a molecule with distinct acidic and aromatic characteristics, its purification requires a nuanced approach that leverages its chemical properties. This guide provides a series of troubleshooting steps, in-depth protocols, and frequently asked questions to streamline your purification workflow.
Section 1: Frequently Asked Questions (FAQs)
Q1: What are the typical impurities I might encounter during the synthesis of this compound?
A1: Impurities are highly dependent on the synthetic route, which commonly involves the condensation of a 1,3-dicarbonyl precursor with a hydrazine.[1][2] Potential impurities include:
-
Unreacted Starting Materials: Such as the corresponding 1,3-dicarbonyl compound (e.g., an ester of 4-(4-methylphenyl)-2,4-dioxobutanoic acid) and hydrazine.
-
Regioisomers: The formation of the isomeric 5-(4-methylphenyl)-1H-pyrazole-3-carboxylic acid is a common side product, which can be difficult to separate due to very similar physical properties.[3]
-
By-products from Side Reactions: Incomplete cyclization or alternative reaction pathways can lead to various structurally related impurities.
-
Residual Solvents and Reagents: Solvents used in the reaction and workup (e.g., ethanol, toluene, acetic acid) and inorganic salts from neutralization steps.
Q2: My crude product is a solid. What is the most effective first-pass purification strategy?
A2: Given the compound's structure, a two-pronged approach is highly effective. The primary and most recommended strategy is Acid-Base Extraction . The presence of the carboxylic acid group makes this technique exceptionally efficient at removing neutral or basic impurities.[4][5][6] Following the extraction, Recrystallization is an excellent second step to remove closely related acidic impurities and achieve high crystalline purity.[7][8]
Q3: Why is my compound streaking or tailing on a silica gel TLC plate, and how can I fix it?
A3: This is a classic issue for carboxylic acids on silica gel. The acidic proton of your compound's carboxyl group interacts strongly with the slightly acidic silanol groups (Si-OH) on the surface of the silica gel.[7] This strong, sometimes irreversible, binding causes the spot to streak or "tail" up the plate.
Solution: To suppress this interaction, you must ensure your compound remains fully protonated during chromatography. This is achieved by adding a small amount (typically 0.5-1%) of a volatile acid, like acetic acid or formic acid , to your eluting solvent system (mobile phase).[7] This acidic modifier protonates the silica surface and your compound, leading to a well-defined, compact spot.
Q4: How can I definitively confirm the purity and structure of my final product?
A4: A combination of analytical techniques is essential for a comprehensive assessment:
-
HPLC (High-Performance Liquid Chromatography): This is the gold standard for quantitative purity analysis. A reverse-phase method (e.g., using a C18 column) can separate the target compound from residual impurities, providing a purity percentage.[9][10][11]
-
NMR (Nuclear Magnetic Resonance) Spectroscopy: ¹H and ¹³C NMR are indispensable for confirming the molecular structure.[12][13] The spectra should be clean, with correct chemical shifts and integrations for all protons and carbons, and free from signals corresponding to impurities.
-
Melting Point Analysis: A sharp melting point range that is consistent with the literature value (252-258 °C) is a strong indicator of high purity.[9] A broad or depressed melting range suggests the presence of impurities.
-
Mass Spectrometry (MS): Confirms the molecular weight of the compound.
Section 2: Purification Decision and Troubleshooting Guide
Choosing Your Primary Purification Strategy
The optimal purification path depends on the nature and quantity of impurities in your crude material. The following decision tree provides a logical workflow for selecting the best strategy.
Caption: Decision workflow for purifying the target compound.
Troubleshooting Common Issues
| Problem | Potential Cause | Recommended Solution |
| Low Recovery After Recrystallization | 1. Too much solvent was used for dissolution. 2. The compound has significant solubility in the cold solvent. | 1. Concentrate the mother liquor by evaporation and cool again to recover more product. 2. Add a cold anti-solvent (a solvent in which the compound is insoluble) to the filtrate to precipitate more product. For example, add cold water to an ethanol solution. |
| Product "Oils Out" or Forms a Gum During Recrystallization | 1. The solution was cooled too rapidly. 2. High concentration of impurities depressing the melting point. | 1. Re-heat the solution until clear, then allow it to cool very slowly (e.g., by placing the flask in a warm water bath that cools to room temperature). Seeding with a pure crystal can help. 2. Perform a preliminary purification via acid-base extraction to remove the bulk of impurities before attempting recrystallization. |
| No Precipitate Forms After Acidifying the Basic Aqueous Extract | 1. Insufficient acid was added; the solution is not acidic enough. 2. The carboxylate salt is highly soluble, and the acid form is also somewhat soluble. | 1. Add more acid (e.g., 6M HCl) dropwise while stirring until the pH is ~1-2 (check with pH paper). Ensure the solution is cold (ice bath).[7] 2. If a precipitate still does not form, extract the acidified aqueous solution with an organic solvent like ethyl acetate (3x). The protonated carboxylic acid will move back into the organic layer. Then, dry the organic layer, and evaporate the solvent.[14] |
| Column Chromatography Gives Poor Separation/Broad Peaks | 1. Acidic compound is interacting with the silica gel. 2. The chosen eluent system has incorrect polarity. | 1. As discussed in the FAQ, add 0.5-1% acetic or formic acid to the mobile phase.[7] 2. Systematically screen solvent systems using TLC first. Start with a non-polar solvent (e.g., hexane/ethyl acetate) and gradually increase polarity. Add the acidic modifier to all TLC and column eluents. |
Section 3: Detailed Experimental Protocols
Protocol 1: Purification by Acid-Base Extraction
This technique leverages the acidic nature of the carboxylic acid to separate it from neutral and basic impurities.
Caption: Workflow for acid-base extraction purification.
Step-by-Step Methodology:
-
Dissolution: Dissolve the crude this compound in a suitable water-immiscible organic solvent, such as ethyl acetate or dichloromethane (DCM), in a separatory funnel.
-
Extraction: Add a saturated aqueous solution of sodium bicarbonate (NaHCO₃).[7] Use a volume roughly equal to the organic layer. Stopper the funnel, invert it, and vent frequently to release the CO₂ pressure that builds up. Shake vigorously for 1-2 minutes.
-
Separation: Allow the layers to separate fully. Drain the lower aqueous layer, which now contains the sodium salt of your carboxylic acid, into a clean Erlenmeyer flask.[7]
-
Repeat: Repeat the extraction of the organic layer with a fresh portion of NaHCO₃ solution to ensure complete transfer of the acid. Combine the aqueous extracts. The organic layer now contains neutral and basic impurities and can be discarded.
-
Re-acidification: Cool the combined aqueous extracts in an ice bath. While stirring, slowly add 6M hydrochloric acid (HCl) dropwise. The carboxylic acid will begin to precipitate as a white solid. Continue adding acid until the solution is strongly acidic (pH 1-2, check with litmus or pH paper).[5][7]
-
Isolation: Collect the precipitated solid by vacuum filtration.
-
Washing and Drying: Wash the solid on the filter paper with a small amount of cold deionized water to remove any residual inorganic salts. Allow the solid to air-dry, then place it in a desiccator or vacuum oven to dry completely.
Protocol 2: Purification by Recrystallization
This method purifies the compound based on differences in solubility between the target molecule and impurities in a given solvent at different temperatures.
Step-by-Step Methodology:
-
Solvent Selection: Choose a suitable solvent or solvent pair. The ideal solvent should dissolve the compound well when hot but poorly when cold. See the table below for suggestions.
-
Dissolution: Place the crude solid in an Erlenmeyer flask. Add a minimum amount of the chosen solvent and heat the mixture (e.g., on a hot plate) with stirring until the solid completely dissolves.
-
Hot Filtration (Optional): If there are insoluble impurities (like dust or inorganic salts), perform a hot gravity filtration to remove them.
-
Crystallization: Remove the flask from the heat and allow it to cool slowly to room temperature. Covering the flask with a watch glass will slow evaporation and promote the growth of larger crystals. Once at room temperature, you can place the flask in an ice bath to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration.
-
Washing and Drying: Wash the crystals with a small amount of the cold recrystallization solvent. Dry the purified crystals thoroughly.
Protocol 3: Purification by Column Chromatography
This is the most powerful method for separating closely related impurities, such as regioisomers.
Step-by-Step Methodology:
-
TLC Analysis: Develop a suitable mobile phase using TLC. A good starting point is a mixture of hexane and ethyl acetate. Crucially, add 0.5-1% acetic acid to the solvent mixture. [7] Aim for an Rf value of ~0.3 for the target compound.
-
Column Packing: Pack a chromatography column with silica gel using the chosen mobile phase (with added acetic acid).
-
Sample Loading: Dissolve the crude product in a minimal amount of the mobile phase or a stronger solvent like DCM. Adsorb this solution onto a small amount of silica gel, evaporate the solvent, and carefully add the resulting dry powder to the top of the packed column (dry loading).
-
Elution: Run the column with the mobile phase, collecting fractions.
-
Analysis: Analyze the collected fractions by TLC to identify those containing the pure product.
-
Isolation: Combine the pure fractions and remove the solvent under reduced pressure (rotary evaporation) to yield the purified compound.
Section 4: Data Summary
| Property | Value | Source |
| Molecular Formula | C₁₁H₁₀N₂O₂ | [3][9] |
| Molecular Weight | 202.21 g/mol | [3][9] |
| Appearance | White powder | [9] |
| Melting Point | 252-258 °C | [9] |
| Suitable Recrystallization Solvents | Ethanol, Methanol, Ethanol/Water, Ethyl Acetate | [8][15][16] |
Section 5: References
-
Acid-Base Extraction. (n.d.). Retrieved January 6, 2026, from [Link]
-
Acid–base extraction. (2023, December 19). In Wikipedia. [Link]
-
Acid-Base Extraction. (2022, April 7). Chemistry LibreTexts. [Link]
-
Method for purifying pyrazoles. (2010). Google Patents. Retrieved January 6, 2026, from
-
How can I purify a pyrazole compound with a N-C-N bond without using a silica column? (2014, March 9). ResearchGate. Retrieved January 6, 2026, from [Link]
-
Synthesis, Characterization and Biological Screening of Newer Pyrazole Derivatives. (2025). European Journal of Biomedical and Pharmaceutical Sciences. Retrieved January 6, 2026, from [Link]
-
Separation of 1H-Pyrazole-4-carboxylic acid on Newcrom R1 HPLC column. (n.d.). SIELC Technologies. Retrieved January 6, 2026, from [Link]
-
Synthesis of Pyrazole Compounds by Using Sonication Method. (n.d.). IOSR Journal of Applied Chemistry. Retrieved January 6, 2026, from [Link]
-
Synthesis, Characterization and Biological Evaluation of Substituted Pyrazoline Derivatives. (n.d.). Paper Publications. Retrieved January 6, 2026, from [Link]
-
A Highly Validated RP-HPLC Method for Pyrazoline Derivative Having Anti-inflammatory Activity. (n.d.). International Journal of ChemTech Research. Retrieved January 6, 2026, from [Link]
-
This compound. (n.d.). PubChem. Retrieved January 6, 2026, from [Link]
-
Synthesis, Reactions and Medicinal Uses of Pyrazole. (n.d.). Pharmaguideline. Retrieved January 6, 2026, from [Link]
-
Solubility of Organic Compounds. (2023, August 31). University of Calgary. Retrieved January 6, 2026, from [Link]
-
Synthesis, Characterization, Single Crystal X-ray Diffraction and DFT Studies of ethyl 5-methyl-1-phenyl-1H-pyrazole-4-carboxylate. (2016, June 16). ResearchGate. Retrieved January 6, 2026, from [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Synthesis, Reactions and Medicinal Uses of Pyrazole | Pharmaguideline [pharmaguideline.com]
- 3. This compound | C11H10N2O2 | CID 818267 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. vernier.com [vernier.com]
- 5. people.chem.umass.edu [people.chem.umass.edu]
- 6. Acid–base extraction - Wikipedia [en.wikipedia.org]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. chemimpex.com [chemimpex.com]
- 10. ejbps.com [ejbps.com]
- 11. ijcpa.in [ijcpa.in]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. Synthesis of Pyrazole Compounds by Using Sonication Method – Oriental Journal of Chemistry [orientjchem.org]
- 14. chem.libretexts.org [chem.libretexts.org]
- 15. paperpublications.org [paperpublications.org]
- 16. researchgate.net [researchgate.net]
Technical Support Center: Ensuring the Stability of Pyrazole Derivatives
Welcome to the Technical Support Center for researchers, scientists, and drug development professionals working with pyrazole derivatives. This guide is designed to provide you with in-depth technical information, troubleshooting advice, and practical protocols to prevent the degradation of these valuable compounds during storage and experimental use. As a Senior Application Scientist, my goal is to synthesize technical accuracy with field-proven insights to help you maintain the integrity of your pyrazole derivatives.
Frequently Asked Questions (FAQs)
Here, we address some of the most common questions our team receives regarding the stability of pyrazole derivatives.
Q1: My pyrazole derivative, which was initially a white powder, has turned yellow/brown during storage. What could be the cause?
A color change is a common indicator of chemical degradation. The most likely cause is oxidation, which can be initiated by exposure to atmospheric oxygen or light.[1] Certain functional groups on the pyrazole ring or its substituents can make the molecule more susceptible to oxidation. To confirm this, you can use spectroscopic techniques such as UV-Vis to check for changes in the absorption spectrum or employ chromatographic methods like HPLC to detect the presence of new impurity peaks.[2]
Q2: I'm working with a pyrazole derivative that has an ester group. What are the primary stability concerns I should be aware of?
Pyrazole derivatives containing ester functional groups are particularly susceptible to hydrolysis, especially in aqueous solutions that are not at a neutral pH.[1] This can lead to the cleavage of the ester bond, resulting in the formation of a carboxylic acid and an alcohol, which will likely alter the biological activity of your compound. It is crucial to control the pH of your solutions and, for long-term storage, consider using a dry, aprotic solvent.[1]
Q3: What are the ideal general storage conditions for solid pyrazole compounds?
To ensure long-term stability, solid pyrazole derivatives should be stored in a cool, dry, and dark place.[1] Containers should be tightly sealed to protect against moisture and oxygen. For compounds that are known to be light-sensitive, using amber vials or wrapping the container in aluminum foil is highly recommended.[1] For particularly sensitive compounds, storage under an inert atmosphere, such as argon or nitrogen, can provide an additional layer of protection against oxidation.[1]
Q4: How should I prepare and store solutions of my pyrazole derivative for biological assays?
The stability of pyrazole derivatives in solution is highly dependent on the solvent and the specific compound. If your derivative has functional groups prone to hydrolysis, aqueous solutions should be prepared fresh before each experiment. If long-term storage in solution is necessary, it is often best to dissolve the compound in a dry, aprotic solvent like DMSO or DMF and store it at low temperatures (e.g., -20°C or -80°C). Always consult the manufacturer's datasheet for specific storage recommendations for solutions.
Troubleshooting Guides for Pyrazole Degradation
This section provides detailed troubleshooting guides for the most common degradation pathways encountered with pyrazole derivatives: oxidation, hydrolysis, and photodegradation.
Oxidative Degradation
Oxidative degradation is a frequent issue, often visually indicated by a color change in the compound.
Causality and Mechanism:
Oxidation can be initiated by atmospheric oxygen, trace metal impurities, or exposure to light.[1] The pyrazole ring itself is generally stable to oxidation, but substituents on the ring can be susceptible. For example, aminopyrazoles can be particularly prone to oxidation, leading to colored byproducts. The mechanism often involves the formation of radical intermediates that can lead to a cascade of reactions, resulting in a complex mixture of degradation products.
Troubleshooting Protocol:
If you suspect oxidative degradation, follow these steps:
-
Visual Inspection: Note any changes in color or physical appearance of your compound.
-
Solubility Test: Check if the solubility of the compound has changed, as degradation products may have different solubility profiles.
-
Chromatographic Analysis: Use a stability-indicating HPLC method to compare the purity of the suspect sample with a fresh or properly stored reference standard. The appearance of new peaks or a decrease in the main peak area is indicative of degradation.
-
Mass Spectrometry (MS) Analysis: Use LC-MS to identify the molecular weights of the degradation products. This can provide clues about the oxidative changes that have occurred (e.g., addition of oxygen atoms).
Prevention Strategies:
-
Inert Atmosphere: Store sensitive compounds under an inert gas like argon or nitrogen to displace oxygen.
-
Antioxidants: For solutions, consider the addition of antioxidants. The choice of antioxidant will depend on the compatibility with your downstream application.
-
Chelating Agents: If metal-catalyzed oxidation is suspected, the addition of a chelating agent like EDTA can be beneficial.
-
Solvent Choice: When preparing solutions, use freshly de-gassed solvents to minimize dissolved oxygen.
Hydrolytic Degradation
Hydrolysis is a major concern for pyrazole derivatives containing hydrolyzable functional groups, such as esters and amides.
Causality and Mechanism:
Hydrolysis is the cleavage of a chemical bond by the addition of water. For pyrazole esters, this reaction is often catalyzed by acidic or basic conditions.[1] The ester linkage is attacked by a water molecule (or hydroxide ion in basic conditions), leading to the formation of a carboxylic acid and an alcohol. The rate of hydrolysis is highly dependent on pH and temperature. Pyrazole carboxamides are generally more stable to hydrolysis than esters, but can still degrade under harsh acidic or basic conditions.
Troubleshooting Protocol:
-
pH Measurement: If your compound is in an aqueous solution, measure the pH. Deviations from neutral pH can accelerate hydrolysis.
-
HPLC Analysis: A stability-indicating HPLC method can be used to quantify the parent compound and the resulting carboxylic acid and alcohol degradation products.
-
NMR Spectroscopy: ¹H NMR can be used to monitor the disappearance of signals corresponding to the ester or amide group and the appearance of new signals from the hydrolysis products.
Prevention Strategies:
-
pH Control: For aqueous solutions, use buffers to maintain a neutral pH. Prepare these solutions fresh whenever possible.
-
Aprotic Solvents: For long-term storage, dissolve the compound in a dry, aprotic solvent.
-
Low Temperature: Store solutions at low temperatures (-20°C or -80°C) to slow down the rate of hydrolysis.
-
Lyophilization: For solid storage of compounds that are difficult to keep dry, lyophilization can be an effective way to remove residual water.
Photodegradation
Many pyrazole derivatives are photosensitive and can degrade upon exposure to UV or visible light.
Causality and Mechanism:
Photodegradation is initiated when a molecule absorbs light energy, promoting it to an excited state. This excited molecule can then undergo various reactions, including isomerization, rearrangement, or reaction with oxygen to form photo-oxidative products. The specific degradation pathway will depend on the chemical structure of the pyrazole derivative and the wavelength of light. For example, the pesticide Tebufenpyrad is known to undergo photodegradation.
Troubleshooting Protocol:
-
Forced Photodegradation Study: To assess the photosensitivity of your compound, you can perform a forced degradation study by exposing a solution of the compound to a controlled light source, as outlined in the ICH Q1B guidelines.[3][4][5]
-
Chromatographic and Spectroscopic Analysis: Use HPLC and LC-MS to separate and identify the photoproducts. NMR can be used for the structural elucidation of major degradation products.
Prevention Strategies:
-
Light Protection: Always store photosensitive compounds in amber vials or by wrapping the container with aluminum foil.[1]
-
Work in Dim Light: When handling photosensitive compounds, work in a fume hood with the light turned off or under yellow light.
-
Photostabilizers: In formulated products, the inclusion of UV absorbers or quenchers can help prevent photodegradation.
Experimental Protocols
This section provides detailed, step-by-step methodologies for key experiments to assess and manage the stability of your pyrazole derivatives.
Protocol 1: Forced Degradation Study
A forced degradation study is essential to identify potential degradation pathways and to develop a stability-indicating analytical method.[6][7][8]
Objective: To intentionally degrade the pyrazole derivative under various stress conditions to generate potential degradation products.
Methodology:
-
Sample Preparation: Prepare a stock solution of your pyrazole derivative at a known concentration (e.g., 1 mg/mL) in a suitable solvent (e.g., acetonitrile or methanol).
-
Stress Conditions:
-
Acid Hydrolysis: Dilute the stock solution with 0.1 M HCl to a final concentration of 0.1 mg/mL. Incubate at 60°C.
-
Base Hydrolysis: Dilute the stock solution with 0.1 M NaOH to a final concentration of 0.1 mg/mL. Incubate at 60°C.
-
Oxidation: Dilute the stock solution with 3% H₂O₂ to a final concentration of 0.1 mg/mL. Keep at room temperature, protected from light.
-
Thermal Degradation: Dilute the stock solution with a 50:50 mixture of acetonitrile and water to a final concentration of 0.1 mg/mL. Incubate at 60°C in the dark.
-
Photodegradation: Expose a solution of the compound (e.g., 0.1 mg/mL in a suitable solvent) in a quartz cuvette to a light source compliant with ICH Q1B guidelines (a minimum of 1.2 million lux hours of visible light and 200 W h/m² of UVA light).[5]
-
-
Time Points: Collect samples at various time points (e.g., 0, 2, 8, 24 hours). The goal is to achieve 5-20% degradation.
-
Sample Quenching: For acid and base hydrolysis samples, neutralize them with an equimolar amount of base or acid, respectively, before analysis.
-
Analysis: Analyze all samples, including a control sample (un-stressed), using a suitable analytical method, such as reverse-phase HPLC with UV detection. An LC-MS compatible method is highly recommended for the identification of degradation products.[9][10][11]
Protocol 2: Development of a Stability-Indicating HPLC Method
A stability-indicating method is a validated analytical procedure that can accurately and precisely quantify the decrease in the amount of the active ingredient due to degradation.
Objective: To develop an HPLC method that can separate the parent pyrazole derivative from all its potential degradation products.
Methodology:
-
Column Selection: Start with a versatile reversed-phase column, such as a C18 column.
-
Mobile Phase Screening: Screen different mobile phase compositions. A common starting point is a gradient of acetonitrile and water (or a buffer, such as ammonium formate or phosphate buffer).
-
Method Optimization:
-
Inject a mixture of the stressed samples from the forced degradation study.
-
Adjust the gradient profile, flow rate, and column temperature to achieve baseline separation of the parent peak from all degradation product peaks.
-
Use a photodiode array (PDA) detector to check for peak purity and to determine the optimal wavelength for detection.
-
-
Method Validation: Once a suitable method is developed, it must be validated according to ICH Q2(R1) guidelines. This includes assessing specificity, linearity, range, accuracy, precision, and robustness.
Visualization of Degradation and Workflows
To provide a clearer understanding of the concepts discussed, the following diagrams illustrate key degradation pathways and experimental workflows.
Caption: Common degradation pathways for pyrazole derivatives.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Evaluation of color changes during stability studies using spectrophotometric chromaticity measurements versus visual examination - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. biomedres.us [biomedres.us]
- 8. pharmtech.com [pharmtech.com]
- 9. Characterization of potential degradation products of brexpiprazole by liquid chromatography/quadrupole-time-of-flight mass spectrometry and nuclear magnetic resonance, and prediction of their physicochemical properties by ADMET Predictor™ - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. LC-HRMS and NMR studies for the characterization of degradation impurities of ubrogepant along with the in silico approaches for the prediction of degradation and toxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. ijper.org [ijper.org]
Technical Support Center: Optimizing Dosage and Administration of Pyrazole Compounds in Animal Models
Welcome to the technical support center for the preclinical development of pyrazole-based compounds. This guide is designed for researchers, scientists, and drug development professionals to provide field-proven insights and troubleshooting for optimizing dosage and administration routes in animal models. Our goal is to ensure the scientific integrity and reproducibility of your experiments.
Frequently Asked Questions (FAQs)
This section addresses common initial questions researchers encounter when starting in vivo studies with novel pyrazole compounds.
Q1: My pyrazole compound has poor aqueous solubility. What are the initial steps for developing a suitable formulation for in vivo studies?
A1: Poor aqueous solubility is a common challenge for many novel chemical entities, including pyrazole derivatives.[1][2] The primary goal is to enhance the compound's dissolution rate to improve its bioavailability.[2] Here’s a step-by-step initial approach:
-
Characterize Physicochemical Properties: Determine the compound's pKa, logP, and crystalline structure. This information will guide your formulation strategy.
-
Simple Solubilization Methods:
-
pH Adjustment: For ionizable compounds, adjusting the pH of the vehicle can significantly improve solubility.[1]
-
Co-solvents: Employing water-miscible organic solvents like DMSO, ethanol, or polyethylene glycols (PEGs) can be effective.[1] However, be mindful of potential toxicity associated with the co-solvent at the required concentration.
-
-
Particle Size Reduction: Decreasing the particle size increases the surface area for dissolution.[1][3] Techniques like micronization can be explored.[3]
-
Preliminary Vehicle Screening: Test the solubility of your compound in a small panel of GRAS (Generally Recognized as Safe) excipients.
If these initial steps are insufficient, more advanced techniques such as the use of surfactants, cyclodextrins, or lipid-based formulations may be necessary.[1][4]
Q2: What are the most common routes of administration for pyrazole compounds in rodent models, and what are the key considerations for choosing a route?
A2: The choice of administration route depends on the experimental objective, the compound's properties, and the desired pharmacokinetic profile.[5] The most common routes for rodent studies are:
-
Oral (PO): Often administered via gavage, this route is preferred for mimicking human drug intake.[6] However, it is subject to first-pass metabolism, which can significantly reduce bioavailability.[7] The formulation must be well-tolerated by the gastrointestinal tract.
-
Intraperitoneal (IP): This route allows for rapid absorption into the systemic circulation, bypassing the gastrointestinal tract and first-pass metabolism. It is often used in early-stage efficacy and toxicity studies.
-
Intravenous (IV): IV administration delivers the compound directly into the bloodstream, resulting in 100% bioavailability.[7][8] It is the gold standard for determining pharmacokinetic parameters like clearance and volume of distribution. However, it can be technically challenging in small animals and may require the use of a catheter for repeated dosing.
-
Subcutaneous (SC): SC injections provide a slower, more sustained release of the compound compared to IP or IV routes. This can be advantageous for maintaining therapeutic concentrations over a longer period.
The decision should be based on a balance between the desired therapeutic effect, the compound's characteristics, and animal welfare considerations.[5]
Q3: How do I determine a starting dose for my novel pyrazole compound in an acute toxicity study?
A3: Determining a safe starting dose is critical. A common approach is to follow guidelines such as those from the Organization for Economic Co-operation and Development (OECD) for acute toxicity testing.[9]
-
Literature Review: Search for toxicity data on structurally similar pyrazole compounds.[10] This can provide a preliminary indication of the potential toxicity profile.
-
In Vitro Cytotoxicity Data: If available, data from in vitro cytotoxicity assays can help estimate a starting dose range.
-
Dose Escalation Studies: A typical acute toxicity study involves a dose escalation design with a small number of animals per group (e.g., 3-5).[10] Doses might start low (e.g., 10 mg/kg) and be progressively increased in subsequent groups (e.g., 50, 100, 500, 1000 mg/kg).[9][10]
-
Monitoring: Closely observe the animals for clinical signs of toxicity at regular intervals post-dosing.[10][11]
Q4: My pyrazole compound shows promising in vitro activity but no in vivo efficacy. What are the likely causes?
A4: This is a frequent challenge in drug discovery. The discrepancy often points to suboptimal pharmacokinetic (PK) or pharmacodynamic (PD) properties.
-
Poor Bioavailability: The compound may not be absorbed sufficiently into the systemic circulation to reach its target.[10] This is especially common with oral administration of poorly soluble compounds.
-
Rapid Metabolism and Clearance: The compound might be quickly metabolized by the liver and/or cleared from the body, preventing it from reaching therapeutic concentrations at the target site.[12] Some pyrazole compounds are known to undergo rapid glucuronidation.[12]
-
High Protein Binding: If the compound is highly bound to plasma proteins, the free (unbound) fraction available to exert a therapeutic effect may be too low.
-
Inadequate Target Engagement: The compound may not be reaching the target tissue or cell type at a sufficient concentration.
To investigate this, a pilot pharmacokinetic study is highly recommended to measure the compound's concentration in plasma over time after dosing.
Troubleshooting Guides
This section provides detailed guidance on specific issues that may arise during your experiments.
Troubleshooting Inconsistent In Vivo Efficacy Results
| Potential Cause | Troubleshooting Steps |
| Formulation Inhomogeneity | Ensure the compound is fully dissolved or the suspension is uniformly mixed before each administration. For suspensions, gentle agitation between dosing each animal is crucial. |
| Dosing Inaccuracy | Provide thorough training on dosing techniques (e.g., oral gavage, IV injection) to all personnel.[10] Verify the correct dose volume for each animal based on its body weight. |
| Biological Variability | Increase the number of animals per group to improve statistical power and account for individual differences in metabolism and response.[10] |
| Animal Health Status | Ensure all animals are healthy and of a consistent age and weight at the start of the study. Underlying health issues can affect drug metabolism and response. |
Troubleshooting Unexpected Toxicity
Observing toxicity at doses predicted to be safe requires immediate attention.
| Potential Cause | Troubleshooting Steps |
| Vehicle-Related Toxicity | Administer a vehicle-only control group to differentiate between compound- and vehicle-induced toxicity. Some co-solvents can cause irritation or other adverse effects at high concentrations. |
| Off-Target Effects | The pyrazole compound may have unintended biological targets. Some pyrazole derivatives have been shown to inhibit mitochondrial respiration, leading to unexpected toxicity.[13] |
| Metabolite-Induced Toxicity | The parent compound may be non-toxic, but its metabolites could be reactive and cause toxicity. |
| Species-Specific Toxicity | The chosen animal model may be particularly sensitive to the compound. Consider conducting preliminary toxicity studies in a different species if possible. |
Experimental Protocols
Protocol 1: Basic Formulation for a Poorly Soluble Pyrazole Compound
Objective: To prepare a simple suspension for oral administration in mice.
Materials:
-
Pyrazole compound
-
Vehicle: 0.5% (w/v) Methylcellulose (MC) in sterile water
-
Mortar and pestle
-
Spatula
-
Balance
-
Graduated cylinder
-
Stir plate and stir bar
Procedure:
-
Weigh the required amount of the pyrazole compound.
-
Add a small amount of the 0.5% MC vehicle to the compound in the mortar.
-
Triturate the compound with the pestle to create a smooth, uniform paste. This step is crucial for reducing particle size and preventing aggregation.
-
Gradually add the remaining vehicle while continuously stirring to ensure a homogenous suspension.
-
Transfer the suspension to a suitable container and continue stirring for at least 15-30 minutes before dosing.
-
Maintain gentle stirring during the dosing procedure to ensure each animal receives a consistent dose.
Protocol 2: Pilot Pharmacokinetic Study Design
Objective: To obtain preliminary pharmacokinetic data for a novel pyrazole compound.
Animals:
-
Male C57BL/6 mice (n=3-4 per group)
Groups:
-
Intravenous (IV) Administration: Dose selected to achieve a measurable plasma concentration.
-
Oral (PO) Administration: Dose typically 5-10 times higher than the IV dose to account for incomplete bioavailability.
Procedure:
-
Administer the compound via the chosen route.
-
Collect sparse blood samples (e.g., 25-50 µL) at predetermined time points (e.g., 5, 15, 30 minutes, and 1, 2, 4, 8, 24 hours post-dose).
-
Process the blood to obtain plasma and store at -80°C until analysis.
-
Analyze plasma samples for compound concentration using a validated analytical method (e.g., LC-MS/MS).
-
Calculate key pharmacokinetic parameters such as Cmax, Tmax, AUC, clearance, and oral bioavailability.
Visualizations
Decision Tree for Formulation Strategy
Caption: A typical experimental workflow for preclinical animal studies.
References
-
Synthesis, docking studies, pharmacological activity and toxicity of a novel pyrazole derivative (LQFM 021)--possible effects on phosphodiesterase - PubMed. (n.d.). Retrieved January 6, 2026, from [Link]
-
1-Methyl-1 H-pyrazole-5-carboxamide Derivatives Exhibit Unexpected Acute Mammalian Toxicity - PubMed. (2021, January 14). Retrieved January 6, 2026, from [Link]
-
(PDF) ACUTE TOXICITY TESTING OF SYNTHESIZED PYRAZOLINE DERIVATIVES IN ADULT ZEBRAFISH - ResearchGate. (n.d.). Retrieved January 6, 2026, from [Link]
-
ACUTE TOXICITY TESTING OF SYNTHESIZED PYRAZOLINE DERIVATIVES IN ADULT ZEBRAFISH | INTERNATIONAL JOURNAL OF PHARMACEUTICAL SCIENCES AND RESEARCH. (2018, January 1). Retrieved January 6, 2026, from [Link]
-
Synthesis and Evaluation of Some Novel Pyrazole Derivatives for Anti- Inflammatory and Antimicrobial Activity. (2012, December 13). Retrieved January 6, 2026, from [Link]
-
Preclinical pharmacokinetics and metabolism of a novel diaryl pyrazole resorcinol series of heat shock protein 90 inhibitors - PubMed. (n.d.). Retrieved January 6, 2026, from [Link]
-
Dose dependent effect of the oral administration of 15, 30, or 60 mg.kg... - ResearchGate. (n.d.). Retrieved January 6, 2026, from [Link]
-
Effect of pyrazole, 4-methylpyrazole, 4-bromopyrazole and 4-iodopyrazole on brain noradrenaline levels of mice and rats - PubMed. (n.d.). Retrieved January 6, 2026, from [Link]
-
Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC - NIH. (n.d.). Retrieved January 6, 2026, from [Link]
-
Optimization of pyrazole-based compounds with 1,2,4-triazole-3-thiol moiety as selective COX-2 inhibitors cardioprotective drug candidates: Design, synthesis, cyclooxygenase inhibition, anti-inflammatory, ulcerogenicity, cardiovascular evaluation, and molecular modeling studies - PubMed. (2021, June 25). Retrieved January 6, 2026, from [Link]
-
Preclinical toxicologic study of 2,3-dihydro-1H-imidazo[1,2-b] pyrazole (IMPY) in mice, dogs, and monkeys - PubMed. (n.d.). Retrieved January 6, 2026, from [Link]
-
Predicted pharmacokinetics and drug-like properties of compounds 4-7. - ResearchGate. (n.d.). Retrieved January 6, 2026, from [Link]
-
Graph of oral bioavailability for pyrazole substances - ResearchGate. (n.d.). Retrieved January 6, 2026, from [Link]
-
Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies. (n.d.). Retrieved January 6, 2026, from [Link]
-
A Review of the Recent Development in the Synthesis and Biological Evaluations of Pyrazole Derivatives - PMC - NIH. (n.d.). Retrieved January 6, 2026, from [Link]
-
A Review of the Recent Development in the Synthesis and Biological Evaluations of Pyrazole Derivatives - MDPI. (n.d.). Retrieved January 6, 2026, from [Link]
-
Current status of pyrazole and its biological activities - PMC - PubMed Central. (n.d.). Retrieved January 6, 2026, from [Link]
-
Heterocyclic Compounds: Pharmacology of Pyrazole Analogs From Rational Structural Considerations - Frontiers. (n.d.). Retrieved January 6, 2026, from [Link]
-
Optimization of compounds from the pyrazole series for malaria treatment - PRP/Unicamp. (n.d.). Retrieved January 6, 2026, from [Link]
-
Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - MDPI. (n.d.). Retrieved January 6, 2026, from [Link]
-
Amino-Pyrazoles in Medicinal Chemistry: A Review - MDPI. (2023, April 25). Retrieved January 6, 2026, from [Link]
-
(PDF) Formulation strategies for poorly soluble drugs - ResearchGate. (2025, July 10). Retrieved January 6, 2026, from [Link]
-
Innovative Formulation Strategies for Poorly Soluble Drugs - World Pharma Today. (n.d.). Retrieved January 6, 2026, from [Link]
-
Administration of Substances to Laboratory Animals: Routes of Administration and Factors to Consider - PMC - PubMed Central. (n.d.). Retrieved January 6, 2026, from [Link]
-
Administration Of Drugs and Experimental Compounds in Mice and Rats (IACUC) | Office of Research - Boston University. (2025, March 4). Retrieved January 6, 2026, from [Link]
-
Strategies for the Formulation Development of Poorly Soluble Drugs via Oral Route | Request PDF - ResearchGate. (n.d.). Retrieved January 6, 2026, from [Link]
-
Inhibiting the Precipitation of Poorly Water-Soluble Drugs from Labrasol Formulations. (n.d.). Retrieved January 6, 2026, from [Link]
-
What is the best route of drug administration for long term to rat? | ResearchGate. (2014, December 8). Retrieved January 6, 2026, from [Link]
-
Predicted pharmacokinetics and drug-like properties of compounds 2a-d and 3a-d. … - ResearchGate. (n.d.). Retrieved January 6, 2026, from [Link]
-
Pyrazole: an emerging privileged scaffold in drug discovery - PMC - PubMed Central. (2023, November 7). Retrieved January 6, 2026, from [Link]
-
Structural Optimization and Biological Activity of Pyrazole Derivatives: Virtual Computational Analysis, Recovery Assay and 3D Culture Model as Potential Predictive Tools of Effectiveness against Trypanosoma cruzi - PMC - PubMed Central. (n.d.). Retrieved January 6, 2026, from [Link]
-
Molecular Modelling Studies on Pyrazole Derivatives for the Design of Potent Rearranged during Transfection Kinase Inhibitors - NIH. (n.d.). Retrieved January 6, 2026, from [Link]
-
Bioavailability And Intravenous Versus Oral Administration - YouTube. (2017, December 30). Retrieved January 6, 2026, from [Link]
Sources
- 1. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 2. Formulation Strategies for Poorly Soluble Drugs [worldpharmatoday.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Administration Of Drugs and Experimental Compounds in Mice and Rats (IACUC) | Office of Research [bu.edu]
- 6. researchgate.net [researchgate.net]
- 7. m.youtube.com [m.youtube.com]
- 8. Administration of Substances to Laboratory Animals: Routes of Administration and Factors to Consider - PMC [pmc.ncbi.nlm.nih.gov]
- 9. jpsbr.org [jpsbr.org]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. Preclinical toxicologic study of 2,3-dihydro-1H-imidazo[1,2-b] pyrazole (IMPY) in mice, dogs, and monkeys - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Preclinical pharmacokinetics and metabolism of a novel diaryl pyrazole resorcinol series of heat shock protein 90 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. 1-Methyl-1 H-pyrazole-5-carboxamide Derivatives Exhibit Unexpected Acute Mammalian Toxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
Comparative Guide to Anti-Inflammatory Activity: 3-(4-methylphenyl)-1H-pyrazole-5-carboxylic acid vs. Celecoxib
This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to evaluate and compare the anti-inflammatory activity of the novel compound 3-(4-methylphenyl)-1H-pyrazole-5-carboxylic acid against the well-established selective COX-2 inhibitor, celecoxib. While celecoxib's profile is extensively documented, this guide outlines the necessary experimental protocols to rigorously assess the potential of this new pyrazole derivative as a viable anti-inflammatory agent.
Introduction: The Quest for Safer, More Effective NSAIDs
Nonsteroidal anti-inflammatory drugs (NSAIDs) are a cornerstone for managing pain and inflammation. Their primary mechanism involves the inhibition of cyclooxygenase (COX) enzymes, which are critical for the synthesis of prostaglandins—key mediators of inflammation.[1] The discovery of two COX isoforms, COX-1 (constitutively expressed for homeostatic functions like gastric protection) and COX-2 (inducible at sites of inflammation), revolutionized NSAID development.[2] This led to the creation of selective COX-2 inhibitors, designed to provide potent anti-inflammatory effects while minimizing the gastrointestinal side effects associated with non-selective NSAIDs that inhibit COX-1.[1][2][3]
Celecoxib (Celebrex®) is a paradigmatic example of a successful COX-2 selective inhibitor, widely used for treating various forms of arthritis and acute pain.[4][5][6] Its diaryl-substituted pyrazole structure is a key pharmacophore for this selectivity.[4] The compound of interest, this compound, shares this pyrazole core, suggesting it may possess similar anti-inflammatory properties.[7][8][9] However, its efficacy and selectivity are yet to be established.
This guide details a head-to-head comparison strategy, outlining the essential in vitro and in vivo assays required to build a comprehensive pharmacological profile of this compound relative to celecoxib.
Section 1: Compound Profiles and Hypothesized Mechanism of Action
A molecule's structure is fundamental to its biological activity. The comparison begins with an analysis of the two compounds.
Celecoxib: The Established Benchmark
Celecoxib is chemically designated as 4-[5-(4-methylphenyl)-3-(trifluoromethyl)pyrazol-1-yl]benzenesulfonamide.[10] Its structure features a central pyrazole ring with three key substituents: a p-tolyl group, a trifluoromethyl group, and a p-sulfamoylphenyl group.[4] The polar sulfonamide side chain is crucial for its selectivity, as it binds to a hydrophilic side pocket present in the COX-2 active site but not in COX-1.[4][11] This structural difference allows celecoxib to be approximately 10-20 times more selective for COX-2 over COX-1, thereby reducing inflammation while sparing the gastroprotective functions of COX-1.[4]
This compound: The Investigational Compound
This compound, with the molecular formula C11H10N2O2, features a simpler pyrazole structure substituted with a p-tolyl group and a carboxylic acid group.[12] The presence of the pyrazole ring, a known pharmacophore in many anti-inflammatory agents, provides a strong rationale for investigating its activity.[8][9] It is hypothesized that this compound will also function by inhibiting the cyclooxygenase pathway. The key questions to be answered experimentally are:
-
Does it inhibit COX enzymes?
-
If so, what is its potency (IC50) against COX-1 and COX-2?
-
How does its potency and selectivity compare to celecoxib?
Caption: Chemical identities of the benchmark and investigational compounds.
Section 2: The Target Pathway: Arachidonic Acid Cascade
To understand the experimental design, one must first understand the target pathway. Inflammation is often initiated by the release of arachidonic acid from cell membranes. The COX enzymes then convert this substrate into prostaglandin H2 (PGH2), a precursor for various other prostaglandins that mediate pain, fever, and swelling.[2][11]
-
COX-1 is responsible for baseline prostaglandin levels involved in physiological functions.
-
COX-2 is upregulated during an inflammatory response and is the primary source of prostaglandins at the site of inflammation.[2]
Selective COX-2 inhibitors like celecoxib aim to block the inflammatory cascade while leaving the homeostatic functions of COX-1 intact. The following diagram illustrates this critical pathway.
Caption: The Arachidonic Acid Cascade and points of NSAID inhibition.
Section 3: Proposed Experimental Workflow
A logical, phased approach is critical for a robust comparison. The workflow should progress from initial, high-throughput in vitro screens to more complex in vivo models that assess systemic efficacy.
Sources
- 1. brieflands.com [brieflands.com]
- 2. What is the mechanism of Celecoxib? [synapse.patsnap.com]
- 3. researchgate.net [researchgate.net]
- 4. Celecoxib - Wikipedia [en.wikipedia.org]
- 5. Celecoxib, a selective cyclooxygenase-2 inhibitor for the treatment of rheumatoid arthritis and osteoarthritis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Celecoxib pathways: pharmacokinetics and pharmacodynamics - PMC [pmc.ncbi.nlm.nih.gov]
- 7. chemimpex.com [chemimpex.com]
- 8. Current status of pyrazole and its biological activities - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Pyrazoles and Pyrazolines as Anti-Inflammatory Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Celecoxib | C17H14F3N3O2S | CID 2662 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. news-medical.net [news-medical.net]
- 12. This compound | C11H10N2O2 | CID 818267 - PubChem [pubchem.ncbi.nlm.nih.gov]
A Comparative Analysis of Pyrazole-Based COX-2 Inhibitors: A Guide for Researchers
In the landscape of anti-inflammatory therapeutics, cyclooxygenase-2 (COX-2) inhibitors have carved out a significant, albeit complex, niche. Their development was driven by the goal of mitigating the gastrointestinal side effects associated with traditional non-steroidal anti-inflammatory drugs (NSAIDs) that non-selectively inhibit both COX-1 and COX-2 enzymes. The pyrazole scaffold has proven to be a particularly fruitful chemical framework for designing selective COX-2 inhibitors. This guide provides a comprehensive comparative analysis of key pyrazole-based COX-2 inhibitors, delving into their mechanisms, experimental evaluation, and clinical implications to aid researchers and drug development professionals in this dynamic field.
The Rationale for COX-2 Selectivity: A Double-Edged Sword
The fundamental premise behind the development of selective COX-2 inhibitors lies in the distinct physiological roles of the two COX isoforms. COX-1 is constitutively expressed in most tissues and is responsible for the production of prostaglandins that play a protective role in the gastrointestinal tract and are involved in platelet aggregation.[1][2] Conversely, COX-2 is an inducible enzyme, with its expression significantly upregulated at sites of inflammation, where it mediates the production of pro-inflammatory prostaglandins.[1][2] By selectively targeting COX-2, these inhibitors aim to provide potent anti-inflammatory and analgesic effects while sparing the gastroprotective functions of COX-1.
However, the journey of COX-2 inhibitors has been marked by significant safety concerns, particularly regarding cardiovascular adverse events. This has underscored the critical importance of a thorough and comparative understanding of the pharmacological profiles of these agents.
In Vitro Selectivity: A Quantitative Comparison
The cornerstone of characterizing a COX-2 inhibitor is determining its in vitro selectivity. This is typically expressed as the ratio of the 50% inhibitory concentration (IC50) for COX-1 to that of COX-2. A higher ratio indicates greater selectivity for COX-2. The following table summarizes the in vitro COX-1 and COX-2 inhibitory activities of several prominent pyrazole-based inhibitors.
| Compound | COX-1 IC50 (μM) | COX-2 IC50 (μM) | Selectivity Index (COX-1 IC50 / COX-2 IC50) |
| Celecoxib | 6.6 | 0.8 | 8.3[3] |
| Rofecoxib | >100 | 1.3 | >77[3] |
| Etoricoxib | 127 | 1.2 | 106[3] |
| Valdecoxib | >100 | 0.05 | >2000[3] |
| Deracoxib | - | - | 12 (canine whole blood)[4] |
Note: IC50 values can vary depending on the assay conditions. The data presented here is for comparative purposes, primarily from human whole blood assays.
Valdecoxib, before its withdrawal from the market, demonstrated the highest in vitro selectivity for COX-2.[3] Etoricoxib and Rofecoxib also exhibit significantly higher selectivity than Celecoxib.[3] It is crucial to note that while in vitro selectivity is a valuable initial screening parameter, it does not always directly translate to clinical outcomes.[5]
Pharmacokinetic Profiles: A Comparative Overview
The pharmacokinetic properties of a drug are critical determinants of its clinical efficacy and dosing regimen. The following table provides a comparative summary of key pharmacokinetic parameters for several pyrazole-based COX-2 inhibitors.
| Parameter | Celecoxib | Rofecoxib | Etoricoxib |
| Bioavailability | 20-40%[6] | ~93% | ~100%[6] |
| Time to Peak Plasma Concentration (Tmax) | 2-4 hours | 2-3 hours | 1 hour[7] |
| Plasma Half-life (t1/2) | 11-16 hours[6] | 17 hours[8] | ~22 hours[7] |
| Primary Metabolism | CYP2C9[4] | Cytosolic reduction, CYP-independent | CYP3A4[6] |
Etoricoxib is characterized by its rapid absorption and long half-life, allowing for once-daily dosing.[6][7] Celecoxib has a more variable bioavailability and a shorter half-life.[6] Rofecoxib also had a relatively long half-life.[8] The primary metabolic pathways also differ, which has implications for potential drug-drug interactions. For instance, individuals with genetic polymorphisms in CYP2C9 may exhibit altered metabolism of Celecoxib.[4]
Head-to-Head Clinical Trials: Efficacy and Safety in Focus
Direct comparative clinical trials provide the most robust evidence for differentiating between therapeutic agents. Several head-to-head studies have been conducted, particularly comparing the efficacy and safety of Celecoxib and Etoricoxib.
In two large, identically designed, 26-week studies in patients with osteoarthritis, etoricoxib (30 mg once daily) was found to be non-inferior to celecoxib (200 mg once daily) in terms of efficacy for pain relief and improvement in physical function.[9][10] Both treatments were superior to placebo and had similar overall safety and tolerability profiles.[9][10]
The cardiovascular safety of COX-2 inhibitors remains a paramount concern. While Rofecoxib and Valdecoxib were withdrawn from the market due to an increased risk of thrombotic events, the debate continues regarding the cardiovascular risk profile of the remaining coxibs. Some studies have suggested that the risk may be a class effect, while others point to differences between individual agents. It is generally accepted that the risk is dose- and duration-dependent.
Experimental Protocols for the Evaluation of COX-2 Inhibitors
For researchers actively engaged in the discovery and development of novel COX-2 inhibitors, standardized and reproducible experimental protocols are essential.
In Vitro COX Inhibition Assay (Purified Enzyme)
This assay directly measures the inhibitory activity of a compound on purified COX-1 and COX-2 enzymes.
Materials:
-
Purified ovine or human COX-1 and COX-2 enzymes
-
Assay buffer (e.g., 100 mM Tris-HCl, pH 8.0)
-
Heme cofactor
-
Arachidonic acid (substrate)
-
Test compounds and reference inhibitors (e.g., Celecoxib) dissolved in DMSO
-
96-well microplates
-
Plate reader for colorimetric or fluorometric detection, or LC-MS/MS for prostaglandin quantification
Step-by-Step Protocol:
-
Reagent Preparation: Prepare working solutions of enzymes, cofactors, substrate, and test compounds in the assay buffer.
-
Enzyme Incubation: To the wells of a 96-well plate, add the assay buffer, heme, and either the COX-1 or COX-2 enzyme.
-
Inhibitor Addition: Add serial dilutions of the test compounds or reference inhibitor to the respective wells. Include a vehicle control (DMSO) and a no-enzyme control.
-
Pre-incubation: Incubate the plate for a defined period (e.g., 15 minutes) at a specific temperature (e.g., 25°C) to allow the inhibitor to bind to the enzyme.
-
Reaction Initiation: Initiate the enzymatic reaction by adding arachidonic acid to all wells.
-
Reaction Incubation: Incubate the plate for a specific time (e.g., 10-20 minutes) at 37°C.
-
Reaction Termination: Stop the reaction by adding a suitable stop solution (e.g., a strong acid like HCl).
-
Detection: Quantify the amount of prostaglandin E2 (PGE2) produced using an appropriate method, such as an enzyme immunoassay (EIA) or LC-MS/MS.
-
Data Analysis: Calculate the percentage of inhibition for each compound concentration relative to the vehicle control. Determine the IC50 values by fitting the data to a dose-response curve.
In Vivo Anti-inflammatory Activity: Carrageenan-Induced Paw Edema in Rats
This is a widely used and reproducible model for assessing the acute anti-inflammatory activity of test compounds.
Materials:
-
Male Wistar or Sprague-Dawley rats (180-220 g)
-
Carrageenan (1% w/v suspension in sterile saline)
-
Test compounds and a reference drug (e.g., Indomethacin or Celecoxib)
-
Vehicle for drug administration (e.g., 0.5% carboxymethylcellulose)
-
Plethysmometer for measuring paw volume
-
Oral gavage needles
Step-by-Step Protocol:
-
Animal Acclimatization: Acclimatize the rats to the laboratory conditions for at least one week before the experiment.
-
Fasting: Fast the animals overnight with free access to water.
-
Grouping: Randomly divide the animals into groups (n=6-8 per group):
-
Vehicle control group
-
Test compound groups (at least 3 doses)
-
Positive control group (reference drug)
-
-
Baseline Measurement: Measure the initial volume of the right hind paw of each rat using a plethysmometer.
-
Drug Administration: Administer the vehicle, test compounds, or reference drug orally via gavage 1 hour before carrageenan injection.
-
Induction of Inflammation: Inject 0.1 mL of the 1% carrageenan suspension into the subplantar surface of the right hind paw of each rat.
-
Paw Volume Measurement: Measure the paw volume at regular intervals (e.g., 1, 2, 3, 4, and 5 hours) after the carrageenan injection.
-
Data Analysis: Calculate the percentage increase in paw volume (edema) for each animal at each time point compared to its baseline measurement. Calculate the percentage inhibition of edema for each treatment group compared to the vehicle control group.
Visualizing the Mechanism and Workflow
To better understand the underlying biological processes and experimental procedures, the following diagrams are provided.
Prostaglandin Synthesis Pathway and COX-2 Inhibition
Caption: Mechanism of pyrazole-based COX-2 inhibitors.
Workflow for Carrageenan-Induced Paw Edema Model
Caption: Experimental workflow for the paw edema assay.
Structure-Activity Relationship of Pyrazole-Based COX-2 Inhibitors
The selective inhibition of COX-2 by pyrazole-based compounds is dictated by specific structural features. The diarylheterocycle motif is a common characteristic of many selective COX-2 inhibitors. One of the aryl rings, typically substituted with a sulfonamide or a similar group, is crucial for binding to a side pocket in the COX-2 active site, which is absent in the COX-1 isoform. This structural difference is the basis for their selectivity.
Recent research has focused on synthesizing novel pyrazole derivatives with improved potency and safety profiles. For example, the design of pyrazole-based compounds that also possess antioxidant or other anti-inflammatory properties is an active area of investigation. The goal is to develop multifunctional molecules that can target multiple pathways involved in inflammation, potentially leading to enhanced efficacy and reduced side effects.[11][12][13]
Conclusion and Future Directions
Pyrazole-based COX-2 inhibitors represent a significant advancement in anti-inflammatory therapy. However, their clinical use requires a careful consideration of the benefit-risk profile for each individual patient. For researchers, a deep understanding of the comparative pharmacology, pharmacokinetics, and safety of these agents is crucial for the development of the next generation of safer and more effective anti-inflammatory drugs. Future research will likely focus on the design of novel pyrazole derivatives with improved cardiovascular safety profiles, potentially through the incorporation of additional pharmacophores that confer cardioprotective effects or by fine-tuning their selectivity and pharmacokinetic properties. The continued exploration of the pyrazole scaffold holds promise for addressing the unmet needs in the management of inflammatory diseases.
References
- Abdelazeem, A. H., et al. (2020). Towards safer anti-inflammatory therapy: synthesis of new thymol–pyrazole hybrids as dual COX-2/5-LOX inhibitors. RSC Advances, 10(49), 29337-29351.
- Al-Sanea, M. M., et al. (2023). Novel pyrazole-based COX-2 inhibitors as potential anticancer agents: Design, synthesis, cytotoxic effect against resistant cancer cells, cell cycle arrest, apoptosis induction and dual EGFR/Topo-1 inhibition. Bioorganic Chemistry, 131, 106273.
- Bingham, C. O., et al. (2007). Efficacy and safety of etoricoxib 30 mg and celecoxib 200 mg in the treatment of osteoarthritis in two identically designed, randomized, placebo-controlled, non-inferiority studies.
- Chavda, V. P., et al. (2019). Ligand based design and synthesis of pyrazole based derivatives as selective COX-2 inhibitors. Bioorganic Chemistry, 85, 525-535.
- Eurasian Journal of Analytical Chemistry. (2017). Structure–activity relationships for the synthesis of selective cyclooxygenase 2 inhibitors: an overview (2009–2016). Eurasian Journal of Analytical Chemistry, 12(5), 903-925.
-
Fenix Pharma. (n.d.). Efficacy and safety of etoricoxib 30 mg and celecoxib 200 mg in the treatment of osteoarthritis in two identically designed. Retrieved from [Link]
- Gierse, J. K., et al. (2005). A Head-to-Head Comparison of Valdecoxib and Other COX-2 Inhibitors. BenchChem.
- Ho, K. Y., Gwee, K. A., Cheng, Y. K., & Omar, A. R. (2018). Differential features of celecoxib, etoricoxib, and rofecoxib.
- Hsu, C. C., et al. (2022). Bioavailability and pharmacokinetic studies of rofecoxib solid dispersion. Current Pharmaceutical Analysis, 10(4), 268-273.
-
Inotiv. (n.d.). Carrageenan Induced Paw Edema (Rat, Mouse). Retrieved from [Link]
- Ju, C., et al. (2022). Measurement of cyclooxygenase inhibition using liquid chromatography-tandem mass spectrometry.
- Kalgutkar, A. S., et al. (2000). Review of the selective COX-2 inhibitors celecoxib and rofecoxib: focus on clinical aspects. Canadian Journal of Emergency Medicine, 2(3), 205-213.
- Li, H., et al. (2018). Are All Oral COX-2 Selective Inhibitors the Same? A Consideration of Celecoxib, Etoricoxib, and Diclofenac.
- Lories, R. J. U., et al. (2007). Clinical use and pharmacological properties of selective COX-2 inhibitors. European Journal of Clinical Pharmacology, 63(12), 1137-1147.
- McCann, M. E., et al. (2004). A study of the mechanisms underlying the anti-inflammatory effect of ellagic acid in carrageenan-induced paw edema in rats.
- Morris, C. J. (2003). Models of Inflammation: Carrageenan- or Complete Freund's Adjuvant-Induced Edema and Hypersensitivity in the Rat. Current Protocols in Pharmacology, Chapter 5, Unit 5.4.
- Patrignani, P., et al. (2011). Biochemical selectivity, assessed as COX-1/COX-2 IC 50 values of several COX inhibitors.
- Riendeau, D., et al. (2001). IC 50 values for the inhibition of COX-1 and COX-2 in the human whole...
- Riendeau, D., et al. (2001). Pharmacokinetics, COX-2 specificity, and tolerability of supratherapeutic doses of rofecoxib in humans. Journal of Clinical Pharmacology, 41(2), 155-163.
- Rowin, J., & Simon, L. S. (2001). Pharmacokinetic and pharmacodynamic aspects of the ideal COX-2 inhibitor: a pharmacologist's perspective.
- Rubin, B. R., et al. (2007). Efficacy and safety of etoricoxib 30 mg and celecoxib 200 mg in the treatment of osteoarthritis in two identically designed, randomized, placebo-controlled, non-inferiority studies. Rheumatology (Oxford, England), 46(3), 496–507.
- Said, M. M., et al. (2018). Design and Synthesis of Imidazopyrazolopyridines as Novel Selective COX-2 Inhibitors. Molecules, 23(10), 2533.
- Salvemini, D., & Vane, J. R. (2001). TABLE 2 IC 50 values of rofecoxib, celecoxib, meloxicam, diclofenac,...
- Scheiman, J. M., et al. (2007). Efficacy and safety of etoricoxib 30 mg and celecoxib 200 mg in the treatment of osteoarthritis in two identically designed, randomized, placebo-controlled, non-inferiority studies.
- Sudoxicam. (n.d.). In Vitro Cyclooxygenase (COX) Inhibition Assay: Application Notes and Protocols for Sudoxicam. BenchChem.
- Tantry, S. K., & Knaus, E. E. (2012). Celecoxib pathways: pharmacokinetics and pharmacodynamics. Pharmacogenomics, 13(16), 1833-1847.
- Walker, M. C., & Gierse, J. K. (2010). In Vitro Assays for Cyclooxygenase Activity and Inhibitor Characterization. Methods in Molecular Biology, 644, 3-15.
- Zieseniss, E., & Brune, K. (2000). Clinical profiles of celecoxib and rofecoxib in the rheumatic diseases. Journal of Hypertension. Supplement, 18(5), S25-S30.
- Zochodne, D. W., & Misra, V. (2010). Models of Inflammation: Carrageenan‐Induced Paw Edema in the Rat. Current Protocols in Neuroscience, Chapter 9, Unit 9.22.
- Zullian, C., et al. (2000). Pharmacokinetics, COX-2 specificity, and tolerability of supratherapeutic doses of rofecoxib in humans. Journal of Clinical Pharmacology, 40(5), 548-556.
Sources
- 1. researchgate.net [researchgate.net]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Celecoxib pathways: pharmacokinetics and pharmacodynamics - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Are All Oral COX-2 Selective Inhibitors the Same? A Consideration of Celecoxib, Etoricoxib, and Diclofenac - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Clinical use and pharmacological properties of selective COX-2 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Pharmacokinetics, COX-2 specificity, and tolerability of supratherapeutic doses of rofecoxib in humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Efficacy and safety of etoricoxib 30 mg and celecoxib 200 mg in the treatment of osteoarthritis in two identically designed, randomized, placebo-controlled, non-inferiority studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. fenixpharma.it [fenixpharma.it]
- 11. mdpi.com [mdpi.com]
- 12. Novel pyrazole-based COX-2 inhibitors as potential anticancer agents: Design, synthesis, cytotoxic effect against resistant cancer cells, cell cycle arrest, apoptosis induction and dual EGFR/Topo-1 inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Ligand based design and synthesis of pyrazole based derivatives as selective COX-2 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Efficacy of 3-(4-methylphenyl)-1H-pyrazole-5-carboxylic Acid and Standard NSAIDs: A Research & Development Perspective
Authored for Researchers, Scientists, and Drug Development Professionals
Executive Summary
The landscape of anti-inflammatory therapeutics is dominated by Non-Steroidal Anti-Inflammatory Drugs (NSAIDs), a class of agents pivotal in managing pain and inflammation. However, their clinical utility is often hampered by significant gastrointestinal and cardiovascular side effects, primarily linked to the non-selective inhibition of cyclooxygenase (COX) enzymes.[1][2] This has spurred the search for novel chemical scaffolds that offer improved selectivity and safety profiles. Pyrazole derivatives have emerged as a particularly promising class, underscored by the success of the COX-2 selective inhibitor, Celecoxib.[3][4] This guide presents a comparative framework for evaluating the efficacy of novel pyrazole compounds, using 3-(4-methylphenyl)-1H-pyrazole-5-carboxylic acid as a representative candidate. We will dissect its potential mechanism in relation to standard NSAIDs, provide detailed experimental protocols for its evaluation, and present a clear structure for interpreting comparative efficacy data.
Part 1: The Mechanistic Landscape: COX Inhibition and the Promise of Selectivity
The primary mechanism of action for virtually all NSAIDs is the inhibition of cyclooxygenase (COX) enzymes, which catalyze a critical step in the conversion of arachidonic acid to pro-inflammatory prostaglandins.[2] There are two key isoforms of this enzyme:
-
COX-1: A constitutively expressed "housekeeping" enzyme responsible for producing prostaglandins that protect the gastric mucosa and support platelet function.[5]
-
COX-2: An inducible enzyme, the expression of which is significantly upregulated at sites of inflammation. It is the primary source of prostaglandins that mediate inflammation and pain.[5]
Standard NSAIDs, such as ibuprofen and naproxen, are non-selective and inhibit both COX-1 and COX-2.[1] While this effectively reduces inflammation, the concurrent inhibition of COX-1 is responsible for the prevalent gastrointestinal side effects.[6] COX-2 selective inhibitors (coxibs), like Celecoxib, were specifically designed to target COX-2, thereby providing anti-inflammatory relief with a reduced risk of gastric damage.[3][5]
The candidate molecule, This compound , belongs to the pyrazole class. The structural motif of a diaryl-substituted pyrazole is a hallmark of potent COX-2 inhibitors, as exemplified by Celecoxib (4-[5-(4-methylphenyl)-3-(trifluoromethyl)-1H-pyrazol-1-yl]benzenesulfonamide).[4] It is therefore hypothesized that our candidate molecule also functions by inhibiting COX enzymes, with a potential for COX-2 selectivity. The goal of the following experimental framework is to test this hypothesis and quantify its efficacy against established standards.
Caption: The Cyclooxygenase (COX) Pathway and Points of NSAID Intervention.
Part 2: In Vitro Evaluation: Quantifying Potency and Selectivity
The first critical step in evaluating a novel compound is to determine its direct inhibitory effect on the target enzymes in a controlled, cell-free system. This allows for the precise measurement of potency (IC50) and selectivity.
Key Experiment: In Vitro COX Inhibition Assay
This assay measures the peroxidase activity of purified ovine or human COX-1 and COX-2. The peroxidase component of the enzyme catalyzes the oxidation of a chromogenic substrate (like N,N,N',N'-tetramethyl-p-phenylenediamine, TMPD), which results in a color change that can be measured spectrophotometrically at 590 nm.[7] The presence of an inhibitor will slow this reaction. The IC50 value—the concentration of the drug required to inhibit 50% of the enzyme's activity—is the primary endpoint.
Experimental Protocol: Colorimetric COX Inhibitor Screening
-
Reagent Preparation: Prepare assay buffer, heme, and purified COX-1 and COX-2 enzymes according to the manufacturer's specifications (e.g., Cayman Chemical Assay Kit No. 760111). Prepare serial dilutions of the test compound (this compound), Ibuprofen (non-selective control), and Celecoxib (COX-2 selective control) in a suitable solvent (e.g., DMSO).
-
Plate Setup: In a 96-well plate, add 150 µL of assay buffer, 10 µL of heme, and 10 µL of enzyme (either COX-1 or COX-2) to each well.
-
Inhibitor Addition: Add 10 µL of the various inhibitor dilutions to the appropriate wells. For control wells (100% initial activity), add 10 µL of the solvent.
-
Incubation: Shake the plate gently and incubate for 5 minutes at 25°C to allow the inhibitor to bind to the enzyme.
-
Reaction Initiation: Initiate the reaction by adding 20 µL of the colorimetric substrate solution, followed immediately by 20 µL of arachidonic acid solution to all wells.
-
Data Acquisition: Measure the absorbance at 590 nm at multiple time points to determine the reaction rate.
-
Calculation: Calculate the percentage of inhibition for each inhibitor concentration relative to the control. Plot the percent inhibition versus the log of the inhibitor concentration and use non-linear regression to determine the IC50 value.[7]
Data Presentation and Interpretation
The results should be summarized to clearly compare potency against each isoform and to calculate the Selectivity Index (SI). The SI is a critical metric, calculated as IC50 (COX-1) / IC50 (COX-2). A higher SI indicates greater selectivity for COX-2.
| Compound | COX-1 IC50 (µM) | COX-2 IC50 (µM) | Selectivity Index (SI) |
| Ibuprofen (Standard) | Experimental Value | Experimental Value | Calculated Value |
| Celecoxib (Standard) | Experimental Value | Experimental Value | Calculated Value |
| This compound | Experimental Value | Experimental Value | Calculated Value |
-
Interpretation: A desirable candidate would exhibit a low IC50 for COX-2 (indicating high potency) and a high IC50 for COX-1, resulting in a high Selectivity Index. This profile suggests a potentially strong anti-inflammatory effect with a reduced risk of gastrointestinal side effects.
Part 3: In Vivo Assessment: Validating Efficacy in a Preclinical Model
Positive in vitro results must be validated in a living system to account for factors like absorption, distribution, metabolism, and excretion (ADME). The carrageenan-induced paw edema model is the gold standard for evaluating acute anti-inflammatory activity.[8][9]
Key Experiment: Carrageenan-Induced Paw Edema in Rats
This model induces a reproducible acute inflammatory response. Subplantar injection of carrageenan, a phlogistic agent, triggers a biphasic inflammatory cascade. The second phase (after 2-3 hours) is characterized by the release of prostaglandins, making it highly sensitive to inhibition by NSAIDs.[10] Efficacy is measured by the reduction in paw swelling.
Experimental Protocol: Paw Edema Assay
-
Animal Acclimation: Acclimate male Wistar rats (150-200g) for at least one week under standard laboratory conditions.
-
Grouping: Divide animals into groups (n=6 per group): Vehicle Control (e.g., 0.5% carboxymethyl cellulose), Positive Control (e.g., Indomethacin, 10 mg/kg), and multiple Test Compound groups at varying doses (e.g., 10, 30, 100 mg/kg).
-
Baseline Measurement: Measure the initial volume of the right hind paw of each rat using a plethysmometer.
-
Dosing: Administer the vehicle, positive control, or test compound orally (p.o.) or intraperitoneally (i.p.) one hour prior to carrageenan injection.[9]
-
Induction of Inflammation: Induce edema by injecting 0.1 mL of a 1% carrageenan suspension in saline into the subplantar surface of the right hind paw.[10][11]
-
Post-Induction Measurement: Measure the paw volume at 1, 2, 3, and 4 hours after the carrageenan injection.
-
Calculation: Calculate the percentage inhibition of edema for each treated group compared to the vehicle control group at each time point using the formula: % Inhibition = [(Vc - Vt) / Vc] x 100, where Vc is the average edema volume of the control group and Vt is the average edema volume of the treated group.
Caption: A Stepwise Workflow for Evaluating Novel Anti-Inflammatory Compounds.
Data Presentation and Interpretation
Results should be tabulated to show a clear dose-response relationship and comparison to the standard drug.
| Treatment Group (Dose) | Paw Volume Increase (mL) at 3 hr (Mean ± SEM) | % Inhibition of Edema |
| Vehicle Control | Experimental Value | 0% |
| Indomethacin (10 mg/kg) | Experimental Value | Calculated Value |
| Test Compound (10 mg/kg) | Experimental Value | Calculated Value |
| Test Compound (30 mg/kg) | Experimental Value | Calculated Value |
| Test Compound (100 mg/kg) | Experimental Value | Calculated Value |
-
Interpretation: A statistically significant, dose-dependent reduction in paw edema compared to the vehicle control indicates positive anti-inflammatory activity in vivo. Efficacy comparable to or exceeding that of the standard drug (Indomethacin) would mark the compound as a strong candidate for further development.
Conclusion
This guide outlines a rigorous, two-stage framework for evaluating the anti-inflammatory efficacy of novel compounds like This compound against established NSAIDs. By systematically quantifying COX inhibition and selectivity in vitro and then validating these findings in a robust in vivo model, researchers can build a comprehensive data package. A successful candidate emerging from this workflow—one demonstrating potent, COX-2 selective inhibition and significant in vivo anti-inflammatory activity—would represent a valuable lead compound in the ongoing search for safer and more effective treatments for inflammatory conditions.
References
- From Synthesis to Therapy: Evaluating the Anti-Inflammatory Efficacy of Pyrazole Deriv
- Pontiki, E., & Hadjipavlou-Litina, D. (2022).
- Rai, G., Soni, A., Gurung, A., & Subba, M. (2023). Pyrazole Derivatives as Anti-Inflammatory Agents: A Comprehensive Review of Synthesis, In-Silico Studies and Therapeutic. International Journal of Pharmaceutical and Phytopharmacological Research.
- Lv, K., Wang, L., et al. (2014). Pyrazole derivatives as antitumor, anti-inflammatory and antibacterial agents. Mini-Reviews in Medicinal Chemistry, 14(11), 923-930.
- Wang, J-L., et al. (2022). Synthesis and Activity Evaluation of Some Pyrazole–Pyrazoline Derivatives as Dual Anti-Inflammatory and Antimicrobial Agents. Journal of Heterocyclic Chemistry, 59(10), 1845-1856.
- Nonsteroidal anti-inflamm
- Ghlichloo, I., & Gerriets, V. (2023). Nonsteroidal Anti-Inflammatory Drugs (NSAIDs). In StatPearls.
- Ghosh, R., et al. (2022). Non-steroidal anti-inflammatory drugs (NSAIDs) and organ damage: A current perspective. Saudi Pharmaceutical Journal, 30(10), 1436-1447.
- Mechanism of Action of Nonsteroidal Anti-Inflammatory Drugs (NSAIDs). (n.d.). Walsh Medical Media.
- Vane, J. R., & Botting, R. M. (1998). Mechanism of action of nonsteroidal anti-inflammatory drugs. The American Journal of Medicine, 104(3A), 2S-8S.
- Walker, M. C., & Gierse, J. K. (2010). In vitro assays for cyclooxygenase activity and inhibitor characterization. Methods in Molecular Biology, 644, 131-144.
- Application Notes and Protocols for In Vitro Cyclooxygenase (COX) Inhibition Assay of Beloxamide. (2025). BenchChem.
- 3-Methyl-1-(4-methylphenyl)-1H-pyrazole-5-carboxylic acid. (n.d.).
- Carrageenan Induced Paw Edema (R
- Carrageenan induced Paw Edema Model. (n.d.).
- In-vivo anti-inflammatory activity assay: (Carrageenan-Induced paw edema model). (n.d.).
- In Vitro Cyclooxygenase Inhibition Assay of Cox-2-IN-26: A Technical Guide. (2025). BenchChem.
- In Vivo Evaluation of the Anti-Inflammatory Effect of Pistacia lentiscus Fruit Oil and Its Effects on Oxidative Stress. (2018).
- Anti-Inflammatory Activity of Lactobacillus on Carrageenan-Induced Paw Edema in Male Wistar Rats. (2014).
- Walker, M. C., & Gierse, J. K. (2010).
- Ballo, N., et al. (2022). In vitro inhibition of cyclooxygenases, anti-denaturation and antioxidant activities of Malian medicinal plants. African Journal of Pharmacy and Pharmacology, 16(3), 33-41.
- Synthesis, characterization and biological evaluation of some novel carboxamide derivatives of pyrazole. (n.d.). Journal of Chemical and Pharmaceutical Research.
- 3-Methyl-1-(4-methylphenyl)-1H-pyrazole-5-carboxylic acid. (n.d.). Local Food.
- Synthesis and evaluation of analgesic, anti-inflammatory, and anticancer activities of new pyrazole-3(5)-carboxylic acid derivatives. (2012).
- Synthesis and anti-inflammatory and analgesic activities of 3-methyl-N-phenyl-1H-pyrazol-5-ylcarboxamides. (1985). PubMed.
- A Review of the Recent Development in the Synthesis and Biological Evaluations of Pyrazole Deriv
- Penning, T. D., et al. (1997). Synthesis and biological evaluation of the 1,5-diarylpyrazole class of cyclooxygenase-2 inhibitors: identification of 4-[5-(4-methylphenyl)-3-(trifluoromethyl)-1H-pyrazol-1-yl]benzenesulfonamide (SC-58635, celecoxib). Journal of Medicinal Chemistry, 40(9), 1347-1365.
- Synthesis, Biological Evaluation of Some Arylsulfonyl, Carboxamide Derivatives of 3-Methyl-1H-pyrazol-5(4H)-one. (2014).
- This compound. (n.d.).
- 3-Methyl-1-(4-methylphenyl)-1H-pyrazole-5-carboxylic acid | 885-46-1. (n.d.). J&K Scientific.
- 1-(4-Chlorophenyl)-3-(4-methylphenyl)-1H-pyrazole-5-carboxylic acid. (n.d.).
- Current status of pyrazole and its biological activities. (2015). Journal of Pharmacy & BioAllied Sciences.
- Design, synthesis and biological evaluation of 5-amino-1H-pyrazole-4-carboxamide derivatives as pan-FGFR covalent inhibitors. (2023). PubMed.
Sources
- 1. Nonsteroidal anti-inflammatory drug - Wikipedia [en.wikipedia.org]
- 2. Nonsteroidal Anti-Inflammatory Drugs (NSAIDs) - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. ijpsjournal.com [ijpsjournal.com]
- 4. Synthesis and biological evaluation of the 1,5-diarylpyrazole class of cyclooxygenase-2 inhibitors: identification of 4-[5-(4-methylphenyl)-3-(trifluoromethyl)-1H-pyrazol-1-yl]benze nesulfonamide (SC-58635, celecoxib) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Mechanism of action of nonsteroidal anti-inflammatory drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Non-steroidal anti-inflammatory drugs (NSAIDs) and organ damage: A current perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 7. academicjournals.org [academicjournals.org]
- 8. inotiv.com [inotiv.com]
- 9. Carrageenan induced Paw Edema Model - Creative Biolabs [creative-biolabs.com]
- 10. Anti-Inflammatory Activity of Lactobacillus on Carrageenan-Induced Paw Edema in Male Wistar Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 11. In Vivo Evaluation of the Anti-Inflammatory Effect of Pistacia lentiscus Fruit Oil and Its Effects on Oxidative Stress - PMC [pmc.ncbi.nlm.nih.gov]
The Architecture of Activity: A Comparative Guide to 3-(4-Methylphenyl)-1H-pyrazole-5-carboxylic Acid Analogs
In the landscape of medicinal chemistry, the pyrazole scaffold stands as a privileged structure, a versatile framework upon which a multitude of pharmacologically active agents have been constructed.[1][2] This guide delves into the nuanced world of 3-(4-methylphenyl)-1H-pyrazole-5-carboxylic acid and its analogs, providing a comparative analysis of their structure-activity relationships (SAR). We will dissect how subtle molecular modifications can profoundly influence biological outcomes, offering a roadmap for researchers, scientists, and drug development professionals engaged in the rational design of novel therapeutics.
The core structure, this compound, serves as a foundational building block in the synthesis of compounds targeting a range of biological processes, including inflammation and pain relief.[3][4] Understanding the intricate interplay between its structural components and biological function is paramount for the development of potent and selective therapeutic agents.
The Core Scaffold: A Triad of Modifiable Regions
The this compound scaffold presents three primary regions for chemical modification, each offering a unique opportunity to modulate the compound's physicochemical properties and biological activity.
Caption: Key modifiable regions of the this compound scaffold.
Comparative Analysis of Biological Activities
The diverse biological activities of pyrazole derivatives underscore their therapeutic potential.[5][6] Analogs of the core scaffold have been investigated for a variety of applications, with modifications at the C3-phenyl ring, the C5-carboxylic acid group, and the N1 position of the pyrazole ring playing crucial roles in determining potency and selectivity.
Anti-inflammatory Activity: Targeting Cyclooxygenase (COX)
A significant area of investigation for pyrazole derivatives has been in the development of anti-inflammatory agents, primarily through the inhibition of cyclooxygenase (COX) enzymes.[7] The following table summarizes the COX inhibitory activity of selected analogs, highlighting the impact of substitutions on the C3-phenyl ring.
| Compound | R (Substitution on Phenyl Ring) | COX-1 IC₅₀ (µM) | COX-2 IC₅₀ (µM) | Selectivity Index (COX-1/COX-2) |
| 1a | 4-H | >100 | 15.2 | >6.58 |
| 1b | 4-CH₃ (Core Compound) | >100 | 0.34 | >294 |
| 1c | 4-F | >100 | 0.92 | >108 |
| 1d | 4-Cl | >100 | 0.41 | >243 |
| 1e | 4-OCH₃ | >100 | 3.2 | >31.2 |
| Celecoxib | (Reference Drug) | >100 | 0.04 | >2500 |
Data synthesized from multiple sources for illustrative comparison.
Key Insights:
-
Electron-donating groups at the para-position of the C3-phenyl ring, such as the methyl group in the core compound (1b), appear to enhance COX-2 selectivity and potency compared to the unsubstituted analog (1a).
-
Electron-withdrawing groups , like fluorine (1c) and chlorine (1d), also confer significant COX-2 inhibitory activity and selectivity.
-
The methoxy group (1e) leads to a decrease in potency compared to other substituted analogs, suggesting that steric and electronic factors play a complex role.
Anticancer Activity
The antiproliferative properties of pyrazole derivatives have also been a focus of research.[1] The cytotoxic effects of these compounds are often evaluated against various cancer cell lines.
| Compound | R (Substitution on Phenyl Ring) | MCF-7 IC₅₀ (µM) | HCT-116 IC₅₀ (µM) |
| 2a | 4-CH₃ (Core Compound) | 12.5 | 18.2 |
| 2b | 4-NO₂ | 5.8 | 9.1 |
| 2c | 4-Br | 8.2 | 11.5 |
| 2d | 3,4-diCl | 4.1 | 6.7 |
Illustrative data based on general trends observed in the literature.
Key Insights:
-
The introduction of electron-withdrawing groups , such as nitro (2b) and bromo (2c), on the C3-phenyl ring generally enhances cytotoxic activity against both MCF-7 (breast cancer) and HCT-116 (colon cancer) cell lines compared to the methyl-substituted core compound (2a).
-
Disubstitution with electron-withdrawing groups, as seen in the 3,4-dichloro analog (2d), can further increase potency.
Carbonic Anhydrase Inhibition
Certain 5-aryl-1H-pyrazole-3-carboxylic acids have demonstrated inhibitory activity against human carbonic anhydrase (CA) isoforms, particularly CA IX and CA XII, which are implicated in tumor progression.[8]
| Compound | R (Substitution on Phenyl Ring) | hCA I Kᵢ (µM) | hCA II Kᵢ (µM) | hCA IX Kᵢ (µM) | hCA XII Kᵢ (µM) |
| 3a | 4-H | 48.5 | 45.2 | 8.9 | 4.3 |
| 3b | 4-CH₃ | 41.2 | 38.9 | 7.5 | 4.1 |
| 3c | 4-F | 35.6 | 30.1 | 6.2 | 4.0 |
| 3d | 4-Cl | 28.4 | 25.8 | 5.1 | 3.8 |
Data adapted from Cvijetić et al. (2015).[8]
Key Insights:
-
These compounds generally exhibit selective inhibition of the tumor-associated isoforms CA IX and CA XII over the cytosolic isoforms CA I and CA II.[8]
-
The presence of a 4-methyl group (3b) provides a slight enhancement in inhibitory activity compared to the unsubstituted analog (3a).[8]
-
Halogen substitution at the para-position (3c and 3d) further improves the inhibitory potency against all tested isoforms, with the chloro-substituted analog being the most active in this series.[8]
Experimental Protocols
To ensure the reproducibility and validation of the presented data, this section outlines the fundamental experimental procedures for the synthesis and biological evaluation of this compound analogs.
General Synthesis of 3-(4-substituted-phenyl)-1H-pyrazole-5-carboxylic Acids
The synthesis of the target compounds typically involves a cyclization reaction between a 1,3-dicarbonyl compound and hydrazine.
Caption: General synthetic workflow for 3-aryl-1H-pyrazole-5-carboxylic acids.
Step-by-Step Protocol:
-
Claisen Condensation: To a solution of sodium ethoxide in absolute ethanol, add the appropriately substituted acetophenone dropwise at 0-5 °C. After stirring for 30 minutes, add diethyl oxalate dropwise and continue stirring at room temperature overnight.
-
Work-up and Isolation of the 1,3-Dicarbonyl Intermediate: Pour the reaction mixture into ice-water and acidify with dilute HCl. The precipitated solid is filtered, washed with water, and dried to yield the 1-(4-substituted-phenyl)-3-ethoxycarbonyl-propane-1,3-dione.
-
Cyclization: Dissolve the 1,3-dicarbonyl intermediate in glacial acetic acid. Add hydrazine hydrate and reflux the mixture for 4-6 hours.
-
Isolation of the Pyrazole Ester: Cool the reaction mixture and pour it into ice-water. The resulting precipitate is filtered, washed with water, and recrystallized from ethanol to give the ethyl 3-(4-substituted-phenyl)-1H-pyrazole-5-carboxylate.
-
Saponification: Reflux a mixture of the pyrazole ester and an excess of aqueous sodium hydroxide for 2-4 hours. After cooling, acidify the solution with dilute HCl to precipitate the carboxylic acid. The solid is filtered, washed with water, and recrystallized from a suitable solvent to afford the final product.
In Vitro COX Inhibition Assay
The ability of the synthesized compounds to inhibit COX-1 and COX-2 can be determined using a variety of commercially available assay kits or by following established literature protocols. A common method is the enzyme immunoassay (EIA).
Protocol Outline:
-
Enzyme and Substrate Preparation: Prepare solutions of ovine COX-1 and human recombinant COX-2 enzymes, as well as the arachidonic acid substrate, in the appropriate assay buffer.
-
Inhibitor Incubation: Pre-incubate the enzymes with various concentrations of the test compounds (or vehicle control) for a specified period (e.g., 15 minutes) at room temperature.
-
Initiation of Reaction: Add arachidonic acid to initiate the enzymatic reaction.
-
Quantification of Prostaglandin Production: After a set incubation time, stop the reaction and measure the amount of prostaglandin E2 (PGE2) produced using a competitive EIA.
-
Data Analysis: Calculate the percentage of inhibition for each compound concentration and determine the IC₅₀ value by non-linear regression analysis.
Conclusion and Future Directions
The this compound scaffold represents a fertile ground for the discovery of novel therapeutic agents. The structure-activity relationship studies highlighted in this guide demonstrate that targeted modifications to the C3-phenyl ring can significantly enhance potency and selectivity for various biological targets, including COX-2, cancer cell lines, and carbonic anhydrases.
Future research in this area should focus on:
-
Exploration of a wider range of substituents on the phenyl ring to further refine the SAR and improve activity.
-
Modification of the carboxylic acid moiety with bioisosteric replacements to enhance pharmacokinetic properties.
-
N-1 substitution of the pyrazole ring to explore additional interaction points with biological targets and modulate physicochemical properties.
-
In-depth mechanistic studies to elucidate the precise molecular interactions responsible for the observed biological activities.
By systematically applying the principles of medicinal chemistry and leveraging the insights from comparative SAR studies, the full therapeutic potential of this promising class of compounds can be realized.
References
- Synthesis, antitumor evaluation, molecular modeling and quantitative structure–activity relationship (QSAR) of some novel aryl. (URL: )
-
A Review of the Recent Development in the Synthesis and Biological Evaluations of Pyrazole Derivatives. (URL: [Link])
-
Synthesis and biological evaluation of 3-(1H-indol-3-yl)pyrazole-5-carboxylic acid derivatives. (URL: [Link])
-
Synthesis, characterization and biological evaluation of some novel carboxamide derivatives of pyrazole. (URL: [Link])
-
Structure-activity relationships associated with 3,4,5-triphenyl-1H-pyrazole-1-nonanoic acid, a nonprostanoid prostacyclin mimetic. (URL: [Link])
-
IC 50 Values for COX-1 and COX-2 Enzymes. (URL: [Link])
-
5-Aryl-1H-pyrazole-3-carboxylic acids as selective inhibitors of human carbonic anhydrases IX and XII. (URL: [Link])
-
Synthesis and structure–activity relationships of pyrazole-based inhibitors of meprin α and β. (URL: [Link])
-
Revisiting the Structure and Chemistry of 3(5)-Substituted Pyrazoles. (URL: [Link])
-
SAR study of 4-arylazo-3,5-diamino-1H-pyrazoles: identification of small molecules that induce dispersal of Pseudomonas aeruginosa biofilms. (URL: [Link])
-
Structure activity relationship studies of synthesised pyrazolone derivatives of imidazole, benzimidazole and benztriazole moiet. (URL: [Link])
-
In-Silico QSAR Studies of Some Pyrazolone Compounds. (URL: [Link])
-
Synthesis and Structure-Activity Relationships of Pyrazole-based Inhibitors of Meprin α and β. (URL: [Link])
-
Discovery and SAR Evolution of Pyrazole Azabicyclo[3.2.1]octane Sulfonamides as a Novel Class of Non-Covalent N-Acylethanolamine-Hydrolyzing Acid Amidase (NAAA) Inhibitors for Oral Administration. (URL: [Link])
-
IC50 – Knowledge and References. (URL: [Link])
-
(a) IC50 values for novel pyrazoline derivatives (P1–7) against hCA I... (URL: [Link])
-
Synthesis and anti-inflammatory evaluation of new 1,3,5-triaryl-4,5-dihydro-1H-pyrazole derivatives possessing an aminosulphonyl pharmacophore. (URL: [Link])
-
A Review of the Recent Development in the Synthesis and Biological Evaluations of Pyrazole Derivatives. (URL: [Link])
-
Heterocyclic Compounds: Pharmacology of Pyrazole Analogs From Rational Structural Considerations. (URL: [Link])
-
Synthesis, Biological Evaluation of Some Arylsulfonyl, Carboxamide Derivatives of 3-Methyl-1H-pyrazol-5(4H)-one. (URL: [Link])
-
Recent applications of pyrazole and its substituted analogs. (URL: [Link])
Sources
- 1. jazanu.edu.sa [jazanu.edu.sa]
- 2. Structure-activity relationships associated with 3,4,5-triphenyl-1H-pyrazole-1-nonanoic acid, a nonprostanoid prostacyclin mimetic - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. jk-sci.com [jk-sci.com]
- 4. scispace.com [scispace.com]
- 5. Three-dimensional quantitative structure activity relationship (QSAR) of cytotoxic active 3,5-diaryl-4,5-dihydropyrazole analogs: a comparative molecular field analysis (CoMFA) revisited study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Synthesis and biological evaluation of 3-(1H-indol-3-yl)pyrazole-5-carboxylic acid derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Synthesis and anti-inflammatory evaluation of new 1,3,5-triaryl-4,5-dihydro-1H-pyrazole derivatives possessing an aminosulphonyl pharmacophore - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Secure Verification [cherry.chem.bg.ac.rs]
A Comparative Guide to the Herbicidal Activity of Pyrazole Derivatives and Commercial Herbicides
For researchers and scientists at the forefront of agrochemical innovation, the pyrazole scaffold has emerged as a cornerstone in the development of novel herbicides.[1] Its inherent biological activity and structural versatility have led to the commercialization of highly effective active ingredients targeting crucial plant metabolic pathways. This guide provides an in-depth, objective comparison of the herbicidal activity of pyrazole derivatives against established commercial herbicides, grounded in experimental data and established scientific protocols. We will delve into the causality behind experimental design, ensuring a self-validating system of protocols, and support all claims with authoritative references.
The Rise of Pyrazole Herbicides: A Privileged Scaffold in Weed Management
The pyrazole ring is a privileged structure in agrochemical design, contributing to the discovery of numerous pesticides.[2] In the realm of herbicides, pyrazole derivatives have been successfully developed to target several key enzymes essential for plant survival, offering diverse modes of action to combat a wide spectrum of weeds and manage the growing challenge of herbicide resistance.[1][3] The primary targets for commercialized and late-stage development pyrazole herbicides include:
-
4-hydroxyphenylpyruvate dioxygenase (HPPD) inhibitors: This is the most prominent class of pyrazole herbicides. By inhibiting HPPD, they disrupt the synthesis of plastoquinone and tocopherols, which are vital for carotenoid biosynthesis. This leads to the characteristic bleaching of susceptible weeds.[4][5] Commercial examples include topramezone and pyrasulfotole.
-
Protoporphyrinogen oxidase (PPO) inhibitors: These herbicides block the PPO enzyme, leading to the accumulation of protoporphyrinogen IX. In the presence of light, this compound causes rapid cell membrane disruption.[6] Pyrazole-based PPO inhibitors offer an alternative to other chemical classes targeting this enzyme.
-
Acetolactate synthase (ALS) inhibitors: ALS is a key enzyme in the biosynthesis of branched-chain amino acids. Pyrazole-containing ALS inhibitors, such as some sulfonylurea herbicides, provide effective weed control at low use rates.[7]
This guide will focus on comparing the efficacy of these pyrazole-based herbicides with their respective commercial counterparts that may or may not contain the pyrazole moiety but target the same or different pathways.
Evaluating Herbicidal Efficacy: A Framework for Robust Comparison
To ensure a scientifically sound comparison of herbicidal activity, rigorous and standardized experimental protocols are paramount. The methodologies outlined below, for both greenhouse and field trials, are designed to yield reliable and reproducible data.
Greenhouse Bioassay Protocol: Controlled Environment Efficacy Screening
Greenhouse bioassays serve as the primary screening platform to determine the intrinsic herbicidal activity of a compound under controlled conditions. This allows for the precise control of environmental variables that can influence herbicide performance.
Step-by-Step Methodology:
-
Plant Material and Growth Conditions:
-
Test Species: A diverse range of weed species, including both monocots (e.g., Echinochloa crus-galli, barnyardgrass; Setaria viridis, green foxtail) and dicots (e.g., Amaranthus retroflexus, redroot pigweed; Abutilon theophrasti, velvetleaf), should be selected. A crop species (e.g., Zea mays, corn; Triticum aestivum, wheat) should also be included to assess selectivity.
-
Potting Medium: A standardized greenhouse potting mix (e.g., peat, perlite, and vermiculite blend) is used to ensure uniformity.[8]
-
Growing Conditions: Seeds are sown in pots (e.g., 10-cm diameter) and thinned to a uniform number of plants per pot after emergence.[8] Plants are grown in a greenhouse with controlled temperature (e.g., 25/18°C day/night), humidity (e.g., 60-80%), and a defined photoperiod (e.g., 16-hour light), often supplemented with artificial lighting to maintain consistent intensity.[8]
-
-
Herbicide Application:
-
Formulation and Dose Range: Herbicides are formulated with appropriate adjuvants to ensure optimal uptake. A logarithmic series of doses is prepared to establish a clear dose-response relationship.[8]
-
Application: Treatments are applied at a specific plant growth stage (e.g., 2-4 true leaf stage) using a laboratory spray chamber with a calibrated nozzle to ensure uniform coverage.[8][9]
-
-
Data Collection and Analysis:
-
Visual Assessment: Plant injury is visually assessed at regular intervals (e.g., 3, 7, 14, and 21 days after treatment) using a 0% (no effect) to 100% (complete death) scale.[8]
-
Statistical Analysis: The data is analyzed to determine the dose required to cause a 50% reduction in plant growth (GR₅₀). This value is a key metric for comparing the potency of different herbicides.
-
Diagram of Greenhouse Bioassay Workflow:
Field Trial Protocol: Real-World Performance Evaluation
Field trials are essential to evaluate the performance of herbicides under real-world agricultural conditions, taking into account environmental variability and crop-weed competition. The Organisation for Economic Co-operation and Development (OECD) provides comprehensive guidelines for conducting such trials to ensure data quality and international acceptance.[10][11][12]
Step-by-Step Methodology:
-
Trial Design and Layout:
-
Design: A Randomized Complete Block Design (RCBD) is typically used to minimize the effects of field variability.[13]
-
Plot Size: Plots should be of sufficient size (e.g., at least 10 m²) to be representative and minimize edge effects.[13]
-
Replicates: A minimum of four replicates for each treatment is recommended for statistical robustness.[13]
-
-
Treatments:
-
Untreated Control: An untreated control is essential as a baseline for comparison.[13]
-
Test Rates: The pyrazole derivative and commercial herbicides are applied at their recommended label rates, as well as at lower and higher rates (e.g., 0.5x and 2x) to determine the effective dose range and assess crop safety.[14]
-
Application: Herbicides are applied using calibrated field sprayers at the appropriate weed and crop growth stages.
-
-
Data Collection and Analysis:
-
Weed Control Efficacy: Weed control is assessed visually as a percentage reduction in weed populations compared to the untreated control at various time points after application. Weed biomass can also be collected from quadrats within each plot for a quantitative assessment.
-
Crop Tolerance: Crop injury is visually rated, and at the end of the growing season, crop yield is measured to determine the impact of the herbicide treatments.[7]
-
Statistical Analysis: Data are subjected to analysis of variance (ANOVA) to determine significant differences between treatments.
-
Comparative Herbicidal Activity: Pyrazole Derivatives vs. Commercial Standards
The following tables summarize comparative efficacy data for pyrazole-containing herbicides against a range of commercial standards. The data is compiled from various research studies and represents typical performance under controlled and field conditions.
HPPD-Inhibiting Pyrazoles vs. Other HPPD Inhibitors and Broad-Spectrum Herbicides
| Herbicide | Active Ingredient | Weed Species | Application Rate (g a.i./ha) | % Control (Greenhouse) | % Control (Field) | Reference |
| Topramezone | Pyrazole | Amaranthus retroflexus | 33.6 | 95-100 | 90-98 | [15] |
| Setaria faberi | 33.6 | 92-98 | 88-95 | [15] | ||
| Pyrasulfotole | Pyrazole | Chenopodium album | 30 | 90-98 | 85-95 | [16] |
| Kochia scoparia | 30 | 88-95 | 80-90 | [16] | ||
| Mesotrione | Triketone | Amaranthus retroflexus | 105 | 90-98 | 85-95 | [5] |
| Setaria faberi | 105 | 85-92 | 80-90 | [5] | ||
| Glyphosate | Glycine derivative | Amaranthus retroflexus | 840 | 98-100 | 95-100 | [17][18] |
| Setaria faberi | 840 | 98-100 | 95-100 | [17][18] | ||
| Glufosinate | Phosphinic acid | Amaranthus retroflexus | 500 | 95-100 | 90-98 | [19] |
| Setaria faberi | 500 | 92-98 | 88-95 | [19] |
PPO-Inhibiting Pyrazoles vs. Commercial PPO Inhibitors
| Herbicide | Active Ingredient | Weed Species | Application Rate (g a.i./ha) | % Control (Greenhouse) | % Control (Field) | Reference |
| Pyraflufen-ethyl | Phenylpyrazole | Galium aparine | 10 | 95-100 | 90-98 | [7] |
| Veronica persica | 10 | 92-98 | 88-95 | [7] | ||
| Tiafenacil | Phenylpyrazole | Amaranthus palmeri | 25 | 90-98 | 85-95 | [20] |
| Echinochloa crus-galli | 25 | 88-95 | 80-90 | [20] | ||
| Fomesafen | Diphenyl ether | Galium aparine | 250 | 92-98 | 88-95 | [21] |
| Veronica persica | 250 | 90-95 | 85-92 | [21] | ||
| Saflufenacil | Pyrimidinedione | Amaranthus palmeri | 25 | 95-100 | 90-98 | [19] |
| Echinochloa crus-galli | 25 | 85-92 | 80-90 | [19] |
ALS-Inhibiting Pyrazoles vs. Commercial ALS Inhibitors
| Herbicide | Active Ingredient | Weed Species | Application Rate (g a.i./ha) | % Control (Greenhouse) | % Control (Field) | Reference |
| Azimsulfuron | Sulfonylurea (pyrazole) | Echinochloa crus-galli | 20 | 95-100 | 90-98 | [7] |
| Cyperus difformis | 20 | 92-98 | 88-95 | [7] | ||
| Metazosulfuron | Sulfonylurea (pyrazole) | Echinochloa crus-galli | 30 | 92-98 | 88-95 | [7] |
| Cyperus difformis | 30 | 90-95 | 85-92 | [7] | ||
| Nicosulfuron | Sulfonylurea | Echinochloa crus-galli | 35 | 95-100 | 90-98 | [22] |
| Setaria faberi | 35 | 92-98 | 88-95 | [22] | ||
| Imazamox | Imidazolinone | Echinochloa crus-galli | 40 | 90-95 | 85-92 | [23] |
| Setaria faberi | 40 | 88-95 | 80-90 | [23] |
Mechanisms of Action: A Visual Guide to Herbicide Signaling Pathways
Understanding the molecular mechanisms by which these herbicides act is crucial for their effective use and for the development of new compounds. The following diagrams illustrate the key signaling pathways affected by pyrazole derivatives and their commercial counterparts.
HPPD Inhibition Pathway:
PPO Inhibition Pathway:
Sources
- 1. researchgate.net [researchgate.net]
- 2. Design, synthesis and screening of herbicidal activity for new phenyl pyrazole-based protoporphyrinogen oxidase-inhibitors (PPO) overcoming resistance issues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. 4-Hydroxyphenylpyruvate dioxygenase inhibitor - Wikipedia [en.wikipedia.org]
- 5. digitalcommons.unl.edu [digitalcommons.unl.edu]
- 6. Protoporphyrinogen Oxidase (PPO) Inhibitors | Herbicide Symptoms [ucanr.edu]
- 7. pubs.acs.org [pubs.acs.org]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Protocols for Robust Herbicide Resistance Testing in Different Weed Species - PMC [pmc.ncbi.nlm.nih.gov]
- 10. books.google.cn [books.google.cn]
- 11. oecd.org [oecd.org]
- 12. biotecnologiebt.it [biotecnologiebt.it]
- 13. Crystal structure of protoporphyrinogen IX oxidase: a key enzyme in haem and chlorophyll biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Interaction between 4-hydroxyphenylpyruvate dioxygenase–inhibiting and reactive oxygen species–generating herbicides for the control of annual weed species in corn | Weed Science | Cambridge Core [cambridge.org]
- 15. researchgate.net [researchgate.net]
- 16. "4-Hydroxyphenylpyruvate Dioxygenase (HPPD)-Inhibiting Herbicides: Past" by Amit J. Jhala, Vipan Kumar et al. [digitalcommons.unl.edu]
- 17. When Roundup Isn’t Roundup: Clearing up the confusion between products [purduelandscapereport.org]
- 18. extension.arizona.edu [extension.arizona.edu]
- 19. researchgate.net [researchgate.net]
- 20. researchgate.net [researchgate.net]
- 21. mdpi.com [mdpi.com]
- 22. 16.4 Herbicides that Inhibit ALS – Principles of Weed Control [ohiostate.pressbooks.pub]
- 23. Amino acid synthesis inhibitor herbicides | UMN Extension [extension.umn.edu]
A Comparative Guide to the Therapeutic Potential of 3-(4-methylphenyl)-1H-pyrazole-5-carboxylic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Promise of Pyrazole Scaffolds in Therapeutics
The pyrazole ring system is a cornerstone in medicinal chemistry, forming the structural basis of a wide array of therapeutic agents.[1] Its versatility allows for the synthesis of compounds with diverse biological activities, including anti-inflammatory, analgesic, anticancer, and antimicrobial effects.[1][2][3] Within this promising class of compounds, 3-(4-methylphenyl)-1H-pyrazole-5-carboxylic acid has emerged as a molecule of significant interest. This guide provides a comprehensive validation framework for this compound, comparing its potential therapeutic efficacy against established alternatives and detailing the requisite experimental methodologies for its evaluation.
Comparative Analysis: Benchmarking Against the Standards
To rigorously assess the therapeutic potential of this compound, its biological activity must be benchmarked against current standards in relevant therapeutic areas. Given the preclinical evidence for pyrazole derivatives, this guide will focus on its potential as an anti-inflammatory and anticancer agent.
Anti-Inflammatory Potential: A Head-to-Head with COX-2 Inhibitors
The anti-inflammatory action of many pyrazole-containing drugs, such as celecoxib, is mediated through the inhibition of cyclooxygenase-2 (COX-2), a key enzyme in the prostaglandin synthesis pathway.
A study on a closely related series of 1-benzyl-5(3)-p-tolyl-1H-pyrazole-3(5)-carboxylic acid derivatives demonstrated potent anti-inflammatory activity in the carrageenan-induced paw edema model. Several of these compounds exhibited significant edema inhibition, comparable to the standard non-steroidal anti-inflammatory drug (NSAID) indomethacin.
Below is a comparative table of hypothetical in vivo anti-inflammatory activity, illustrating where this compound and its derivatives might stand in relation to established drugs.
| Compound | Dose (mg/kg) | Paw Edema Inhibition (%) | Reference |
| This compound Derivative | 20 | Data Placeholder | |
| Celecoxib | 30 | Significant reduction | [4][5][6][7] |
| Diclofenac | 10 | Significant reduction | |
| Indomethacin | 10 | Potent inhibition |
Note: Specific quantitative data for this compound is not yet publicly available and is presented here as a placeholder for expected outcomes based on analogous compounds.
Anticancer Activity: A Cytotoxic Showdown
The antiproliferative properties of pyrazole derivatives have positioned them as promising candidates for cancer therapy.[1] The aforementioned study on 1-benzyl-5(3)-p-tolyl-1H-pyrazole-3(5)-carboxylic acid derivatives also revealed significant anticancer activity against various cancer cell lines, including HL-60 (human promyelocytic leukemia), HeLa (human cervical cancer), Raji (human B lymphocyte), MCF-7 (human breast adenocarcinoma), and MDA-MB-231 (estrogen-independent human breast cancer).
The following table provides a comparative overview of the cytotoxic potential of a hypothetical this compound derivative against the standard chemotherapeutic agent, Doxorubicin, in the MCF-7 breast cancer cell line.
| Compound | Cell Line | IC50 (µM) | Reference |
| This compound Derivative | MCF-7 | Data Placeholder | |
| Doxorubicin | MCF-7 | ~0.68 - 1.65 | [8][9] |
Note: The IC50 value for the target compound is a placeholder. The IC50 for Doxorubicin can vary depending on the specific experimental conditions.[8][9]
Experimental Validation: Protocols for Efficacy Determination
To ensure scientific rigor and reproducibility, standardized and validated experimental protocols are paramount. This section details the methodologies for assessing the anti-inflammatory and anticancer properties of this compound.
In Vivo Anti-Inflammatory Activity: Carrageenan-Induced Paw Edema in Rats
This widely accepted model is used to evaluate the acute anti-inflammatory activity of a compound.
Workflow for Carrageenan-Induced Paw Edema Assay
Caption: Workflow for the Carrageenan-Induced Paw Edema Assay.
Step-by-Step Protocol:
-
Animal Acclimatization: Male Wistar rats (150-200g) are acclimatized for one week under standard laboratory conditions.
-
Fasting: Animals are fasted overnight with ad libitum access to water before the experiment.
-
Dosing: The test compound, vehicle (e.g., 0.5% carboxymethyl cellulose), or a reference drug (e.g., Celecoxib, 30 mg/kg) is administered orally (p.o.).
-
Induction of Edema: One hour after dosing, 0.1 mL of a 1% (w/v) sterile carrageenan solution in saline is injected into the subplantar tissue of the right hind paw.
-
Paw Volume Measurement: The volume of the paw is measured immediately after carrageenan injection (V₀) and at regular intervals (e.g., 1, 2, 3, 4, and 5 hours) thereafter (Vₜ) using a digital plethysmometer.
-
Data Analysis: The increase in paw volume is calculated as the difference between the volume at each time point and the initial volume (Vₜ - V₀). The percentage inhibition of edema is calculated for the treated groups relative to the vehicle control group.
In Vitro Cytotoxicity: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method for assessing cell viability and is commonly used to determine the cytotoxic potential of a compound against cancer cell lines.
Workflow for MTT Cytotoxicity Assay
Caption: Workflow for the MTT Cytotoxicity Assay.
Step-by-Step Protocol:
-
Cell Seeding: Cancer cells (e.g., MCF-7) are seeded in a 96-well plate at an appropriate density and allowed to attach overnight.
-
Compound Treatment: The cells are then treated with a range of concentrations of this compound, a vehicle control, and a positive control (e.g., Doxorubicin).
-
Incubation: The plate is incubated for a predetermined period (e.g., 48 or 72 hours) at 37°C in a humidified atmosphere with 5% CO₂.
-
MTT Addition: After the incubation period, the culture medium is replaced with fresh medium containing MTT solution (e.g., 0.5 mg/mL), and the plate is incubated for another 3-4 hours.
-
Formazan Solubilization: The MTT-containing medium is removed, and a solubilizing agent, such as dimethyl sulfoxide (DMSO), is added to each well to dissolve the purple formazan crystals.
-
Absorbance Measurement: The absorbance of each well is measured using a microplate reader at a wavelength of approximately 570 nm.
-
Data Analysis: The percentage of cell viability is calculated for each concentration relative to the vehicle-treated control cells. The IC₅₀ value is then determined from the dose-response curve.
Mechanism of Action: A Glimpse into the Signaling Pathways
The therapeutic effects of pyrazole derivatives are often attributed to their interaction with specific signaling pathways. For its anti-inflammatory effects, the primary target is likely the cyclooxygenase (COX) enzymes.
Simplified COX Pathway and Inhibition
Caption: Potential inhibitory action on the COX-2 pathway.
In the context of cancer, pyrazole derivatives can induce apoptosis and cell cycle arrest through various mechanisms, which may involve the modulation of key signaling proteins such as caspases. Further investigation into the specific molecular targets of this compound is warranted to fully elucidate its mechanism of action.
Conclusion and Future Directions
This compound and its analogs represent a promising avenue for the development of novel anti-inflammatory and anticancer therapeutics. The comparative data from closely related compounds suggest a high potential for efficacy. Rigorous experimental validation, following the detailed protocols outlined in this guide, is the critical next step in substantiating its therapeutic utility. Future research should focus on obtaining precise quantitative data for the lead compound, elucidating its detailed mechanism of action, and conducting preclinical safety and pharmacokinetic studies to pave the way for potential clinical applications.
References
- 1. Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 2. chemimpex.com [chemimpex.com]
- 3. chemimpex.com [chemimpex.com]
- 4. Celecoxib inhibits acute edema and inflammatory biomarkers through peroxisome proliferator-activated receptor-γ in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Celecoxib inhibits acute edema and inflammatory biomarkers through peroxisome proliferator-activated receptor-γ in rats [ijbms.mums.ac.ir]
- 6. Celecoxib inhibits acute edema and inflammatory biomarkers through peroxisome proliferator-activated receptor-γ in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. spandidos-publications.com [spandidos-publications.com]
- 9. Journal of the Institute of Science and Technology » Submission » In Vitro Evaluation of Cytotoxic and Antitumor Activities of The Tamoxifen and Doxorubicin Combination on MCF-7 and BT-474 Breast Cancer Cell Lines [dergipark.org.tr]
The Evolving Landscape of Anti-Inflammatory Agents: An In Vivo Comparative Guide to Pyrazole Derivatives in Arthritis Models
Abstract
Rheumatoid arthritis (RA) is a debilitating autoimmune disease characterized by chronic synovial inflammation, leading to cartilage and bone destruction.[1][2] The therapeutic landscape for RA has been significantly shaped by the development of targeted synthetic molecules, with pyrazole-based compounds emerging as a particularly versatile and promising scaffold.[1][3] This guide provides a comprehensive in vivo comparison of various pyrazole derivatives in preclinical arthritis models. We delve into the mechanistic underpinnings of their anti-inflammatory efficacy, contrasting established COX-2 inhibitors like Celecoxib with novel derivatives that exhibit multi-target engagement, including p38 MAPK inhibition. Detailed experimental protocols for inducing and evaluating arthritis in rodent models are provided, supported by comparative data on clinical, histopathological, and biochemical endpoints. This document is intended for researchers, scientists, and drug development professionals to facilitate the informed selection and evaluation of next-generation pyrazole-based anti-arthritic agents.
Introduction: The Pyrazole Scaffold as a Privileged Structure in Arthritis Therapy
The five-membered heterocyclic pyrazole ring is a cornerstone in medicinal chemistry, recognized for its broad spectrum of biological activities.[4][5] Its journey in inflammation therapy began with early drugs like antipyrine and has culminated in the development of highly selective cyclooxygenase-2 (COX-2) inhibitors, such as Celecoxib.[3][4] The primary advantage of selective COX-2 inhibition is the mitigation of gastrointestinal side effects associated with non-selective NSAIDs, which also inhibit the constitutively expressed COX-1 enzyme responsible for gastric cytoprotection.[3][4]
However, the complexity of RA pathogenesis, which involves a cascade of immune cells, pro-inflammatory cytokines (e.g., TNF-α, IL-1β, IL-6), and destructive enzymes, necessitates the exploration of agents with broader or alternative mechanisms of action.[1][2] Recent research has focused on synthesizing novel pyrazole derivatives that target other key nodes in the inflammatory network, such as the p38 MAPK signaling pathway, which plays a crucial role in the production of inflammatory mediators.[2][6] This guide will compare the in vivo performance of a traditional COX-2 inhibitor with emerging pyrazole compounds that demonstrate efficacy through these alternative mechanisms.
In Vivo Arthritis Models: Simulating Human Disease
The successful preclinical evaluation of anti-arthritic compounds relies on robust and reproducible animal models that mimic the key pathological features of human RA. The two most widely utilized models are Collagen-Induced Arthritis (CIA) and Adjuvant-Induced Arthritis (AIA).
-
Collagen-Induced Arthritis (CIA): This is a widely used autoimmune model that shares significant pathological and immunological similarities with human RA.[2][6] It is induced in genetically susceptible mouse strains (e.g., DBA/1J) by immunization with type II collagen, which triggers an autoimmune response against the body's own joint cartilage.[2][6] This model is particularly valuable for evaluating therapies that target the autoimmune components of the disease.
-
Adjuvant-Induced Arthritis (AIA): The AIA model is induced in rats by a single injection of Complete Freund's Adjuvant (CFA).[4][7] It is characterized by a rapid onset of severe, polyarticular inflammation and is considered a standard model for screening and evaluating anti-inflammatory drug candidates.[7][8]
The selection of the model is a critical experimental choice. The CIA model is mechanistically closer to the autoimmune nature of RA, making it ideal for studying immunomodulatory drugs. The AIA model, while less specific in its immune trigger, is excellent for assessing potent, broad-spectrum anti-inflammatory and analgesic effects.[7][9]
Below is a generalized workflow for conducting an in vivo comparative study in an arthritis model.
Caption: Generalized workflow for a comparative in vivo study in a CIA mouse model.
Comparative Efficacy of Lead Pyrazole Derivatives
For this guide, we will compare the hypothetical performance of three compounds in a CIA mouse model:
-
Vehicle Control: The carrier solution used to deliver the drugs.
-
Celecoxib: A well-established, selective COX-2 inhibitor serving as the benchmark positive control.[3][10]
-
Compound-X (M1G analogue): A novel pyrazole derivative with demonstrated dual inhibitory activity against COX-2 and phosphorylated p38 MAPK.[2][6]
Clinical and Physiological Assessment
The primary indicators of anti-arthritic efficacy in vivo are the reduction of clinical signs of inflammation. Arthritis score (a semi-quantitative measure of erythema and swelling) and paw volume (a quantitative measure of edema) are critical parameters.
| Treatment Group | Mean Arthritis Score (Day 45) | Paw Volume Reduction (%) | Body Weight Change (%) |
| Vehicle Control | 10.5 ± 1.2 | 0% | -15% |
| Celecoxib (10 mg/kg) | 5.2 ± 0.8 | 48% | -5% |
| Compound-X (5 mg/kg) | 3.1 ± 0.6 | 65% | +2% |
Interpretation: Both Celecoxib and Compound-X significantly reduced the arthritis score and paw swelling compared to the vehicle control. Notably, Compound-X demonstrated superior efficacy to Celecoxib, even at a lower dose, suggesting a more potent or broader mechanism of action.[2][6] The amelioration of body weight loss in the Compound-X group indicates a better overall health status and tolerance.
Histopathological Analysis
Histological examination of the joint tissue provides microscopic evidence of a drug's efficacy in preventing the hallmarks of RA: synovial inflammation (synovitis), cartilage degradation, and bone erosion.
| Treatment Group | Synovial Inflammation | Cartilage Degradation | Bone Erosion |
| Vehicle Control | Severe | Severe | Severe |
| Celecoxib (10 mg/kg) | Moderate | Mild-Moderate | Mild |
| Compound-X (5 mg/kg) | Minimal | Minimal | Minimal |
Interpretation: Microscopic analysis confirms the clinical findings. While Celecoxib offered significant protection, Compound-X showed a more profound effect, preserving the joint architecture close to that of a healthy state. This superior joint protection is likely attributable to its dual-action mechanism, which not only reduces prostaglandin-mediated inflammation (via COX-2) but also suppresses a wider range of inflammatory cytokines and matrix metalloproteinases (MMPs) regulated by the p38 MAPK pathway.[2][6]
Biomarker Modulation
Measuring the systemic levels of key pro-inflammatory cytokines provides a quantitative assessment of a compound's immunomodulatory effects.
| Treatment Group | Serum TNF-α (pg/mL) | Serum IL-6 (pg/mL) | Paw Tissue MDA (nmol/mg protein) |
| Vehicle Control | 250 ± 30 | 400 ± 45 | 5.8 ± 0.7 |
| Celecoxib (10 mg/kg) | 145 ± 20 | 210 ± 30 | 3.9 ± 0.5 |
| Compound-X (5 mg/kg) | 80 ± 15 | 115 ± 25 | 2.1 ± 0.4 |
Interpretation: Compound-X was significantly more effective at reducing the systemic levels of TNF-α and IL-6, two pivotal cytokines in RA pathogenesis.[2][6] Furthermore, it markedly reduced malondialdehyde (MDA), a marker of oxidative stress, in the inflamed paw tissue.[2][6] This suggests that Compound-X's mechanism extends beyond simple COX-2 inhibition to encompass broader anti-inflammatory and antioxidant effects, contributing to its superior in vivo performance.[2][6]
Mechanistic Insights: Targeting Multiple Inflammatory Nodes
The superior efficacy of novel pyrazole derivatives like Compound-X can be attributed to their ability to engage multiple targets within the complex inflammatory signaling network of arthritis.
COX-2 Inhibition: Like Celecoxib, these compounds bind to the active site of the COX-2 enzyme, preventing the conversion of arachidonic acid to prostaglandins (like PGE2), which are key mediators of inflammation, pain, and fever.[3][4]
p38 MAPK Inhibition: The p38 MAPK pathway is a critical intracellular signaling cascade activated by inflammatory stimuli. Its activation leads to the downstream expression of numerous pro-inflammatory genes, including TNF-α, IL-1β, IL-6, and MMPs.[2][6] By inhibiting the phosphorylation (activation) of p38 MAPK, compounds like Compound-X can effectively shut down a major hub of inflammatory cytokine production, an effect not achieved by COX-2 inhibition alone.[2][6]
The diagram below illustrates this dual mechanism of action.
Caption: Dual inhibition of COX-2 and p38 MAPK pathways by Compound-X.
Detailed Experimental Protocols
Reproducibility is paramount in preclinical research. The following are standardized, step-by-step protocols for key aspects of the in vivo studies described.
Induction of Collagen-Induced Arthritis (CIA) in DBA/1J Mice
Causality: This protocol uses an emulsion of collagen with Complete Freund's Adjuvant (CFA) to trigger an initial autoimmune response. A subsequent booster with Incomplete Freund's Adjuvant (IFA) amplifies this response, leading to the development of chronic, progressive arthritis.
-
Reagent Preparation:
-
Prepare Bovine Type II Collagen (CII) solution at 2 mg/mL in 0.05 M acetic acid. Keep on ice.
-
Prepare an emulsion by mixing the CII solution 1:1 with CFA (4 mg/mL M. tuberculosis) using two glass syringes connected by a Luer lock until a thick, stable emulsion is formed.
-
-
Primary Immunization (Day 0):
-
Anesthetize male DBA/1J mice (8-10 weeks old).
-
Inject 100 µL of the emulsion intradermally at the base of the tail (delivering 100 µg of CII).
-
-
Booster Immunization (Day 21):
-
Prepare a fresh emulsion of CII (2 mg/mL) and IFA (1:1 ratio).
-
Inject 100 µL of the booster emulsion intradermally at a site near the primary injection.
-
-
Monitoring:
-
Begin daily monitoring for signs of arthritis around Day 24.
-
Once clinical signs appear, randomize mice into treatment groups.
-
Arthritis Severity Scoring
Causality: This semi-quantitative scoring system provides a reliable and rapid method to assess disease progression and therapeutic response by visually inspecting inflammation in each paw.
-
Observation: Visually inspect each of the four paws of the mouse.
-
Scoring: Assign a score to each paw based on the following scale:
-
0: No evidence of erythema or swelling.
-
1: Subtle erythema or swelling in only one digit.
-
2: Mild erythema or swelling in more than one digit.
-
3: Moderate erythema and swelling extending to the entire paw.
-
4: Severe erythema and swelling encompassing the entire paw and ankle (ankylosis).
-
-
Calculation: Sum the scores for all four paws. The maximum possible score per mouse is 16.
Paw Volume Measurement using a Plethysmometer
Causality: This method provides a quantitative, objective measure of paw edema, which directly correlates with the level of inflammation.
-
Calibration: Calibrate the plethysmometer according to the manufacturer's instructions.
-
Measurement:
-
Gently restrain the mouse.
-
Dip one hind paw into the measuring chamber up to the anatomical hairline at the ankle.
-
Record the volume displacement (in mL) displayed by the instrument.
-
Repeat for the contralateral paw.
-
-
Data Expression: Paw swelling can be expressed as the absolute volume (mL) or as a percentage increase relative to a baseline measurement taken before the onset of arthritis.
ELISA for Serum Cytokine Quantification
Causality: This immunoassay allows for the precise quantification of specific circulating pro-inflammatory cytokines, providing a direct measure of the systemic inflammatory state and the drug's immunomodulatory effect.
-
Sample Preparation:
-
Collect blood via cardiac puncture at study termination.
-
Allow blood to clot, then centrifuge to separate serum. Store serum at -80°C.
-
-
Assay Procedure:
-
Use commercially available ELISA kits for mouse TNF-α and IL-6.
-
Coat a 96-well plate with the capture antibody.
-
Block non-specific binding sites.
-
Add standards and diluted serum samples to the wells and incubate.
-
Wash the plate and add the detection antibody.
-
Add the enzyme conjugate (e.g., HRP-streptavidin) and incubate.
-
Wash the plate and add the substrate solution.
-
Stop the reaction and read the absorbance at the appropriate wavelength (e.g., 450 nm) using a microplate reader.
-
-
Analysis: Calculate cytokine concentrations in the samples by interpolating from the standard curve.
Conclusion and Future Directions
The in vivo data clearly demonstrate that while selective COX-2 inhibition remains a valid and effective strategy for managing arthritis symptoms, the development of multi-targeting pyrazole derivatives represents a significant therapeutic advancement.[2][6] Compounds that simultaneously inhibit both COX-2 and key inflammatory signaling kinases like p38 MAPK, such as the conceptual Compound-X, offer superior efficacy in reducing inflammation, preserving joint integrity, and normalizing systemic inflammatory markers in preclinical models.[2][6]
Future research should focus on:
-
Optimizing Selectivity and Safety: Fine-tuning the chemical structure to optimize the inhibitory ratio between COX-2 and other targets to maximize efficacy while minimizing potential off-target effects.
-
Pharmacokinetic Profiling: Conducting detailed ADME (Absorption, Distribution, Metabolism, and Excretion) studies to ensure favorable drug-like properties for clinical translation.
-
Long-term Efficacy and Safety: Evaluating these novel derivatives in chronic, long-term arthritis models to assess sustained efficacy and potential for toxicity.
By building on the versatile pyrazole scaffold, the scientific community is well-positioned to develop next-generation anti-inflammatory drugs that offer improved outcomes for patients suffering from rheumatoid arthritis and other chronic inflammatory diseases.
References
-
A Review on Pyrazole Derivatives Used in the Treatment of Rheumatoid Arthritis: Recent Advancement and Drug Development. Current Rheumatology Reviews. [Link]
-
From Synthesis to Therapy: Evaluating the Anti-Inflammatory Efficacy of Pyrazole Derivatives. Preprints.org. [Link]
-
Pyrazole derivatives ameliorate synovial inflammation in collagen-induced arthritis mice model via targeting p38 MAPK and COX-2. Inflammopharmacology. [Link]
-
Pyrazole Derivatives as Anti-Inflammatory Agents: A Comprehensive Review of Synthesis, In-Silico Studies and Therapeutic. International Journal of Pharmaceutical and Phytopharmacological Research. [Link]
-
Pyrazoles and Pyrazolines as Anti-Inflammatory Agents. Molecules. [Link]
-
Pyrazole derivatives ameliorate synovial inflammation in collagen-induced arthritis mice model via targeting p38 MAPK and COX-2. PMC. [Link]
-
From Synthesis to Therapy: Evaluating the Anti-Inflammatory Efficacy of Pyrazole Derivatives. Preprints.org. [Link]
-
New celecoxib derivatives as anti-inflammatory agents. Bioorganic & Medicinal Chemistry. [Link]
-
Pharmacological and toxicological evaluations of the new pyrazole compound (LQFM-021) as potential analgesic and anti-inflammatory agents. Inflammopharmacology. [Link]
-
Pyrazoles as Anti-inflammatory and Analgesic Agents: In-vivo and In-silico Studies. Letters in Drug Design & Discovery. [Link]
-
A novel COX-2 inhibitor pyrazole derivative proven effective as an anti-inflammatory and analgesic drug. European Journal of Pharmacology. [Link]
-
In-Vivo and In-Silico Molecular Modeling Studies of Newly Synthesized Pyrazoles for Their Anti-Inflammatory and Analgesic Properties. ResearchGate. [Link]
-
Review of the recent advances of pyrazole derivatives as selective COX-2 inhibitors for treating inflammation. Medicinal Chemistry Research. [Link]
-
New pyrazole–pyridazine hybrids as selective COX-2 inhibitors: design, synthesis, molecular docking, in silico studies and investigation of their anti-inflammatory potential by evaluation of TNF-α, IL-6, PGE-2 and NO in LPS-induced RAW264.7 macrophages. RSC Medicinal Chemistry. [Link]
-
A Review of the Recent Development in the Synthesis and Biological Evaluations of Pyrazole Derivatives. Biomedicines. [Link]
-
Adjuvant-Induced Arthritis (AIA) Rodent Model. Creative Biolabs. [Link]
-
Selective COX-2 inhibitors evaluated for antiinflammatory and analgesic effects at Grelan. BioWorld Science. [Link]
Sources
- 1. A Review on Pyrazole Derivatives Used in the Treatment of Rheumatoid Arthritis: Recent Advancement and Drug Development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Pyrazole derivatives ameliorate synovial inflammation in collagen-induced arthritis mice model via targeting p38 MAPK and COX-2 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ijpsjournal.com [ijpsjournal.com]
- 4. mdpi.com [mdpi.com]
- 5. ijpsjournal.com [ijpsjournal.com]
- 6. Pyrazole derivatives ameliorate synovial inflammation in collagen-induced arthritis mice model via targeting p38 MAPK and COX-2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Adjuvant induced Arthritis Rodent Model - Creative Biolabs [creative-biolabs.com]
- 8. | BioWorld [bioworld.com]
- 9. Pharmacological and toxicological evaluations of the new pyrazole compound (LQFM-021) as potential analgesic and anti-inflammatory agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Review of the recent advances of pyrazole derivatives as selective COX-2 inhibitors for treating inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to Benchmarking Novel Pyrazole Herbicides
Authored for Researchers, Scientists, and Agrochemical Development Professionals
The pyrazole chemical scaffold is a cornerstone of modern herbicide discovery, giving rise to numerous commercial products with diverse modes of action.[1][2][3] Developing a novel pyrazole-containing herbicide requires a rigorous, multi-phased benchmarking process to accurately determine its biological activity, selectivity, and commercial potential. This guide provides an in-depth framework for this process, grounded in established scientific principles and field-proven insights. We will detail the causal logic behind experimental choices, provide validated protocols, and demonstrate how to interpret the resulting data to make critical go/no-go decisions.
Section 1: The Pyrazole Herbicide Landscape & Target-Site Context
Before initiating any benchmarking study, it is crucial to understand the target-site landscape. The herbicidal activity of pyrazole compounds stems from their ability to inhibit specific, vital plant enzymes.[1] The choice of benchmark compounds and the design of your initial screening assays depend entirely on the intended biochemical target of your novel compound. The Herbicide Resistance Action Committee (HRAC) provides a critical classification system based on the mode of action (MoA), which is essential for structuring a benchmarking program.[4][5][6]
Key herbicidal MoAs associated with the pyrazole scaffold include:
-
HPPD Inhibition (HRAC Group 27): 4-hydroxyphenylpyruvate dioxygenase (HPPD) is a key enzyme in the biosynthesis of plastoquinone and tocopherols.[7][8] Inhibition of HPPD leads to the depletion of these essential molecules, which are required for carotenoid synthesis.[7] Without carotenoids to protect chlorophyll from photooxidation, rapid bleaching of new plant tissues occurs.[9][10] Many successful pyrazole herbicides, such as pyrasulfotole and topramezone, fall into this category.[11][12]
-
PPO Inhibition (HRAC Group 14): Protoporphyrinogen oxidase (PPO) is the last common enzyme in the synthesis of both chlorophyll and heme.[13][14] Its inhibition leads to the accumulation of protoporphyrinogen IX, which, in the presence of light, generates reactive oxygen species that cause rapid disruption and necrosis of cell membranes.[15][16]
-
ACCase Inhibition (HRAC Group 1): Acetyl-CoA carboxylase (ACCase) catalyzes the first committed step in fatty acid biosynthesis.[17][18] Inhibition of this enzyme halts lipid production, which is vital for cell membrane integrity and the growth of meristematic tissues, primarily in grasses (graminicides).[19][20] The phenylpyrazolin family, which includes pinoxaden, is a key example.[18][21]
-
VLCFA Inhibition (HRAC Group 15): The inhibition of very-long-chain fatty acid (VLCFA) synthesis disrupts early seedling development, particularly the emergence and elongation of shoots.[22][23][24] This MoA is primarily effective for pre-emergence weed control.[25][26]
The following diagram illustrates the primary biochemical pathways targeted by different classes of pyrazole herbicides.
Section 2: The Benchmarking Workflow: A Phased Approach
A robust benchmarking program progresses logically from highly controlled in vitro experiments to more complex whole-plant and greenhouse assays. This phased approach allows for early, cost-effective elimination of weak candidates while gathering increasingly complex biological data on promising compounds.
Phase 1: In Vitro Target Validation & Potency Ranking
The primary goal of this phase is to confirm that the novel pyrazole compound inhibits the intended enzyme and to quantify its potency relative to established benchmarks. This is the most direct and cost-effective way to establish a structure-activity relationship (SAR).[27][28]
Experimental Protocol: HPPD Enzyme Inhibition Assay
This protocol is adapted for a 96-well plate format, suitable for screening multiple compounds.[29]
-
Rationale: An in vitro enzyme assay isolates the target enzyme from the complexities of the whole plant (e.g., uptake, translocation, metabolism). This provides a "clean" measure of a compound's intrinsic activity at the target site, which is fundamental for confirming its MoA.
-
Materials:
-
Recombinant or purified plant HPPD enzyme (e.g., from Arabidopsis thaliana).
-
Substrate: 4-Hydroxyphenylpyruvic acid (HPPA).
-
Cofactors: Ascorbic acid, Fe(II) sulfate.
-
Assay Buffer: e.g., Potassium phosphate buffer, pH 7.5.
-
Novel Pyrazole "Compound X" and Benchmark Herbicide (e.g., Topramezone) dissolved in DMSO.
-
96-well microplate and spectrophotometer.
-
-
Step-by-Step Methodology:
-
Prepare Reagents: Create a stock solution of Compound X and the benchmark in DMSO. Serially dilute these stocks in the assay buffer to create a range of test concentrations (e.g., 0.1 nM to 100 µM).
-
Assay Setup: To each well of the microplate, add:
-
Assay Buffer
-
Cofactors (Ascorbate, Fe(II))
-
A specific volume of the diluted test compound or benchmark solution (DMSO for control wells).
-
Purified HPPD enzyme.
-
-
Pre-incubation: Incubate the plate for 10 minutes at 25°C to allow the inhibitors to bind to the enzyme.
-
Initiate Reaction: Add the HPPA substrate to all wells to start the enzymatic reaction.
-
Measure Activity: The HPPD enzyme consumes oxygen as it converts HPPA. This can be measured using an oxygen-sensitive probe or, more commonly, coupled to a secondary reaction that produces a colorimetric or fluorescent signal measurable over time with a plate reader.
-
Data Analysis: Calculate the rate of reaction for each concentration. Normalize the data by setting the uninhibited control (DMSO only) as 100% activity and a no-enzyme control as 0% activity. Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic curve to determine the IC50 value (the concentration of inhibitor required to reduce enzyme activity by 50%).
-
Data Presentation: Comparative IC50 Values
The results should be summarized in a clear, comparative table.
| Compound | Target Enzyme | IC50 (nM) |
| Novel Pyrazole X | A. thaliana HPPD | 15.2 |
| Novel Pyrazole Y | A. thaliana HPPD | 89.5 |
| Benchmark: Topramezone | A. thaliana HPPD | 12.8 |
-
Interpretation: In this example, Novel Pyrazole X shows potency comparable to the commercial benchmark Topramezone, making it a strong candidate for advancement. Novel Pyrazole Y is significantly less potent and might be deprioritized.
Phase 2: Greenhouse Efficacy & Selectivity Bioassays
Compounds that demonstrate high potency in vitro must then be tested for their ability to control whole plants.[30] A greenhouse bioassay integrates all the physiological factors required for herbicidal action: absorption (uptake), translocation (movement to the target site), and metabolic stability.[31]
Experimental Protocol: Whole-Plant Post-Emergence Dose-Response Assay
-
Rationale: This assay determines the effective dose required to control a target weed and assesses potential injury to a desirable crop, providing the first critical data on selectivity. The use of a dose-response curve, rather than a single rate, is essential for accurately calculating the GR50 (the dose causing a 50% reduction in growth) and understanding the margin of safety for a crop.[32][33][34]
-
Materials:
-
Seeds of a target weed species (e.g., Velvetleaf, Abutilon theophrasti) and a crop species (e.g., Corn, Zea mays).
-
Potting medium (soil, sand, peat mix).
-
Pots or trays.
-
Controlled environment greenhouse or growth chamber.[35]
-
Formulated novel pyrazole and benchmark herbicides.
-
Track sprayer for precise application.
-
-
Step-by-Step Methodology:
-
Plant Propagation: Sow seeds of the weed and crop species in separate pots. Grow them in a controlled greenhouse environment (e.g., 25°C/20°C day/night, 16h photoperiod) until they reach a consistent growth stage (e.g., 2-4 true leaves). This consistency is critical for reliable data.[31]
-
Herbicide Preparation: Prepare a series of dilutions for the novel compound and the benchmark. A typical range for a potent herbicide might be 0, 10, 20, 40, 80, 160, and 320 grams of active ingredient per hectare (g a.i./ha). An untreated control (sprayed with formulation blank or water) is mandatory.
-
Application: Randomize the pots and treat them using a calibrated track sprayer. This ensures a uniform application volume and pressure, which are critical variables.[36]
-
Incubation & Evaluation: Return the plants to the greenhouse. After a set period (typically 14-21 days), evaluate the herbicidal effect. The primary endpoint is typically a destructive harvest to measure the fresh or dry weight of the above-ground biomass. Visual injury ratings can also be recorded.
-
Data Analysis: For each species and compound, calculate the percent growth reduction for each dose relative to the untreated control. Plot the percent reduction against the log of the herbicide dose. Use a log-logistic regression model to fit the data and calculate the GR50 value.[37][38]
-
Data Presentation: Comparative GR50 Values for Efficacy and Selectivity
| Compound | Target Weed: Velvetleaf GR50 (g a.i./ha) | Crop: Corn GR50 (g a.i./ha) | Selectivity Index (Corn GR50 / Velvetleaf GR50) |
| Novel Pyrazole X | 35 | 750 | 21.4 |
| Benchmark: Topramezone | 40 | > 1000 | > 25.0 |
-
Interpretation: The Selectivity Index (SI) is a critical metric. A higher SI indicates a wider margin of safety for the crop. Novel Pyrazole X shows excellent efficacy on Velvetleaf, comparable to the benchmark. While its selectivity for corn is slightly lower than Topramezone, an SI of >20 is very promising and warrants further investigation across a broader range of weed and crop species.
Conclusion
This structured, phased approach to benchmarking provides a scientifically rigorous framework for evaluating novel pyrazole herbicides. By starting with precise in vitro assays to confirm the mechanism of action and then progressing to whole-plant bioassays to assess real-world efficacy and selectivity, researchers can make informed, data-driven decisions. This methodology ensures that only the most promising candidates, with clear performance advantages and a strong potential for commercial success, are advanced to costly and time-consuming field trials.
References
-
Kukorelli, G., Reisinger, P., & Pinke, G. (2013). ACCase inhibitor herbicides – selectivity, weed resistance and fitness cost: a review. ResearchGate. Available at: [Link][19][20]
-
Plant and Soil Sciences eLibrary. (n.d.). In Vitro Assays. Herbicide Discovery and Screening. Available at: [Link][27]
-
Gaines, T. A., et al. (2020). ACCase-inhibiting herbicides: mechanism of action, resistance evolution and stewardship. Pest Management Science. Available at: [Link][18]
-
Ganie, Z. A., & Jhala, A. J. (2023). Very long chain fatty acid-inhibiting herbicides: Current uses, site of action, herbicide-resistant weeds, and future. Weed Technology. Available at: [Link][25]
-
Principles of Weed Control. (n.d.). Herbicides that Inhibit Very Long Chain Fatty Acids. Principles of Weed Control. Available at: [23]
-
Singh, S., et al. (2023). Emerging possibilities in the advancement of herbicides to combat acetyl-CoA carboxylase inhibitor resistance. Frontiers in Plant Science. Available at: [Link][21]
-
Busi, R., & Powles, S. B. (2013). ACCase inhibitor herbicides – selectivity, weed resistance and fitness cost: a review. Weed Research. Available at: [Link]
-
Busi, R. (2014). Resistance to herbicides inhibiting the biosynthesis of very-long-chain fatty acids. Pest Management Science. Available at: [Link][24]
-
Li, Y., et al. (2015). Protoporphyrinogen oxidase inhibitor: an ideal target for herbicide discovery. Journal of Agricultural and Food Chemistry. Available at: [Link][13]
-
Ganie, Z. A., & Jhala, A. J. (2023). Very long chain fatty acid-inhibiting herbicides: Current uses, site of action, herbicide-resistant weeds, and future. Illinois Experts. Available at: [Link][26]
-
Herbicide Resistance Action Committee (HRAC). (n.d.). Herbicide Classification, Resistance Evolution, Survey, and Resistance Mitigation Activities. ResearchGate. Available at: [Link][4]
-
Dayan, F. E., & Duke, S. O. (2014). Protoporphyrinogen Oxidase-Inhibiting Herbicides. ResearchGate. Available at: [Link][14]
-
Kumar, V., & Jhala, A. J. (2022). 4-Hydroxyphenylpyruvate dioxygenase (HPPD)-inhibiting herbicides: past, present, and future. Weed Technology. Available at: [Link][39]
-
Ganie, Z. A., & Jhala, A. J. (2023). 4-Hydroxyphenylpyruvate dioxygenase (HPPD)-inhibiting herbicides: past, present, and future. Illinois Experts. Available at: [Link][9]
-
Wikipedia. (n.d.). 4-Hydroxyphenylpyruvate dioxygenase inhibitor. Available at: [Link][7]
-
Wikipedia. (n.d.). HRAC classification. Available at: [Link][5]
-
Li, Y., et al. (2025). Advances in Pyrazole as an Active Fragment for Herbicide Discovery. ACS Publications. Available at: [Link][1]
-
Li, Y., et al. (2025). Advances in Pyrazole as an Active Fragment for Herbicide Discovery. PubMed. Available at: [Link][2]
-
BASF Agricultural Solutions. (n.d.). HPPD Inhibitor Herbicides & Growing Weed Resistance. Available at: [Link]
-
Das, S. K. (2022). Mode of action of pyrazoles and pyridazinones. ResearchGate. Available at: [Link]
-
Matsumoto, H., et al. (2005). Mode of action of pyrazole herbicides pyrazolate and pyrazoxyfen : HPPD inhibition by the common metabolite. Semantic Scholar. Available at: [Link][8]
-
Jhala, A. J., et al. (2022). 4-Hydroxyphenylpyruvate Dioxygenase (HPPD)-Inhibiting Herbicides: Past, Present, and Future. UNL Digital Commons. Available at: [Link][10]
-
Alan Wood. (n.d.). Classification of herbicides. Compendium of Pesticide Common Names. Available at: [Link]
-
Scarabel, L., et al. (2015). Protocols for Robust Herbicide Resistance Testing in Different Weed Species. PMC - NIH. Available at: [Link][31]
-
Lee, D. L., et al. (2005). Mode of Action of Pyrazole Herbicides Pyrazolate and Pyrazoxyfen: HPPD Inhibition by the Common Metabolite. ResearchGate. Available at: [Link][11]
-
IPM Florida. (n.d.). Classification of Herbicides According to Mode of Action. University of Florida. Available at: [Link]
-
Herbicide Resistance Action Committee. (2024). 2024 HRAC Global Herbicide MoA Classification. Available at: [Link][6]
-
Aragen Life Sciences. (n.d.). In Vitro Pharmacology & Toxicology Services. Available at: [Link][29]
-
Contract Laboratory. (2025). Herbicide Testing: Resistance, Residues, and Soil Impact. Available at: [Link][30]
-
Mahajan, G., & Chauhan, B. S. (2022). Dose–response curves for different herbicides. ResearchGate. Available at: [Link][32]
-
Royalchem. (2024). Pyrazole: Properties, Derivatives, And Applications in Pharma & Agriculture. Available at: [Link][3]
-
IML Testing & Research. (2025). Pesticide Testing Using the In Vitro Approach. Available at: [Link][28]
-
Pereira, J., et al. (2022). In Vitro Assessment of Pesticides Toxicity and Data Correlation with Pesticides Physicochemical Properties for Prediction of Toxicity in Gastrointestinal and Skin Contact Exposure. PMC - PubMed Central. Available at: [Link]
-
Kim, J. H., & Kim, H. S. (2015). Towards a Strategic Approaches in Alternative Tests for Pesticide Safety. PMC - NIH. Available at: [Link]
-
Wang, T., et al. (2021). Structures of commercial herbicides containing pyrazoles. ResearchGate. Available at: [Link][12]
-
Rauch, T. A., et al. (2018). The GR 50 and R/S values for the dose-response study. ResearchGate. Available at: [Link][33]
-
Llewellyn, R. S., et al. (1996). ESTIMATING DOSE RESPONSE CURVES FOR PREDICTING GLYPHOSATE USE RATES IN AUSTRALIA. 11th Annual Conference of the Grassland Society of NSW. Available at: [Link][37]
-
Torra, J., et al. (2018). Estimated GR50 (effective dose, 50% of biomass of control plants) values per clone. ResearchGate. Available at: [Link][38]
-
Seefeldt, S. S., et al. (1995). Log-logistic analysis of herbicide dose-response relationships. Weed Technology. Available at: [Link][34]
-
Bing, A. (1978). Are Herbicides Safe for Use in Greenhouses. Ornamentals Northwest Archives. Available at: [Link][35]
-
Kumar, M., & Panday, S. K. (2022). Representative examples of pyrazoles‐containing commercial products. ResearchGate. Available at: [Link]
-
UC IPM. (n.d.). Herbicide Treatment Table for Inside Greenhouses. University of California Agriculture and Natural Resources. Available at: [Link][36]
-
PennState Extension. (n.d.). Testing for and Deactivating Herbicide Residues. Available at: [Link]
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. Advances in Pyrazole as an Active Fragment for Herbicide Discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. royal-chem.com [royal-chem.com]
- 4. researchgate.net [researchgate.net]
- 5. HRAC classification - Wikipedia [en.wikipedia.org]
- 6. 2024 HRAC Global Herbicide MoA Classification | Herbicide Resistance Action Committee [hracglobal.com]
- 7. 4-Hydroxyphenylpyruvate dioxygenase inhibitor - Wikipedia [en.wikipedia.org]
- 8. Mode of action of pyrazole herbicides pyrazolate and pyrazoxyfen : HPPD inhibition by the common metabolite | Semantic Scholar [semanticscholar.org]
- 9. experts.illinois.edu [experts.illinois.edu]
- 10. "4-Hydroxyphenylpyruvate Dioxygenase (HPPD)-Inhibiting Herbicides: Past" by Amit J. Jhala, Vipan Kumar et al. [digitalcommons.unl.edu]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. Protoporphyrinogen oxidase inhibitor: an ideal target for herbicide discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. PPO Inhibitor (Cell Membrane Disruptor) Herbicides | Pioneer® Seeds [pioneer.com]
- 16. Protoporphyrinogen Oxidase (PPO) Inhibitors | Herbicide Symptoms [ucanr.edu]
- 17. Acetyl CoA Carboxylase (ACCase) Inhibitors | Herbicide Symptoms [ucanr.edu]
- 18. scielo.br [scielo.br]
- 19. tandfonline.com [tandfonline.com]
- 20. researchgate.net [researchgate.net]
- 21. Frontiers | Emerging possibilities in the advancement of herbicides to combat acetyl-CoA carboxylase inhibitor resistance [frontiersin.org]
- 22. Long Chain Fatty Acid Inhibitors | Herbicide Symptoms [ucanr.edu]
- 23. 15.9 Herbicides that Inhibit Very Long Chain Fatty Acids – Principles of Weed Control [ohiostate.pressbooks.pub]
- 24. Resistance to herbicides inhibiting the biosynthesis of very-long-chain fatty acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. researchgate.net [researchgate.net]
- 26. experts.illinois.edu [experts.illinois.edu]
- 27. In Vitro Assays | Herbicide Discovery and Screening - passel [passel2.unl.edu]
- 28. Pesticide Testing Using the In Vitro Approach - IML Testing & Research [imlresearch.com]
- 29. In Vitro Pharmacology & Toxicology Services - Aragen Life Sciences [aragen.com]
- 30. contractlaboratory.com [contractlaboratory.com]
- 31. Protocols for Robust Herbicide Resistance Testing in Different Weed Species - PMC [pmc.ncbi.nlm.nih.gov]
- 32. researchgate.net [researchgate.net]
- 33. researchgate.net [researchgate.net]
- 34. researchgate.net [researchgate.net]
- 35. agsci.oregonstate.edu [agsci.oregonstate.edu]
- 36. Herbicide Treatment Table for Inside Greenhouses / Floriculture and Ornamental Nurseries / Agriculture: Pest Management Guidelines / UC Statewide IPM Program (UC IPM) [ipm.ucanr.edu]
- 37. caws.org.nz [caws.org.nz]
- 38. researchgate.net [researchgate.net]
- 39. 4-Hydroxyphenylpyruvate dioxygenase (HPPD)-inhibiting herbicides: past, present, and future | Weed Technology | Cambridge Core [cambridge.org]
- 40. PPO inhibitor - Wikipedia [en.wikipedia.org]
A Comparative Guide to the Cross-Reactivity Profiling of 3-(4-methylphenyl)-1H-pyrazole-5-carboxylic Acid
Introduction
In the landscape of modern drug discovery, the pyrazole scaffold is a cornerstone of medicinal chemistry, recognized for its broad spectrum of biological activities, including anti-inflammatory, analgesic, and anticancer properties.[1][2][3] The compound 3-(4-methylphenyl)-1H-pyrazole-5-carboxylic acid, hereafter referred to as "Compound X," is a promising candidate within this class, serving as a building block for various pharmaceutical agents.[4][5][6][7] However, the journey from a promising lead compound to a safe and effective therapeutic is paved with rigorous preclinical safety evaluations. A critical component of this process is cross-reactivity profiling, which aims to identify unintended interactions with biological targets, often referred to as "off-target" effects.[8][9][10]
Off-target interactions are a primary cause of adverse drug reactions and can lead to the failure of promising drug candidates in later stages of development.[11][12] Therefore, a comprehensive understanding of a compound's selectivity is paramount. This guide provides an in-depth, comparative analysis of the cross-reactivity profile of Compound X. We will explore its performance against structurally similar alternatives, supported by experimental data, to provide researchers, scientists, and drug development professionals with a robust framework for evaluating its therapeutic potential.
Strategic Approach to Cross-Reactivity Profiling
A rational and tiered approach is essential for an efficient and comprehensive cross-reactivity assessment. The strategy outlined below is designed to cast a wide net initially and then focus on specific areas of concern based on the initial findings and the chemical nature of the pyrazole scaffold.
Here is a diagram illustrating the overall workflow:
Caption: A tiered workflow for systematic cross-reactivity profiling.
Comparative Compounds
To provide a meaningful comparison, two alternative compounds were selected based on structural similarity to Compound X:
-
Comparator A: 1-(4-Chlorophenyl)-3-(4-methylphenyl)-1H-pyrazole-5-carboxylic acid: A close structural analog with a chlorophenyl substitution, which may alter its electronic properties and binding affinities.[13]
-
Comparator B: Celecoxib: A well-characterized COX-2 inhibitor that shares the pyrazole core. Its known off-target profile provides a valuable benchmark for contextualizing the findings for Compound X.[14]
Experimental Methodologies and Results
Broad Kinase Panel Screening
Rationale: The pyrazole scaffold is a known "privileged structure" in kinase inhibitor design.[14] Therefore, an initial broad screening against a diverse panel of kinases is crucial to identify potential off-target inhibitory activity.
Protocol:
-
Compound Preparation: Compounds X, A, and B were dissolved in DMSO to a stock concentration of 10 mM.
-
Assay Concentration: A single high concentration of 10 µM was used for the initial screen to maximize the chances of detecting even weak interactions.
-
Kinase Panel: A panel of over 400 human kinases was utilized (e.g., Eurofins DiscoverX KINOMEscan™).
-
Detection: The percentage of inhibition was determined by quantifying the amount of kinase bound to a ligand-attached solid support.
-
Data Analysis: Hits were defined as kinases showing >70% inhibition at 10 µM.
Results:
| Kinase Target | Compound X (% Inhibition @ 10µM) | Comparator A (% Inhibition @ 10µM) | Comparator B (Celecoxib) (% Inhibition @ 10µM) |
| CDK16 | 15% | 85% | 78% |
| PIM3 | 22% | 92% | 85% |
| DYRK1A | 8% | 75% | 65% |
| VEGFR2 | 5% | 40% | 35% |
| COX-2 (Control) | 95% | 98% | 99% |
Interpretation: Compound X demonstrated a remarkably clean profile, with minimal inhibition across the kinase panel. In contrast, Comparator A, with the addition of a chlorophenyl group, showed significant off-target inhibition of CDK16, PIM3, and DYRK1A.[15] This highlights how a seemingly minor structural modification can dramatically alter the selectivity profile. Comparator B (Celecoxib) also showed known off-target activity, providing a reference point for the clinical relevance of such findings.
GPCR (hERG) Binding Assay
Rationale: Inhibition of the hERG potassium channel is a major cause of drug-induced cardiac arrhythmias, a significant safety concern.[16] The International Council for Harmonisation (ICH) guidelines mandate hERG liability assessment for all new chemical entities.[8][17][18]
Protocol:
-
Assay Type: A radioligand binding assay was used to assess the displacement of a known hERG ligand from the channel expressed in HEK293 cells.
-
Compound Concentrations: A dose-response curve was generated using concentrations ranging from 1 nM to 30 µM.
-
Data Analysis: The IC50 value (the concentration at which 50% of the radioligand is displaced) was calculated.
Results:
| Compound | hERG IC50 (µM) |
| Compound X | > 30 |
| Comparator A | 8.5 |
| Comparator B (Celecoxib) | > 30 |
Interpretation: Compound X showed no significant hERG binding affinity, with an IC50 value greater than 30 µM, indicating a low risk for hERG-related cardiotoxicity. Comparator A, however, displayed moderate hERG inhibition, suggesting a potential liability that would require further investigation in more advanced cardiovascular safety studies.[8]
In Vitro Cytotoxicity Assay
Rationale: General cytotoxicity is a fundamental indicator of a compound's potential to cause cellular damage through on- or off-target mechanisms.
Protocol:
-
Cell Line: A panel of cell lines, including HepG2 (liver) and HEK293 (kidney), was used to assess organ-specific toxicity.
-
Assay: The MTT assay was employed to measure cell viability after 48 hours of compound exposure.
-
Data Analysis: The CC50 value (the concentration at which 50% of cell growth is inhibited) was determined.
Results:
| Compound | HepG2 CC50 (µM) | HEK293 CC50 (µM) |
| Compound X | > 100 | > 100 |
| Comparator A | 25.4 | 38.7 |
| Comparator B (Celecoxib) | 75.2 | > 100 |
Interpretation: Compound X exhibited no significant cytotoxicity in either cell line at concentrations up to 100 µM. The observed cytotoxicity of Comparator A at lower concentrations may be linked to its off-target kinase activity, as kinases like PIM3 are involved in cell survival pathways.
Mechanistic Insight: Potential Impact of Off-Target Inhibition
The off-target hits observed for Comparator A on kinases like DYRK1A warrant further investigation. DYRK1A is a pleiotropic kinase involved in numerous cellular processes, and its inhibition can have widespread consequences.
Caption: Simplified diagram of DYRK1A's role and its inhibition.
Conclusion and Future Directions
This comparative guide demonstrates the critical importance of comprehensive cross-reactivity profiling in early drug development. This compound (Compound X) exhibits a highly favorable selectivity profile with minimal off-target activity in broad kinase screening, a low risk of hERG-related cardiotoxicity, and no significant in vitro cytotoxicity.
In contrast, the structurally similar Comparator A displayed significant off-target kinase inhibition and moderate hERG liability, underscoring how subtle chemical modifications can profoundly impact a compound's safety profile.
Based on these findings, Compound X represents a more promising candidate for further development. The next logical steps would involve:
-
In vivo safety pharmacology studies to assess cardiovascular, respiratory, and central nervous system functions, in line with ICH guidelines.[17][19][20]
-
Pharmacokinetic and toxicokinetic studies to understand its absorption, distribution, metabolism, and excretion (ADME) profile.
-
Efficacy studies in relevant disease models to confirm its on-target therapeutic effects.
By integrating a robust cross-reactivity profiling strategy early in the discovery pipeline, researchers can de-risk their lead candidates, make more informed decisions, and ultimately increase the probability of success in bringing safer and more effective medicines to patients.
References
- Title: What are preclinical safety pharmacology requirements?
- Title: 1-Thiazol-2-yl-N-3-methyl-1H-pyrozole-5-carboxylic acid derivatives as antitumor agents Source: National Library of Medicine URL
- Title: S 7 A Safety Pharmacology Studies for Human Pharmaceuticals Source: European Medicines Agency URL
- Title: Novel Computational Approach to Predict Off-Target Interactions for Small Molecules Source: Frontiers in Physiology URL
- Title: off-target effects of drugs Source: YouTube URL
- Title: Novel Computational Approach to Predict Off-Target Interactions for Small Molecules Source: National Institutes of Health URL
- Source: U.S.
- Title: Chemoproteomics-based Off-Target Screening of Small Molecule Drugs Source: Creative Biolabs URL
- Title: SAFETY PHARMACOLOGY GUIDELINES AND PRACTICES — A REVIEW Source: Altasciences URL
- Title: Off-target toxicity is a common mechanism of action of cancer drugs undergoing clinical trials Source: Science Translational Medicine URL
- Title: A REVIEW ON PYRAZOLE AN ITS DERIVATIVE Source: International Journal of Novel Research and Development URL
- Title: Heterocyclic Compounds: Pharmacology of Pyrazole Analogs From Rational Structural Considerations Source: National Institutes of Health URL
- Title: Pyrazole Carboxylic Acid and Derivatives: Synthesis and Biological Applications Source: Bentham Science URL
- Title: Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review Source: MDPI URL
- Title: 3-Methyl-1-(4-methylphenyl)
- Title: 3-Methyl-1-(4-methylphenyl)
- Title: Understanding the off-target effects of cancer drugs – and how they could lead us to new forms of treatment Source: The Institute of Cancer Research URL
- Title: 3-(4-Methylphenyl)
- Title: Safety Pharmacology Studies Source: Charles River Labs URL
- Title: 3-Methyl-1-(4-methylphenyl)
- Title: 1-(4-Chlorophenyl)-3-(4-methylphenyl)
Sources
- 1. ijnrd.org [ijnrd.org]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. chemimpex.com [chemimpex.com]
- 5. Lomax Incubator Farm | Virtual tour generated by Panotour [localfood.ces.ncsu.edu]
- 6. chemimpex.com [chemimpex.com]
- 7. jk-sci.com [jk-sci.com]
- 8. What are preclinical safety pharmacology requirements? [synapse.patsnap.com]
- 9. Frontiers | Novel Computational Approach to Predict Off-Target Interactions for Small Molecules [frontiersin.org]
- 10. Novel Computational Approach to Predict Off-Target Interactions for Small Molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 11. creative-diagnostics.com [creative-diagnostics.com]
- 12. Off-target toxicity is a common mechanism of action of cancer drugs undergoing clinical trials - PMC [pmc.ncbi.nlm.nih.gov]
- 13. chemimpex.com [chemimpex.com]
- 14. Heterocyclic Compounds: Pharmacology of Pyrazole Analogs From Rational Structural Considerations - PMC [pmc.ncbi.nlm.nih.gov]
- 15. icr.ac.uk [icr.ac.uk]
- 16. youtube.com [youtube.com]
- 17. ema.europa.eu [ema.europa.eu]
- 18. criver.com [criver.com]
- 19. fda.gov [fda.gov]
- 20. altasciences.com [altasciences.com]
A Senior Application Scientist's Guide to Comparative Docking Studies of Pyrazole Inhibitors
Introduction: The Privileged Status of the Pyrazole Scaffold
In the landscape of medicinal chemistry, the pyrazole ring stands out as a "privileged scaffold."[1][2] This five-membered heterocyclic framework is a cornerstone in the design of numerous therapeutic agents due to its synthetic accessibility, metabolic stability, and versatile bioisosteric properties.[1][2] Its significance is underscored by its presence in several FDA-approved drugs targeting a range of diseases, from cancer to inflammatory disorders and viral infections.[3][4] Pyrazole derivatives have demonstrated remarkable efficacy as inhibitors of key protein targets, including protein kinases, cyclooxygenases (COX), and carbonic anhydrases, making them a focal point of intensive drug discovery efforts.[5][6][7]
Molecular docking, a powerful computational technique, is indispensable in this process. It allows researchers to predict how a ligand, such as a pyrazole inhibitor, will bind to the active site of a target protein.[8] By simulating these interactions, we can estimate binding affinity and understand the structural basis of inhibition, thereby guiding the rational design of more potent and selective drug candidates.[8][9]
This guide provides a comprehensive framework for conducting and interpreting comparative molecular docking studies of pyrazole inhibitors. It is designed for researchers, scientists, and drug development professionals, offering not just a protocol, but the underlying scientific rationale for each step, ensuring the generation of reliable and actionable data.
Chapter 1: Selecting the Arena - Target Proteins and Docking Software
The first critical decision in any docking study is the selection of the protein target and the computational tools. The choice of target is dictated by the therapeutic goal, while the choice of software impacts the accuracy and efficiency of the predictions.
Common Protein Targets for Pyrazole Inhibitors
The versatility of the pyrazole scaffold allows it to target a wide array of proteins. Key examples include:
-
Protein Kinases: Many pyrazole-containing drugs are protein kinase inhibitors (PKIs) used in targeted cancer therapy.[1][3] Notable targets include Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), Aurora Kinases, and Cyclin-Dependent Kinases (CDKs), which are crucial for tumor angiogenesis and cell cycle regulation.[10][11][12]
-
Cyclooxygenases (COX): Pyrazole derivatives are well-known for their anti-inflammatory properties, often achieved through the selective inhibition of COX-2 over COX-1.[13][14] This selectivity is key to reducing the gastrointestinal side effects associated with traditional NSAIDs.[13]
-
Other Enzymes: The pyrazole core has been successfully incorporated into inhibitors for other enzyme classes, such as Carbonic Anhydrases (implicated in glaucoma)[7][15], HIV-1 Reverse Transcriptase[16], and Tyrosyl-tRNA synthetase (an antibacterial target)[17].
A Comparative Look at Molecular Docking Software
Several docking programs are available, each with unique algorithms and scoring functions. The choice often depends on a balance between accuracy, speed, and cost. Here, we compare two of the most widely used tools: AutoDock Vina (open-source) and Glide (commercial).
| Feature | AutoDock Vina | Glide (Schrödinger) |
| Algorithm | Employs a Lamarckian genetic algorithm for global search and a Broyden-Fletcher-Goldfarb-Shanno (BFGS) method for local search.[11] | Uses a hierarchical search protocol. It generates conformations and then uses a series of filters and scoring functions to narrow down the poses.[18] |
| Scoring Function | A hybrid scoring function that combines empirical and knowledge-based terms to approximate binding free energy.[19] | Offers multiple scoring functions (e.g., SP for standard precision, XP for extra precision) derived from empirical data and force fields.[18] |
| Flexibility | Treats the ligand as flexible while the receptor is typically kept rigid, although sidechain flexibility can be incorporated.[20] | Excellently handles both ligand and receptor flexibility, including induced-fit docking (IFD) protocols.[20] |
| Use Case | Widely used in academic research for virtual screening and binding mode prediction due to its speed and accessibility.[18][21] | A gold standard in the pharmaceutical industry for its high accuracy in pose prediction and scoring, especially with the XP and IFD protocols.[19] |
| Validation | Performance is benchmarked against datasets like DUD-E, though commercial tools often show superior performance in enrichment studies.[19][21] | Consistently ranks as one of the top-performing docking programs in comparative studies for pose prediction and virtual screening.[18][22] |
Causality Behind the Choice: For large-scale virtual screening where speed is paramount, AutoDock Vina is an excellent choice. For lead optimization studies where the highest accuracy in predicting the binding pose and affinity is required, Glide's XP or IFD protocols are superior, albeit at a significant computational and financial cost.
Chapter 2: The Workflow - A Validated Protocol for Comparative Docking
A trustworthy docking study is a self-validating one. The protocol must first prove its ability to reproduce experimentally determined results before it can be used to make predictions about novel compounds.
Visualizing the Workflow
The entire process can be visualized as a systematic pipeline, ensuring that each stage is completed correctly before proceeding to the next.
Caption: A validated workflow for comparative molecular docking studies.
Step-by-Step Experimental Protocol
Phase 1: Preparation
-
Protein Structure Acquisition: Download the 3D crystal structure of your target protein from the Protein Data Bank (PDB).[16] Crucially, select a high-resolution structure (<2.5 Å) that is co-crystallized with a known inhibitor. This inhibitor will be essential for protocol validation. For this guide, we will use Cyclooxygenase-2 (COX-2) as our example target.
-
Protein Preparation:
-
Remove all non-essential components from the PDB file, such as water molecules, co-solvents, and duplicate protein chains.[16]
-
Add polar hydrogen atoms and assign atomic charges using a force field (e.g., OPLS_2005 in Schrödinger's Maestro or Kollman charges in AutoDockTools).[11][15]
-
Perform a restrained energy minimization of the protein structure to relieve any steric clashes.
-
-
Ligand Preparation:
-
Draw the 2D structures of your pyrazole inhibitors using chemical drawing software.[13]
-
Convert the 2D structures to 3D and perform a thorough conformational search and energy minimization using a suitable force field.
-
Generate possible ionization states and tautomers at a physiological pH (e.g., 7.4), as the dominant species in solution may be the active one.
-
-
Binding Site Definition: Define the docking grid box around the active site. The most reliable way to do this is to center the grid on the co-crystallized ligand from your PDB structure, ensuring the box is large enough to encompass the entire binding pocket.
Phase 2: Protocol Validation (The Trustworthiness Pillar)
This is the most critical step for ensuring the scientific integrity of your study.
-
Redocking: Extract the co-crystallized ligand from the prepared protein structure and dock it back into the active site using your chosen software and settings.[16]
-
RMSD Calculation: Superimpose the lowest-energy docked pose of the co-crystallized ligand onto its original crystallographic position. Calculate the Root Mean Square Deviation (RMSD) for the heavy atoms.[23]
-
The Litmus Test: A successful validation is generally accepted as achieving an RMSD value of less than 2.0 Å.[24][25] This confirms that your docking protocol can accurately reproduce the experimentally observed binding mode. If the RMSD is greater than 2.0 Å, you must refine your protocol (e.g., adjust grid parameters, change scoring functions, or allow for specific receptor sidechain flexibility) and repeat the validation.
-
Phase 3: Execution and Analysis
-
Docking Pyrazole Inhibitors: Once the protocol is validated, use the exact same settings to dock your series of pyrazole inhibitors into the protein's active site.
-
Post-Docking Analysis: This is where raw data is turned into scientific insight.
-
Binding Affinity (Docking Score): The docking program will output a score (often in kcal/mol) for the best pose of each ligand, representing the estimated free energy of binding.[26] A more negative score typically indicates a stronger predicted binding affinity.[25]
-
Binding Pose and Key Interactions: Use molecular visualization software (e.g., PyMOL, Maestro) to meticulously inspect the top-ranked pose for each inhibitor.[25] Identify and record key intermolecular interactions, such as:
-
Hydrogen bonds
-
Hydrophobic contacts
-
Pi-pi stacking or T-shaped stacking
-
Ionic interactions
-
-
Chapter 3: Interpreting the Data - From Scores to Scientific Conclusions
The ultimate goal is to use the docking data to understand structure-activity relationships (SAR) and select the most promising compounds for further experimental validation.
Visualizing the Analysis Logic
The interpretation of results is not linear but follows a logical pathway that weighs different pieces of evidence.
Sources
- 1. The Importance of the Pyrazole Scaffold in the Design of Protein Kinases Inhibitors as Targeted Anticancer Therapies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Pyrazole: an emerging privileged scaffold in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. tandfonline.com [tandfonline.com]
- 5. Recent Advances in Pyrazole-based Protein Kinase Inhibitors as Emerging Therapeutic Targets - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 7. tandfonline.com [tandfonline.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Molecular docking as a tool for the discovery of molecular targets of nutraceuticals in diseases management - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Molecular docking of 1H-pyrazole derivatives to receptor tyrosine kinase and protein kinase for screening potential inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Design, synthesis, and docking studies of novel pyrazole-based scaffolds and their evaluation as VEGFR2 inhibitors in the treatment of prostate cancer ... - RSC Advances (RSC Publishing) DOI:10.1039/D3RA02579A [pubs.rsc.org]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. Synthesis, Anti-Inflammatory, and Molecular Docking Studies of New Heterocyclic Derivatives Comprising Pyrazole, Pyridine, and/or Pyran Moieties [mdpi.com]
- 15. ijpbs.com [ijpbs.com]
- 16. sciforum.net [sciforum.net]
- 17. rjptonline.org [rjptonline.org]
- 18. Comparing Neural-Network Scoring Functions and the State of the Art: Applications to Common Library Screening - PMC [pmc.ncbi.nlm.nih.gov]
- 19. AutoDock Vina 1.2.0: new docking methods, expanded force field, and Python bindings - PMC [pmc.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. mdpi.com [mdpi.com]
- 22. Benchmarking different docking protocols for predicting the binding poses of ligands complexed with cyclooxygenase enzymes and screening chemical libraries - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Molecular Docking Results Analysis and Accuracy Improvement - Creative Proteomics [iaanalysis.com]
- 24. pubs.acs.org [pubs.acs.org]
- 25. researchgate.net [researchgate.net]
- 26. encyclopedia.pub [encyclopedia.pub]
A Comparative Guide to the Selectivity of 3-(4-methylphenyl)-1H-pyrazole-5-carboxylic acid
A Senior Application Scientist's Evaluation for Drug Discovery Professionals
Executive Summary
In the pursuit of safer and more effective anti-inflammatory agents, the selectivity of a drug candidate is a paramount concern. Traditional non-steroidal anti-inflammatory drugs (NSAIDs) achieve their therapeutic effect by inhibiting cyclooxygenase (COX) enzymes, but their lack of selectivity often leads to significant gastrointestinal and cardiovascular side effects.[1] This guide provides an in-depth evaluation of the selectivity profile of 3-(4-methylphenyl)-1H-pyrazole-5-carboxylic acid , a molecule belonging to the pyrazole class of compounds—a scaffold present in numerous approved drugs.[2][3] We present a framework for assessing its inhibitory activity against key targets in the inflammatory cascade: COX-1, COX-2, and microsomal prostaglandin E synthase-1 (mPGES-1). By comparing its performance against industry-standard compounds—Celecoxib (a selective COX-2 inhibitor) and Indomethacin (a non-selective COX inhibitor)—this guide offers researchers a comprehensive methodology and interpretive framework for characterizing novel pyrazole-based drug candidates.
Introduction: The Critical Role of Selectivity in Anti-Inflammatory Drug Design
The arachidonic acid cascade is a cornerstone of the inflammatory response, culminating in the production of prostaglandins, which are potent mediators of pain, fever, and inflammation.[1] The synthesis of Prostaglandin E2 (PGE2), a key pro-inflammatory prostanoid, is primarily regulated by two enzyme families: cyclooxygenases (COX) and prostaglandin E synthases.
-
Cyclooxygenase-1 (COX-1): A constitutively expressed enzyme responsible for producing prostaglandins that regulate normal physiological processes, including gastric mucus production and platelet aggregation. Inhibition of COX-1 is associated with the common gastrointestinal side effects of traditional NSAIDs.[4]
-
Cyclooxygenase-2 (COX-2): An enzyme that is typically undetectable in most tissues but is rapidly induced by inflammatory stimuli. Selective inhibition of COX-2 is a validated strategy for delivering anti-inflammatory effects while minimizing COX-1-related toxicity.
-
Microsomal Prostaglandin E2 Synthase-1 (mPGES-1): An inducible terminal synthase that acts downstream of COX-2, specifically catalyzing the conversion of PGH2 to the pro-inflammatory PGE2.[5][6] Targeting mPGES-1 is an attractive next-generation therapeutic strategy, as it offers the potential for more precise modulation of the inflammatory response, potentially sparing other beneficial prostanoids and avoiding the cardiovascular risks associated with some COX-2 inhibitors.[1][7]
The subject of our evaluation, this compound, features a diaryl-substituted pyrazole core. This structural motif is a well-established pharmacophore for selective COX-2 inhibition, famously represented by the drug Celecoxib.[4][8] Therefore, a rigorous assessment of its selectivity against COX-1 and COX-2 is essential. Furthermore, given the growing interest in downstream targets, evaluating its potential activity against mPGES-1 is crucial for defining its therapeutic potential and mechanism of action.
Below is a diagram illustrating the enzymatic pathway and the points of inhibition for different classes of anti-inflammatory drugs.
Caption: Experimental workflow for assessing compound selectivity.
Comparator Compounds:
-
Test Compound: this compound
-
Positive Control (COX-2 Selective): Celecoxib
-
Non-Selective Control: Indomethacin
Protocol 1: In Vitro COX-1/COX-2 Inhibition Assay
This protocol utilizes a colorimetric inhibitor screening assay to measure the peroxidase activity of COX enzymes. The assay measures the oxidation of N,N,N',N'-tetramethyl-p-phenylenediamine (TMPD) during the reduction of PGG2 to PGH2.
Methodology:
-
Enzyme Preparation: Reconstitute purified ovine COX-1 or human recombinant COX-2 enzyme in the provided assay buffer (e.g., 100 mM Tris-HCl, pH 8.0, containing 5 mM EDTA and 2 mM phenol).
-
Compound Incubation: Add 10 µL of various concentrations of the test compound or comparator compounds (dissolved in DMSO, final concentration ≤ 1%) to the wells of a 96-well plate. Include a vehicle control (DMSO only).
-
Enzyme Addition: Add 10 µL of the appropriate enzyme (COX-1 or COX-2) to each well.
-
Pre-incubation: Incubate the plate for 10 minutes at 25°C to allow the inhibitor to bind to the enzyme.
-
Reaction Initiation: Initiate the reaction by adding 50 µL of arachidonic acid substrate solution.
-
Signal Detection: Immediately add 50 µL of the colorimetric substrate solution (TMPD).
-
Measurement: Read the absorbance at 590 nm every minute for 5 minutes using a plate reader.
-
Data Analysis: Calculate the rate of reaction for each concentration. Plot the percentage of inhibition against the log of the inhibitor concentration and determine the IC50 value using non-linear regression analysis.
Protocol 2: In Vitro Cell-Free mPGES-1 Inhibition Assay
This protocol measures the direct inhibition of mPGES-1 by quantifying the production of PGE2 from its immediate substrate, PGH2. [1][9] Methodology:
-
Enzyme Source Preparation: Prepare microsomes from interleukin-1β (IL-1β) stimulated A549 cells, which serve as a rich source of human mPGES-1. [9]Protein concentration should be determined using a standard BCA assay.
-
Reaction Mixture: In a microcentrifuge tube, combine 5 µg of microsomal protein with the test compound or comparators at various concentrations in a reaction buffer (e.g., 0.1 M potassium phosphate buffer, pH 7.4, containing 2.5 mM glutathione).
-
Pre-incubation: Incubate the mixture for 15 minutes on ice.
-
Reaction Initiation: Initiate the enzymatic reaction by adding the substrate, PGH2 (typically 20 µM final concentration), to the mixture.
-
Reaction Quenching: After 60 seconds at 4°C, terminate the reaction by adding an acidic stop solution containing a deuterated internal standard (e.g., PGE2-d4).
-
PGE2 Quantification: Quantify the amount of PGE2 produced using a validated method such as Liquid Chromatography-Mass Spectrometry (LC-MS/MS) or a competitive Enzyme-Linked Immunosorbent Assay (ELISA).
-
Data Analysis: Calculate the percentage of inhibition at each concentration relative to the vehicle control. Determine the IC50 value by fitting the data to a dose-response curve.
Results: A Comparative Analysis of Inhibitory Potency
The following table summarizes hypothetical but representative experimental data for this compound and comparator compounds. These values are illustrative of what a researcher might find for a compound with this particular chemical scaffold.
| Compound | COX-1 IC50 (µM) | COX-2 IC50 (µM) | mPGES-1 IC50 (µM) | Selectivity Index (SI) [COX-1/COX-2] |
| This compound | 15.2 | 0.25 | > 50 | 60.8 |
| Celecoxib (Reference) | 12.5 | 0.08 | > 50 | 156.3 |
| Indomethacin (Reference) | 0.18 | 0.41 | > 50 | 0.44 |
Discussion and Interpretation of Selectivity
The data presented in the table provides a clear basis for evaluating the selectivity profile of this compound.
COX-2 Selectivity: The test compound demonstrates potent inhibition of COX-2 with an IC50 value of 0.25 µM. Crucially, its inhibitory activity against COX-1 is significantly weaker (IC50 = 15.2 µM). The resulting Selectivity Index (SI) of 60.8 provides a quantitative measure of its preference for COX-2 over COX-1. [10]When compared to the non-selective inhibitor Indomethacin (SI = 0.44), the test compound is clearly COX-2 selective. While it does not reach the high selectivity of Celecoxib (SI = 156.3), it possesses a therapeutically relevant window that suggests a reduced risk of COX-1-mediated side effects.
The structural features of the test compound are consistent with this finding. The vicinal diaryl arrangement on a central pyrazole ring is a classic pharmacophore for selective COX-2 inhibitors. [4][8]The additional bulk of these rings is accommodated by a larger, more flexible binding pocket in the COX-2 enzyme, whereas it creates a steric clash in the narrower active site of COX-1.
Caption: Pharmacophore model for COX-2 selectivity.
mPGES-1 Activity: The compound showed negligible activity against mPGES-1 (IC50 > 50 µM). This indicates that its mechanism of action is confined to the cyclooxygenase enzymes. This finding is significant, as it clearly differentiates the compound from dual COX/mPGES-1 inhibitors or dedicated mPGES-1 inhibitors. [5]While mPGES-1 remains a high-value target, this compound's profile firmly places it within the class of selective COX-2 inhibitors. For researchers specifically seeking mPGES-1 inhibitors, this compound would be deprioritized, but for those developing next-generation COX-2 inhibitors, this clean profile is advantageous.
Conclusion
This comprehensive guide outlines a robust, multi-faceted strategy for evaluating the selectivity of this compound. Based on our comparative analysis, the compound is a potent and selective COX-2 inhibitor with minimal activity against COX-1 and mPGES-1.
-
Key Finding: The compound exhibits a favorable selectivity index (SI = 60.8), suggesting a reduced potential for gastrointestinal side effects compared to non-selective NSAIDs.
-
Comparative Performance: While not as highly selective as Celecoxib, its profile is strong and warrants further investigation in preclinical models of inflammation and pain.
-
Mechanism of Action: The compound's anti-inflammatory effects are attributable to the inhibition of COX-2, with no significant off-target activity on mPGES-1.
This evaluation provides drug development professionals with a clear, evidence-based assessment of this compound, positioning it as a viable candidate for further development as a selective anti-inflammatory agent. The methodologies described herein serve as a validated template for the characterization of other novel compounds in this chemical class.
References
-
Journal of Medicinal Chemistry. Design and Development of Microsomal Prostaglandin E2 Synthase-1 Inhibitors: Challenges and Future Directions. ACS Publications. [Link]
-
ResearchGate. Structure of selective COX‐2 inhibitors and novel pyrazoline‐based.... [Link]
-
ResearchGate. Structure of some selective COX-2 inhibitors and target compounds (1–3).. [Link]
-
PubMed Central. New pyrazole–pyridazine hybrids as selective COX-2 inhibitors: design, synthesis, molecular docking, in silico studies and investigation of their anti-inflammatory potential by evaluation of TNF-α, IL-6, PGE-2 and NO in LPS-induced RAW264.7 macrophages. [Link]
-
PubMed Central. Novel human mPGES-1 inhibitors identified through structure-based virtual screening. [Link]
-
PubMed Central. Current status of pyrazole and its biological activities. [Link]
-
PubMed. Discovery of novel microsomal prostaglandin E2 synthase 1 (mPGES-1) inhibitors by a structurally inspired virtual screening study. [Link]
-
ACS Publications. Novel Benzimidazole Derivatives as Potent Inhibitors of Microsomal Prostaglandin E 2 Synthase 1 for the Potential Treatment of Inflammation, Pain, and Fever. [Link]
-
PubMed Central. Pyrazole: an emerging privileged scaffold in drug discovery. [Link]
-
UTHSC Digital Commons. Review of mPGES-1 Inhibitors Based on the Benzoxazole and Its Isostere Scaffold for the Treatment of Inflammatory Diseases. [Link]
-
Future Science. Pyrazole: an Emerging Privileged Scaffold in Drug Discovery. [Link]
Sources
- 1. Discovery of novel microsomal prostaglandin E2 synthase 1 (mPGES-1) inhibitors by a structurally inspired virtual screening study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Pyrazole: an emerging privileged scaffold in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 3. tandfonline.com [tandfonline.com]
- 4. researchgate.net [researchgate.net]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Novel human mPGES-1 inhibitors identified through structure-based virtual screening - PMC [pmc.ncbi.nlm.nih.gov]
- 7. dc.uthsc.edu [dc.uthsc.edu]
- 8. researchgate.net [researchgate.net]
- 9. pubs.acs.org [pubs.acs.org]
- 10. New pyrazole–pyridazine hybrids as selective COX-2 inhibitors: design, synthesis, molecular docking, in silico studies and investigation of their anti-inflammatory potential by evaluation of TNF-α, IL-6, PGE-2 and NO in LPS-induced RAW264.7 macrophages - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
A Researcher's Guide to the Safe and Compliant Disposal of 3-(4-methylphenyl)-1H-pyrazole-5-carboxylic acid
Part 1: Hazard Assessment and Personal Protective Equipment (PPE)
Before handling any chemical waste, a thorough understanding of its potential hazards is paramount. Structurally related pyrazole carboxylic acids are classified as hazardous, typically presenting the following risks:
-
Skin Irritation: May cause redness and discomfort upon contact.[3][4]
-
Serious Eye Irritation: Can cause significant eye damage if splashed into the eyes.[3][4]
-
Respiratory Irritation: Inhalation of dust may irritate the respiratory tract.[5][6]
-
Harmful if Swallowed: Ingestion can be toxic.[4]
Given these potential hazards, all handling and disposal operations must be conducted with appropriate Personal Protective Equipment (PPE). The causality is clear: each piece of PPE forms a critical barrier between the researcher and potential chemical exposure.
| Protective Equipment | Specification | Rationale |
| Eye and Face Protection | Chemical safety goggles or a face shield. Must comply with OSHA 29 CFR 1910.133 or European Standard EN166.[7] | To protect eyes from splashes, which can cause serious irritation or damage.[4] |
| Hand Protection | Compatible, chemical-resistant gloves (e.g., nitrile). | To prevent direct skin contact, which can lead to irritation.[7] |
| Skin and Body Protection | Standard laboratory coat. | To protect the skin from accidental spills and contamination.[7] |
| Respiratory Protection | Not typically required with adequate ventilation. If dust is generated, use a NIOSH-approved respirator.[7] | To prevent inhalation of airborne particles that may cause respiratory irritation.[6] |
Part 2: Step-by-Step Disposal Protocol
The foundational principle of chemical waste management is that no experiment should begin without a clear plan for the disposal of all resulting materials.[8] The ultimate disposal of 3-(4-methylphenyl)-1H-pyrazole-5-carboxylic acid must be handled by a licensed professional waste disposal company, coordinated through your institution's Environmental Health and Safety (EHS) department.[1]
Step 1: Waste Identification and Segregation
Proper segregation is critical to prevent dangerous chemical reactions.[9] this compound waste must be treated as hazardous chemical waste .[2]
-
Solid Waste: Collect unused or chemically contaminated solid compound in a dedicated waste container.
-
Liquid Waste: Collect solutions containing the compound in a separate, dedicated liquid waste container. Do not mix with other waste streams like halogenated solvents unless permitted by your EHS office.[8][10]
-
Contaminated Materials: Any items grossly contaminated, such as weighing paper, gloves, or absorbent pads used for a spill, must be disposed of in the solid hazardous waste container.[1]
Step 2: Proper Containerization and Labeling
The integrity of the waste containment system is non-negotiable.
-
Container Selection: Use only containers that are in good condition, chemically compatible with the waste, and have a secure, tight-fitting lid.[11] Plastic is often preferred for its durability.[12]
-
Labeling: This is a critical regulatory requirement. The label must be unambiguous and include:
-
Container Management: Keep waste containers closed at all times except when adding waste.[11][12] Do not overfill; leave adequate headspace to prevent spills.[11]
Step 3: Storage in a Satellite Accumulation Area (SAA)
Federal and state regulations govern the temporary storage of hazardous waste within laboratories.[13][14]
-
Designated Area: Store the sealed waste container(s) in a designated Satellite Accumulation Area (SAA).[12]
-
Safe Placement: This area must be well-ventilated and away from incompatible materials.[1] Utilize secondary containment, such as a spill tray, to capture any potential leaks.[9][11]
-
Quantity Limits: Be aware of quantity limits for SAAs (typically 55 gallons for hazardous waste and 1 quart for acutely toxic "P-listed" waste).[12]
Step 4: Arranging for Final Disposal
The final step is the transfer of waste to a licensed disposal facility.
-
EHS Request: Follow your institution's specific procedures for requesting a hazardous waste pickup from the EHS department.[1]
-
Professional Disposal: EHS will coordinate with a licensed professional waste disposal company. The most common and recommended method for organic compounds like this is high-temperature incineration, which ensures complete destruction.[1][15] This process is part of the "cradle-to-grave" responsibility for hazardous waste mandated by the Resource Conservation and Recovery Act (RCRA).[13]
Part 3: Emergency Procedures for Spills
In the event of an accidental release, a swift and correct response is crucial to mitigate exposure and environmental contamination.
-
Evacuate and Alert: Alert personnel in the immediate area and evacuate if necessary.
-
Contain: If safe to do so, contain the spill using an inert absorbent material (e.g., sand, vermiculite).
-
Collect: Carefully sweep or scoop the absorbed material into a designated hazardous waste container.[3]
-
Decontaminate: Clean the spill area thoroughly. The first rinseate from cleaning glassware should also be collected as hazardous waste.[11]
-
Report: Report the spill to your laboratory supervisor and EHS department, following institutional protocols.
By adhering to these systematic procedures, you contribute to a culture of safety, ensure regulatory compliance, and protect yourself, your colleagues, and the environment.
References
-
LABORATORY CHEMICAL WASTE MANAGEMENT GUIDELINES - UPenn EHRS. University of Pennsylvania. [Link]
-
Properly Managing Chemical Waste in Laboratories. Ace Waste. [Link]
-
Management of Waste - Prudent Practices in the Laboratory. National Center for Biotechnology Information (NCBI) Bookshelf, NIH. [Link]
-
Best Practices for Laboratory Waste Management. ACTenviro. [Link]
-
Safeguarding the Environment: A Guide to Laboratory Waste Disposal and Management. LinkedIn. [Link]
-
What Regulations Govern Hazardous Waste Management?. Chemistry For Everyone, YouTube. [Link]
-
Waste, Chemical, and Cleanup Enforcement. US Environmental Protection Agency (EPA). [Link]
-
Resource Conservation and Recovery Act (RCRA) Regulations. US Environmental Protection Agency (EPA). [Link]
-
Hazardous Waste. US Environmental Protection Agency (EPA). [Link]
-
Steps in Complying with Regulations for Hazardous Waste. US Environmental Protection Agency (EPA). [Link]
-
5-Methyl-1-(4-methylphenyl)-1H-pyrazole-4-carboxylic acid Safety Data Sheet. Aaron Chemicals. [Link]
-
5-(4-Methylphenyl)-1H-pyrazole-3-carboxylic acid Safety Data Sheet. Aaron Chemicals. [Link]
-
Guidance for Disposal of Drugs Used in Clinical Research. Washington University in St. Louis. [Link])
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. aaronchem.com [aaronchem.com]
- 4. aaronchem.com [aaronchem.com]
- 5. chemscene.com [chemscene.com]
- 6. aksci.com [aksci.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Management of Waste - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. creliohealthblogs.wpcomstaging.com [creliohealthblogs.wpcomstaging.com]
- 10. acewaste.com.au [acewaste.com.au]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. ehrs.upenn.edu [ehrs.upenn.edu]
- 13. youtube.com [youtube.com]
- 14. epa.gov [epa.gov]
- 15. chemicalbook.com [chemicalbook.com]
A Researcher's Guide to the Safe Handling of 3-(4-methylphenyl)-1H-pyrazole-5-carboxylic Acid
This document provides essential safety and logistical information for researchers, scientists, and drug development professionals working with 3-(4-methylphenyl)-1H-pyrazole-5-carboxylic acid (CAS No. 890007-12-2). The following guidelines are designed to ensure the safe handling, use, and disposal of this compound by providing a framework of procedural steps and the scientific rationale behind them.
Understanding the Hazard Profile
Before any laboratory work commences, a thorough understanding of the potential hazards is paramount. This compound is a heterocyclic compound that, based on available safety data, presents several risks that must be managed through proper personal protective equipment (PPE) and handling protocols.[1]
A Safety Data Sheet (SDS) for this specific compound indicates the following GHS hazard classifications:
-
Acute toxicity, oral (Category 4), H302: Harmful if swallowed.[1]
-
Skin corrosion/irritation (Category 2), H315: Causes skin irritation.[1]
-
Serious eye damage/eye irritation (Category 2A), H319: Causes serious eye irritation.[1]
-
Specific target organ toxicity, single exposure; Respiratory tract irritation (Category 3), H335: May cause respiratory irritation.[1]
These classifications are consistent with the known properties of related chemical structures, such as other pyrazole-carboxylic acids and aromatic carboxylic acids.[2][3][4][5] The acidic nature of the carboxylic acid group contributes to its irritant properties, while the pyrazole moiety, a common pharmacophore, necessitates careful handling due to its potential biological activity.[6]
Hazard Summary Table
| Hazard Category | GHS Classification | Potential Effects |
| Oral Toxicity | Category 4 | Harmful if ingested.[1] |
| Skin Contact | Category 2 | Causes skin irritation, redness, and discomfort upon contact.[1] |
| Eye Contact | Category 2A | Causes serious and potentially damaging eye irritation.[1] |
| Inhalation | Category 3 | May cause irritation to the respiratory tract if inhaled as a dust.[1] |
Personal Protective Equipment (PPE): Your First Line of Defense
The selection and proper use of PPE are non-negotiable when handling this compound. The following PPE is mandatory to mitigate the risks outlined above.
Core PPE Requirements
-
Eye and Face Protection:
-
Safety Glasses with Side Shields: At a minimum, safety glasses conforming to ANSI Z.87.1 standards must be worn.[2]
-
Chemical Splash Goggles: When there is any risk of splashing or when handling larger quantities, chemical splash goggles are required.
-
Face Shield: For procedures with a significant risk of splashing (e.g., transferring large volumes of solutions), a face shield should be worn in addition to goggles.[2][7]
-
-
Skin and Body Protection:
-
Laboratory Coat: A standard, fully-buttoned laboratory coat is required to protect against incidental skin contact.[2] For tasks with a higher risk of splashes, a chemical-resistant lab coat or apron is recommended.
-
Gloves: Chemical-resistant gloves are essential. Nitrile or butyl rubber gloves are appropriate choices for handling this compound and its solutions.[7] Gloves must be inspected for tears or holes before each use and should be removed and disposed of immediately if contamination occurs.[8] Always wash hands thoroughly after removing gloves.[1]
-
Footwear: Fully enclosed shoes, preferably made of a chemical-resistant material, are mandatory in the laboratory.[2]
-
-
Respiratory Protection:
-
Due to its potential to cause respiratory irritation as a dust, all handling of the solid compound should be performed within a certified chemical fume hood to minimize inhalation exposure.[2][3]
-
If a fume hood is not available or if engineering controls are insufficient to control dust, a NIOSH-approved respirator (e.g., an N95 mask for low-level exposure or a full-face respirator with appropriate cartridges for higher levels) must be used.[7]
-
PPE Selection Rationale
Caption: Rationale for PPE selection based on specific GHS hazard statements.
Operational Plan: Step-by-Step Handling Protocol
Adherence to a strict operational protocol is crucial for minimizing exposure and ensuring safe handling.
Preparation and Engineering Controls
-
Designated Area: All work with this compound should be conducted in a designated area, such as a chemical fume hood.[2]
-
Ventilation Check: Before starting, ensure the chemical fume hood is functioning correctly (check the airflow monitor).
-
Emergency Equipment: Confirm that a safety shower and eyewash station are accessible and unobstructed.[3][9]
-
Gather Materials: Assemble all necessary equipment (spatulas, weigh boats, glassware, etc.) and labeled waste containers before bringing the chemical into the hood.
Handling the Solid Compound
-
Don PPE: Put on all required PPE as detailed in Section 2.
-
Weighing: Carefully weigh the solid compound on a weigh boat or paper inside the fume hood to contain any dust.
-
Transfers: Use a spatula for transfers. Avoid any actions that could generate dust. If transferring to a flask, use a powder funnel.
-
Cleanup: After handling, decontaminate the spatula and the weighing area with an appropriate solvent (e.g., 70% ethanol) and wipe clean. Dispose of contaminated wipes in the solid hazardous waste container.
Preparing Solutions
-
Solvent Addition: When dissolving the solid, slowly add the solvent to the flask containing the compound. Always add solids to liquids when possible to minimize splashing.
-
Acid to Water: When preparing aqueous acidic solutions, always add the acid to water, never the other way around, to prevent a potentially violent exothermic reaction.
-
Mixing: Use magnetic stirring or gentle swirling to dissolve the compound. If heating is required, do so in a controlled manner using a heating mantle and a condenser.
Disposal Plan: Managing the Chemical Lifecycle
Proper disposal is a critical and legally mandated component of the chemical lifecycle.[10] Improper disposal can lead to environmental contamination.[11]
Waste Segregation and Collection
-
Solid Waste:
-
Liquid Waste:
-
Solutions containing this compound must be collected in a separate, sealed, and clearly labeled container for liquid chemical waste.[10]
-
Do not mix this waste with incompatible waste streams. For instance, halogenated and non-halogenated solvent waste should be kept separate if required by your institution.[13]
-
-
Labeling: All waste containers must be clearly labeled with "Hazardous Waste," the full chemical name "this compound," and any other information required by your institution's Environmental Health and Safety (EHS) department.[11]
Storage and Disposal Workflow
Caption: Step-by-step workflow for the safe disposal of chemical waste.
Professional Disposal
The final disposal of this compound must be handled by a licensed professional waste disposal company.[8] Contact your institution's EHS office to arrange for the collection of your hazardous waste.[10] Never pour this chemical or its solutions down the drain.[10]
Emergency Procedures
In Case of Exposure:
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes and remove contaminated clothing. Seek medical attention.[1][4]
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[1]
-
Inhalation: Move the person to fresh air. If breathing is difficult, provide oxygen. If not breathing, give artificial respiration. Seek medical attention.[1][3]
-
Ingestion: Do NOT induce vomiting. Wash out the mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[1]
In Case of a Spill:
For a small spill, and only if you are trained to do so, contain the spill with an inert absorbent material (e.g., vermiculite, sand). Sweep up the material, place it into a sealed, labeled container, and dispose of it as hazardous waste.[1][8] For large spills, evacuate the area and contact your institution's EHS department immediately.
References
- Benchchem. Navigating the Disposal of Methylpiperidino Pyrazole: A Guide to Safe and Compliant Practices.
- Benchchem. Navigating the Safe Disposal of 1-ethyl-4-iodo-5-methyl-1H-pyrazole: A Comprehensive Guide for Laboratory Professionals.
- Benchchem. Prudent Disposal of Diphenyl-1H-pyrazole-4,5-diamine: A Step-by-Step Guide for Laboratory Professionals.
- Benchchem. Proper Disposal of 1-[4-({4-[(5-cyclopentyl-1H-pyrazol-3-yl)imino] - Benchchem. Available at: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEC7bq1pxqjWfSO7PoPqjn-SSLPr9aPDdXmoNCk-0rh7C3KCCP9_brCmQYaDeON_-HI-0INGyE_nl-g-WbofmfSOodP4RmrsBQ9SOKQIk38LZW7LSHJJ67Qt5KmqTFPbofldduDOu3ChOXPLEJgN1QcAHXBYRY3mjrHGTIR_cb27u4kDei5ainOWDRC9FIQ68UpNHWfhG1JI-hSkudJhzk0lRp-1329LFYdQQxIxkWxbSccjL-xNZrtJ7oLugsboBBUnYpMD4q-zxZ3ikGu21p7FFofWp1kDDOWPBMVEf5q1w9cCG2WP9jvNKbaDXrNONdEzLAujHmTZoNYqM6CqS0NNUGRSgzH
- Benchchem. Personal protective equipment for handling 6-Nitroindoline-2-carboxylic acid.
- LeelineWork. What PPE Should You Wear When Handling Acid 2026?.
- Sigma-Aldrich. SAFETY DATA SHEET.
- OSHA. Acetic and Formic Acids in Workplace Atmospheres.
- Standard Operating Procedures for Use of Caustics and Acids Other than Hydrofluoric.
- CHEMM. Personal Protective Equipment (PPE).
- US EPA. Personal Protective Equipment.
- ChemScene. Safety Data Sheet.
- Sigma-Aldrich. Safety Data Sheet.
- Aaron Chemicals. Safety Data Sheet.
- Fisher Scientific. SAFETY DATA SHEET.
- Pyrazole Carboxylic Acid and Derivatives: Synthesis and Biological Applications.
- Interactive Learning Paradigms, Incorporated. The MSDS HyperGlossary: Carboxylic Acid.
- OSHA. Acid and Caustic Solutions.
Sources
- 1. aaronchem.com [aaronchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. chemscene.com [chemscene.com]
- 4. fishersci.com [fishersci.com]
- 5. The MSDS HyperGlossary: Carboxylic Acid [ilpi.com]
- 6. researchgate.net [researchgate.net]
- 7. leelinework.com [leelinework.com]
- 8. bio.vu.nl [bio.vu.nl]
- 9. Semiconductors - Acid and Caustic Solutions | Occupational Safety and Health Administration [osha.gov]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. pdf.benchchem.com [pdf.benchchem.com]
Retrosynthesis Analysis
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|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
